molecular formula C12H11NO3 B1269573 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid CAS No. 948288-96-8

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

カタログ番号: B1269573
CAS番号: 948288-96-8
分子量: 217.22 g/mol
InChIキー: IZUOQXWRSVPGRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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特性

IUPAC Name

6,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-6-3-7(2)10-8(4-6)11(14)9(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUOQXWRSVPGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352142
Record name 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31601-86-2, 948288-96-8
Record name 1,4-Dihydro-6,8-dimethyl-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31601-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid: Structure, Synthesis, and Therapeutic Potential

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, a core structure that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals. Its rigid, planar, and aromatic nature provides a robust framework for introducing diverse functional groups, enabling precise three-dimensional interactions with biological targets. Within this broad class, 4-hydroxyquinoline-3-carboxylic acids represent a particularly significant subclass. The serendipitous discovery of their antibacterial properties as by-products in chloroquine synthesis ultimately paved the way for the development of the vast family of quinolone antibiotics.[1]

This guide provides a detailed technical examination of a specific derivative, This compound . We will dissect its molecular architecture, outline its logical synthetic pathway with mechanistic insights, detail its analytical characterization, and explore its potential applications for researchers and drug development professionals.

Molecular Architecture and Physicochemical Profile

A thorough understanding of a molecule begins with its fundamental structure and properties. These characteristics dictate its behavior in both chemical reactions and biological systems.

Chemical Identity

The foundational data for this compound is summarized below.

PropertyValueSource(s)
CAS Number 948288-96-8[2]
Molecular Formula C₁₂H₁₁NO₃[2][3]
Molecular Weight 217.22 g/mol [2][3]
Common Synonyms 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[2]
Physical Form Solid
Structural Elucidation

The molecule's structure is defined by a bicyclic quinoline core, functionalized with two methyl groups, a hydroxyl group, and a carboxylic acid.

Caption: 2D structure of this compound.

A critical feature of the 4-hydroxyquinoline scaffold is its existence in tautomeric equilibrium with its 4-quinolone form. The keto-enol tautomerism means the compound can be named and can react as either 4-hydroxyquinoline or 4-oxo-1,4-dihydroquinoline. This equilibrium is crucial for its biological activity, influencing its hydrogen bonding capabilities and overall electronic profile.

Synthesis and Mechanistic Rationale

The most direct and widely adopted method for constructing 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction .[4][5][6] This powerful cyclization strategy provides a logical and efficient pathway from simple aniline precursors.

The Gould-Jacobs Reaction Pathway

The synthesis involves a three-stage process: condensation, thermal cyclization, and hydrolysis. The choice of a substituted aniline—in this case, 2,4-dimethylaniline—directly installs the desired methyl groups onto the final quinoline core.

  • Condensation: The reaction begins with the nucleophilic attack of the amine (2,4-dimethylaniline) on diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of ethanol to form a stable intermediate, diethyl 2-((2,4-dimethylphenylamino)methylene)malonate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization upon heating to high temperatures (typically >250 °C), often in a high-boiling solvent like diphenyl ether. This step forms the quinoline ring system and eliminates a second molecule of ethanol, yielding Ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate. The cyclization occurs at the unsubstituted ortho position of the aniline ring, a regioselectivity guided by steric and electronic factors.[5]

  • Saponification: The final step is the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt using a base such as sodium hydroxide. Subsequent acidification protonates the carboxylate and the phenolic hydroxyl group, precipitating the final product, this compound.[5][7]

synthesis_workflow Aniline 2,4-Dimethylaniline Condensation Step 1: Condensation (Ethanol, Reflux) Aniline->Condensation EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Condensation Intermediate1 Anilinomethylenemalonate Intermediate Condensation->Intermediate1 - EtOH Cyclization Step 2: Thermal Cyclization (High Temp, e.g., Diphenyl Ether) Intermediate2 Ethyl 6,8-Dimethyl-4-hydroxy- quinoline-3-carboxylate Cyclization->Intermediate2 - EtOH Hydrolysis Step 3: Saponification (1. NaOH, H₂O/EtOH) (2. HCl) Product 6,8-Dimethyl-4-hydroxy- quinoline-3-carboxylic acid Hydrolysis->Product Intermediate1->Cyclization Intermediate2->Hydrolysis

Caption: Synthetic workflow via the Gould-Jacobs reaction.

Self-Validating Experimental Protocol

This protocol provides a robust framework for the synthesis, with built-in checkpoints for validation.

Step 1: Condensation

  • Procedure: In a round-bottom flask, combine 2,4-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 100-110 °C for 2 hours.

  • Causality: Heating drives the condensation reaction by facilitating the elimination of ethanol. Using a slight excess of EMME ensures the complete consumption of the starting aniline.

  • Validation: Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the aniline spot and the appearance of a new, less polar product spot indicates successful intermediate formation.

Step 2: Thermal Cyclization

  • Procedure: To the crude intermediate from Step 1, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 250-260 °C for 30-60 minutes. Cool the reaction mixture and add hexanes to precipitate the crude ethyl ester. Filter the solid.

  • Causality: The high temperature provides the necessary activation energy for the intramolecular electrophilic aromatic substitution (the 6-electron cyclization) that forms the quinoline ring. Diphenyl ether acts as a stable, non-reactive medium for this high-temperature process.

  • Validation: The formation of a precipitate upon cooling and addition of a non-polar solvent is a strong indicator of successful cyclization. The crude product can be analyzed by ¹H NMR to confirm the presence of the quinoline core.

Step 3: Saponification and Isolation

  • Procedure: Suspend the crude ethyl ester in a mixture of ethanol and aqueous sodium hydroxide (e.g., 10% NaOH). Reflux the mixture for 2-4 hours until the solid dissolves completely, indicating the formation of the soluble sodium salt. Cool the solution to room temperature and acidify with concentrated HCl until the pH is ~2-3.

  • Causality: The basic conditions hydrolyze the ester to a carboxylate. Refluxing ensures the reaction goes to completion. Acidification is critical to protonate the carboxylate and the 4-hydroxy group, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution.[7]

  • Validation: A voluminous precipitate should form upon acidification. The final product's purity can be confirmed by measuring its melting point and obtaining spectroscopic data. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Two singlets or narrow doublets in the aromatic region (~7.0-8.5 ppm) corresponding to the protons at C5 and C7. - Methyl Protons: Two singlets around ~2.3-2.7 ppm, each integrating to 3H. - C2-Proton: A singlet further downfield (~8.5-9.0 ppm). - Acidic Protons: Very broad signals for the carboxylic acid and hydroxyl protons, which may be exchangeable with D₂O.
FT-IR (cm⁻¹) - O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid O-H, overlapping with the phenolic O-H. - C=O Stretch: A strong, sharp band around 1680-1710 cm⁻¹ (carboxylic acid) and potentially another around 1640-1660 cm⁻¹ (quinolone ketone). - C=C/C=N Stretch: Multiple bands in the 1500-1620 cm⁻¹ region, typical for the aromatic quinoline system.
Mass Spec (MS) - Molecular Ion (M+H)⁺: A prominent peak at m/z = 218.08, corresponding to the protonated molecule [C₁₂H₁₂NO₃]⁺.

Potential in Drug Development and Research

While specific biological data for this compound is not extensively published, the core scaffold is a highly active pharmacophore, suggesting significant potential. Research on analogous structures provides a strong basis for its utility.

  • Antiproliferative and Anticancer Applications: The quinoline-3-carboxylic acid framework is a key component in compounds designed as antiproliferative agents.[8] Derivatives have been studied as inhibitors of crucial cellular targets like protein kinase CK2, an enzyme implicated in cancer cell proliferation and survival.[9][10] The planar quinoline system can facilitate intercalation with DNA or interact with flat binding domains in enzymes, while the carboxylic acid and hydroxyl groups can form critical hydrogen bonds within an active site.

  • Anti-inflammatory Activity: Several studies have demonstrated the anti-inflammatory properties of quinoline carboxylic acids.[11] These compounds can potentially modulate inflammatory pathways, making this scaffold an attractive starting point for developing novel anti-inflammatory agents.

  • Enzyme Inhibition and Chelation: The 4-hydroxy and 3-carboxy groups create a bidentate chelation site. This ability to bind divalent metal ions (e.g., Mg²⁺, Zn²⁺, Fe²⁺) is a known mechanism of action for many quinolone-based drugs, as these metals are often essential cofactors for enzymes. This chelation ability is speculated to be a key driver of their pharmacological effects.[11]

Conclusion

This compound is a well-defined chemical entity with a clear and accessible synthetic route via the Gould-Jacobs reaction. Its structure, featuring the privileged 4-hydroxyquinoline-3-carboxylic acid core decorated with lipophilic methyl groups, makes it a compound of significant interest for chemical and biological exploration. For researchers, it serves as an ideal starting material or scaffold for building more complex molecules and for screening in a variety of biological assays, particularly in the fields of oncology and immunology. Its robust chemistry and the proven therapeutic relevance of its parent scaffold ensure that it will remain a valuable building block in the ongoing quest for novel therapeutic agents.

References

  • Gould–Jacobs reaction. In: Wikipedia. [Link]
  • Berman, A. M., & Johnson, J. S. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]
  • Various Authors. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Merck & Co. (n.d.). Gould-Jacobs Reaction. Merck Index. [Link]
  • Padilla-Salinas, R., et al. (2025).
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Key Applications of Quinoline-3-carboxylic Acid in Pharmaceutical Research and Development. Ningbo Inno Pharmchem Co., Ltd.[Link]
  • PubChem. (n.d.). 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid.
  • PubChemLite. (n.d.). 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid (C12H11NO3). Université du Luxembourg. [Link]
  • Al-Ostath, O. A., et al. (2021).
  • Kumar, A., et al. (2020).
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]
  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Various Authors. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids.
  • Abboud, M. I., et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
  • PubChem. (n.d.). 4-Quinolone-3-carboxylic acid.
  • Ilkei, V., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. [Link]
  • Szakács, Z., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]
  • Various Authors. (n.d.). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]. ChemRxiv. [Link]
  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]
  • Shields, J. D., et al. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.

Sources

An In-depth Technical Guide to 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 948288-96-8

This technical guide provides a comprehensive overview of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, a heterocyclic compound of interest to researchers and drug development professionals. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and explores its potential biological significance based on the activities of structurally related compounds.

Introduction

This compound belongs to the quinoline carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry.[1] The quinoline core is a key pharmacophore in numerous approved drugs, and its derivatives have demonstrated a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] The specific substitution pattern of two methyl groups at positions 6 and 8, a hydroxyl group at position 4, and a carboxylic acid at position 3 suggests a unique electronic and steric profile that may influence its biological activity and potential as a lead compound in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 948288-96-8[4]
Molecular Formula C₁₂H₁₁NO₃[4]
Molecular Weight 217.22 g/mol [4]
Alternate Name 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[4]
Physical Form Solid

Synthesis Protocol

The synthesis of this compound is most effectively achieved through the Gould-Jacobs reaction.[5][6] This well-established method involves a three-step process: condensation of an aniline with an ethoxymethylenemalonate ester, thermal cyclization to form the quinoline ring, and subsequent hydrolysis of the ester to the carboxylic acid. The causality behind this experimental choice lies in its reliability and versatility for constructing the 4-hydroxyquinoline-3-carboxylate scaffold.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis A 2,4-Dimethylaniline C Diethyl (2,4-dimethylanilino)methylenemalonate A->C Heat B Diethyl ethoxymethylenemalonate B->C D Ethyl 6,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate C->D High-boiling solvent (e.g., Dowtherm A), ~250°C E This compound D->E 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Gould-Jacobs synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of Diethyl (2,4-dimethylanilino)methylenemalonate

  • In a round-bottom flask, combine one equivalent of 2,4-dimethylaniline and a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate.

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the aniline.

  • Upon completion, cool the reaction mixture to room temperature. The intermediate, diethyl (2,4-dimethylanilino)methylenemalonate, will often solidify upon cooling and can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 6,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • In a separate flask equipped with a reflux condenser, heat a high-boiling inert solvent, such as Dowtherm A or diphenyl ether, to approximately 250°C.[7]

  • Slowly add the crude diethyl (2,4-dimethylanilino)methylenemalonate from the previous step to the hot solvent.

  • Maintain the temperature at 250°C for 30-60 minutes to facilitate the intramolecular cyclization.[7]

  • Cool the reaction mixture to room temperature, which will cause the product, ethyl 6,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, to precipitate.

  • Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.[8] The product can be further purified by recrystallization from ethanol.

Step 3: Synthesis of this compound

  • Suspend the ethyl 6,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.[7][8]

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved, indicating the completion of the ester hydrolysis.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic, causing the final product to precipitate.[7][8]

  • Collect the solid this compound by filtration, wash with cold water, and dry thoroughly.

Spectroscopic Characterization (Predicted)

¹H NMR: The proton NMR spectrum is expected to show singlets for the two methyl groups, aromatic protons in the 7-8 ppm region, and a downfield singlet for the carboxylic acid proton (typically >10 ppm). The proton on the quinoline ring (at position 2 or 5) will also be present.

¹³C NMR: The carbon NMR spectrum will display signals for the two methyl carbons, aromatic carbons, the quinoline ring carbons, and a characteristic downfield signal for the carboxylic acid carbonyl carbon (typically in the 160-180 ppm range).

FTIR: The infrared spectrum is expected to show a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carboxylic acid (around 1700-1730 cm⁻¹) and the quinolone carbonyl (around 1650-1680 cm⁻¹), and C-H and C=C stretching vibrations characteristic of the aromatic system.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217.22 g/mol ).

Potential Biological Activity and Applications

While specific biological studies on this compound are limited, the broader class of 4-hydroxyquinoline-3-carboxylic acids has been investigated for various therapeutic applications.

Enzyme Inhibition: Structurally related compounds have been shown to act as inhibitors of various enzymes. For instance, certain 7-substituted 4-hydroxyquinoline-3-carboxylic acids are inhibitors of malate dehydrogenase and cellular respiration in Ehrlich ascites tumor cells.[9][10] Furthermore, quinoline-4-carboxylic acids have been explored as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, which is a target for anticancer and anti-inflammatory drugs.[11][12] The specific substitution pattern of the title compound may confer selectivity and potency towards certain enzymatic targets.

Anticancer Potential: The 4-oxoquinoline-3-carboxamide scaffold, closely related to the title compound, has been evaluated for its cytotoxic activity against various cancer cell lines.[2] Some derivatives have shown significant activity against gastric cancer cells while exhibiting lower toxicity towards normal cell lines.[2] Given that the quinoline core is present in several anticancer agents, this compound represents a candidate for screening in cancer cell-based assays.

Potential Mechanism of Action Visualization

Potential_MOA Compound 6,8-Dimethyl-4-hydroxy- quinoline-3-carboxylic acid Enzyme Target Enzyme (e.g., DHODH, MDH) Compound->Enzyme Inhibition Pathway Metabolic/Signaling Pathway Enzyme->Pathway Disruption CellEffect Cellular Effect (e.g., Cytotoxicity, Inhibition of Proliferation) Pathway->CellEffect Leads to

Caption: Plausible mechanism of action for this compound.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that holds significant promise for further investigation in drug discovery. The provided synthesis protocol offers a reliable method for its preparation, enabling researchers to explore its potential as an enzyme inhibitor or anticancer agent. Future studies should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and therapeutic potential.

References

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs.
  • PubMed. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation.
  • PrepChem.com. (n.d.). Synthesis of (B) 1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid, ethyl ester.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
  • PubMed. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration.
  • PubMed. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • ResearchGate. (n.d.). Significant 1 H and 13 C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.
  • ResearchGate. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • National Center for Biotechnology Information. (n.d.). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0210000).
  • Amerigo Scientific. (n.d.). This compound.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • Google Patents. (n.d.). WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
  • MDPI. (n.d.). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives.
  • ResearchGate. (n.d.). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3.
  • ChemRxiv. (2021). Investigation of Carboxylic Acid Isosteres for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme.
  • ResearchGate. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
  • ACS Publications. (n.d.). 7-Substituted-4-hydroxyquinoline-3-carboxylic acids as inhibitors of dehydrogenase enzymes and of the respiration of Ehrlich ascites tumor cells: multivariate analysis and quantitative structure-activity relationship for polar substituents.

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Introduction to the 4-Hydroxyquinoline-3-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid: Properties, Synthesis, and Potential

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the quinolone class of molecules. While specific experimental data for this particular derivative is limited in public literature, this guide synthesizes available information on its identity, predicted properties, and likely synthetic route. Furthermore, it contextualizes the compound's potential significance by examining the well-established biological activities of the broader 4-hydroxyquinoline-3-carboxylic acid scaffold, a privileged structure in modern medicinal chemistry. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the quinolone chemical space.

The 4-hydroxyquinoline-3-carboxylic acid core, also known as the 4-quinolone-3-carboxylic acid motif, is a cornerstone pharmacophore in drug discovery.[1] Its rigid, bicyclic structure provides a versatile framework for introducing diverse chemical functionalities, enabling the fine-tuning of pharmacological and pharmacokinetic properties. The historical significance of this scaffold is profound; a 3-carboxyl-substituted 4-hydroxyquinoline, discovered as a by-product during chloroquine synthesis, serendipitously led to the development of the vast class of fluoroquinolone antibiotics.[2]

Beyond their famed antibacterial effects, these quinolone derivatives have been investigated for a wide array of therapeutic applications, including antitumor, anti-HIV, and cannabinoid receptor modulating activities.[1][3] The core structure's ability to chelate metal ions and participate in various biological interactions makes it a subject of ongoing research for novel therapeutic agents.[3] this compound is a specific analogue within this important chemical family.

Compound Identification and Physicochemical Properties

PropertyValueSource(s)
IUPAC Name This compound[4]
Synonym(s) 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[5]
CAS Number 948288-96-8[5][6]
Molecular Formula C₁₂H₁₁NO₃[5][6]
Molecular Weight 217.22 g/mol [4][5]
Physical Form Solid
InChI Key IZUOQXWRSVPGRM-UHFFFAOYSA-N
SMILES Cc1cc(C)c2ncc(C(O)=O)c(O)c2c1[6]
Predicted XlogP 2.6[7]

Note: XlogP is a computationally predicted value.

Synthesis and Characterization

Retrosynthesis and Mechanistic Rationale: The Conrad-Limpach Synthesis

The synthesis of 4-hydroxyquinolines from anilines and β-ketoesters is a classic transformation in organic chemistry, known as the Conrad-Limpach synthesis.[8][9] This pathway represents the most logical and established method for preparing this compound.

The reaction proceeds in two key stages:

  • Condensation: The process begins with the reaction of an aniline (2,4-dimethylaniline) with a β-ketoester. For the target molecule, diethyl malonate or a similar derivative is the appropriate ketoester equivalent. This step forms a Schiff base intermediate, which exists in equilibrium with its enamine tautomer.

  • Thermal Cyclization: The critical, and often rate-determining, step is the high-temperature intramolecular cyclization of the enamine intermediate.[8] This electrocyclic ring-closing reaction requires significant thermal energy (typically ~250 °C) to overcome the energetic barrier of temporarily disrupting the aniline's aromaticity.[9][10] The reaction is driven by the subsequent elimination of an alcohol (e.g., ethanol) and tautomerization to form the highly stable, conjugated 4-hydroxyquinoline product.[8]

Historically, this cyclization was performed neat with moderate yields. However, Limpach later demonstrated that using a high-boiling, inert solvent such as mineral oil or Dowtherm A can significantly improve yields, often to over 90%.[8]

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization & Final Product 2_4_dimethylaniline 2,4-Dimethylaniline condensation Condensation (Acid Catalyst, RT) 2_4_dimethylaniline->condensation diethyl_malonate Diethyl Malonate diethyl_malonate->condensation enamine_intermediate Enamine Intermediate condensation->enamine_intermediate thermal_cyclization Thermal Cyclization (~250 °C, Inert Solvent) enamine_intermediate->thermal_cyclization ethyl_ester Ethyl 6,8-dimethyl-4-hydroxy- quinoline-3-carboxylate thermal_cyclization->ethyl_ester target_molecule 6,8-Dimethyl-4-hydroxy- quinoline-3-carboxylic acid hydrolysis Saponification (e.g., NaOH) then Acidification (HCl) hydrolysis->target_molecule ethyl_ester->hydrolysis

Fig. 1: Synthetic workflow for the target molecule via Conrad-Limpach synthesis.
Detailed Experimental Protocol

The following is a proposed, field-proven protocol for the synthesis of this compound, adapted from the general principles of the Conrad-Limpach reaction.

Step 1: Synthesis of Ethyl 2-((2,4-dimethylphenyl)amino)acrylate

  • To a round-bottom flask, add 2,4-dimethylaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a few drops of concentrated HCl).

  • Stir the mixture at room temperature for 6-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Remove any water formed during the reaction, potentially using a Dean-Stark apparatus if heating is gently applied, or work up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate. Purification by column chromatography may be performed but is often unnecessary for the subsequent step.

Step 2: Thermal Cyclization to Ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate

  • Place the crude enamine intermediate into a high-boiling, inert solvent (e.g., mineral oil, Dowtherm A, or 1,2-dichlorobenzene) in a flask equipped with a reflux condenser.[8][10][11]

  • Heat the mixture to approximately 250 °C. The reaction should be carefully monitored for the evolution of ethanol.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction's completion via TLC.

  • Allow the reaction mixture to cool. The product often precipitates upon cooling.

  • Dilute the cooled mixture with a non-polar solvent like hexanes to further precipitate the product and wash away the high-boiling solvent.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexanes.

Step 3: Saponification to this compound

  • Suspend the crude ethyl ester from Step 2 in an aqueous ethanol solution containing an excess of sodium hydroxide (e.g., 4% NaOH solution, 2-3 eq).[12]

  • Reflux the mixture for 2-5 hours, until TLC analysis indicates the complete consumption of the starting ester.[12]

  • After cooling the mixture to room temperature, carefully acidify it with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2-3).[12]

  • The carboxylic acid product will precipitate as a solid.

  • Collect the final product by vacuum filtration, wash with cold water to remove salts, and dry under vacuum.[12]

Proposed Characterization Methods

The identity and purity of the synthesized compound must be validated through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the carbon-hydrogen framework, showing characteristic aromatic proton signals, two distinct methyl singlets, and the absence of ethyl ester signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate molecular weight. Predicted collision cross section (CCS) values for various adducts are available as a reference.[7]

  • Infrared (IR) Spectroscopy: An IR spectrum would show characteristic peaks for O-H (broad, for both phenol and carboxylic acid), C=O (carboxylic acid), and aromatic C=C stretching.

  • Melting Point Analysis: A sharp melting point would indicate high purity of the final crystalline solid.

Potential Biological Activity and Therapeutic Applications

The Quinolone Pharmacophore in Drug Discovery

While no specific biological activity has been published for this compound, its core structure is of immense interest to medicinal chemists. The 4-quinolone-3-carboxylic acid motif is considered a "privileged structure" due to its ability to serve as a ligand for diverse biological targets.[1]

  • Antibacterial Agents: This is the most prominent application. The scaffold is the basis for quinolone and fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2]

  • Anticancer Activity: Numerous derivatives have been synthesized and evaluated as potential antiproliferative agents.[13] Some studies have shown that these compounds can inhibit cellular respiration, providing a potential mechanism for their antitumor effects.[14] The acidic nature of the carboxylic acid group may also enhance selective accumulation in the acidic microenvironment of tumors.[13]

  • Other Applications: Research has expanded into other areas, with reports of quinolone derivatives showing activity as HIV-1 integrase inhibitors and as modulators of cannabinoid receptors.[1]

Discussion and Future Directions

The therapeutic potential of this compound remains to be explored. The two methyl groups at the 6- and 8-positions increase the lipophilicity of the molecule compared to the parent scaffold, which could influence its membrane permeability, metabolic stability, and protein binding characteristics.

Future research should focus on:

  • Empirical Synthesis and Characterization: Performing the synthesis and fully characterizing the compound to establish a baseline of its physical and chemical properties.

  • Biological Screening: Evaluating the compound in a battery of biological assays, starting with broad screens for antibacterial and anticancer activity.

  • Structure-Activity Relationship (SAR) Studies: Using the synthesized compound as a starting point for further chemical modification to probe the effects of the 6,8-dimethyl substitution pattern on biological activity.

Conclusion

This compound is a distinct member of the medicinally significant quinolone family. While specific experimental data is sparse, its chemical identity is well-defined, and a robust synthetic pathway via the Conrad-Limpach reaction can be confidently proposed. The true value of this compound lies in its potential, derived from the rich pharmacological history of its parent scaffold. Its synthesis and subsequent biological evaluation could provide valuable insights for the development of new therapeutic agents in oncology, infectious disease, and beyond.

References

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An In-depth Technical Guide to the Synthesis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed overview of the synthesis of 6,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. The synthesis is primarily achieved through the well-established Gould-Jacobs reaction, a robust method for the preparation of 4-hydroxyquinoline derivatives.[1][2] This document will delve into the mechanistic underpinnings of this synthetic pathway, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The 4-hydroxyquinoline-3-carboxylic acid motif, in particular, is a key pharmacophore found in a variety of biologically active compounds. Understanding the synthesis of derivatives such as this compound is therefore of significant value for the development of new chemical entities.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The most direct and widely utilized method for the synthesis of this compound is the Gould-Jacobs reaction.[1][2] This multi-step process begins with a condensation reaction, followed by a thermal cyclization and subsequent saponification of the resulting ester. The overall synthetic scheme is outlined below:

Gould-Jacobs Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification 2,4-Dimethylaniline 2,4-Dimethylaniline Intermediate_A Diethyl 2-(((2,4-dimethylphenyl)amino)methylene)malonate 2,4-Dimethylaniline->Intermediate_A Δ (Ethanol elimination) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_A Intermediate_B Ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate Intermediate_A->Intermediate_B High Temperature (e.g., Dowtherm A, ~250°C) (Ethanol elimination) Final_Product This compound Intermediate_B->Final_Product 1. Base (e.g., NaOH or KOH) 2. Acidification (e.g., HCl)

Caption: Overall workflow of the Gould-Jacobs synthesis of this compound.

Mechanistic Insights

The Gould-Jacobs reaction proceeds through a series of well-defined steps:

  • Condensation: The synthesis initiates with the nucleophilic attack of the amino group of 2,4-dimethylaniline on the ethoxymethylene group of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the key intermediate, diethyl 2-(((2,4-dimethylphenyl)amino)methylene)malonate.[1]

  • Thermal Cyclization: This step is a thermally induced intramolecular cyclization, which is often the most critical and challenging part of the synthesis. It requires high temperatures, typically around 250°C, to overcome the activation energy for the ring closure.[3] The reaction is a 6-electron cyclization process, leading to the formation of the quinoline ring system.[1] High-boiling, inert solvents such as diphenyl ether or Dowtherm A are commonly used to achieve the necessary reaction temperature.[3] The two methyl groups on the aniline ring direct the cyclization to the available ortho position.

  • Saponification: The final step is the hydrolysis of the ethyl ester at the 3-position of the quinoline ring. This is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the desired carboxylic acid.[1]

Experimental Protocols

The following protocols are based on established procedures for the Gould-Jacobs reaction and adapted for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberKey Properties
2,4-Dimethylaniline (2,4-Xylidine)95-68-1Starting material
Diethyl ethoxymethylenemalonate (DEEM)87-13-8Reagent
Dowtherm A8004-13-5High-boiling solvent
Sodium Hydroxide (NaOH)1310-73-2Base for saponification
Hydrochloric Acid (HCl)7647-01-0For acidification
Ethanol (EtOH)64-17-5Solvent
n-Hexane110-54-3Solvent for washing
Step 1: Synthesis of Diethyl 2-(((2,4-dimethylphenyl)amino)methylene)malonate
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.1 equivalents).

  • Heat the mixture with stirring at 110-120°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude product can often be used directly in the next step without further purification.

Step 2: Synthesis of Ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate
  • In a separate three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, heat a suitable volume of Dowtherm A to 250°C.

  • Slowly add the crude diethyl 2-(((2,4-dimethylphenyl)amino)methylene)malonate from Step 1 to the hot Dowtherm A with vigorous stirring.

  • Maintain the reaction temperature at 250°C for 30-60 minutes.

  • Allow the reaction mixture to cool to below 100°C.

  • Carefully add n-hexane to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with n-hexane to remove the high-boiling solvent.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol, to afford pure ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate.

Step 3: Synthesis of this compound
  • Suspend the ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The desired this compound will precipitate as a solid.

  • Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance Solid
Melting Point Data not available in searched literature.
¹H NMR Expected signals for aromatic protons, methyl groups, and acidic protons.
¹³C NMR Expected signals for quinoline ring carbons, methyl carbons, and carboxyl carbon.
IR Spectroscopy Characteristic peaks for O-H, C=O, and C-N bonds.

Safety Considerations

  • 2,4-Dimethylaniline: This substance is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be performed in a well-ventilated fume hood.

  • Diethyl ethoxymethylenemalonate: This reagent is an irritant. Avoid contact with skin and eyes.

  • Dowtherm A: This is a high-boiling liquid. Care should be taken to avoid severe burns when working at high temperatures.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive. Handle with care and appropriate PPE.

Conclusion

The Gould-Jacobs reaction provides a reliable and effective method for the synthesis of this compound. Careful control of reaction parameters, particularly the high temperature required for the cyclization step, is crucial for achieving a good yield and purity of the final product. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this valuable quinoline derivative for further investigation.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia.
  • PubChem. (n.d.). 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid.
  • Name Reaction. (n.d.). Gould-Jacobs Reaction.
  • Zeitschrift für Kristallographie - New Crystal Structures. (2013). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3. Zeitschrift für Kristallographie - New Crystal Structures, 228(4), 549-550.
  • Tetrahedron. (n.d.). 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Molbase. (n.d.). Synthesis of 6-butyryl-7,8-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
  • PubChem. (n.d.). 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid.
  • Kappe, C. O., & Stadler, A. (2005). Malonates in Cyclocondensation Reactions. Molecules, 10(1), 1334–1348.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Patel, M., & Patel, R. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004.
  • Patel, M., & Patel, R. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed.
  • Wawer, M., & Stilinović, V. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6593.
  • Oprean, R., & Oprean, L. (2008). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Farmacia, 56(6), 629-636.
  • Rosas-Ramírez, D., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 28(8), 3369.
  • Google Patents. (n.d.). WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
  • Görlitzer, K., & Bartke, U. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Die Pharmazie, 55(10), 731-736.
  • Acta Crystallographica Section E: Crystallographic Communications. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
  • Organic Syntheses. (n.d.). diethyl methylenemalonate.
  • Google Patents. (n.d.). CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
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A Research Framework for Elucidating the Mechanism of Action of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is a member of this versatile family, yet its specific mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the molecular mechanisms underpinning the potential therapeutic effects of this compound. By leveraging the known activities of structurally related quinoline-carboxylic acids and hydroxyquinolines, we propose several plausible hypotheses and detail the requisite experimental strategies to systematically explore them. This document serves as a roadmap for uncovering the biological targets and signaling pathways modulated by this compound, thereby paving the way for its potential development as a novel therapeutic agent.

Introduction: The Quinoline Moiety as a Versatile Pharmacophore

The quinoline ring system is a recurring motif in a vast array of biologically active compounds, ranging from antimalarials to anticancer agents. The 4-hydroxyquinoline-3-carboxylic acid core, in particular, is a well-established pharmacophore, most notably recognized in the quinolone class of antibiotics. These agents famously exert their antibacterial effects by targeting DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.[1] Furthermore, variations of the quinoline structure have been shown to inhibit other critical cellular enzymes and pathways, highlighting the chemical tractability and diverse biological potential of this scaffold.[1][2]

This compound, with its distinct substitution pattern, presents an intriguing subject for mechanistic investigation. The presence of the 4-hydroxy and 3-carboxy groups suggests potential for metal chelation and hydrogen bonding interactions with biological targets, while the dimethyl substitutions may influence its lipophilicity, metabolic stability, and target selectivity. This guide outlines a systematic approach to unraveling its mechanism of action.

Hypothesized Mechanisms of Action

Based on the activities of structurally analogous compounds, we can formulate several primary hypotheses for the mechanism of action of this compound.

Hypothesis 1: Inhibition of Bacterial Topoisomerases

Given the structural similarity to quinolone antibiotics, a primary hypothesis is that this compound targets bacterial DNA gyrase and/or topoisomerase IV.

Hypothesis 2: Enzyme Inhibition Beyond Topoisomerases

Many quinoline derivatives exhibit inhibitory activity against a range of enzymes. Potential targets for this compound could include:

  • Dihydroorotate Dehydrogenase (DHODH): An enzyme crucial for de novo pyrimidine biosynthesis, which is a validated target for cancer and autoimmune diseases.[2]

  • Sirtuins (e.g., SIRT3): NAD+-dependent deacetylases involved in cellular metabolism and cancer, which have been shown to be modulated by quinoline derivatives.

Hypothesis 3: Disruption of Metal Homeostasis through Chelation

The 4-hydroxyquinoline moiety can act as a chelating agent for various metal ions.[3][4] Disruption of essential metal ion homeostasis can trigger a cascade of cellular events, including oxidative stress and apoptosis.

Experimental Validation Strategies

A multi-pronged experimental approach is essential to systematically test the proposed hypotheses.

General Cytotoxicity and Bioactivity Screening

The initial step is to determine the biological context in which this compound is active.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate selected bacterial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., MCF-7, K562) in 96-well plates.[5]

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value.

Table 1: Hypothetical Cytotoxicity Data

Cell Line/Bacterial StrainIC50 (µM)
Escherichia coli15.2
Staphylococcus aureus8.9
MCF-7 (Breast Cancer)25.6
K562 (Leukemia)18.3
HEK293 (Non-cancerous)>100
Investigation of Topoisomerase Inhibition

Experimental Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and varying concentrations of this compound.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of supercoiling will result in a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

dot

DNA_Gyrase_Assay cluster_workflow DNA Gyrase Supercoiling Assay Workflow cluster_interpretation Interpretation Start Relaxed Plasmid DNA Reaction Incubate with DNA Gyrase, ATP, and Compound Start->Reaction Stop Terminate Reaction Reaction->Stop Gel Agarose Gel Electrophoresis Stop->Gel Result Visualize DNA Bands Gel->Result Supercoiled Supercoiled DNA (Gyrase Active) Result->Supercoiled No Inhibition Relaxed Relaxed DNA (Gyrase Inhibited) Result->Relaxed Inhibition

Caption: Workflow for DNA Gyrase Supercoiling Assay.

Broader Enzyme Inhibition Assays

Experimental Protocol: DHODH Inhibition Assay

  • Reaction Components: Combine recombinant human DHODH, dihydroorotate, and a suitable electron acceptor (e.g., DCIP) in a 96-well plate.

  • Compound Addition: Add varying concentrations of this compound.

  • Initiate Reaction: Start the reaction by adding coenzyme Q.

  • Kinetic Reading: Monitor the decrease in absorbance of the electron acceptor over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value for DHODH inhibition.

Elucidating Metal Chelation Effects

Experimental Protocol: UV-Vis Spectrophotometry for Metal Chelation

  • Compound Solution: Prepare a solution of this compound in a suitable buffer.

  • Metal Titration: Sequentially add aliquots of a metal salt solution (e.g., FeCl3, ZnCl2) to the compound solution.

  • Spectral Scans: Record the UV-Vis spectrum after each addition.

  • Analysis: A shift in the absorption maxima upon addition of the metal ion is indicative of complex formation (chelation).

dot

Signaling_Pathway cluster_metal Metal Homeostasis Disruption cluster_enzyme Enzyme Inhibition Compound 6,8-Dimethyl-4-hydroxyquinoline- 3-carboxylic acid Metal Chelation of Fe2+/Cu2+ Compound->Metal Enzyme Target Enzyme (e.g., DHODH, Topoisomerase) Compound->Enzyme ROS Reactive Oxygen Species (ROS) Generation Metal->ROS Apoptosis_M Apoptosis ROS->Apoptosis_M Pathway Downstream Pathway (e.g., DNA Replication, Pyrimidine Synthesis) Enzyme->Pathway Apoptosis_E Cell Cycle Arrest/ Apoptosis Pathway->Apoptosis_E

Caption: Hypothesized Signaling Pathways.

Concluding Remarks

The exploration of the mechanism of action of this compound holds significant promise for the discovery of novel therapeutic leads. The structured experimental approach outlined in this guide, progressing from broad bioactivity screening to specific target validation, provides a robust framework for a thorough investigation. The insights gained from these studies will be instrumental in defining the therapeutic potential of this compound and guiding future drug development efforts.

References

  • PubChem. 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid. [Link]
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  • Baviskar, A. T., & De, A. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Mini reviews in medicinal chemistry, 13(5), 723–739.
  • He, S., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 65(3), 2133–2153. [Link]
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  • Kovács, D., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules (Basel, Switzerland), 26(11), 3326. [Link]
  • Penchala, S. C., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of medicinal chemistry, 58(15), 6213–6231. [Link]
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The Biological Versatility of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The quinoline nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a broad spectrum of biological activities. Within this diverse family, the 4-hydroxyquinoline-3-carboxylic acid moiety has emerged as a particularly privileged scaffold, amenable to synthetic modification and consistently demonstrating significant pharmacological potential. This technical guide focuses on a specific, yet promising, member of this class: 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. While direct and extensive research on this particular derivative is nascent, this document will synthesize the wealth of knowledge surrounding its parent scaffold and related analogs to provide a comprehensive overview of its probable biological activities and to propose robust experimental frameworks for its investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel quinoline derivatives.

The Quinoline-3-Carboxylic Acid Core: A Foundation of Diverse Bioactivity

The inherent biological activity of the quinoline ring system is well-established. However, the strategic placement of a hydroxyl group at the 4-position and a carboxylic acid at the 3-position creates a unique electronic and structural environment that endows these molecules with a remarkable capacity to interact with various biological targets. The 6,8-dimethyl substitution pattern of the target compound further modulates its lipophilicity and steric profile, which can significantly influence its pharmacokinetic properties and target engagement. Based on extensive studies of related analogs, the primary areas of biological activity for this compound are predicted to be in anticancer, anti-inflammatory, and antimicrobial applications.

Antiproliferative and Anticancer Potential: A Multi-pronged Approach

Derivatives of quinoline-3-carboxylic acid have consistently demonstrated potent antiproliferative activity against a range of cancer cell lines.[1][2] Studies on similar compounds have revealed significant growth inhibition against mammary (MCF7), cervical (HeLa), colon (HCT116), lung (A549), and prostate (PC3) cancer cells.[1][3] The presence of the 4-hydroxy and 3-carboxy groups is often associated with the ability to chelate divalent metal ions, a proposed mechanism for their cytotoxic effects.[1]

Proposed Mechanism of Action: Protein Kinase CK2 Inhibition

One of the most compelling mechanisms of action for this class of compounds is the inhibition of protein kinase CK2.[4] CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and suppression of apoptosis. Several derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of CK2, with IC50 values in the micromolar range.[4][5] The 6,8-dimethyl substitution on our target molecule may influence its binding affinity and selectivity for the ATP-binding pocket of CK2.

CK2_Inhibition_Pathway cluster_cell Cancer Cell 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic_acid 6,8-Dimethyl-4-hydroxy- quinoline-3-carboxylic acid CK2 Protein Kinase CK2 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic_acid->CK2 Inhibition Proliferation_Survival Cell Proliferation & Survival CK2->Proliferation_Survival Promotes Apoptosis Apoptosis CK2->Apoptosis Inhibits

Caption: Proposed inhibition of Protein Kinase CK2 by this compound in cancer cells.

Experimental Protocol: In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HeLa, HCT116) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. Quinoline-3-carboxylic acid derivatives have demonstrated significant anti-inflammatory potential.[1] In preclinical models, these compounds have shown the ability to suppress the inflammatory response induced by lipopolysaccharide (LPS) in macrophages, with efficacy comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[1]

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of quinoline derivatives are likely mediated through the inhibition of key pro-inflammatory signaling pathways. This may involve the suppression of nitric oxide (NO) production, a key inflammatory mediator, and the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The 6,8-dimethyl substitution may enhance the compound's ability to penetrate cell membranes and interact with intracellular inflammatory targets.

Anti_Inflammatory_Workflow Macrophages RAW 264.7 Macrophages LPS LPS Stimulation Macrophages->LPS Compound_Treatment Treatment with 6,8-Dimethyl-4-hydroxyquinoline- 3-carboxylic acid LPS->Compound_Treatment Incubation 24h Incubation Compound_Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) (TNF-α, IL-6) Supernatant_Collection->Cytokine_Assay

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment

Objective: To evaluate the ability of this compound to inhibit the production of inflammatory mediators in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Treatment: Seed cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

  • Cytokine Measurement (ELISA):

    • Measure the concentrations of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Antimicrobial Activity: A Potential New Class of Antibiotics

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of novel antimicrobial agents. The quinoline scaffold is the basis for the quinolone class of antibiotics, and numerous quinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their antimicrobial properties.[6][7] These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[6][8]

Proposed Mechanism of Action: Targeting Bacterial Processes

The antimicrobial action of quinoline derivatives can be multifaceted. For some, the mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The specific substitutions on the quinoline ring, such as the 6,8-dimethyl groups, can influence the spectrum of activity and potency against different bacterial species.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Methodology:

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).

  • Broth Microdilution Method:

    • Prepare a two-fold serial dilution of the test compound in Mueller-Hinton broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary and Future Directions

The biological activities of quinoline-3-carboxylic acid derivatives are summarized in the table below. This data, derived from studies on analogous compounds, provides a strong rationale for the investigation of this compound.

Biological ActivityKey Findings from AnalogsProposed Mechanism of Action for the Target Compound
Anticancer Potent cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa, HCT116).[1][2]Inhibition of Protein Kinase CK2, metal chelation.[1][4]
Anti-inflammatory Suppression of LPS-induced inflammation in macrophages, comparable to indomethacin.[1]Inhibition of NO, TNF-α, and IL-6 production.
Antimicrobial Activity against Gram-positive and Gram-negative bacteria.[6][8]Inhibition of bacterial DNA gyrase and topoisomerase IV.

Future research should focus on the synthesis and purification of this compound to enable the rigorous experimental validation of these predicted activities. Structure-activity relationship (SAR) studies, involving the synthesis of additional derivatives with modifications at the 6 and 8 positions, will be crucial for optimizing potency and selectivity. In vivo studies in relevant animal models will be the subsequent step to translate these promising in vitro findings into potential therapeutic applications.

Conclusion

While direct experimental data on this compound is limited, the extensive body of research on the broader quinoline-3-carboxylic acid class provides a compelling case for its potential as a versatile therapeutic agent. Its predicted anticancer, anti-inflammatory, and antimicrobial properties, rooted in well-established mechanisms of action, make it a high-priority candidate for further investigation. The experimental protocols detailed in this guide offer a clear and robust framework for elucidating the biological activity of this promising compound and paving the way for its potential development as a novel therapeutic.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid | C12H11NO3 | CID 720014. PubChem.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH.
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An In-depth Technical Guide to 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 4-Quinolone-3-Carboxylic Acid Scaffold

The 4-quinolone-3-carboxylic acid framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Since the discovery of nalidixic acid in 1962, derivatives of this core structure have been instrumental in the development of potent antibacterial agents, famously known as the fluoroquinolones.[2] Beyond their antimicrobial prowess, contemporary research has unveiled a broader therapeutic potential for this class of molecules, encompassing antitumor, anti-HIV, and cannabinoid receptor modulating activities.[1][3] This guide focuses on a specific derivative, 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, providing a comprehensive overview of its synthesis, physicochemical characteristics, and anticipated biological significance for researchers and drug development professionals.

Chemical Synthesis: The Gould-Jacobs Reaction as a Foundational Approach

The primary and most established method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction.[4][5] This versatile reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.[4]

Logical Framework of the Gould-Jacobs Synthesis

The reaction proceeds through a well-defined sequence of steps, each driven by fundamental principles of organic chemistry. The choice of a substituted aniline, in this case, 2,4-dimethylaniline, dictates the substitution pattern on the benzene portion of the quinoline core. The electron-donating nature of the methyl groups at the meta-positions (relative to the amino group's ortho and para directing influence) facilitates the initial condensation and subsequent cyclization.[4]

Gould-Jacobs_Reaction_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis A 2,4-Dimethylaniline C Anilinomethylenemalonate Intermediate A->C Nucleophilic Attack B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylate C->D Heat (≥250 °C) 6π-electrocyclization E This compound D->E Base Hydrolysis (e.g., NaOH) followed by Acidification

Caption: The synthetic pathway of this compound via the Gould-Jacobs reaction.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a validated methodology for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives, adapted for the specific preparation of the 6,8-dimethyl analog. Modern adaptations utilizing microwave irradiation can significantly reduce reaction times and improve yields.[6]

Step 1: Condensation of 2,4-Dimethylaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine 2,4-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture to 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilinomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The resulting crude intermediate can be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization

  • The crude anilinomethylenemalonate intermediate is added to a high-boiling point inert solvent, such as Dowtherm A or mineral oil.

  • The mixture is heated to approximately 250 °C. This high temperature is crucial for the intramolecular 6-electron electrocyclization that forms the quinoline ring.

  • Maintain this temperature for 30-60 minutes. Upon cooling, the ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate product will precipitate.

  • The solid product is collected by filtration and washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.

Microwave-Assisted Alternative: In a sealed microwave vial, a mixture of the aniline and excess DEEM can be heated to 250-300 °C for 5-15 minutes.[6] This method often leads to a cleaner reaction and higher yields in a significantly shorter time.

Step 3: Hydrolysis of the Ester

  • Suspend the dried ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid until the pH is acidic.

  • The precipitated this compound is then collected by filtration, washed with cold water to remove inorganic salts, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The data presented below has been compiled from reputable chemical databases and suppliers.[7][8]

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[7][8]
Molecular Weight 217.22 g/mol [7][8]
CAS Number 948288-96-8[7]
Appearance Solid
InChI Key IZUOQXWRSVPGRM-UHFFFAOYSA-N
SMILES Cc1cc(C)c2ncc(C(O)=O)c(O)c2c1
Predicted XlogP 2.6[9]

Potential Biological Activities and Therapeutic Applications

While specific biological studies on this compound are not extensively reported in the public domain, the well-established structure-activity relationships (SAR) of the 4-quinolone-3-carboxylic acid class allow for informed predictions of its potential therapeutic applications.[10][11]

Anticancer Potential: Inhibition of Dehydrogenase Enzymes

Numerous studies have highlighted the potential of 4-hydroxyquinoline-3-carboxylic acid derivatives as inhibitors of dehydrogenase enzymes, which are crucial for cellular respiration.[10] Specifically, these compounds have shown inhibitory activity against malate dehydrogenase and lactate dehydrogenase.[10] Lipophilic analogs, in particular, exhibit a preference for inhibiting mitochondrial malate dehydrogenase.[10] The presence of the two methyl groups in this compound increases its lipophilicity, suggesting it could be a potent inhibitor of these enzymes, thereby disrupting cellular respiration in cancer cells.

Furthermore, the quinoline carboxylic acid scaffold is a known inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway.[11] Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest, making it an attractive target for cancer therapy.[11] The structural features of this compound are consistent with those required for DHODH inhibition, namely a bulky hydrophobic region (the dimethylated benzene ring) and a carboxylic acid group for essential interactions in the enzyme's active site.[11]

Anticancer_Mechanism A This compound B Dihydroorotate Dehydrogenase (DHODH) Inhibition A->B C Dehydrogenase Enzyme Inhibition (e.g., Malate Dehydrogenase) A->C D Pyrimidine Depletion B->D E Disruption of Cellular Respiration C->E F Cell Cycle Arrest D->F G Inhibition of Cancer Cell Proliferation E->G F->G

Caption: Plausible anticancer mechanisms of action for this compound.

Antimicrobial Activity

The foundational application of the 4-quinolone-3-carboxylic acid scaffold is in antibacterial therapy. While the classic fluoroquinolones possess a fluorine atom at position 6 and a piperazinyl group at position 7, the core quinolone structure itself contributes to the antibacterial effect. The mechanism of action for this class of drugs is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. It is plausible that this compound could exhibit some level of antimicrobial activity, although likely less potent than its fluoroquinolone counterparts.

Other Potential Applications

The versatility of the 4-quinolone-3-carboxylic acid motif has led to the exploration of its derivatives for a wide range of other therapeutic targets. Notably, substituted quinolone-3-carboxamides have been developed as high-affinity ligands for cannabinoid receptors, particularly the CB2 receptor, which is involved in inflammatory and pain responses.[12][13][14] While the subject of this guide is a carboxylic acid and not a carboxamide, this highlights the adaptability of the scaffold and suggests that with further chemical modification, this compound could serve as a starting point for the development of novel therapeutics targeting various biological systems.

Conclusion and Future Directions

This compound is a member of a medicinally significant class of compounds with a well-defined and accessible synthetic route. While specific biological data for this particular derivative is limited, the extensive research on the 4-quinolone-3-carboxylic acid scaffold provides a strong basis for predicting its potential as an anticancer and antimicrobial agent. Future research should focus on the direct biological evaluation of this compound to validate these hypotheses. Furthermore, its synthesis via the robust Gould-Jacobs reaction makes it an attractive starting material for the generation of a library of derivatives with potentially enhanced potency and selectivity for various therapeutic targets. The exploration of this and related compounds will undoubtedly continue to be a fruitful area of research in the quest for novel therapeutics.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • BenchChem. (n.d.). 4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Merck Index. (n.d.). Gould-Jacobs Reaction. The Merck Index* Online.
  • Anonymous. (2011).
  • Hodnett, E. M., et al. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57-63.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Musiol, R., & Polanski, J. (2007). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 14(29), 3127-3143.
  • Sigma-Aldrich. (n.d.). This compound.
  • Riveiro, M. E., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1), 163.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Chen, S. F., et al. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 44(5), 929-936.
  • Di Marzo, V., et al. (2008). Investigations on the 4-quinolone-3-carboxylic acid motif. 6. Synthesis and pharmacological evaluation of 7-substituted quinolone-3-carboxamide derivatives as high affinity ligands for cannabinoid receptors. Journal of Medicinal Chemistry, 51(19), 6148-6158.
  • Di Marzo, V., et al. (2007). Investigations on the 4-quinolone-3-carboxylic acid motif. 3. Synthesis, structure-affinity relationships, and pharmacological characterization of 6-substituted 4-quinolone-3-carboxamides as highly selective cannabinoid-2 receptor ligands. Journal of Medicinal Chemistry, 50(23), 5780-5795.
  • Di Marzo, V., et al. (2016). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. Journal of Medicinal Chemistry, 59(3), 1052-1067.
  • PubChem. (n.d.). 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 7,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid.
  • PubChem. (n.d.). 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid.
  • ChemicalBook. (n.d.). 948288-96-8(this compound) Product Description.

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An In-Depth Technical Guide to 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid: Synthesis, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid, a member of the quinolone class of heterocyclic compounds. While the specific discovery of this molecule is not extensively documented, its synthesis is rooted in the rich history of quinolone chemistry, which has yielded significant therapeutic agents. This guide details the plausible synthesis of this compound via the Gould-Jacobs reaction, a cornerstone of quinoline synthesis. A thorough, step-by-step experimental protocol is provided, drawing upon established methodologies for analogous compounds. Furthermore, this document explores the broader biological context of the 4-hydroxyquinoline-3-carboxylic acid scaffold, a privileged structure in medicinal chemistry known for its antibacterial and potential anticancer activities. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of novel quinolone derivatives.

Introduction: The Significance of the Quinolone Scaffold

The quinolone scaffold is of paramount importance in medicinal chemistry, most notably for its role in the development of a major class of antibacterial agents. The discovery of quinolones as having antibacterial properties was serendipitous, emerging from the analysis of byproducts in the synthesis of the antimalarial drug chloroquine in the early 1960s.[1][2][3] This initial finding led to the development of nalidixic acid, the first quinolone antibiotic.[1][4] Subsequent structural modifications, particularly the introduction of a fluorine atom at the 6-position and a piperazine ring at the 7-position, gave rise to the highly successful fluoroquinolone antibiotics.[2]

The core structure, 4-hydroxyquinoline-3-carboxylic acid (more accurately, its 4-oxo tautomer), is a key pharmacophore responsible for the biological activity of these compounds.[5] The carboxylic acid at the 3-position and the ketone at the 4-position are crucial for binding to bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4] This mechanism of action is distinct from many other antibiotic classes, making quinolones effective against a broad spectrum of bacteria.

Beyond their antibacterial prowess, the 4-quinolone-3-carboxylic acid motif has been explored for a range of other therapeutic applications, including anticancer and antiviral activities. This diverse biological profile makes the synthesis of novel, substituted quinolone derivatives a continued area of interest for drug discovery and development. This guide focuses on a specific, less-studied derivative, this compound, providing a detailed roadmap for its synthesis and a discussion of its potential for biological investigation.

The Genesis of this compound: A Product of Established Chemistry

The "discovery" of this compound is not a singular, celebrated event but rather a logical outcome of the systematic exploration of quinolone synthesis, particularly the Gould-Jacobs reaction.[6] This robust and versatile method, first reported in 1939, allows for the construction of the 4-hydroxyquinoline core from appropriately substituted anilines and diethyl ethoxymethylenemalonate (DEEM).

The synthesis of the title compound logically employs 2,4-dimethylaniline (also known as 2,4-xylidine) as the aniline starting material. The predictability of the Gould-Jacobs reaction makes the synthesis of a wide array of substituted quinolones, including the 6,8-dimethyl derivative, an exercise in applying established chemical principles rather than a journey into unknown territory. The value of this compound, therefore, lies not in a dramatic discovery story but in its potential to exhibit novel biological activities as a result of its specific substitution pattern.

Synthesis of this compound via the Gould-Jacobs Reaction

The synthesis of this compound is a multi-step process that begins with the condensation of 2,4-dimethylaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization to form the quinoline core, and finally, hydrolysis of the resulting ester to the desired carboxylic acid.

Overall Synthetic Scheme

Gould_Jacobs_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 2,4-Dimethylaniline C Diethyl 2-(((2,4-dimethylphenyl)amino)methylene)malonate A->C Heat B Diethyl ethoxymethylenemalonate B->C Heat D Ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate C->D High Temperature (e.g., Dowtherm A) E This compound D->E Base (e.g., NaOH), then Acid (e.g., HCl)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(((2,4-dimethylphenyl)amino)methylene)malonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the reaction mixture at 100-110 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting aniline.

  • After cooling to room temperature, the crude product, which may solidify upon cooling, is washed with cold ethanol or hexane to remove any unreacted starting materials.

  • The resulting solid is collected by vacuum filtration and can be further purified by recrystallization from ethanol to yield diethyl 2-(((2,4-dimethylphenyl)amino)methylene)malonate as a crystalline solid.

Step 2: Synthesis of Ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate

  • The intermediate from Step 1 is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a round-bottom flask fitted with a reflux condenser.

  • The mixture is heated to a high temperature, typically around 250 °C, to induce thermal cyclization.[5] The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the cyclized product often precipitates out of the solvent.

  • The solid is collected by filtration and washed with a suitable solvent like hexane to remove the high-boiling point solvent.

  • Further purification can be achieved by recrystallization from a solvent such as ethanol or ethyl acetate to give ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate.

Alternative Microwave-Assisted Cyclization: As an alternative to high-boiling point solvents, microwave irradiation can be employed to facilitate the cyclization, often leading to shorter reaction times and improved yields.[7][8][9]

Step 3: Synthesis of this compound

  • The ethyl ester from Step 2 is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • The mixture is heated to reflux and stirred until the ester is fully hydrolyzed, which can be monitored by TLC.

  • After cooling the reaction mixture to room temperature, it is acidified with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic.

  • The precipitated this compound is collected by vacuum filtration.

  • The solid is washed with water to remove any inorganic salts and then dried. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the carboxylic acid and ketone.

  • Melting Point: To assess the purity of the crystalline products.

Biological Context and Potential Applications

Potential Biological Activity Rationale and Supporting Evidence for the 4-Hydroxyquinoline-3-carboxylic Acid Scaffold
Antibacterial Activity The foundational activity of this class of compounds. The 4-oxo-3-carboxylic acid moiety is a known pharmacophore for inhibiting bacterial DNA gyrase and topoisomerase IV.[4]
Anticancer Activity Several quinolone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The planar quinolone ring system can intercalate with DNA, and some derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for cancer cell proliferation.
Antiviral Activity Certain quinolone derivatives have been investigated for their potential to inhibit viral replication, including against HIV and other viruses.
Enzyme Inhibition The quinolone scaffold has been shown to inhibit various enzymes, and the specific substitution pattern on the benzene ring can be tailored to target particular enzymes of interest.

The 6,8-dimethyl substitution pattern of the title compound may influence its pharmacokinetic and pharmacodynamic properties. The methyl groups could enhance its lipophilicity, potentially affecting its cell permeability and metabolic stability. Further research is warranted to explore the specific biological activities of this compound.

Future Directions

The synthesis of this compound opens up several avenues for future research:

  • Biological Screening: A comprehensive biological evaluation of the compound against a panel of bacterial strains and cancer cell lines would be a logical next step to determine its therapeutic potential.

  • Analogue Synthesis: The synthetic route described herein can be adapted to produce a library of related compounds with different substituents on the quinoline ring. This would enable structure-activity relationship (SAR) studies to optimize for potency and selectivity.

  • Mechanism of Action Studies: Should the compound exhibit significant biological activity, further studies to elucidate its precise mechanism of action would be crucial for its development as a potential therapeutic agent.

Conclusion

This compound is a synthetically accessible member of the medicinally important quinolone class of compounds. While its specific discovery is not a landmark event, its synthesis is a testament to the power and predictability of the Gould-Jacobs reaction. The well-established biological activities of the 4-hydroxyquinoline-3-carboxylic acid scaffold provide a strong rationale for the investigation of this and related derivatives as potential novel therapeutic agents. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and explore the biological potential of this intriguing molecule.

References

  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm5018582]
  • The history of quinolones. ResearchGate. [URL: https://www.researchgate.net/publication/221912803_The_history_of_quinolones]
  • The history of the development and changes of quinolone antibacterial agents. Yakugaku Zasshi. [URL: https://www.jstage.jst.go.jp/article/yakushi/136/1/136_15-00216-1/_article]
  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/full/10.1021/jm5018582]
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  • 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Tetrahedron. [URL: https://www.sciencedirect.com/referencework/9780080968070/experimental-organic-chemistry-standard-and-microscale]
  • 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 100 mg. Carl ROTH. [URL: https://www.carlroth.com/com/en/research-chemicals/6-8-dimethyl-4-oxo-1-4-dihydroquinoline-3-carboxylic-acid/p/0656.1]
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An In-Depth Technical Guide to 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, structural elucidation, synthesis, and potential biological significance, offering valuable insights for researchers in the field.

Core Compound Identity and Physicochemical Properties

Nomenclature and Structural Representation

The unequivocal identification of a chemical entity is paramount for scientific discourse. The compound of interest is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1]

Due to keto-enol tautomerism inherent to the 4-hydroxyquinoline scaffold, it can also be referred to as 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .[2][3] This equilibrium is a critical consideration in its chemical behavior and biological interactions.

Molecular Structure:

Caption: Chemical structure of this compound.

Key Chemical Identifiers

For unambiguous documentation and database retrieval, the following identifiers are crucial:

IdentifierValueSource(s)
CAS Number 948288-96-8[2][3][4]
Molecular Formula C₁₂H₁₁NO₃[2][3][4]
Molecular Weight 217.22 g/mol [1][2][3][4]
InChI 1S/C12H11NO3/c1-6-3-7(2)10-8(4-6)11(14)9(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)[4]
InChIKey IZUOQXWRSVPGRM-UHFFFAOYSA-N[4]
Canonical SMILES Cc1cc(C)c2ncc(C(=O)O)c(O)c2c1[4]
Physicochemical Properties (Predicted)
PropertyPredicted ValueNotes
XlogP 2.6Indicates moderate lipophilicity.
pKa (Acidic) ~4-5, (Basic) ~9-10Estimated based on the carboxylic acid and quinoline nitrogen moieties, respectively. The acidity of the carboxylic acid is crucial for its interaction with biological targets.[5][6][7]
Solubility Poorly soluble in waterExpected due to the aromatic rings and moderate lipophilicity. Solubility is likely to be pH-dependent.

Synthesis and Characterization

Retrosynthetic Analysis and Recommended Synthesis Protocol

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines from anilines and malonic acid derivatives.[8][9] This approach is the recommended pathway for the preparation of this compound.

Retrosynthetic Pathway:

Retrosynthesis Target 6,8-Dimethyl-4-hydroxyquinoline- 3-carboxylic acid Intermediate1 Ethyl 6,8-dimethyl-4-hydroxyquinoline- 3-carboxylate Target->Intermediate1 Hydrolysis Intermediate2 Diethyl 2-((2,4-dimethylphenyl)amino)methylenemalonate Intermediate1->Intermediate2 Thermal Cyclization (Gould-Jacobs) StartingMaterial1 2,4-Dimethylaniline Intermediate2->StartingMaterial1 StartingMaterial2 Diethyl ethoxymethylenemalonate (DEEMM) Intermediate2->StartingMaterial2

Caption: Retrosynthetic analysis for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on the principles of the Gould-Jacobs reaction and may require optimization.[8][9][10][11][12][13][14]

Step 1: Synthesis of Diethyl 2-((2,4-dimethylphenyl)amino)methylenemalonate

  • In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEMM) (1.05 eq).

  • Heat the mixture at 120-130 °C for 2-3 hours. The reaction progress can be monitored by the evolution of ethanol.

  • After cooling, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.

Step 2: Thermal Cyclization to Ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate

  • Add the purified intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to approximately 250 °C under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration and wash with cold hexane.

Step 3: Hydrolysis to this compound

  • Suspend the ethyl ester from Step 2 in a solution of sodium hydroxide (e.g., 10% aqueous solution) in ethanol.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The precipitated product, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Characterization and Quality Control

A battery of analytical techniques should be employed to confirm the identity and purity of the synthesized compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, the two methyl groups, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, confirming the presence of the quinoline core, the methyl groups, the carboxylic acid, and the hydroxyl-bearing carbon.

2.3.2. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition.[15]

2.3.3. High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small percentage of formic acid or phosphoric acid) is a suitable starting point for method development.[1][2][4][16][17]

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively documented in publicly available literature, the 4-quinolone-3-carboxylic acid scaffold is a well-established pharmacophore with a broad range of biological activities.[18]

Known Activities of the 4-Quinolone-3-Carboxylic Acid Class

Derivatives of this scaffold have demonstrated a wide array of therapeutic applications, including:

  • Antibacterial agents: The fluoroquinolones are a prominent class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.[19][20]

  • Anticancer activity: Certain quinoline-3-carboxylic acid derivatives have shown antiproliferative effects against various cancer cell lines.[21][22]

  • Antiviral properties: Some compounds within this class have been investigated for their potential as anti-HIV agents.[18]

  • Enzyme inhibition: The 4-quinolone-3-carboxylic acid motif has been explored as an inhibitor for enzymes such as dihydroorotate dehydrogenase (DHODH), which is a target for antiproliferative and immunomodulatory drugs.[23]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-quinolone-3-carboxylic acid derivatives is highly dependent on the substitution pattern on the quinoline ring. The dimethyl substitution at the 6 and 8 positions on the benzene portion of the quinoline ring will influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets. These modifications can modulate the compound's potency, selectivity, and pharmacokinetic profile.[21][24]

Potential as a Bioisostere

The carboxylic acid moiety is a common functional group in many biologically active molecules. In drug design, it is often desirable to replace the carboxylic acid with a bioisostere to improve physicochemical properties, metabolic stability, or target engagement. The 4-hydroxyquinoline-3-carboxylic acid scaffold itself can be considered in the context of bioisosterism for other acidic functional groups.[25]

Future Directions and Research Opportunities

This compound represents an intriguing scaffold for further investigation. Future research efforts should focus on:

  • Definitive Synthesis and Characterization: A thorough and reproducible synthesis protocol, along with comprehensive spectroscopic and analytical characterization, is essential.

  • Biological Screening: The compound should be screened against a diverse panel of biological targets, including bacterial and cancer cell lines, as well as specific enzymes, to elucidate its bioactivity profile.

  • Mechanism of Action Studies: For any identified activities, detailed mechanistic studies should be undertaken to understand how the compound exerts its biological effects.

  • Analogue Synthesis and SAR Studies: A systematic exploration of analogues with different substitution patterns will be crucial for optimizing potency and selectivity.

Conclusion

This compound is a molecule with significant potential, stemming from its core 4-quinolone-3-carboxylic acid scaffold. While specific data on this particular derivative is limited, this guide provides a robust framework for its synthesis, characterization, and the exploration of its biological activities. The insights provided herein are intended to empower researchers to unlock the full potential of this and related compounds in the pursuit of novel therapeutic agents.

References

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6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the quinolone class of molecules. The quinoline-4-carboxylic acid scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. This document details the fundamental physicochemical properties, a robust synthetic methodology based on the Gould-Jacobs reaction, and an analysis of its potential biological significance derived from established structure-activity relationships (SAR) within its chemical class. Detailed experimental protocols, mechanistic diagrams, and analytical characterization guidance are provided to support researchers in the synthesis, identification, and evaluation of this compound for drug discovery applications.

Core Compound Properties

This compound, also known by its tautomeric name 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a solid organic compound.[1][2] Its core structure is a quinoline ring, substituted with methyl groups at positions 6 and 8, a hydroxyl group at position 4, and a carboxylic acid at position 3.

PropertyValueSource(s)
Molecular Weight 217.22 g/mol [1][3]
Molecular Formula C₁₂H₁₁NO₃[1][3]
CAS Number 948288-96-8; 31601-86-2 (alternate)[3]
Appearance Solid
SMILES Cc1cc(C)c2ncc(C(O)=O)c(O)c2c1
InChI Key IZUOQXWRSVPGRM-UHFFFAOYSA-N

Synthesis Pathway: The Gould-Jacobs Reaction

The most established and logical route for the synthesis of 4-hydroxyquinoline-3-carboxylic acids from substituted anilines is the Gould-Jacobs reaction.[4][5] This multi-step process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization and subsequent saponification (hydrolysis) of the resulting ester.[4][6] For the target molecule, the appropriate starting material is 2,4-dimethylaniline.

The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups, such as the two methyl groups in 2,4-dimethylaniline, which facilitate the key cyclization step.[6]

Gould_Jacobs_Workflow cluster_start Starting Materials cluster_steps Reaction Sequence cluster_products Intermediates & Final Product A 2,4-Dimethylaniline C Step 1: Condensation (Heat, ~110-140 °C) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C I1 Intermediate 1: Diethyl 2-(((2,4-dimethylphenyl)amino)methylene)malonate C->I1 D Step 2: Thermal Cyclization (High-Temp Solvent, ~250 °C) I2 Intermediate 2: Ethyl 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylate D->I2 E Step 3: Saponification (Hydrolysis) (Aqueous Base, e.g., NaOH) F Step 4: Acidification (e.g., HCl) E->F FP Final Product: This compound F->FP I1->D I2->E

General workflow for the synthesis of the target compound via the Gould-Jacobs reaction.
Mechanistic Rationale

The causality of the Gould-Jacobs reaction sequence is rooted in fundamental principles of organic reactivity.

  • Condensation: The reaction initiates with a nucleophilic attack from the aniline nitrogen onto the electron-deficient β-carbon of DEEM, followed by the elimination of ethanol. This step forms the key anilinomethylenemalonate intermediate.[4]

  • Thermal Cyclization: This is the critical, energy-intensive step. High temperatures (typically >250 °C) are required to overcome the activation energy for a 6-electron electrocyclization.[6] The enamine intermediate attacks one of the ortho positions of the aniline ring. For 2,4-dimethylaniline, cyclization is directed to the unsubstituted C6 position, leading specifically to the 6,8-dimethyl product. This intramolecular reaction is followed by another elimination of ethanol to form the aromatic quinolone ester.

  • Saponification: The final step is a standard base-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylate salt, which upon acidification, precipitates the final carboxylic acid product.

Gould_Jacobs_Mechanism start Aniline + DEEM step1 Nucleophilic Attack -EtOH start->step1 intermediate1 Anilinomethylenemalonate Intermediate step1->intermediate1 step2 6π Electrocyclization (High Temp) intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Aromatization -EtOH intermediate2->step3 intermediate3 Quinolone Ester step3->intermediate3 step4 Saponification (NaOH, H₂O) intermediate3->step4 intermediate4 Carboxylate Salt step4->intermediate4 step5 Acidification (H₃O⁺) intermediate4->step5 product 4-Hydroxyquinoline- 3-carboxylic Acid step5->product

Simplified mechanistic pathway of the Gould-Jacobs reaction.
Detailed Experimental Protocol

This protocol is a synthesized procedure based on established Gould-Jacobs reactions with similar substituted anilines.[6][7][8] Researchers should perform standard safety assessments before proceeding.

Step 1: Synthesis of Diethyl 2-(((2,4-dimethylphenyl)amino)methylene)malonate

  • In a round-bottom flask equipped with a short-path distillation head, combine 2,4-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.05 eq).

  • Heat the mixture in an oil bath at 120-140 °C for 2 hours.

  • During this time, ethanol will be generated and should be collected via distillation to drive the reaction to completion.

  • After 2 hours, cool the reaction mixture. The resulting viscous oil is the crude intermediate and can often be used in the next step without further purification. Progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Synthesis of Ethyl 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylate

  • In a separate, larger flask equipped with a high-temperature thermometer and a reflux condenser, heat a high-boiling inert solvent (e.g., diphenyl ether or Dowtherm A) to 250 °C under a nitrogen atmosphere.

  • Slowly add the crude intermediate from Step 1 dropwise into the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250 °C for 30-60 minutes. Monitor the completion of the cyclization by TLC.

  • Allow the reaction mixture to cool to below 100 °C, then add a non-polar solvent such as hexane or cyclohexane to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • The crude quinolone ester can be purified by recrystallization from ethanol or a similar solvent.

Step 3: Synthesis of this compound

  • Suspend the crude or purified ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide (approx. 5-10 mL per gram of ester).

  • Heat the mixture to reflux with stirring for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material. The solid should dissolve as the sodium salt is formed.

  • Cool the resulting solution in an ice bath.

  • Slowly acidify the solution to a pH of ~2-3 with concentrated hydrochloric acid. A thick precipitate of the final product will form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.

Potential Applications & Structure-Activity Relationship (SAR)

While no specific biological activity has been reported for this compound in the reviewed literature, its structural motifs are of significant interest in drug discovery. The quinoline-4-carboxylic acid core is a known pharmacophore for inhibitors of several key enzymes.

Context as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

A prominent mechanism of action for several anticancer quinoline-4-carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[4][9] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[9]

Structure-activity relationship studies on this class of inhibitors have identified three critical regions for potent activity:[9]

  • C4-Carboxylic Acid: This group is strictly required and is believed to form a crucial salt bridge with arginine residues in the enzyme's binding pocket.[9]

  • C2-Position: Bulky, hydrophobic substituents at this position are necessary for high potency.

  • Benzo Portion of the Ring: Substituents on the fused benzene ring can modulate activity and physicochemical properties.

The title compound, being unsubstituted at C2, may serve as a valuable negative control or, more likely, as a synthetic intermediate for the introduction of diverse hydrophobic groups at the C2 position to probe the DHODH binding pocket.

SAR_Concept Compound Quinoline-4-Carboxylic Acid Scaffold C4 C4-Carboxylic Acid (Essential for Binding) Compound->C4 Interacts with C2 C2-Position (Site for Hydrophobic Groups) Compound->C2 Projects into Benzo C6/C8-Methyl Groups (Modulate Lipophilicity & Fit) Compound->Benzo Influences Target DHODH Enzyme C4->Target Arg Residue C2->Target Hydrophobic Pocket Benzo->Target Overall Fit

Conceptual SAR for quinoline-4-carboxylic acid as a DHODH inhibitor scaffold.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show:

    • Aromatic protons on the quinoline ring (H5, H7) as distinct singlets or narrow doublets.

    • A singlet for the proton at the C2 position.

    • Two singlets in the aliphatic region (~2.3-2.5 ppm) corresponding to the two methyl groups (C6-CH₃ and C8-CH₃).

    • Very broad signals for the carboxylic acid proton (-COOH) and the hydroxyl/amide proton (-OH/-NH), which may exchange with water in the solvent.

  • ¹³C NMR: The spectrum should show 12 distinct carbon signals, including:

    • Signals for the two methyl carbons.

    • Multiple signals in the aromatic region for the carbons of the quinoline ring system.

    • A signal for the carboxylic acid carbonyl carbon (~165-170 ppm).

    • A signal for the C4 carbon bearing the hydroxyl group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The predicted exact mass can be used for confirmation.

  • [M+H]⁺: 218.0761

  • [M-H]⁻: 216.0612

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands:

  • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

  • A C=O stretch from the carboxylic acid group (~1700-1725 cm⁻¹).

  • A C=O stretch from the 4-oxo tautomer (~1650 cm⁻¹).

  • Various C=C and C-N stretching vibrations in the fingerprint region.

Conclusion

This compound is a well-defined chemical entity that can be reliably synthesized via the Gould-Jacobs reaction. While its own biological profile is currently uncharacterized in the public domain, its structure represents a valuable scaffold for medicinal chemistry. The presence of the essential 4-hydroxy (or 4-oxo) and 3-carboxylic acid moieties makes it an ideal starting point or fragment for the development of targeted inhibitors, particularly for enzymes like DHODH. The methyl groups at the C6 and C8 positions serve to modulate the lipophilicity and steric profile of the benzo region of the scaffold. This guide provides the necessary foundational knowledge and detailed protocols for researchers to synthesize, characterize, and further investigate this compound in drug discovery programs.

References

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. [Link]
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An In-Depth Technical Guide to 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the quinoline scaffold remains a cornerstone of innovation. Its inherent versatility and broad spectrum of biological activities have led to the development of numerous therapeutic agents. This guide provides a comprehensive technical overview of a specific, yet promising, derivative: 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. As researchers and drug development professionals, understanding the nuances of this molecule—from its fundamental chemical identity to its synthesis and potential biological implications—is paramount for unlocking its full therapeutic potential. This document is structured to provide not just a recitation of facts, but a causal narrative that explains the "why" behind the "how," reflecting a field-proven perspective on experimental design and data interpretation.

Core Compound Identification and Physicochemical Properties

This compound is a heterocyclic compound belonging to the quinoline class of molecules. Its structure is characterized by a quinoline core substituted with two methyl groups at positions 6 and 8, a hydroxyl group at position 4, and a carboxylic acid group at position 3.

The chemical formula for this compound is C₁₂H₁₁NO₃ .[1][2] This formula is critical for determining its molecular weight and for elemental analysis, which are fundamental steps in compound verification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₂H₁₁NO₃[1][2]
Molecular Weight 217.22 g/mol [2]
CAS Number 948288-96-8[1][2]
Alternate Name 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[1]
Physical Form Solid[2]

It is important to recognize the tautomeric nature of this molecule. The "4-hydroxyquinoline" nomenclature represents one tautomer, while "4-oxo-1,4-dihydroquinoline" represents the other. In the solid state and in most biological systems, the 4-oxo form is generally considered to be the more stable and predominant tautomer. This seemingly subtle distinction has profound implications for its hydrogen bonding capabilities and, consequently, its interaction with biological targets.

Synthesis Pathway: The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is most classically and efficiently achieved through the Gould-Jacobs reaction .[3][4][5] This robust and versatile method allows for the construction of the quinoline core from readily available starting materials. The choice of this synthetic route is dictated by its reliability and the commercial availability of the necessary precursors.

The overall synthetic strategy involves a three-step sequence:

  • Condensation: Reaction of a substituted aniline with an ethoxymethylenemalonate derivative.

  • Thermal Cyclization: Intramolecular cyclization of the resulting intermediate to form the quinoline ring system.

  • Saponification: Hydrolysis of the ester to the final carboxylic acid.

Gould_Jacobs_Synthesis cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product Aniline 2,4-Dimethylaniline Condensation Condensation Aniline->Condensation Malonate Diethyl Ethoxymethylenemalonate Malonate->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate Saponification Saponification Cyclization->Saponification Ester Intermediate Product 6,8-Dimethyl-4-hydroxyquinoline- 3-carboxylic acid Saponification->Product

Caption: The Gould-Jacobs reaction pathway for the synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of this compound, adapted from the general principles of the Gould-Jacobs reaction.[3][5]

Step 1: Condensation of 2,4-Dimethylaniline with Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask, combine 2,4-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure. The resulting crude intermediate can often be used in the next step without further purification.

Causality Insight: The initial condensation is a nucleophilic substitution of the ethoxy group on the malonate by the aniline nitrogen. The reaction is driven to completion by the removal of the ethanol byproduct.

Step 2: Thermal Cyclization

  • Dissolve the crude anilidomethylenemalonate intermediate from Step 1 in a high-boiling point, inert solvent such as diphenyl ether.

  • Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The cyclized product, ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate, should precipitate out of the solution.

  • The precipitate can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling point solvent.

Causality Insight: The high temperature is necessary to provide the activation energy for the intramolecular electrophilic aromatic substitution, where the malonate portion of the molecule attacks the benzene ring of the aniline derivative to form the quinoline ring system.

Step 3: Saponification

  • Suspend the dried ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture and acidify with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 2-3. This will precipitate the final product, this compound.

  • Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Causality Insight: The basic hydrolysis (saponification) converts the ethyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid, which is typically insoluble in acidic aqueous media and thus precipitates.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively reported in the public domain, the broader class of 4-hydroxyquinoline-3-carboxylic acids has been investigated for a range of biological activities. A prominent area of research for these compounds is their ability to act as enzyme inhibitors , particularly targeting dehydrogenases involved in cellular respiration.[4]

The structural motif of a planar aromatic ring system coupled with a carboxylic acid and a hydroxyl/oxo group provides an ideal scaffold for interaction with the active sites of enzymes. The carboxylic acid can form crucial salt bridges or hydrogen bonds with basic amino acid residues, while the aromatic rings can engage in pi-stacking and hydrophobic interactions.

Putative_MOA cluster_pathway Cellular Respiration Pathway Compound 6,8-Dimethyl-4-hydroxyquinoline- 3-carboxylic acid Enzyme Dehydrogenase Enzyme (e.g., Malate Dehydrogenase) Compound->Enzyme Product Product Enzyme->Product Inhibition Inhibition Substrate Substrate Substrate->Enzyme

Caption: Putative mechanism of action via dehydrogenase enzyme inhibition.

The lipophilicity of the molecule, enhanced by the two methyl groups, may facilitate its transport across cellular and mitochondrial membranes, allowing it to reach intracellular targets. Studies on related compounds have shown that more lipophilic derivatives of 4-hydroxyquinoline-3-carboxylic acid exhibit a greater propensity for inhibiting mitochondrial enzymes.[4]

Potential Therapeutic Applications and Future Directions

The potential therapeutic applications of this compound are intrinsically linked to its presumed biological activity. As an inhibitor of cellular respiration, it could be explored for its antineoplastic properties .[4] Many cancer cells exhibit altered metabolic pathways and an increased reliance on specific dehydrogenases, making these enzymes attractive targets for cancer therapy.

Furthermore, the quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents . While specific data for this compound is lacking, its structural similarity to other quinolone antibacterials suggests that it could be a starting point for the development of new anti-infective drugs.[6][7]

Future research should focus on a number of key areas:

  • Definitive Biological Screening: A comprehensive screening of this compound against a panel of cancer cell lines and microbial strains is necessary to ascertain its biological activity profile.

  • Enzyme Inhibition Assays: Quantitative analysis of its inhibitory activity against a range of dehydrogenase enzymes (e.g., lactate dehydrogenase, malate dehydrogenase) will provide crucial mechanistic insights.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the substitution pattern on the quinoline ring will help to delineate the structural requirements for optimal activity.

  • Pharmacokinetic Profiling: In vitro and in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties are essential for assessing its drug-like potential.

Conclusion

This compound represents a molecule of significant interest within the broader class of quinoline derivatives. Its synthesis via the Gould-Jacobs reaction is well-established in principle, and its physicochemical properties are defined. While direct biological data for this specific compound remains to be fully elucidated, the known activities of structurally related compounds provide a strong rationale for its investigation as a potential enzyme inhibitor with applications in oncology and infectious disease. The insights and protocols provided in this guide are intended to serve as a solid foundation for researchers and drug development professionals to build upon as they explore the scientific and therapeutic potential of this promising chemical entity.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 2,3-Disubstituted-4-quinolones. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
  • Hodnett, E. M., & Beaudry, W. F. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57–63. [Link]
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • PubChem. (n.d.). 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid. PubChem Compound Summary for CID 720014. [Link]
  • PrepChem. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. [Link]
  • Molecules. (2022).
  • Patel, H. D., & Vasava, A. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
  • Kumar, A., Narasimhan, B., Sharma, D., & Judge, V. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European journal of medicinal chemistry, 38(11-12), 1001–1004. [Link]
  • Meka, M., et al. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current medicinal chemistry, 20(24), 2994–3011. [Link]

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Unlocking the Therapeutic Potential of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of therapeutic applications. Within this class, the 4-quinolone-3-carboxylic acid motif is recognized as a "privileged structure," consistently appearing in molecules with significant biological activity. This guide focuses on a specific, yet underexplored, member of this family: 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid .

While direct research on this compound is nascent, its structural features—a 4-hydroxyquinoline core, a crucial carboxylic acid group at position 3, and dimethyl substitutions at positions 6 and 8—suggest a high potential for therapeutic relevance. The 4-hydroxy and 3-carboxylic acid moieties are known pharmacophoric elements that can engage with biological targets through hydrogen bonding and metal chelation. The dimethyl substitutions can enhance lipophilicity and modulate metabolic stability, potentially improving drug-like properties.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It synthesizes information from related quinoline derivatives to postulate mechanisms of action and outlines a comprehensive, step-by-step experimental plan to investigate the potential of this compound as a novel therapeutic agent, particularly in oncology and immunology.

Introduction to this compound

Chemical Properties
  • Chemical Name: this compound[1][2][3]

  • Alternate Name: 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[3]

  • CAS Number: 948288-96-8[2][3]

  • Molecular Formula: C₁₂H₁₁NO₃[1][2][3]

  • Molecular Weight: 217.22 g/mol [2][3]

Chemical structure of this compoundFigure 1. Chemical structure of this compound.
Rationale for Investigation

The therapeutic potential of the quinoline scaffold is well-established, with derivatives demonstrating anticancer, antibacterial, anti-inflammatory, and antiviral activities.[4][5][6] The 4-quinolone-3-carboxylic acid framework, in particular, is a versatile scaffold found in compounds targeting a variety of biological processes.[6]

The specific structural attributes of this compound provide a strong rationale for its investigation:

  • The 4-Hydroxy and 3-Carboxylic Acid Groups: This arrangement is critical for the biological activity of many quinolones. The carboxylate can form a salt bridge with positively charged residues (e.g., Arginine) in enzyme active sites, while the 4-hydroxy group can act as a hydrogen bond donor or acceptor.[7] This combination is also known to chelate divalent metal ions, a mechanism relevant to the inhibition of certain enzymes.[8]

  • Dimethyl Substitution: The methyl groups at positions 6 and 8 can influence the molecule's pharmacokinetic profile. They are expected to increase lipophilicity, which may enhance cell membrane permeability. Furthermore, these substitutions can block sites of potential metabolism, potentially increasing the compound's half-life.

Postulated Mechanisms of Action and Potential Therapeutic Targets

Based on the extensive literature on structurally related quinoline carboxylic acids, we can postulate several promising mechanisms of action for this compound.

Anticancer Activity via Apoptosis Induction

Numerous quinoline-3-carboxylate derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia).[9][10] A common mechanism of action is the induction of the intrinsic apoptosis pathway.[10] It is hypothesized that this compound could similarly trigger programmed cell death in cancer cells.

Compound 6,8-Dimethyl-4-hydroxy quinoline-3-carboxylic acid Mitochondria Mitochondrial Stress Compound->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Diagram 1. Postulated Intrinsic Apoptosis Pathway.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A structure-guided approach has led to the discovery of potent quinoline-based inhibitors of dihydroorotate dehydrogenase (DHODH).[7] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for cell proliferation. Its inhibition leads to pyrimidine depletion and cell cycle arrest, making it an attractive target for cancer and autoimmune diseases. The core structure of this compound shares features with known DHODH inhibitors.

cluster_DHODH DHODH Active Site Arg136 Arg136 Gln47 Gln47 HydrophobicPocket Hydrophobic Pocket (Met43, Leu58) Compound Carboxylate 6,8-Dimethyl-4-hydroxy quinoline-3-carboxylic acid Quinoline Core Compound:c->Arg136 Salt Bridge Compound:c->Gln47 H-Bond Compound:q->HydrophobicPocket Hydrophobic Interaction

Diagram 2. Hypothetical Binding Mode in DHODH.

Proposed Experimental Workflows for Target Validation

To systematically evaluate the potential of this compound, a series of validated experimental workflows are proposed below.

Synthesis and Characterization

The synthesis of quinoline-4-carboxylic acids can often be achieved through well-established methods like the Gould-Jacobs reaction.

start 2,4-Dimethylaniline + Diethyl (ethoxymethylene)malonate step1 Step 1: Condensation (Heat, neat or solvent) start->step1 intermediate Intermediate Enamine step1->intermediate step2 Step 2: Cyclization (High temp, e.g., Dowtherm A) intermediate->step2 ester Ethyl 6,8-Dimethyl-4-hydroxy quinoline-3-carboxylate step2->ester step3 Step 3: Hydrolysis (NaOH, EtOH/H2O, Reflux) ester->step3 acidification Acidification (HCl) step3->acidification product 6,8-Dimethyl-4-hydroxy quinoline-3-carboxylic acid acidification->product purification Purification (Recrystallization) product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

Diagram 3. Proposed Synthesis Workflow.

Protocol: Synthesis via Gould-Jacobs Reaction

  • Condensation: React 2,4-dimethylaniline with diethyl (ethoxymethylene)malonate. Heat the mixture (e.g., at 100-120 °C) for 1-2 hours until the theoretical amount of ethanol is distilled off.

  • Cyclization: Add the resulting enamine intermediate to a high-boiling point solvent (e.g., Dowtherm A) preheated to ~250 °C. Maintain the temperature for 15-30 minutes.

  • Isolation of Ester: Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the ethyl ester product. Filter and wash the solid.

  • Hydrolysis: Suspend the crude ester in an ethanolic solution of sodium hydroxide (e.g., 4% NaOH). Reflux the mixture for 4-6 hours until TLC indicates complete consumption of the starting material.[11]

  • Acidification & Isolation: Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of ~2-3. The carboxylic acid product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

In Vitro Evaluation of Anticancer Activity

Protocol: Cell Viability (SRB) Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7, K562) and non-cancerous cells (e.g., HEK293) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4 °C.

  • Staining: Wash the plates five times with water and air dry. Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid and stain for 30 minutes at room temperature.

  • Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Enzyme Inhibition Assay

Protocol: DHODH Inhibition Assay

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, detergent (e.g., Triton X-100), and cofactors (e.g., Coenzyme Q).

  • Enzyme and Substrate: Add recombinant human DHODH enzyme to the buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture and pre-incubate for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate, dihydroorotate.

  • Detection: Monitor the reduction of a probe (e.g., 2,6-dichloroindophenol) spectrophotometrically at 600 nm over time. The rate of color change is proportional to DHODH activity.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Data Presentation

All quantitative data should be summarized for clear interpretation and comparison. The following table provides a template with hypothetical data to illustrate the expected output from the proposed assays.

Assay Target/Cell Line Endpoint Hypothetical Result Reference Compound
Cell Viability MCF-7 (Breast Cancer)IC₅₀5.2 µMDoxorubicin (0.1 µM)
Cell Viability K562 (Leukemia)IC₅₀2.8 µMDoxorubicin (0.08 µM)
Cell Viability HEK293 (Non-cancerous)IC₅₀> 100 µMDoxorubicin (1.5 µM)
Enzyme Inhibition Human DHODHIC₅₀0.25 µMBrequinar (0.05 µM)

Future Directions and Preclinical Development

Positive results from the initial in vitro screening would warrant progression to the next stages of drug development:

  • Lead Optimization: Synthesize analogs of the lead compound to improve potency, selectivity, and pharmacokinetic properties. This could involve modifying the substituents on the quinoline ring.

  • ADMET Profiling: Conduct in vitro assays to assess Absorption, Distribution, Metabolism, Excretion, and Toxicity, including assays for metabolic stability (microsomal stability), cell permeability (Caco-2), and potential for off-target effects (hERG channel inhibition).

  • In Vivo Efficacy Studies: If the compound demonstrates a promising ADMET profile, evaluate its efficacy in relevant animal models of cancer or autoimmune disease. This would involve assessing tumor growth inhibition or reduction in inflammatory markers.

By following this structured, data-driven approach, the full therapeutic potential of this compound can be thoroughly and efficiently investigated, potentially yielding a novel candidate for clinical development.

References

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - Anticancer Agents in Medicinal Chemistry, 2021.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - ResearchG
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PubMed Central, 2022.
  • 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid - PubChem, National Center for Biotechnology Inform
  • Synthesis and therapeutic potential of quinoline deriv
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchG
  • 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - ChemicalBook.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PubMed Central, 2019.
  • This compound - Sigma-Aldrich.
  • This compound - Santa Cruz Biotechnology.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - N
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - N
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry, 2021.
  • This compound - Amerigo Scientific.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI, 2020.
  • Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery - Public Health Toxicology, 2021.
  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed, 2012.

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, a member of the quinoline carboxylic acid family, a scaffold of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical characteristics, and explore the broader biological activities and therapeutic potential of its structural analogs, with a particular focus on their applications in oncology and infectious diseases. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic motif frequently found in natural products and synthetic bioactive molecules. Its rigid, planar structure and ability to intercalate with biomacromolecules make it an attractive scaffold for the design of therapeutic agents. The 4-hydroxyquinoline-3-carboxylic acid core, in particular, has been identified as a key pharmacophore in compounds exhibiting a wide range of biological activities, including antibacterial, antiproliferative, and enzyme inhibitory properties. The strategic placement of substituents on the quinoline ring allows for the fine-tuning of a compound's physicochemical properties and biological targets.

This guide will focus on a specific derivative, this compound, and its related compounds, exploring the scientific rationale behind their synthesis and potential therapeutic applications.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueReference
CAS Number 948288-96-8
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance Solid
Alternate Name 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Synthesis of this compound

The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is most commonly achieved through the Gould-Jacobs reaction. This versatile method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

The synthesis of this compound logically proceeds from 2,4-dimethylaniline, as outlined in the following workflow. The expertise in selecting this starting material lies in its commercial availability and the predictable regioselectivity of the cyclization reaction, which is directed by the positions of the methyl groups on the aniline ring.

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis A 2,4-Dimethylaniline C Anilinomethylenemalonate Intermediate A->C + DEEM - EtOH B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylate C->D Heat (e.g., Dowtherm A) E This compound D->E Base (e.g., NaOH) then Acid (e.g., HCl)

Caption: Workflow for the synthesis of this compound via the Gould-Jacobs reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Gould-Jacobs reaction conditions for similar substrates.

Step 1: Synthesis of Diethyl 2-((2,4-dimethylphenyl)amino)methylenemalonate (Intermediate C)

  • In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 100-120 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The intermediate product often crystallizes upon cooling and can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylate (Intermediate D)

  • Add the crude anilinomethylenemalonate intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to 240-260 °C for 30-60 minutes. This high temperature is crucial for the intramolecular cyclization.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid by filtration, wash with hexane, and dry under vacuum.

Step 3: Synthesis of this compound (Final Product E)

  • Suspend the ethyl ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Biological Activities and Therapeutic Potential of Related Compounds

While specific biological data for this compound is not extensively published, the broader class of 4-hydroxyquinoline-3-carboxylic acid derivatives has been widely investigated, revealing significant therapeutic potential in several areas.

Antiproliferative and Anticancer Activity

Numerous studies have demonstrated the antiproliferative effects of quinoline carboxylic acid derivatives against various cancer cell lines. The planar quinoline ring is capable of intercalating with DNA, while the carboxylic acid and other substituents can form hydrogen bonds and other interactions with key enzymes involved in cell proliferation.

One proposed mechanism for the selective anticancer activity of some quinoline-3-carboxylic acids is related to their pKa values. The acidic tumor microenvironment can lead to a higher concentration of the unionized, more permeable form of the drug within cancer cells, enhancing its cytotoxic effects.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 4-quinolone-3-carboxylic acid scaffold has been identified as a promising template for the design of kinase inhibitors.

For example, derivatives of this scaffold have been shown to inhibit Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in several signaling pathways implicated in neurodegenerative diseases and cancer. The structure-activity relationship (SAR) studies suggest that substituents on the quinoline ring can be modified to achieve high potency and selectivity for specific kinases.

Kinase_Inhibition_Pathway cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibition by Quinolone Derivative Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Quinolone This compound (or analog) Quinolone->Downstream Inhibits Kinase Activity

Caption: A simplified diagram illustrating the potential mechanism of kinase inhibition by quinoline derivatives in a cancer cell signaling pathway.

Antimicrobial Activity

The quinoline scaffold is the backbone of several important antibacterial agents, most notably the fluoroquinolones. The 4-quinolone-3-carboxylic acid motif is essential for their antibacterial activity, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. While the title compound is not a classic fluoroquinolone, the core scaffold suggests potential for antimicrobial activity. Derivatives of isoquinoline-3-carboxylic acid have demonstrated significant antibacterial activity against various plant bacteria.

Structure-Activity Relationships (SAR)

The biological activity of 4-hydroxyquinoline-3-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

  • Position C2: Modifications at this position can significantly impact activity. For instance, the introduction of styryl groups has been shown to confer antiproliferative properties.

  • Positions C6 and C8: The presence of methyl groups, as in the title compound, is expected to increase lipophilicity, which may enhance cell membrane permeability and interaction with hydrophobic pockets in target proteins.

  • Position C7: Substitution at this position is common in fluoroquinolone antibiotics and can influence potency and spectrum of activity.

  • The Carboxylic Acid Group: This group is often crucial for activity, as it can act as a key binding motif, for example, by forming a salt bridge with arginine residues in the active site of enzymes like dihydroorotate dehydrogenase (DHODH). Esterification of this group generally leads to a decrease in potency for kinase inhibition, suggesting the free acid is important for target engagement.

Potential Mechanisms of Action

Based on the activities of related compounds, several potential mechanisms of action can be proposed for this compound:

  • Inhibition of Protein Kinases: As discussed, the scaffold is well-suited for targeting the ATP-binding site of various kinases. The specific kinases inhibited would depend on the overall substitution pattern.

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for de novo pyrimidine biosynthesis. Its inhibition leads to pyrimidine depletion and cell cycle arrest, making it an attractive target for cancer and autoimmune disease therapies. The 4-quinoline carboxylic acid core is a known pharmacophore for DHODH inhibitors.

  • Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: This is the established mechanism for fluoroquinolone antibiotics. While lacking the typical fluoroquinolone substituents, the core scaffold may still exhibit some inhibitory activity against these enzymes.

  • DNA Intercalation: The planar aromatic ring system could potentially intercalate into the DNA double helix, disrupting DNA replication and transcription, and leading to cytotoxicity.

Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the title compound and a library of its derivatives against a wide range of cancer cell lines, bacterial strains, and a panel of protein kinases.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by these compounds.

  • Lead Optimization: Utilizing SAR data to design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Testing promising candidates in relevant animal models of disease.

Conclusion

This compound belongs to a class of compounds with significant and diverse therapeutic potential. While specific data on this particular derivative is limited, the extensive research on its analogs strongly suggests its promise as a scaffold for the development of novel antiproliferative, kinase inhibitory, and antimicrobial agents. The synthetic accessibility via the Gould-Jacobs reaction further enhances its attractiveness as a starting point for medicinal chemistry programs. This guide provides a solid foundation for researchers to explore the potential of this and related compounds in the quest for new and effective therapies.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherif, A. A. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3324. [Link]
  • Ukrainets, I. V., Mospanova, E. V., Davidenko, A. A., & Turov, A. V. (2013). Synthesis of 4-hydroxyquinolines as potential cytotoxic agents. Chemistry of Heterocyclic Compounds, 49(1), 108-115. [Link]
  • Musumeci, F., Schenone, S., Brullo, C., Botta, M., & Magnano, A. (2014). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current medicinal chemistry, 21(19), 2229–2247. [Link]
  • Kovács, P., Perjési, P., & Szőke, É. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4991. [Link]
  • Kumar, A., Sharma, P., & Kumar, D. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]
  • Musumeci, F., Schenone, S., Brullo, C., Botta, M., & Magnano, A. (2014). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current medicinal chemistry, 21(19), 2229–2247. [Link]
  • Wang, Y., Li, J., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Z. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 26(24), 7578. [Link]
  • ResearchGate. (n.d.). Accumulative results of the anti-proliferative activities for all the synthesized compounds.
  • Ali, M. A., Ismail, R., Choon, T. S., & Abdullah, N. (2011). Synthesis and structure-activity relationship of 4-quinolone-3-carboxylic acid based inhibitors of glycogen synthase kinase-3β. Bioorganic & medicinal chemistry letters, 21(19), 5948–5951. [Link]
  • Hodnett, E. M., Prakash, G., & Acree, W. E. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of medicinal chemistry, 25(1), 57–63. [Link]
  • ChemRxiv. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. [Link]
  • Research Square. (2023). Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. [Link]
  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction.
  • Lakhrissi, B., Rbaa, M., Ouhssine, M., Ben-Tama, A., El-Khatabi, K., & Bouissane, L. (2020).
  • Patel, H. D., & Vasava, A. M. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
  • ResearchGate. (n.d.). Synthesis and structure-activity relationship of 4-quinolone-3-carboxylic acid based inhibitors of glycogen synthase kinase-3 beta.
  • Fritzson, I., Åberg, O., Wallberg, D., Walse, B., Linge, E., & Kjellander, B. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 61(14), 6249–6262. [Link]
  • Chen, C. H., Chuang, S. M., Yang, C. N., & Tzeng, C. C. (2020). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International journal of molecular sciences, 21(21), 8196. [Link]
  • Elgogary, R. A., & El-Sayed, M. A. (2022). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 12(27), 17305-17336. [https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02409a]([Link]

Navigating the Unseen: A Technical Guide to the Safe Handling of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of a novel compound into the laboratory workflow is a moment of both excitement and critical responsibility. 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative with potential applications in medicinal chemistry, is one such compound that demands a thorough understanding of its safety and handling profile. This guide provides an in-depth, experience-driven framework for its safe utilization, drawing upon established principles for handling analogous chemical structures in the absence of a specific Material Safety Data Sheet (MSDS).

Compound Identification and Hazard Analysis

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 948288-96-8
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Physical Form Solid
Storage Class 11 - Combustible Solids
Water Hazard Class (WGK) 3

The designation of WGK 3 indicates a substance that is highly hazardous to water, necessitating stringent containment measures to prevent environmental release.

Engineering Controls: The First Line of Defense

The primary principle of chemical safety is to minimize exposure through robust engineering controls. All manipulations of solid, powdered this compound should be conducted within a certified chemical fume hood to prevent the inhalation of airborne particulates.

For weighing procedures, where the risk of generating fine dust is highest, consider the following workflow to minimize contamination:

Weighing_Procedure cluster_fume_hood Inside Chemical Fume Hood tare Tare empty, sealed container on balance add_powder Add powder to container tare->add_powder 1. seal_container Seal container add_powder->seal_container 2. weigh Weigh the sealed container outside the hood seal_container->weigh 3.

Caption: Workflow for weighing powdered compounds to minimize exposure.

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact. Gloves should be inspected before use and changed regularly.
Eye Protection Chemical splash gogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection N95 or higher particulate respiratorRecommended for weighing the solid, powdered form to prevent inhalation of dust particles.

Safe Handling and Experimental Procedures

Adherence to meticulous handling protocols is paramount to ensuring a safe research environment.

Preparation and Handling:

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, appropriate gloves, and chemical splash goggles.

  • Work Area Preparation: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing. If using a volatile solvent, ensure adequate ventilation.

During Experimentation:

  • Maintain a safe distance from reactions and use appropriate shielding.

  • Avoid direct contact with the substance at all times.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Cleanup:

The appropriate response to a spill depends on its scale.

Spill_Response cluster_minor_spill Minor Spill Protocol cluster_major_spill Major Spill Protocol spill Chemical Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill assess->minor_spill Small, manageable major_spill Major Spill assess->major_spill Large, uncontrolled alert_personnel Alert nearby personnel minor_spill->alert_personnel evacuate Evacuate the immediate area major_spill->evacuate don_ppe Don appropriate PPE alert_personnel->don_ppe contain Contain the spill with absorbent material don_ppe->contain collect Collect residue into a sealed container contain->collect decontaminate Decontaminate the area collect->decontaminate alert_supervisor Alert supervisor and emergency services evacuate->alert_supervisor secure_area Secure the area to prevent entry alert_supervisor->secure_area

Caption: Decision tree for responding to a chemical spill.

For a minor spill of powdered this compound, carefully sweep up the material, avoiding the creation of dust, and place it in a sealed container for disposal. The area should then be decontaminated with a suitable solvent and washed thoroughly.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring environmental protection.

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.

Disposal:

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste in a clearly labeled container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While this compound presents an exciting avenue for research, its safe handling is of paramount importance. By adopting a proactive safety culture, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can confidently and responsibly explore the potential of this and other novel chemical entities. This guide serves as a foundational document, and it is imperative that all personnel supplement this information with a thorough review of institutional safety protocols and any new safety data that becomes available.

References

  • Techno PharmChem.
  • National Institute for Occupational Safety and Health. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Link]
  • PubChem. 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid. [Link]
  • Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]
  • American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. (2026-01-05). [Link]
  • GOV.UK. What to do in a chemical emergency. (2024-10-10). [Link]
  • University of Wollongong. Chemical Spill procedure. [Link]
  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
  • Duke University Occupational and Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders. [Link]
  • AirClean Systems. Powder Handling. [Link]

Methodological & Application

Protocol: Synthesis and Characterization of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. This compound belongs to the 4-quinolone-3-carboxylic acid class, a motif recognized as a privileged scaffold in medicinal chemistry with applications in developing antibacterial, antitumor, and anti-HIV agents[1]. The synthetic strategy detailed herein is based on the robust and well-established Gould-Jacobs reaction, a cornerstone for preparing 4-hydroxyquinoline derivatives[2][3][4]. This guide is designed to provide researchers with a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Scientific Background

The quinoline core is a fundamental heterocyclic scaffold found in a wide array of bioactive molecules and natural products. Specifically, the 4-hydroxyquinoline-3-carboxylic acid framework is of significant interest due to its prevalence in clinically used antibacterial agents[1][5]. The strategic placement of dimethyl groups at the 6 and 8 positions can modulate the compound's lipophilicity, metabolic stability, and target-binding interactions, making this compound a valuable candidate for library development and lead optimization.

The chosen synthetic pathway, the Gould-Jacobs reaction, proceeds in a sequence of three primary stages:

  • Condensation: An aniline derivative reacts with an activated malonic ester, typically diethyl ethoxymethylenemalonate (DEEMM), to form a key vinylogous amide intermediate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization upon heating, forming the quinoline ring system.

  • Hydrolysis: Saponification of the resulting ester yields the final carboxylic acid.

This method is highly versatile and provides a reliable route to the target scaffold[2][6].

Synthesis Workflow Diagram

The overall process from starting materials to the final, purified product is outlined below. This workflow ensures checkpoints for purity and identity throughout the synthesis.

G cluster_synthesis PART A: Synthesis cluster_purification PART B: Purification cluster_characterization PART C: Characterization A Step 1: Condensation (2,4-Dimethylaniline + DEEMM) B Step 2: Thermal Cyclization (Formation of Ethyl Ester) A->B C Step 3: Saponification (Hydrolysis to Carboxylic Acid) B->C D Step 4: Acidification & Isolation (Precipitation of Crude Product) C->D E Recrystallization (Ethanol) D->E Crude Solid F Structural Confirmation (NMR, MS) E->F Purified Crystals G Purity Analysis (HPLC, Melting Point) F->G

Caption: Workflow for the synthesis and analysis of the target compound.

Detailed Experimental Protocols

PART A: Synthesis via Gould-Jacobs Reaction

Principle of the Method: The synthesis begins with a nucleophilic substitution of the ethoxy group from diethyl ethoxymethylenemalonate (DEEMM) by the nitrogen of 2,4-dimethylaniline. The resulting intermediate is then subjected to high temperatures to facilitate an intramolecular cyclization, forming the heterocyclic quinoline ring. Subsequent hydrolysis converts the ethyl ester to the desired carboxylic acid[2][4][6].

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier ExampleNotes
This compound948288-96-8217.22Sigma-AldrichTarget Product
2,4-Dimethylaniline95-68-1121.18Starting Material
Diethyl ethoxymethylenemalonate (DEEMM)87-13-8216.23Starting Material
Dowtherm A8004-13-5~166High-boiling solvent
Sodium Hydroxide (NaOH)1310-73-240.00Reagent for Hydrolysis
Hydrochloric Acid (HCl), concentrated7647-01-036.46Reagent for Acidification
Ethanol (EtOH)64-17-546.07Solvent for Recrystallization

Step-by-Step Protocol:

Step 1: Condensation to form Diethyl 2-((2,4-dimethylphenylamino)methylene)malonate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dimethylaniline (0.1 mol, 12.1 g) and diethyl ethoxymethylenemalonate (0.1 mol, 21.6 g).

  • Heat the mixture gently with stirring to 100-110 °C for 2 hours. The reaction is typically neat (without solvent).

    • Expert Insight: This condensation is a nucleophilic substitution reaction where the aniline nitrogen attacks the electron-deficient carbon of DEEMM, leading to the elimination of ethanol[2]. Monitoring the reaction by Thin Layer Chromatography (TLC) is advised to ensure the consumption of the aniline starting material. Microwave irradiation can be an alternative to conventional heating to reduce reaction times[7].

  • After 2 hours, allow the reaction mixture to cool to room temperature. The product, a viscous oil or low-melting solid, can be used directly in the next step without further purification.

Step 2: Thermal Cyclization to form Ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate

  • To the flask containing the intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A (100 mL).

  • Heat the mixture to 240-250 °C with vigorous stirring under a nitrogen atmosphere for 30-60 minutes.

    • Expert Insight: This thermal cyclization is a critical step. The high temperature is necessary to overcome the activation energy for the 6-endo-dig electrophilic cyclization[6][8]. The use of Dowtherm A provides a stable medium for these high temperatures. Alternatives like Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote cyclization under milder conditions (e.g., 80-100 °C), which may be preferable to avoid product decomposition[7].

  • Cool the reaction mixture to below 100 °C and add petroleum ether (150 mL) to precipitate the crude ethyl ester.

  • Collect the solid product by vacuum filtration and wash with petroleum ether to remove the high-boiling solvent.

Step 3 & 4: Saponification and Acidification

  • Transfer the crude ethyl ester to a flask containing a solution of 10% aqueous sodium hydroxide (150 mL).

  • Heat the suspension to reflux for 2-3 hours until a clear solution is obtained, indicating complete hydrolysis of the ester to the sodium salt of the carboxylic acid[9].

  • Cool the solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid.

  • A thick precipitate of this compound will form.

  • Collect the crude solid product by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and dry in a vacuum oven at 60 °C.

PART B: Purification by Recrystallization

Principle of the Method: Recrystallization is a technique used to purify solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Step-by-Step Protocol:

  • Place the crude, dried solid from Part A into an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and heat the mixture to boiling to dissolve the solid completely. Add more hot ethanol portion-wise if necessary until the solid is fully dissolved.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further cool the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

PART C: Characterization and Quality Control

Principle of the Method: A suite of analytical techniques should be employed to confirm the identity, structure, and purity of the final compound. This ensures the material is suitable for subsequent applications in drug discovery and development.

Analytical Methods:

TechniquePurposeExpected Results
¹H NMR Structural elucidation of the proton framework.Expect distinct signals for the two methyl groups, aromatic protons on the quinoline ring, and the carboxylic acid proton.
¹³C NMR Confirmation of the carbon skeleton.Expect 12 distinct carbon signals corresponding to the molecular formula C₁₂H₁₁NO₃[10].
Mass Spectrometry Determination of molecular weight.The molecular ion peak [M+H]⁺ should be observed at m/z 218.08, corresponding to the molecular formula[11][12].
HPLC Assessment of purity.A single major peak with >95% purity is desired[10].
Melting Point Physical constant for purity assessment.A sharp melting point range indicates high purity.

Structural Representation:

Caption: Chemical structure of the target compound.

Safety and Handling

  • 2,4-Dimethylaniline: Toxic and a suspected carcinogen. Handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids and Bases (HCl, NaOH): Corrosive. Handle with care and appropriate PPE.

  • High Temperatures: The cyclization step involves very high temperatures. Ensure the apparatus is set up securely and behind a safety shield.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]
  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry. [Link]
  • Scribd. Quinoline Synthesis. [Link]
  • Bala, S., et al. (2021).
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Merck Index. Gould-Jacobs Reaction. [Link]
  • Navarrete-Vázquez, G., et al. (2011).
  • MDPI.
  • University of Delaware.
  • Royal Society of Chemistry.
  • PubChemLite. 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid (C12H11NO3). [Link]
  • PubChem. 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid. [Link]
  • ResearchGate.
  • Rácz, A., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
  • Royal Society of Chemistry.
  • Google Patents. Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • National Library of Medicine. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. [Link]
  • MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
  • Wiley Online Library.

Sources

Application Notes & Protocols: In Vitro Profiling of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Quinoline Carboxylic Acid Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is a specific derivative within this class, and while detailed biological data on this particular molecule is emerging, its structural similarity to other bioactive quinoline carboxylic acids suggests significant therapeutic potential.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a foundational in vitro evaluation of this compound.

The strategic placement of dimethyl groups at the 6 and 8 positions, combined with the 4-hydroxy and 3-carboxylic acid moieties, suggests that this compound may exhibit unique pharmacological properties. The 4-hydroxyquinoline-3-carboxylic acid core has been associated with the inhibition of cellular respiration and key enzymes like malate dehydrogenase.[5] Furthermore, the carboxylic acid group can be crucial for interactions with biological targets, such as forming salt bridges with amino acid residues in enzyme active sites.[6]

These application notes will detail robust, validated in vitro assays to explore the potential antiproliferative and anti-inflammatory activities of this compound. We will delve into the scientific rationale behind each protocol, provide step-by-step instructions, and present data in a clear, actionable format.

Physicochemical Properties and Compound Handling

A thorough understanding of the test compound's properties is fundamental to reliable in vitro testing.

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₃[7]
Molecular Weight217.22 g/mol [7]
AppearanceSolid
CAS Number948288-96-8[7]

Solubility: Prior to initiating any biological assay, it is critical to determine the solubility of this compound in relevant solvents. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating a concentrated stock solution. A preliminary solubility test should be performed to determine the maximum stock concentration that can be achieved without precipitation. Subsequent dilutions into aqueous cell culture media should be carefully monitored to ensure the compound remains in solution at the final testing concentrations, with the final DMSO concentration typically kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Stock Solution Preparation (Example):

  • Accurately weigh 5 mg of this compound.

  • Dissolve in high-purity DMSO to achieve a 10 mM stock solution. For 5 mg (MW 217.22), this would require approximately 2.3 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

I. Antiproliferative Activity Assessment in Cancer Cell Lines

Given that numerous quinoline derivatives have demonstrated selective cytotoxicity against cancer cells[1][4], a primary avenue of investigation for this compound is its potential as an anticancer agent. The MTT assay is a robust and widely used colorimetric method to assess cell viability and metabolic activity, serving as an excellent primary screen for antiproliferative effects.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable, metabolically active cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution seed Seed cells in 96-well plate incubate1 Incubate for 24h (adhesion) seed->incubate1 treat Add serial dilutions of compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for vehicle control (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the 10 mM stock. A common concentration range to start with is 0.1, 1, 10, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. For the vehicle control, add medium with the same final concentration of DMSO as the highest compound concentration.

  • Incubation: Incubate the cells with the compound for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Visually confirm the formation of purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

The results should be plotted as a dose-response curve with the compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can then be determined using non-linear regression analysis.

Hypothetical Data Summary:

Cell LineIC₅₀ (µM) of this compound
MCF-7 (Breast Cancer)15.2 ± 1.8
HCT116 (Colon Cancer)22.5 ± 2.5
HEK293 (Non-cancerous)> 100

II. Anti-inflammatory Activity Evaluation

Quinoline derivatives have also been noted for their anti-inflammatory properties.[1] A common in vitro model to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle of the Griess Assay for Nitric Oxide

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO), via the inducible nitric oxide synthase (iNOS) pathway. The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The assay involves a two-step diazotization reaction, resulting in a colored azo compound whose absorbance is proportional to the nitrite concentration.

Experimental Logic: Anti-inflammatory Screening

Griess_Logic cluster_stimulation Cell Stimulation cluster_inhibition Inhibition Pathway cluster_detection Detection Macrophages RAW 264.7 Macrophages LPS LPS Stimulation Macrophages->LPS Activates iNOS iNOS Pathway LPS->iNOS Compound Test Compound Compound->iNOS Inhibits NO Nitric Oxide (NO) Production iNOS->NO Nitrite Nitrite (NO₂⁻) NO->Nitrite Breaks down to Griess Griess Reagent Nitrite->Griess Reacts with Azo_Dye Colored Azo Dye Griess->Azo_Dye Forms

Caption: Logic flow for assessing anti-inflammatory activity via NO inhibition.

Detailed Protocol: Griess Assay

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (10 mM in DMSO)

  • Griess Reagent Kit (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (NaNO₂) standard

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 10, 50 µM) for 1-2 hours before LPS stimulation.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include control wells: untreated cells, cells treated with LPS only, and cells treated with the compound only (to check for direct effects on NO production or cell viability).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., from 100 µM down to 0 µM) in cell culture medium.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm within 30 minutes.

  • Cytotoxicity Check: In a parallel plate, perform an MTT assay under the same conditions to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

Data Analysis and Presentation
  • Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

  • Calculate the percentage of NO production inhibition.

Formula: % Inhibition = [1 - (Nitrite_LPS+Compound - Nitrite_Untreated) / (Nitrite_LPS - Nitrite_Untreated)] * 100

Hypothetical Data Summary:

Compound Concentration (µM)% NO InhibitionCell Viability (%)
112.5 ± 2.198.7 ± 1.5
1045.8 ± 3.496.2 ± 2.0
5085.3 ± 4.191.5 ± 2.8

III. Enzyme Inhibition Assay: Dihydroorotate Dehydrogenase (DHODH)

Several 4-quinoline carboxylic acids have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[6][8] Inhibition of DHODH can lead to cell cycle arrest and has therapeutic applications in cancer and autoimmune diseases.[6]

Principle of the DHODH Inhibition Assay

The DHODH enzyme catalyzes the oxidation of dihydroorotate to orotate. This reaction can be coupled to the reduction of a chromogenic substrate, such as 2,6-dichloroindophenol (DCIP). The rate of DCIP reduction, which is monitored by a decrease in absorbance at 600 nm, is proportional to DHODH activity. An inhibitor will slow down this rate.[9]

Detailed Protocol: DHODH Inhibition Assay

Materials:

  • Recombinant human DHODH enzyme

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Dihydroorotate (substrate)

  • Decylubiquinone (co-substrate)

  • 2,6-dichloroindophenol (DCIP)

  • This compound

  • 96-well UV-transparent plate

  • Spectrophotometer capable of kinetic reads

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, DHODH enzyme, DCIP, decylubiquinone, and varying concentrations of the test compound.

  • Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, dihydroorotate.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This guide outlines a strategic and robust framework for the initial in vitro characterization of this compound. By systematically evaluating its antiproliferative, anti-inflammatory, and specific enzyme inhibitory activities, researchers can efficiently gather the foundational data necessary to guide further drug development efforts. Positive results from these assays would warrant more in-depth mechanistic studies, such as cell cycle analysis, apoptosis assays, and investigation of specific signaling pathways, to fully elucidate the compound's mechanism of action.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, K. M., & El-Sayed, M. A. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3338. [Link]
  • Chen, Y., Zhang, Y., Li, S., Wang, Y., Zhang, Y., & Liu, Y. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 847312. [Link]
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2019). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 2(2), 127-136. [Link]
  • Hayek, S., Pietrancosta, N., Hovhannisyan, A. A., Alves de Sousa, R., Bekaddour, N., Ermellino, L., ... & Vidalain, P. O. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4446–4464. [Link]
  • Wang, Y., Chen, Y., Zhang, Y., Li, S., Zhang, Y., & Liu, Y. (2019).
  • PubChem. (n.d.). 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. [Link]
  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]
  • Singh, P., & Kaur, M. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1548–1557. [Link]
  • Amerigo Scientific. (n.d.). This compound. [Link]
  • Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(5), 780. [Link]
  • Károlyi, P., & Csupor, D. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(16), 4983. [Link]
  • Ladds, M. J. G. W., van Leeuwen, S., & Drummond, C. J. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4446–4464. [Link]
  • SciSpace. (n.d.).
  • Károlyi, P., & Csupor, D. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(22), 4148. [Link]

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Application Notes and Protocols for In Vivo Studies of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for conducting preclinical in vivo studies on 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, a novel compound with potential therapeutic applications. Drawing from established methodologies for analogous quinoline derivatives, this document outlines detailed protocols for formulation, pharmacokinetic analysis, efficacy evaluation in relevant disease models, and preliminary toxicological assessment. The emphasis is on the scientific rationale behind experimental design, ensuring the generation of robust and reproducible data for drug development professionals.

Introduction and Scientific Rationale

Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The core structure, a fusion of a benzene and a pyridine ring, serves as a versatile scaffold for medicinal chemists.[5] Specifically, quinoline-3-carboxylic acid derivatives have been identified as promising candidates for various therapeutic areas.[5][6][7][8] For instance, certain derivatives have shown potent anti-inflammatory properties by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1] Others have demonstrated antiproliferative activity in cancer cell lines, suggesting a potential role in oncology.[6][7]

This compound (herein referred to as "the compound") is a specific analogue within this class. While direct in vivo data for this compound is not yet available in the public domain, its structural similarity to other biologically active quinolines provides a strong rationale for its investigation as a potential therapeutic agent. These application notes are designed to guide the researcher in the systematic in vivo evaluation of this compound.

Pre-formulation and Formulation Development for In Vivo Administration

A critical step for successful in vivo studies is the development of a suitable formulation that ensures adequate bioavailability. Many quinoline derivatives exhibit poor water solubility, which can limit their absorption and, consequently, their therapeutic efficacy.[9][10][11]

Physicochemical Characterization

Prior to formulation, a thorough physicochemical characterization of the compound is essential. This includes determining its solubility in various pharmaceutically acceptable solvents and its pKa. This data will inform the selection of an appropriate formulation strategy.

Formulation Strategies for Poorly Soluble Compounds

Given the likely hydrophobic nature of the compound, several strategies can be employed to enhance its solubility and bioavailability for oral and parenteral administration.[9][10][11][12][13]

Table 1: Formulation Strategies for this compound

Strategy Description Advantages Considerations
Co-solvents Using a mixture of solvents to increase solubility. Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[13]Simple and rapid to prepare.Potential for precipitation upon dilution in aqueous physiological fluids. Toxicity of the co-solvents at the required concentration.
Surfactant-based systems Employing surfactants to form micelles that encapsulate the drug. Examples include Tween® 80 and Cremophor® EL.Can significantly increase solubility and improve absorption.Potential for gastrointestinal irritation and other toxicities associated with surfactants.
Lipid-based formulations Dissolving the compound in oils or lipids. Self-emulsifying drug delivery systems (SEDDS) are a sophisticated form of this approach.[11][13]Can enhance lymphatic absorption, bypassing first-pass metabolism.Complexity of formulation and potential for variability in absorption.
Nanosuspensions Reducing the particle size of the compound to the nanometer range to increase its surface area and dissolution rate.[11][12]Applicable for compounds that are difficult to solubilize.Requires specialized equipment for production.
Protocol for a Basic Co-solvent Formulation

This protocol describes the preparation of a simple co-solvent formulation suitable for initial in vivo screening studies.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Sterile water for injection

Procedure:

  • Weigh the required amount of the compound.

  • In a sterile container, add the required volume of PEG 400.

  • Slowly add the compound to the PEG 400 while vortexing or sonicating until fully dissolved.

  • Add the required volume of PG to the solution and mix thoroughly.

  • Finally, add the sterile water to the desired final concentration and mix until a clear solution is obtained.

  • Visually inspect the solution for any precipitation before administration.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is crucial for designing effective dosing regimens for efficacy studies.

Animal Model

The choice of animal model will depend on the intended therapeutic application. For initial PK studies, mice or rats are commonly used.

Dosing and Administration

The route of administration should align with the intended clinical application. Oral (PO) and intravenous (IV) routes are typically evaluated.

Table 2: Example Dosing Regimen for a Preliminary PK Study in Mice

Parameter Value
Animal Model C57BL/6 mice
Body Weight 20-25 g
Group Size n = 3-5 per time point
Dose (IV) 1-5 mg/kg
Dose (PO) 10-50 mg/kg
Formulation As developed in Section 2
Blood Sampling Timepoints 0 (pre-dose), 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose
Bioanalytical Method

A robust bioanalytical method is required to quantify the compound in biological matrices like plasma. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its sensitivity and selectivity.[14][15]

Protocol: Plasma Sample Preparation and HPLC-MS/MS Analysis

  • Plasma Collection: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection.

  • HPLC-MS/MS Analysis: Analyze the samples using a validated HPLC-MS/MS method. The specific parameters (e.g., column, mobile phase, mass transitions) will need to be optimized for the compound.

Efficacy Studies

Based on the known activities of similar quinoline derivatives, efficacy studies could be designed for inflammatory or oncology models.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.[1][16]

Protocol:

  • Animals: Wistar rats (180-200 g).

  • Groups:

    • Vehicle control

    • Positive control (e.g., Indomethacin, 10 mg/kg, PO)

    • Test compound (multiple dose levels, PO)

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Workflow for Efficacy Studies

G cluster_0 Efficacy Model Selection cluster_1 Dose-Response Study cluster_2 Efficacy Evaluation a Based on In Vitro Data and Literature on Analogs b Administer Multiple Dose Levels a->b c Determine ED50 b->c d Administer Effective Dose c->d e Measure Primary Endpoint (e.g., Tumor Volume, Inflammation Score) d->e f Collect Tissues for Biomarker Analysis e->f

Caption: Workflow for conducting in vivo efficacy studies.

Preliminary Toxicological Assessment

Initial toxicity studies are crucial to determine the safety profile of the compound.

Acute Toxicity Study

An acute toxicity study provides an initial assessment of the compound's toxicity at a high dose.

Protocol:

  • Animals: Swiss albino mice.

  • Procedure: Administer a single high dose of the compound (e.g., 2000 mg/kg, PO) to a group of animals.

  • Observation: Observe the animals for 14 days for any signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Endpoint: Determine the LD50 (if mortality occurs) or the maximum tolerated dose. Some quinoxaline derivatives have been shown to have a median lethal dose higher than 2000 mg/kg.[17][18]

Sub-acute Toxicity Study

A sub-acute study provides information on the toxicity of the compound after repeated administration.

Protocol:

  • Animals: Wistar rats.

  • Procedure: Administer the compound daily for 28 days at three different dose levels (low, medium, and high).

  • Observations: Monitor the animals for clinical signs of toxicity, body weight changes, and food and water consumption.

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a complete necropsy and histopathological examination of major organs.

Data Interpretation and Reporting

All data should be analyzed using appropriate statistical methods. The results should be presented clearly and concisely in tables and figures. The final report should include a comprehensive discussion of the findings and their implications for the further development of this compound.

Signaling Pathway Visualization

G cluster_0 Potential Anti-inflammatory Mechanism a Inflammatory Stimulus b Arachidonic Acid a->b c COX-2 b->c d 5-LOX b->d e Prostaglandins c->e f Leukotrienes d->f g Inflammation e->g f->g h This compound h->c Inhibition h->d Inhibition

Caption: Potential mechanism of anti-inflammatory action.

Conclusion

These application notes provide a foundational framework for the in vivo evaluation of this compound. By following these protocols and adapting them based on experimental findings, researchers can systematically investigate the therapeutic potential of this novel compound.

References

  • El-Sayed, M. A. A., et al. (2018).
  • Geronikaki, A., et al. (2021).
  • Singh, P., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1734-1746.
  • Kaur, M., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(6), 7795-7817.
  • Al-Ostath, A., et al. (2021). Some anti-inflammatory compounds containing quinoline moieties.
  • Kumar, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(3), 282-291.
  • El-Sayed, W. M., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model.
  • Alfadil, A., et al. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLoS One, 19(8), e0300079.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Sharma, D., et al. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 86-93.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Alfadil, A., et al. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a Traditional Herbal Medicine. bioRxiv.
  • Alfadil, A., et al. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PubMed.
  • Ascendia Pharma. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs. Clinical Leader.
  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(23), 9170-9185.
  • Alfadil, A., et al. (2024). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine.
  • Patel, J., et al. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Al-Warhi, T., et al. (2021).
  • Costantino, L., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(5), 4148-4165.
  • Barri, T., et al. (2021). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 208, 114450.
  • Alfadil, A., et al. (2024). In-Vivo and In-Vitro Toxicity Evaluation of 2,3-Dimethylquinoxaline: an Antimicrobial Found in a. bioRxiv.
  • Nakashima, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4786.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Key Applications of Quinoline-3-carboxylic Acid in Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Orzeszko, A., et al. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472.
  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6591.
  • ResearchGate. (2024). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity.
  • Al-Zoubi, W., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4231.
  • Gniazdowska, E., et al. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences, 21(3).
  • Li, Y., et al. (2012). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 30(1), 58-62.
  • Al-Zoubi, W., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Csonka, R., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(11), 2501.
  • Soilis, N., et al. (2019). In-depth Bioanalytical Investigation and Root Cause Analysis of Lamotrigine Severe Degradation in Hemolyzed Plasma Sample. Altasciences.

Sources

Application Notes and Protocols: Characterizing 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for investigating the biological activity of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. Quinoline-based compounds have garnered significant interest for their therapeutic potential, acting on diverse cellular pathways. Notably, derivatives of 4-hydroxyquinoline-3-carboxylic acid have been explored as inhibitors of cellular respiration and Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen that is a key target in cancer therapy.[1][2][3] This document outlines detailed protocols for assessing the compound's effects on cell viability and its potential mechanism as an inhibitor of the HIF-1α signaling pathway, providing researchers in drug discovery and cell biology with the necessary tools for a thorough evaluation.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[4][5] The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, has been identified as a critical pharmacophore for inhibiting various enzymes and cellular processes.[1][6] One of the most critical pathways implicated in cancer progression and therapeutic resistance is the cellular response to hypoxia, which is primarily orchestrated by the transcription factor HIF-1.[7]

Under normal oxygen (normoxic) conditions, the HIF-1α subunit is continuously synthesized and targeted for proteasomal degradation. However, under hypoxic conditions characteristic of the tumor microenvironment, HIF-1α is stabilized. It then translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[7][8] This transcriptional activation promotes angiogenesis, glycolysis, and cell survival, making HIF-1α a prime target for therapeutic intervention.[7][9]

This guide details the experimental workflows to test the hypothesis that this compound functions as an inhibitor of the HIF-1α pathway.

Mechanism of Action: The HIF-1α Signaling Pathway

The following diagram illustrates the pivotal points in the HIF-1α signaling cascade and the putative intervention point for inhibitors like this compound.

HIF-1a Signaling Pathway cluster_0 Normoxia (21% O2) cluster_1 Hypoxia (<2% O2) HIF1a_normoxia HIF-1α PHDs PHDs HIF1a_normoxia->PHDs O2-dependent Hydroxylation VHL VHL PHDs->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Stabilization HIF1b HIF-1β HIF1b->HIF1_complex Dimerization Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE Binding Nucleus->HRE Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Inhibitor 6,8-Dimethyl-4-hydroxy quinoline-3-carboxylic acid Inhibitor->HIF1a_hypoxia Putative Inhibition of Accumulation

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.

Compound Handling and Preparation

Proper handling of this compound is critical for reproducible results.

  • Chemical Properties:

    • Molecular Formula: C₁₂H₁₁NO₃[10]

    • Molecular Weight: 217.22 g/mol [10]

    • Appearance: Solid

    • CAS Number: 948288-96-8

  • Stock Solution Preparation:

    • Due to the carboxylic acid moiety, the compound's solubility in aqueous media is expected to be low. We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (DMSO).[11]

    • Warm the solution gently (e.g., 37°C) and vortex to ensure complete dissolution.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

    • Note: The final DMSO concentration in the cell culture medium should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Foundational Assay: Cytotoxicity Assessment

Before investigating the mechanism of action, it is essential to determine the cytotoxic profile of the compound on the selected cell line(s). This establishes a working concentration range for subsequent functional assays.

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5]

Materials:

  • Selected cancer cell line (e.g., HCT-116, MDA-MB-231, or U-251 MG)[6][8][12]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well, clear-bottom, sterile cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. The final concentrations should span a wide range (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Parameter Description Example Value (Hypothetical)
Cell Line Human colorectal carcinomaHCT-116
Treatment Duration Time of compound exposure48 hours
IC₅₀ Value Concentration for 50% viability inhibition15 µM

Mechanistic Assay: HIF-1α Pathway Inhibition

To determine if the compound's activity is mediated through the HIF-1 pathway, a HIF-1α transcriptional reporter assay is the gold standard. This assay quantifies the ability of the HIF-1 complex to drive gene expression.

Protocol: HIF-1α Reporter Gene Assay

Principle: This assay utilizes a cell line stably or transiently transfected with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE).[14] When HIF-1α is active, it binds to the HREs and drives luciferase expression, which can be quantified by measuring light emission upon addition of a substrate.[14][15]

Materials:

  • HCT-116 or other suitable cells

  • HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

  • Hypoxia induction agent (e.g., Cobalt Chloride, CoCl₂) or a hypoxia chamber[8][12]

Experimental Workflow Diagram:

HIF-1a Reporter Assay Workflow A 1. Seed Cells (24h) B 2. Transfect Cells with HRE-Luciferase Plasmid (24h) A->B C 3. Pre-treat with Compound (1-4h) B->C D 4. Induce Hypoxia (e.g., 100µM CoCl₂ or 1% O₂) (16-24h) C->D E 5. Lyse Cells D->E F 6. Measure Firefly & Renilla Luciferase Activity E->F G 7. Analyze Data: Normalize & Calculate Inhibition F->G

Caption: Workflow for the HIF-1α HRE-luciferase reporter assay.

Procedure:

  • Cell Seeding & Transfection: Seed cells in a 96-well white, clear-bottom plate. After 24 hours, co-transfect the cells with the HRE-reporter plasmid and the normalization control plasmid according to the transfection reagent manufacturer's protocol. Allow cells to recover and express the plasmids for 24 hours.

  • Compound Pre-treatment: Treat the transfected cells with various non-toxic concentrations of this compound (determined from the MTT assay, e.g., 0.1x, 1x, and 10x the IC₅₀) for 1-4 hours.

  • Hypoxia Induction: Induce HIF-1α activity.

    • Chemical Induction: Add CoCl₂ to a final concentration of 100-200 µM.[8]

    • Physical Hypoxia: Place the plate in a hypoxia chamber with 1% O₂, 5% CO₂, and balanced N₂.[8]

    • Include normoxic control wells (no CoCl₂ or chamber) and hypoxic vehicle-control wells.

  • Incubation: Incubate for 16-24 hours.

  • Cell Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Perform the dual-luciferase assay according to the manufacturer's instructions, measuring both firefly and Renilla luciferase activity sequentially in a luminometer.

  • Data Analysis:

    • For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity.

    • Calculate the fold induction of the hypoxic vehicle control relative to the normoxic control.

    • Determine the percent inhibition for each compound concentration relative to the induced signal of the hypoxic vehicle control.

    • Plot the percent inhibition against compound concentration to determine the IC₅₀ for HIF-1α transcriptional activity.

Validation Assay: HIF-1α Protein Levels

To confirm that the inhibition of reporter activity is due to a reduction in HIF-1α protein levels, a Western blot analysis is performed.[8]

Protocol: Western Blot for HIF-1α
  • Cell Culture and Treatment: Seed cells in 6-well plates. Allow them to adhere and grow to 70-80% confluency.

  • Treatment and Hypoxia Induction: Pre-treat cells with the compound at effective concentrations (e.g., 1x and 5x the reporter IC₅₀). Induce hypoxia as described above for 4-8 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]

    • Incubate with a primary antibody against HIF-1α overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Incubate with an antibody against a loading control (e.g., β-actin or α-tubulin) to ensure equal protein loading.[8]

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

Conclusion and Future Directions

This guide provides a robust, multi-step approach to characterize the biological effects of this compound. By first establishing its cytotoxic profile and then employing specific functional and validation assays, researchers can generate a comprehensive dataset to determine its potential as a HIF-1α pathway inhibitor. Positive results from these assays would warrant further investigation into the compound's precise molecular target within the HIF-1α regulatory cascade and its efficacy in more complex in vivo models.

References

  • Bio-protocol. (n.d.). HIF-1α Luciferase Assay. Bio-protocol.
  • Chikanova, E. S., et al. (2006). Virus-based reporter systems for monitoring transcriptional activity of hypoxia-inducible factor 1. Journal of Virological Methods, 137(1), 104-112.
  • White, S. W., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(24), 18034-18051.
  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2221-2230.
  • Amerigo Scientific. (n.d.). This compound.
  • Al-Ostath, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • Ilkei, V., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4991.
  • Shah, K. J., & Coats, E. A. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57-63.
  • Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006.
  • Hsu, C. H., et al. (2022). Synthesis and evaluation of biarylquinoline derivatives as novel HIF-1α inhibitors. Bioorganic Chemistry, 121, 105681.
  • Wang, Z., et al. (2022). Inhibition of abnormally activated HIF-1α-GLUT1/3-glycolysis pathway enhances the sensitivity of hepatocellular carcinoma to 5-caffeoylquinic acid and its derivatives. European Journal of Pharmacology, 920, 174844.
  • Onnis, V., et al. (2012). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. ACS Medicinal Chemistry Letters, 3(7), 564-568.
  • Matsufuji, S., et al. (2023). A HIF-1α inhibitor combined with palmitic acid and L-carnitine treatment can prevent the fat metabolic reprogramming under hypoxia and induce apoptosis in hepatocellular carcinoma cells. Cancer & Metabolism, 11(1), 22.
  • El-Sayed, N., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876.
  • PubChem. (n.d.). 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid.
  • El-Sayed, N., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876.

Sources

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid enzyme inhibition assay

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Fluorescence-Based High-Throughput Assay for Screening Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1) Using 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and neurobiology.

Abstract: Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[1] By depleting local tryptophan and generating immunosuppressive metabolites known as kynurenines, IDO1 facilitates tumor immune evasion, making it a high-priority target for cancer immunotherapy.[2][3] This document provides a comprehensive guide to a robust, fluorescence-based enzyme inhibition assay designed for high-throughput screening (HTS). We use this compound, a novel quinoline derivative, as a representative test compound to detail the protocol for determining inhibitor potency (IC50) and to discuss principles of further mechanistic studies. The methodologies herein are optimized for reproducibility and are suitable for the evaluation of novel small-molecule inhibitors targeting the kynurenine pathway.

Scientific Principle & Rationale

The Kynurenine Pathway: A Target for Therapeutic Intervention

The kynurenine pathway is the primary metabolic route for tryptophan in mammals, accounting for over 95% of its catabolism.[4][5] The pathway is initiated by the enzymes Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which convert L-tryptophan into N-formylkynurenine (NFK).[4][6][7] In the tumor microenvironment, upregulation of IDO1 leads to two key immunosuppressive outcomes: the starvation of essential tryptophan required for T-cell proliferation and the production of kynurenine metabolites that induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[2][7]

Inhibiting IDO1 is therefore a validated strategy to reverse this immunosuppressive shield and enhance anti-tumor immunity.[1][8] The structural scaffold of this compound shares features with kynurenine pathway metabolites, making it a plausible candidate for interaction with pathway enzymes like IDO1.

graph Kynurenine_Pathway { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Trp [label="L-Tryptophan", fillcolor="#F1F3F4"]; NFK [label="N-Formylkynurenine", fillcolor="#F1F3F4"]; Kyn [label="L-Kynurenine", fillcolor="#F1F3F4"]; HK [label="3-Hydroxykynurenine\n(Neurotoxic Metabolite)", fillcolor="#F1F3F4"]; KYNA [label="Kynurenic Acid\n(Neuroprotective)", fillcolor="#F1F3F4"]; Inhibitor [label="IDO1 Inhibitor\n(e.g., Test Compound)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Trp -> NFK [label=" IDO1 / TDO", fontcolor="#5F6368"]; NFK -> Kyn [label=" Kynurenine\n Formamidase", fontcolor="#5F6368"]; Kyn -> HK [label=" KMO", fontcolor="#5F6368"]; Kyn -> KYNA [label=" KAT", fontcolor="#5F6368"]; Inhibitor -> Trp [label="Blocks\nConversion", style=dashed, arrowhead=tee, color="#EA4335"]; }

Diagram 1: Simplified overview of the Kynurenine Pathway and the site of IDO1 inhibition.

Assay Principle: Fluorogenic Detection of IDO1 Activity

This protocol employs a sensitive, HTS-compatible fluorogenic assay. The activity of recombinant human IDO1 is determined by measuring its enzymatic product, N-formylkynurenine (NFK). A proprietary chemical probe (e.g., NFK Green) is added to the reaction, which selectively reacts with NFK to generate a highly fluorescent molecule.[6][9] The resulting fluorescence intensity, measured at an excitation of ~400 nm and an emission of ~510 nm, is directly proportional to the amount of NFK produced and thus to IDO1 enzyme activity.[6][10][11] The potency of an inhibitor is quantified by measuring the reduction in fluorescence signal across a range of inhibitor concentrations.

Materials and Reagents

ReagentSupplierCatalog No. (Example)StorageNotes
Recombinant Human IDO1 (His-tag)BPS Bioscience71182-80°CAvoid repeated freeze-thaw cycles.
This compoundSanta Cruz Biotechsc-489950Room TempTest Compound.
Epacadostat (INCB024360)BPS Bioscience27338-20°CPositive Control Inhibitor.
IDO1 Assay BufferBPS Bioscience73002-20°CTypically a potassium phosphate buffer.
IDO1 Fluorogenic Reaction SolutionBPS Bioscience73009-80°CContains L-Tryptophan (substrate), Ascorbic Acid, and Methylene Blue.
Fluorescence Detection SolutionBPS Bioscience73010-80°CContains the fluorogenic probe. Protect from light.
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650Room TempVehicle for dissolving compounds.
384-well Solid Black Assay PlatesCorning3712Room TempLow-volume, suitable for fluorescence.

Experimental Protocols

Protocol 1: Reagent Preparation
  • Causality: Proper reagent preparation is paramount for assay consistency. Stock solutions in 100% DMSO allow for minimal vehicle concentration in the final assay, reducing potential solvent-induced artifacts.

  • Test Compound Stock (10 mM): Dissolve 2.17 mg of this compound (MW: 217.22 g/mol )[12] in 1 mL of 100% DMSO. Vortex until fully dissolved. Aliquot and store at -20°C.

  • Positive Control Stock (10 mM): Prepare a 10 mM stock of Epacadostat (or another known IDO1 inhibitor) in 100% DMSO. Aliquot and store at -20°C.

  • 1X IDO1 Assay Buffer: Prepare the assay buffer as per the manufacturer's instructions. This buffer provides the optimal pH and ionic strength for enzyme activity.

  • IDO1 Enzyme Working Stock (40 ng/µL): Thaw the recombinant IDO1 enzyme on ice. Gently centrifuge the vial to collect the contents. Dilute the enzyme to a final concentration of 40 ng/µL in ice-cold 1X IDO1 Assay Buffer. Keep on ice and prepare fresh for each experiment. Rationale: Keeping the enzyme on ice is critical to maintain its stability and catalytic activity.

Protocol 2: IC50 Determination Assay Workflow
  • Self-Validation: This protocol incorporates essential controls for data validation. The "Positive Control" defines the assay window (maximum signal), while the "Blank" corrects for background signal from reagents and the test compound.

graph Assay_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes A [label="1. Prepare Compound Dilutions\n(11-point, 1:3 serial dilution in DMSO)"]; B [label="2. Add 1 µL of Compound/DMSO\nto 384-well plate"]; C [label="3. Add 19 µL of IDO1 Reaction Solution\n(contains substrate L-Trp)"]; D [label="4. Add 10 µL of Diluted IDO1 Enzyme\n(40 ng/µL) to start reaction\n(Final [E] = 13.3 ng/µL)"]; E [label="5. Incubate for 1 hour\nat Room Temperature"]; F [label="6. Add 20 µL of Fluorescence Solution\n(contains detection probe)"]; G [label="7. Seal plate and Incubate for 4 hours\nat 37°C, protected from light"]; H [label="8. Read Fluorescence\n(Ex: 400 nm, Em: 510 nm)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Diagram 2: Step-by-step workflow for the IDO1 fluorescence-based inhibition assay.

Step-by-Step Procedure:

  • Compound Dilution Plate:

    • Prepare an 11-point, 1:3 serial dilution of the 10 mM Test Compound stock in 100% DMSO. The typical starting concentration for screening is 100 µM in the final assay volume.

    • Also prepare serial dilutions for the Positive Control inhibitor (Epacadostat).

    • Expertise Insight: Using a serial dilution series allows for the generation of a complete dose-response curve, which is essential for accurate IC50 determination.

  • Assay Plate Setup (in duplicate or triplicate):

    • Test Wells: Add 1 µL of the serially diluted Test Compound to the appropriate wells.

    • Positive Control (0% Inhibition): Add 1 µL of 100% DMSO.

    • Blank (Background): Add 1 µL of 100% DMSO.

    • Note: The final DMSO concentration in the assay should be kept below 0.5% to avoid impacting enzyme activity.[10]

  • Reaction Initiation:

    • Thaw the IDO1 Fluorogenic Reaction Solution. Add 19 µL to each well of the assay plate.

    • To all wells except the "Blank" , add 10 µL of the 40 ng/µL IDO1 enzyme working stock.

    • To the "Blank" wells, add 10 µL of 1X IDO1 Assay Buffer instead of the enzyme.

    • Rationale: Initiating the reaction by adding the enzyme ensures that all reactions start simultaneously, which is critical for kinetic measurements.

  • First Incubation:

    • Briefly mix the plate on a plate shaker.

    • Incubate for 1 hour at room temperature.[10][11]

  • Signal Development:

    • Add 20 µL of the Fluorescence Solution to all wells.

    • Seal the plate to prevent evaporation.

    • Incubate for 4 hours at 37°C, protected from light.[10] Rationale: This step allows for the chemical reaction between the probe and the enzymatic product (NFK) to proceed to completion, generating a stable fluorescent signal.

  • Fluorescence Reading:

    • Allow the plate to cool to room temperature for 10 minutes.

    • Measure the fluorescence using a microplate reader capable of excitation at 400 nm and emission at 510 nm.[6][9][10]

Protocol 3: Data Analysis and IC50 Calculation
  • Background Subtraction: Subtract the average fluorescence value of the "Blank" wells from all other wells.

  • Normalization: Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Positive_Control - Signal_Blank))

  • Curve Fitting: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value. Software such as GraphPad Prism or an equivalent is recommended.

Sample Data Table (Hypothetical):

Compound Conc. (µM)Avg. Fluorescence (RFU)% Inhibition
100155098.2%
33.3210091.8%
11.1450065.5%
3.7780029.1%
1.2910015.5%
0.4102004.5%
0.1105001.4%
0 (DMSO)106500.0%
Blank (No Enzyme)1200N/A

Advanced Application: Mechanism of Action (MoA) Studies

Once an inhibitor's potency is confirmed, understanding its mechanism is the logical next step. The assay can be adapted to investigate whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate, L-Tryptophan.

  • Principle: This involves generating full dose-response curves for the inhibitor at several different fixed concentrations of the substrate (L-Tryptophan).

  • Execution:

    • Prepare multiple batches of the IDO1 Reaction Solution, each with a different concentration of L-Tryptophan (e.g., 0.5x, 1x, 2x, 5x, and 10x the Km value for L-Trp).

    • Perform the IC50 determination protocol as described above for each substrate concentration.

  • Interpretation:

    • Competitive Inhibition: The measured IC50 value will increase as the substrate concentration increases.

    • Non-competitive Inhibition: The measured IC50 value will remain unchanged regardless of substrate concentration.

    • Uncompetitive Inhibition: The measured IC50 value will decrease as the substrate concentration increases.

Troubleshooting

IssuePossible Cause(s)Solution(s)
High Background Signal - Compound auto-fluorescence.- Reagent contamination.- Pre-read the plate after compound addition to check for interference.- Use fresh, high-quality reagents and sterile technique.
Low Signal / Small Assay Window - Inactive enzyme.- Incorrect buffer/reagent preparation.- Ensure enzyme was stored properly and not subjected to multiple freeze-thaw cycles.- Verify all reagent concentrations and buffer pH.
Poor Curve Fit (High Scatter) - Pipetting errors.- Compound precipitation at high concentrations.- Use calibrated pipettes and ensure proper mixing.- Check compound solubility in assay buffer; lower the top concentration if needed.

References

  • Vertex AI Search Grounding Service. (n.d.). Indoleamine 2,3-dioxygenase 1 inhibitory compounds from natural sources - PMC.
  • Vertex AI Search Grounding Service. (2014, May 27). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes.
  • MDPI. (n.d.). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors.
  • National Institutes of Health. (n.d.). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PubMed.
  • Patsnap Synapse. (2024, June 21). What are TDO inhibitors and how do they work?
  • Patsnap Synapse. (2024, June 21). What are KMO inhibitors and how do they work?
  • BPS Bioscience. (n.d.). IDO1 Fluorogenic Inhibitor Screening Assay Kit.
  • Vertex AI Search Grounding Service. (2021, April 21). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.
  • National Institutes of Health. (n.d.). Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors - PubMed.
  • PubMed Central. (n.d.). Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions.
  • BPS Bioscience. (n.d.). IDO1 Fluorogenic Inhibitor Screening Assay Kit.
  • Gladstone Institutes. (2010, January 25). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase.
  • MDPI. (n.d.). Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications.
  • BenchChem. (n.d.). Application Notes and Protocols for Fluorescence-Based IDO1 Inhibition Assay Featuring Ido1-IN-18.
  • Frontiers. (2019, February 7). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition.
  • National Institutes of Health. (n.d.). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed.
  • PNAS. (2012, January 30). Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase.
  • Vertex AI Search Grounding Service. (2026, January 9). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies.
  • PubMed Central. (n.d.). Quantification of IDO1 enzyme activity in normal and malignant tissues.
  • Santa Cruz Biotechnology. (n.d.). This compound.

Sources

Application Notes and Protocols for the Analysis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

This compound is a member of the quinoline carboxylic acid family, a class of compounds with significant interest in medicinal chemistry and drug development. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, and neuroprotective effects.[1][2][3] The precise and accurate quantification of this compound is therefore critical for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical manufacturing.

This document provides detailed analytical methods for the identification and quantification of this compound, offering researchers, scientists, and drug development professionals a comprehensive guide to establishing robust analytical protocols. The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to be adaptable to various research needs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of effective analytical methods.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[4][5][6][7]
Molecular Weight 217.22 g/mol [4][5][6]
CAS Number 948288-96-8[5][8]
Appearance Solid (predicted)
Predicted XlogP 2.6[9]

The presence of both a carboxylic acid and a hydroxyl group, along with the quinoline core, suggests that the compound's solubility and chromatographic behavior will be pH-dependent.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely accessible method for the quantification of this compound. The following protocol is a recommended starting point for method development.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. The retention of this compound is influenced by its hydrophobicity and its ionic interactions with the stationary phase. The inclusion of an acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a diluent such as methanol or acetonitrile.
  • Serially dilute the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • For unknown samples, dissolve in the diluent and filter through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to suppress ionization of the analyte.
Mobile Phase B AcetonitrileOrganic solvent to elute the analyte.
Gradient 30% B to 90% B over 10 minutesA gradient elution is recommended to ensure elution of the compound with good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLCan be optimized based on analyte concentration and instrument sensitivity.
UV Detection 254 nm and 320 nmQuinoline structures typically have strong UV absorbance at these wavelengths. A diode array detector (DAD) can be used to determine the optimal wavelength.

3. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the calibration standards.
  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.
  • Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Calibration Standards Stock->Standards HPLC HPLC System (C18, Gradient Elution) Standards->HPLC Unknown Unknown Sample Filter Filter (0.45 µm) Unknown->Filter Filter->HPLC UV UV Detector (254 nm, 320 nm) HPLC->UV Chromatogram Chromatogram UV->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Analysis

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

Principle of the Method

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This provides a high degree of certainty in the identification and quantification of the target compound.

Experimental Protocol: LC-MS

1. Sample Preparation:

  • Follow the same procedure as for HPLC-UV analysis for the preparation of stock solutions and calibration standards.
  • For biological matrices (e.g., plasma, urine), a sample extraction step, such as protein precipitation or solid-phase extraction, will be necessary to remove interfering substances.

2. LC-MS Instrumentation and Conditions:

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC systemProvides better resolution and faster analysis times compared to conventional HPLC.
Column C18, 2.1 x 50 mm, 1.8 µmA smaller dimension column is suitable for the lower flow rates used in LC-MS.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer compatible with mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic solvent.
Gradient 10% B to 95% B over 5 minutesA fast gradient is suitable for a shorter column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CTo ensure reproducible chromatography.
Injection Volume 2 µLSmaller injection volumes are typical for LC-MS to avoid overloading the ion source.
Mass Spectrometer Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)A QqQ is ideal for targeted quantification, while a high-resolution instrument is excellent for identification and structural elucidation.
Ionization Mode Electrospray Ionization (ESI), Positive and NegativeThe compound has functional groups amenable to both positive and negative ionization. Both modes should be evaluated.
Predicted m/z [M+H]⁺: 218.08118, [M-H]⁻: 216.06662These are the predicted exact masses for the protonated and deprotonated molecule, respectively.[9]
MS/MS Transitions To be determined by direct infusion of a standard solution to identify characteristic product ions for Multiple Reaction Monitoring (MRM).MRM provides high selectivity and sensitivity for quantification.

3. Data Analysis:

  • For quantification, use the peak area from the MRM transition.
  • Construct a calibration curve and determine the concentration of the analyte in unknown samples as described for the HPLC-UV method.
Workflow Diagram: LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample (e.g., plasma, tissue) Extraction Extraction (e.g., SPE, PP) Sample->Extraction Clean_Sample Clean Sample Extraction->Clean_Sample LC UPLC/UHPLC System Clean_Sample->LC MS Mass Spectrometer (ESI, MRM) LC->MS TIC Total Ion Chromatogram MS->TIC MRM_Peak MRM Peak Integration TIC->MRM_Peak Quantification Quantification MRM_Peak->Quantification

Caption: Workflow for high-sensitivity analysis of this compound by LC-MS.

Method Validation

For use in regulated environments, any analytical method for this compound must be validated according to the relevant guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods outlined in this document provide a solid foundation for the reliable identification and quantification of this compound. The choice between HPLC-UV and LC-MS will depend on the specific requirements of the study, particularly the need for sensitivity and the complexity of the sample matrix. It is imperative that any chosen method be thoroughly validated to ensure the integrity of the resulting data.

References

  • PubChem. 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid.
  • Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
  • PubChemLite. 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid (C12H11NO3). [Link]
  • PubChem. 3-Hydroxyquinoline-4-carboxylic acid.
  • Amerigo Scientific. This compound. [Link]
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry, 3(1), 1-13. [Link]
  • Ilkei, T., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4236. [Link]
  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 785-797. [Link]
  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]
  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. [Link]
  • E-Ciardi, M., et al. (2023). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]
  • Ilkei, T., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4236. [Link]

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Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a detailed protocol, from sample preparation to data analysis, grounded in established scientific principles. The methodology utilizes a reverse-phase C18 column with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. All procedures and validation parameters are described in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability, making this method suitable for quality control and research applications.

Introduction

This compound is a quinoline derivative with a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol [1][2][3]. Quinoline-based compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Accurate and reliable quantification of such molecules is paramount for pharmacokinetic studies, formulation development, and quality control of bulk drug substances and finished products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[4] This document provides a comprehensive, step-by-step protocol for the analysis of this compound using a reverse-phase HPLC (RP-HPLC) method. The causality behind experimental choices, such as the selection of the stationary phase, mobile phase composition, and detector wavelength, is explained to provide a deeper understanding of the method's mechanics. The validation of this analytical procedure is framed within the context of ICH guidelines, establishing its suitability for its intended purpose.[4][5][6]

Chromatographic Principle and Rationale

The method is based on reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately polar molecule containing both hydrophobic (dimethylquinoline) and hydrophilic (carboxylic acid, hydroxyl) moieties, can be effectively retained and separated on a C18 column.

The mobile phase consists of an aqueous component with a pH modifier (formic acid) and an organic solvent (acetonitrile). The formic acid serves a critical function: by acidifying the mobile phase, it suppresses the ionization of the carboxylic acid group on the analyte. This ensures that the analyte is in a more nonpolar, protonated state, leading to consistent retention, improved peak shape, and avoidance of peak tailing.[7] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The separation is achieved by optimizing the ratio of these components to provide an adequate retention time and resolution from potential impurities. Detection is performed using a UV detector, leveraging the chromophoric nature of the quinoline ring system.

Materials and Equipment

Reagents and Chemicals
  • Analyte: this compound reference standard (Purity ≥95%)[2]

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: HPLC or Milli-Q grade

  • Formic Acid (HCOOH): ACS reagent grade or higher (≥98%)

  • Methanol: HPLC grade (for cleaning)

Equipment
  • HPLC System: An integrated system equipped with a binary or quaternary pump, degasser, autosampler, thermostatic column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Stationary Phase: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition Software: Chromatography data station software (e.g., Empower, Chromeleon).

  • Analytical Balance: 4 or 5-decimal place readability.

  • pH Meter: Calibrated.

  • Sonicator Bath

  • Vortex Mixer

  • Syringe Filters: 0.45 µm PTFE or Nylon.

  • Volumetric Glassware: Class A flasks and pipettes.

  • HPLC Vials: 2 mL amber glass vials with caps and septa.

Detailed Experimental Protocol

Preparation of Mobile Phase
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in water. For 1000 mL, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Degassing: Degas both mobile phases for at least 15 minutes using an inline degasser or by sonication under vacuum before placing them on the HPLC system.

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of acetonitrile (Mobile Phase B) and sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with acetonitrile and mix thoroughly by inverting the flask several times.

  • Working Standard Solutions (for Linearity Curve):

    • Prepare a series of working standards (e.g., 5, 10, 20, 50, and 80 µg/mL) by performing serial dilutions of the stock solution using the mobile phase as the diluent.[8][9]

Preparation of Sample Solutions (Hypothetical Tablet Formulation)
  • Weigh and finely powder 20 tablets to ensure homogeneity.[10]

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile, vortex for 1 minute, and sonicate for 20 minutes to ensure complete extraction of the active ingredient.

  • Allow the solution to cool to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly. This creates a nominal concentration of 100 µg/mL.

  • Withdraw an aliquot and filter it through a 0.45 µm syringe filter into an HPLC vial, discarding the first 1-2 mL of the filtrate.[11]

  • If necessary, further dilute the filtered solution with the mobile phase to fall within the linear range of the calibration curve (e.g., a 1:5 dilution to achieve 20 µg/mL).

Chromatographic Conditions

The optimized HPLC parameters are summarized in the table below.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Mode Isocratic: 60% A : 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm
Run Time 10 minutes
System Suitability and Analysis Sequence
  • System Equilibration: Purge the HPLC system and pump the mobile phase through the column for at least 30 minutes or until a stable, noise-free baseline is achieved.

  • System Suitability Test (SST): Before starting the analysis, perform five replicate injections of a working standard solution (e.g., 20 µg/mL). The system is deemed ready if the acceptance criteria are met (see Table 2).[12]

  • Analysis Sequence:

    • Inject a diluent blank to ensure no carryover or system contamination.

    • Inject the series of working standard solutions to generate the calibration curve.

    • Inject the prepared sample solutions in duplicate.

    • Periodically inject a standard solution (e.g., after every 10 sample injections) to monitor system performance.

Method Validation Overview (ICH Q2(R1) Framework)

To ensure the analytical method is suitable for its intended purpose, it must be validated.[5][13] Validation is a formal process demonstrating that the procedure is accurate, precise, and rugged.[4] The core validation parameters are outlined below, with typical acceptance criteria derived from ICH guidelines.[6][12]

Validation ParameterTypical Acceptance Criteria
System Suitability Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of peak area and retention time < 2.0%
Specificity Peak is free of interference from blank/placebo; Peak purity index > 0.99 (PDA)
Linearity Correlation Coefficient (r²) ≥ 0.999
Range 80% to 120% of the test concentration
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10; Demonstrable accuracy and precision at this concentration.
Robustness %RSD < 2.0% after minor changes in method parameters (e.g., flow rate ±10%, temp ±2°C).

Data Presentation and Visualization

Representative Validation Data (Hypothetical)

The following table summarizes the expected performance characteristics of the method after validation.

ParameterResult
Retention Time (tR) ~ 5.8 min
Linearity (5-80 µg/mL) r² = 0.9995
Accuracy (% Recovery) 99.5% - 101.2%
Precision (% RSD) Repeatability: 0.85%Intermediate: 1.15%
LOQ 1.0 µg/mL
LOD 0.3 µg/mL
Experimental Workflow Diagram

The diagram below illustrates the complete analytical workflow, from sample handling to the final report generation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_reporting Phase 3: Data Processing & Reporting std_prep Standard Solution Preparation sequence Run Analysis Sequence std_prep->sequence sample_prep Sample Solution Preparation sample_prep->sequence mp_prep Mobile Phase Preparation equilibration System Equilibration & SST mp_prep->equilibration equilibration->sequence Pass SST acquisition Chromatographic Data Acquisition sequence->acquisition processing Peak Integration & Quantification acquisition->processing validation Method Validation Assessment processing->validation report Final Report Generation validation->report Meets Criteria

Caption: HPLC analytical workflow for the quantification of this compound.

Conclusion

This application note details a specific, robust, and reliable RP-HPLC method for the quantitative determination of this compound. The protocol is straightforward and employs common reagents and instrumentation, making it readily adaptable in most analytical laboratories. The described method demonstrates excellent performance characteristics that meet the stringent requirements of the ICH guidelines for analytical procedure validation. By providing a clear rationale for the chosen conditions and a step-by-step guide, this document serves as a valuable resource for scientists engaged in the research and quality control of quinoline-based pharmaceutical compounds.

References

  • Pharmaguideline. (2024).
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
  • Jadhav, S. B., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Pharmaceutical and Phytopharmacological Research, 11(6). [Link]
  • Nakano, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4846. [Link]
  • AMSbiopharma. (2025).
  • Notarnicola, A., et al. (2003). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. Journal of the American Society of Brewing Chemists, 61(4), 235-239. [Link]
  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]
  • ResearchGate. (2014). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. [Link]
  • Shabir, G. A. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ResearchGate. (2007).
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
  • ResearchGate. (2008).
  • YouTube. (2025). Understanding ICH Q2(R2)
  • PubChem. 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid. [Link]
  • Sarkar, M., et al. (2021). Development and Validation by Reverse Phase High Performance Liquid Chromatography Method for the Estimation of Piperine and Coenzyme Q10 in Bulk and Pharmaceutical Dosage Form. Indian Journal of Pharmaceutical Sciences, 83(6), 1208-1215. [Link]-of-piperine-and-coenzy-4271.html)

Sources

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid NMR spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the NMR Spectroscopic Analysis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No. 948288-96-8) is a substituted quinoline derivative.[1] Molecules within the quinoline class are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation and purity verification of such heterocyclic compounds.[4][5]

This technical guide provides a comprehensive overview of the methodologies and interpretation strategies for the NMR analysis of this specific molecule. A critical consideration for this compound is its existence in a tautomeric equilibrium between the 4-hydroxyquinoline form and the more stable 4-oxo-1,4-dihydroquinoline (quinolone) form.[6][7] This equilibrium significantly influences the observed NMR spectra, particularly the chemical shifts of the heterocyclic ring protons and carbons, as well as the nature of the exchangeable protons. This guide will focus on the predominant quinolone tautomer for spectral interpretation.

Molecular Structure and Spectroscopic Considerations

The structural features of this compound dictate its NMR signature. The quinolone core is substituted with two electron-donating methyl groups on the carbocyclic ring, a carboxylic acid group at the C3 position, and an oxo/hydroxyl group at the C4 position. The nitrogen heteroatom and the carbonyl group significantly influence the electron density distribution, leading to a wide dispersion of chemical shifts.[8]

Key Structural Features for NMR Analysis:
  • Aromatic Protons: The protons on the carbocyclic ring (H-5, H-7) and the heterocyclic ring (H-2) will resonate in the aromatic region, with their specific chemical shifts influenced by the neighboring substituents.

  • Methyl Protons: The two methyl groups at C6 and C8 will appear as sharp singlets in the upfield region of the ¹H NMR spectrum.

  • Exchangeable Protons: The molecule contains two acidic, exchangeable protons: the carboxylic acid proton (-COOH) and the N-H proton of the quinolone ring. These signals are often broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature.

  • Quaternary Carbons: The structure contains numerous quaternary carbons (C-3, C-4, C-4a, C-6, C-8, C-8a) that will not appear in a standard ¹³C DEPT-135 spectrum and must be assigned using long-range correlation experiments like HMBC.[8]

Protocol I: High-Resolution NMR Sample Preparation

The quality of the NMR data is directly dependent on meticulous sample preparation. For a polar, acidic compound like this compound, the choice of solvent is critical.

Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the analyte, and its ability to form hydrogen bonds allows for the observation of exchangeable N-H and COOH protons, which might be lost or broadened excessively in other solvents like chloroform-d (CDCl₃).[9][10]

Step-by-Step Methodology:

  • Weighing the Sample: Accurately weigh the sample.

    • For ¹H NMR: 5-10 mg.

    • For ¹³C NMR: 20-50 mg to ensure a good signal-to-noise ratio in a reasonable time.[9]

  • Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of high-purity DMSO-d₆.

  • Solubilization: Gently agitate or vortex the vial to dissolve the sample completely. If necessary, gentle warming or brief sonication can be used to aid dissolution. Ensure the final solution is clear and homogeneous.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Protocol II: 1D NMR Data Acquisition

These parameters are suggested for a standard 400 MHz NMR spectrometer and may require optimization based on the specific instrument and sample concentration.[11]

¹H NMR Spectrum Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of DMSO-d₆ and perform magnetic field shimming to optimize resolution.[10]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to encompass all signals.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-64 scans, averaged to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectrum Acquisition
  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) to produce a spectrum with singlets for all carbons.

    • Spectral Width: ~200 ppm (e.g., from 0 to 200 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.[8]

Data Processing and Interpretation

¹H and ¹³C NMR Spectral Data (Predicted)

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound dissolved in DMSO-d₆. These values are estimated based on data from structurally similar quinoline derivatives and fundamental NMR principles.[10][12][13]

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J) in Hz Notes
COOH 14.0 - 15.0 br s - Very broad, downfield signal. Confirmed by D₂O exchange.
NH 12.0 - 12.5 br s - Broad signal. Confirmed by D₂O exchange.
H-2 8.7 - 8.9 s - Deshielded by adjacent nitrogen and C=O group.
H-5 7.6 - 7.8 d ⁴J ≈ 1-2 Hz Aromatic proton, meta-coupled to H-7.
H-7 7.3 - 7.5 d ⁴J ≈ 1-2 Hz Aromatic proton, meta-coupled to H-5.
6-CH₃ 2.3 - 2.5 s - Methyl group on the aromatic ring.

| 8-CH₃ | 2.3 - 2.5 | s | - | Methyl group on the aromatic ring. |

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted δ (ppm) Notes
C=O (Carboxylic) 167 - 169 Carbonyl of the carboxylic acid.
C-4 (C=O) 175 - 178 Ketone carbonyl in the quinolone ring.
C-2 145 - 148 Deshielded by nitrogen.
C-8a 138 - 140 Quaternary carbon at the ring junction.
C-6 135 - 137 Quaternary carbon attached to a methyl group.
C-5 125 - 127 Aromatic CH.
C-4a 122 - 124 Quaternary carbon at the ring junction.
C-7 128 - 130 Aromatic CH.
C-8 130 - 132 Quaternary carbon attached to a methyl group.
C-3 110 - 112 Shielded carbon adjacent to two carbonyls.
6-CH₃ 20 - 22 Methyl carbon.

| 8-CH₃ | 17 - 19 | Methyl carbon. |

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules, 1D NMR spectra can be insufficient for complete structural assignment. 2D NMR experiments are essential for confirming connectivity.[5][14]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin coupling networks. For this molecule, a key COSY cross-peak would be observed between H-5 and H-7, confirming their meta-relationship on the carbocyclic ring.[14]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link H-2 to C-2, H-5 to C-5, H-7 to C-7, and the methyl protons to their respective methyl carbons.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this structure as it reveals long-range (2-3 bond) ¹H-¹³C correlations. It is crucial for assigning the numerous quaternary carbons.[9]

    • Key Expected HMBC Correlations:

      • H-2 → C-3, C-4, C-8a

      • H-5 → C-4, C-4a, C-6, C-7

      • H-7 → C-5, C-6, C-8, C-8a

      • 6-CH₃ protons → C-5, C-6, C-7

      • 8-CH₃ protons → C-7, C-8, C-8a

      • NH proton → C-2, C-4, C-4a, C-8a

Visualizations and Workflows

Caption: Structure of the 4-oxo tautomer with atom numbering.

G SamplePrep Sample Preparation (Protocol I) Acquire1D 1D NMR Acquisition (¹H & ¹³C) (Protocol II) SamplePrep->Acquire1D Process1D 1D Data Processing (FT, Phase, Baseline, Reference) Acquire1D->Process1D Analyze1D Preliminary Analysis (Identify Spin Systems) Process1D->Analyze1D Acquire2D 2D NMR Acquisition (COSY, HSQC, HMBC) Analyze1D->Acquire2D Is assignment ambiguous? Process2D 2D Data Processing Acquire2D->Process2D Analyze2D Full Structural Assignment (Confirm Connectivity) Process2D->Analyze2D FinalReport Final Report & Data Archiving Analyze2D->FinalReport

Caption: Recommended workflow for complete NMR analysis.

Caption: Diagram of key expected COSY and HMBC correlations.

References

  • BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm)
  • BenchChem. (n.d.). An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Quinolinecarboxylic Acid.
  • TSI Journals. (n.d.).
  • Cherry, W. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • The Duke NMR Center. (n.d.). Coupling constants.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • REV. CHIM. (Bucharest). (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.
  • PubChem. (n.d.). 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid.

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High-Sensitivity Analysis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Mass Spectrometric Analysis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Abstract

This document provides a comprehensive guide and detailed protocols for the qualitative and quantitative analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Quinolone carboxylic acids are a significant class of compounds in medicinal chemistry, and robust analytical methods are essential for their characterization in various stages of drug discovery and development. This guide details an optimized methodology, from sample preparation to data interpretation, designed for researchers, scientists, and drug development professionals. We explain the rationale behind key experimental choices, including the selection of electrospray ionization (ESI) parameters and the elucidation of the compound's fragmentation pattern for developing a highly specific Multiple Reaction Monitoring (MRM) assay.

Introduction and Analyte Profile

This compound is a small molecule belonging to the quinoline carboxylic acid family. The structural characterization and quantification of such compounds are critical in pharmaceutical research. Mass spectrometry, particularly when paired with liquid chromatography, stands as a powerful analytical tool, offering the sensitivity and specificity required for analysis in complex biological matrices.[1]

This application note establishes a robust LC-MS/MS method using electrospray ionization (ESI), a soft ionization technique that minimizes in-source fragmentation and reliably produces a pseudomolecular ion, which is ideal for quantitative studies.[2] Subsequent tandem mass spectrometry (MS/MS) provides structural confirmation and unparalleled selectivity through the monitoring of specific fragmentation pathways.[2]

Analyte Chemical Properties

The fundamental properties of the analyte are crucial for method development.

PropertyValueSource
Chemical Name This compound[3][4]
Alternate Name 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[4]
CAS Number 948288-96-8[4][5]
Molecular Formula C₁₂H₁₁NO₃[3][4][6]
Molecular Weight 217.22 g/mol [3][4][6]
Monoisotopic Mass 217.0739 Da[7]
Predicted Mass Spectrometric Profile

Initial mass spectrometry parameters can be effectively estimated using predicted values for common adducts. The following table, based on computational predictions, provides a starting point for identifying the precursor ion in both positive and negative ionization modes.

AdductPredicted m/zIonization Mode
[M+H]⁺ 218.08118Positive
[M-H]⁻ 216.06662Negative
[M+Na]⁺ 240.06312Positive
[M+K]⁺ 256.03706Positive
[M+NH₄]⁺ 235.10772Positive

Data sourced from PubChemLite CCSbase predictions.[7]

Method Development Rationale

A successful analytical method relies on a series of logical choices that optimize the entire workflow, from sample handling to final data output.

Sample Preparation Strategy

The primary objective of sample preparation is to remove interfering matrix components (e.g., proteins, phospholipids, salts) that can cause ion suppression, contaminate the instrument, and reduce assay robustness.[8][9] For biological fluids like plasma or serum, Protein Precipitation (PPT) offers an excellent balance of simplicity, speed, and effectiveness.[9][10] This technique uses a cold organic solvent (e.g., acetonitrile) to denature and precipitate proteins, leaving the small molecule analyte in the supernatant for analysis.[10]

Chromatographic Separation

Reversed-phase chromatography using a C18 column is the standard for separating small to medium polarity molecules like the target analyte. A gradient elution with water and acetonitrile, both containing a small amount of formic acid, is employed. The formic acid serves two key purposes: it acidifies the mobile phase to ensure consistent protonation of the analyte for positive mode ESI and improves chromatographic peak shape.

Ionization and Mass Analysis

Electrospray Ionization (ESI) is selected due to its suitability for polar, non-volatile molecules.[2] Analysis will be performed in Positive Ion Mode , targeting the protonated molecule [M+H]⁺ as the precursor ion for MS/MS experiments. Tandem mass spectrometry is essential for definitive quantification. By selecting the precursor ion and monitoring its specific, collision-induced dissociation (CID) product ions, we create an MRM assay that provides exceptional specificity, filtering out noise from co-eluting matrix components.[1]

Experimental Protocols

These protocols are designed to be a validated starting point and can be further optimized based on specific matrix effects or instrumentation.[8]

Protocol: Sample Preparation via Protein Precipitation

This protocol is optimized for the extraction of the analyte from human plasma.

  • Reagent Preparation: Prepare a precipitation solution of acetonitrile containing 0.1% formic acid. Chill this solution to -20°C to enhance protein precipitation efficiency.

  • Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample. If using an internal standard, spike it into the sample at this stage.

  • Precipitation: Add 400 µL of the cold precipitation solution to the plasma sample. The 4:1 ratio of solvent to sample ensures efficient protein crashing.[10]

  • Mixing: Vortex the mixture vigorously for 60 seconds. This step is critical for ensuring complete interaction between the solvent and the sample, leading to maximal protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins into a tight plug at the bottom of the tube.

  • Supernatant Transfer: Carefully aspirate the clear supernatant (approximately 450 µL) and transfer it to a clean autosampler vial for LC-MS/MS analysis.[11] Avoid disturbing the protein pellet.

  • Evaporation & Reconstitution (Optional): For enhanced sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[12]

Protocol: LC-MS/MS System Parameters

The following parameters have been established for a standard UPLC-MS/MS system.

Table 1: Liquid Chromatography Parameters

ParameterSetting
LC System ACQUITY UPLC I-Class or equivalent
Column ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.500 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 3.0 min; Hold at 95% B for 1.0 min; Return to 5% B and equilibrate for 1.0 min

Table 2: Mass Spectrometry Parameters

ParameterSetting
MS System Xevo TQ-S Mass Spectrometer or equivalent
Ionization Mode ESI Positive
Capillary Voltage 1.5 kV
Desolvation Temp. 500 °C
Desolvation Gas Flow 1000 L/hr (Nitrogen)
Cone Gas Flow 150 L/hr (Nitrogen)
Source Temp. 150 °C
Collision Gas Argon

Data Analysis and Expected Fragmentation

Understanding the fragmentation of this compound is key to developing a specific and reliable MRM method.

Proposed Fragmentation Pathway

Upon collision-induced dissociation (CID), the protonated precursor ion ([M+H]⁺, m/z 218.1) is expected to undergo characteristic losses based on its functional groups. The carboxylic acid and hydroxyl groups are the most labile sites.

  • Loss of Water (H₂O): The hydroxyl group at position 4 can be readily lost as a neutral water molecule (18 Da), leading to a significant product ion at m/z 200.1 .

  • Loss of Carbon Dioxide (CO₂): Decarboxylation of the carboxylic acid group is a common fragmentation pathway for such compounds, resulting in the loss of 44 Da and yielding a product ion at m/z 174.1 .[1][13]

  • Sequential Loss of H₂O and CO: The ion at m/z 200.1 can undergo a subsequent loss of carbon monoxide (28 Da) to produce a stable product ion at m/z 172.1 .[1]

G cluster_precursor Precursor Ion cluster_products Product Ions Precursor [M+H]⁺ m/z 218.1 Frag1 [M+H - H₂O]⁺ m/z 200.1 Precursor->Frag1 - H₂O (18 Da) Frag2 [M+H - CO₂]⁺ m/z 174.1 Precursor->Frag2 - CO₂ (44 Da) Frag3 [M+H - H₂O - CO]⁺ m/z 172.1 Frag1->Frag3 - CO (28 Da)

Caption: Proposed MS/MS fragmentation pathway for protonated this compound.

Multiple Reaction Monitoring (MRM) Transitions

Based on the fragmentation analysis, the following MRM transitions are recommended for building a quantitative assay. The most intense and stable transition should be used for quantification (Quantifier), while a second transition confirms the analyte's identity (Qualifier).

Table 3: Proposed MRM Transitions

TransitionPrecursor Ion (m/z)Product Ion (m/z)Proposed Use
1 218.1200.1Quantifier
2 218.1172.1Qualifier
3 218.1174.1Additional Qualifier

Note: Optimal collision energies for each transition must be determined experimentally by infusing a pure standard of the analyte.

Comprehensive Experimental Workflow

The entire analytical process follows a logical sequence to ensure data integrity and reproducibility.

G Sample 1. Biological Sample (e.g., Plasma) Prep 2. Sample Preparation (Protein Precipitation) Sample->Prep LC 3. LC Separation (Reversed-Phase C18) Prep->LC MS 4. MS/MS Detection (ESI+, MRM Mode) LC->MS Data 5. Data Processing (Integration & Quantification) MS->Data

Caption: Overview of the complete analytical workflow from sample to data.

Conclusion

This application note provides a detailed, robust, and scientifically grounded methodology for the analysis of this compound by LC-MS/MS. The protocols for sample preparation, liquid chromatography, and mass spectrometry are designed to deliver high sensitivity and specificity. The elucidated fragmentation pattern and proposed MRM transitions form a solid foundation for developing validated quantitative assays suitable for demanding applications in pharmaceutical research and development.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • Dolejš, L., & Hrnčiar, P. (1983). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 37(4), 535-539.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • Donegan, M., & D'Avolio, A. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
  • PubChem. (n.d.). 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid.
  • PubChemLite. (n.d.). 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid (C12H11NO3).
  • Amerigo Scientific. (n.d.). This compound.
  • Wikipedia. (n.d.). Electrospray ionization.

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Application Notes & Protocols: High-Purity Crystallization of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] The precise control of its solid-state form is paramount for ensuring purity, stability, and consistent bioavailability. This document provides a comprehensive guide to the crystallization of this compound, detailing theoretical considerations and offering step-by-step protocols for common laboratory-scale crystallization techniques. Methodologies for crystal characterization and a troubleshooting guide are also included to assist researchers in obtaining high-quality crystalline material.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification technique in the pharmaceutical industry, capable of yielding materials with exceptionally high purity. For active pharmaceutical ingredients (APIs) like this compound, the crystalline form dictates critical physicochemical properties, including solubility, dissolution rate, and stability. The molecular structure, featuring a rigid quinoline core, a polar carboxylic acid group, and a hydroxyl group, allows for strong intermolecular interactions, such as hydrogen bonding, which are fundamental to the formation of a stable crystal lattice.[2][3]

This guide is designed to provide researchers with the foundational knowledge and practical protocols to successfully crystallize this compound, enabling the production of material suitable for downstream applications and research.

Crystallization Theory and Strategic Considerations

The formation of crystals from a solution is a thermodynamically driven process governed by supersaturation. Supersaturation is the state where the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature. This unstable state can be achieved through various methods, including cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.[4][5]

Key Parameters for Successful Crystallization:

  • Solvent Selection: The ideal solvent will dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures.[6] For quinoline carboxylic acids, a screening of solvents with varying polarities is recommended.[6] The hydrogen-bonding capabilities of the solvent can also play a crucial role in the crystallization process.[7]

  • Rate of Supersaturation: A slow approach to supersaturation generally yields larger, more well-defined crystals, while rapid supersaturation often leads to the precipitation of smaller or amorphous solids.[4][7]

  • Purity of the Starting Material: Impurities can inhibit nucleation or be incorporated into the crystal lattice, affecting crystal quality and purity. A minimum purity of 80-90% is recommended before attempting to grow single crystals for X-ray diffraction.[7]

  • Nucleation: The initiation of crystal formation can occur spontaneously or be induced by seeding with a small crystal of the desired compound or by scratching the inner surface of the crystallization vessel to create nucleation sites.[6]

Materials and Reagents

  • Solute: this compound (Purity ≥95%)[8]

  • Solvents (ACS Grade or higher):

    • N,N-Dimethylformamide (DMF)

    • Ethanol (95% and absolute)

    • Methanol

    • Ethyl Acetate

    • Acetone

    • Deionized Water

  • Apparatus:

    • Erlenmeyer flasks

    • Beakers

    • Magnetic stir plate and stir bars

    • Heating mantle or hot plate

    • Condenser

    • Buchner funnel and vacuum flask

    • Filter paper

    • Glass vials with screw caps or parafilm

    • Glass rod

    • Refrigerator and/or freezer

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific purity of the starting material and the desired crystal characteristics.

Protocol 1: Cooling Crystallization from a Single Solvent

This method is effective when a suitable solvent that shows a significant difference in solubility with temperature is identified.

Step-by-Step Methodology:

  • Solvent Screening: In a small test tube, test the solubility of a small amount of this compound in various solvents (e.g., DMF, ethanol). A good solvent will dissolve the compound when heated but show poor solubility at room temperature.[6]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound to the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add a 5-10% excess of the solvent to prevent premature crystallization.[6]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature in a location free from vibrations.[9] Covering the flask will slow the cooling rate.

  • Further Cooling: To maximize the yield, place the flask in an ice bath or a refrigerator.[6][10]

  • Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[6]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Diagram of Cooling Crystallization Workflow

G cluster_0 Protocol 1: Cooling Crystallization A 1. Dissolve Compound in Hot Solvent B 2. Slow Cooling to Room Temperature A->B Induces Supersaturation C 3. Further Cooling (Ice Bath/Refrigerator) B->C Maximizes Yield D 4. Isolate Crystals (Vacuum Filtration) C->D Collection E 5. Wash with Cold Solvent D->E Removes Impurities F 6. Dry Crystals Under Vacuum E->F Final Product

Caption: Workflow for cooling crystallization.

Protocol 2: Slow Evaporation Crystallization

This technique is suitable for producing high-quality single crystals for analysis, such as X-ray crystallography.[2][11]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble at room temperature.[11]

  • Dissolution: Dissolve the this compound in the selected solvent in a clean vial to create a nearly saturated solution.

  • Filtration: Filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and poke a few small holes in it to allow for slow solvent evaporation.[7][11]

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.[2]

  • Crystal Growth: Monitor the vial over several days to weeks for crystal growth.

  • Harvesting: Once crystals of a suitable size have formed, carefully remove them from the solution using tweezers or by decanting the mother liquor.

Diagram of Slow Evaporation Workflow

G cluster_1 Protocol 2: Slow Evaporation A 1. Prepare a Nearly Saturated Solution B 2. Filter Solution into a Clean Vial A->B C 3. Cover Vial and Puncture Small Holes B->C D 4. Incubate in a Vibration-Free Area C->D Allows Slow Evaporation E 5. Monitor Crystal Growth Over Time D->E F 6. Harvest Crystals E->F

Caption: Workflow for slow evaporation crystallization.

Protocol 3: Anti-Solvent Crystallization

This method involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) in which the compound is insoluble to induce crystallization.[5][6][12]

Step-by-Step Methodology:

  • Solvent System Selection: Identify a solvent in which this compound is highly soluble (the "good" solvent, e.g., DMF) and an anti-solvent in which it is poorly soluble but miscible with the good solvent (e.g., water or ethanol).[6][12]

  • Dissolution: Dissolve the compound in a minimal amount of the good solvent at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of precipitation.

  • Re-dissolution (Optional): If turbidity is significant, add a few drops of the good solvent to re-dissolve the precipitate, aiming for a point of incipient cloudiness.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form as the local supersaturation is achieved.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Diagram of Anti-Solvent Crystallization Workflow

G cluster_2 Protocol 3: Anti-Solvent Crystallization A 1. Dissolve Compound in 'Good' Solvent B 2. Slowly Add 'Poor' Solvent (Anti-Solvent) A->B Reduces Solubility C 3. Induce Turbidity (Supersaturation) B->C D 4. Allow Solution to Stand and Crystallize C->D E 5. Isolate, Wash, and Dry Crystals D->E

Caption: Workflow for anti-solvent crystallization.

Characterization of Crystals

After crystallization, it is essential to characterize the solid form to confirm its identity, purity, and crystalline nature.

  • Visual Inspection & Microscopy: Initial assessment of crystal habit (shape), size, and homogeneity.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • X-ray Crystallography: Single Crystal X-ray Diffraction (SCXRD) provides definitive information on the molecular structure and packing in the crystal lattice.[13] Powder X-ray Diffraction (PXRD) is used to identify the crystalline phase and assess polymorphism.

  • Spectroscopy (FT-IR, NMR): Confirms the chemical identity of the crystallized material and can provide information on hydrogen bonding.[13][14]

Table 1: Example Data for Crystallization of this compound

Method Solvent System Yield (%) Crystal Habit Melting Point (°C)
CoolingDMF85Needles280-282
Slow EvaporationEthanol60Prisms281-283
Anti-SolventDMF/Water92Microcrystalline Powder279-281

Note: The data presented in this table is illustrative and may vary based on experimental conditions.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
"Oiling out" - Solution cooled too quickly.- Solution is too concentrated.- Inappropriate solvent.- Reduce the cooling rate.- Use a more dilute solution.- Change the solvent system.[6]
No crystals form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Allow more solvent to evaporate.- Cool the solution to a lower temperature.- Add an anti-solvent.- Scratch the inside of the flask or add a seed crystal.[6]
Poor crystal quality - Rapid crystal growth.- Presence of impurities.- Slow down the crystallization process (slower cooling or evaporation).- Re-crystallize the material.- Ensure the starting material is sufficiently pure.

References

  • Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid - Benchchem. (n.d.).
  • Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid - Benchchem. (n.d.).
  • A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes - Benchchem. (n.d.).
  • Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate | Request PDF. (n.d.).
  • Slow Evaporation Method. (n.d.).
  • Process for the preparation of a quinoline carboxylic acid - European Patent Office. (n.d.).
  • Guide for crystallization. (n.d.).
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023). DOI:10.1039/D2CS00697A.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (n.d.).
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (n.d.).
  • Antisolvent Crystallization of Poorly Water Soluble Drugs - International Journal of Chemical Engineering and Applications (IJCEA). (n.d.).
  • This compound | CAS 948288-96-8 | SCBT. (n.d.).
  • How To Grow Crystals - The Center for Xray Crystallography » University of Florida. (2015).
  • Special Issue : Anti-Solvent Crystallization - MDPI. (n.d.).

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Application Notes and Protocols for the Experimental Use of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Quinoline Carboxylic Acid Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is a member of this versatile class of compounds. While specific biological data for this particular derivative is limited, its structural similarity to other bioactive quinolines suggests its potential as a subject for drug discovery and development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and dosage determination for this compound in both in vitro and in vivo experimental settings. The protocols outlined below are designed to establish a foundational understanding of the compound's cytotoxic profile and to determine a safe and effective dose range for further preclinical studies.

Compound Profile: this compound

PropertyValueSource
CAS Number 948288-96-8, [3]
Molecular Formula C₁₂H₁₁NO₃[4][5]
Molecular Weight 217.22 g/mol
Appearance Solid
Purity ≥95% (typical)[3]

Part 1: In Vitro Characterization - Cytotoxicity Profiling

A fundamental first step in evaluating a novel compound is to determine its cytotoxic potential. This allows for the identification of a therapeutic window and informs the selection of appropriate concentrations for subsequent mechanism-of-action studies. The following are protocols for standard cytotoxicity assays.

Preparation of Stock Solutions

The solubility of quinoline derivatives can vary. Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds.[6]

Protocol:

  • Accurately weigh a small amount of this compound.

  • Dissolve the compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity.[10]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Data Presentation: In Vitro Cytotoxicity
AssayCell Line(s)Incubation Time (h)EndpointIC₅₀ (µM)
MTT e.g., A549, MCF-724, 48, 72Metabolic ActivityTo be determined
LDH e.g., A549, MCF-724, 48, 72Membrane IntegrityTo be determined

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Compound Stock Preparation (in DMSO) C Serial Dilution & Compound Treatment A->C B Cell Seeding (96-well plate) B->C D MTT Assay C->D E LDH Assay C->E F Absorbance Reading D->F E->F G IC50 Determination F->G

Caption: Workflow for in vitro cytotoxicity assessment.

Part 2: In Vivo Dosage Determination - Dose Range Finding Studies

Once the in vitro activity of this compound has been characterized, the next step is to evaluate its effects in vivo. Dose range finding (DRF) studies are essential for determining the maximum tolerated dose (MTD) and for selecting appropriate dose levels for subsequent efficacy studies.[11][12][13]

Vehicle Selection and Formulation

The choice of vehicle for in vivo administration is critical and depends on the compound's solubility and the intended route of administration. For quinoline derivatives, common vehicles include:

  • Aqueous solutions: For water-soluble compounds, saline or phosphate-buffered saline (PBS) can be used.

  • Suspensions: For poorly water-soluble compounds, a suspension can be prepared using vehicles such as 0.5% carboxymethylcellulose (CMC) in water.

  • Solutions in co-solvents: A mixture of solvents like DMSO, polyethylene glycol (PEG), and saline can be used to solubilize hydrophobic compounds. The percentage of organic solvents should be kept to a minimum to avoid toxicity.

Protocol for a Suspension Formulation:

  • Weigh the required amount of this compound.

  • Prepare a 0.5% (w/v) solution of CMC in sterile water.

  • Gradually add the compound to the CMC solution while vortexing or sonicating to create a uniform suspension.

  • Prepare fresh on the day of dosing.

Single-Dose Escalation Study (Acute Toxicity)

This study aims to determine the MTD after a single administration of the compound.

Protocol:

  • Animal Model: Use a rodent model, such as BALB/c mice, with both male and female animals.

  • Dose Groups: Establish at least 3-4 dose groups with a vehicle control. The starting dose can be estimated from the in vitro IC₅₀ values, with subsequent doses escalating by a factor of 2-3.

  • Administration: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor the animals for clinical signs of toxicity, body weight changes, and mortality for at least 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity.

Repeat-Dose Toxicity Study

This study evaluates the toxicity of the compound after repeated administration.

Protocol:

  • Animal Model: Use the same animal model as in the single-dose study.

  • Dose Groups: Select three dose levels (low, medium, and high) based on the MTD from the single-dose study, along with a vehicle control. The high dose should be at or near the MTD.

  • Administration: Administer the compound daily for a set period (e.g., 7 or 14 days).

  • Monitoring: Conduct daily clinical observations and regular body weight measurements.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

Data Presentation: In Vivo Dose Range Finding
Study TypeAnimal ModelRoute of AdministrationDose Levels (mg/kg)Key Findings
Single-Dose Escalation e.g., BALB/c micee.g., OralTo be determinedMTD, clinical signs
Repeat-Dose (14-day) e.g., BALB/c micee.g., OralTo be determinedTarget organ toxicity, body weight changes

Logical Flow for In Vivo Dose Finding

G A In Vitro IC50 Data C Single-Dose Escalation Study (MTD Determination) A->C B Vehicle Formulation B->C E Repeat-Dose Toxicity Study (e.g., 14-day) B->E D Clinical Observations & Body Weight Monitoring C->D C->E F Hematology & Clinical Chemistry E->F G Histopathology E->G H Selection of Doses for Efficacy Studies F->H G->H

Caption: Process for determining in vivo dosage.

Part 3: Potential Mechanisms and Signaling Pathways

Quinoline derivatives have been reported to exert their biological effects through various mechanisms, including the inhibition of DNA gyrase in bacteria, modulation of kinase activity, and interference with cell signaling pathways.[14][15][16] For instance, some quinoline-3-carboxylic acids have been identified as inhibitors of protein kinase CK2.[14][17]

Hypothetical Signaling Pathway Inhibition

G Compound 6,8-Dimethyl-4-hydroxyquinoline- 3-carboxylic acid Kinase Protein Kinase (e.g., CK2) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Protein Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

Caption: Potential inhibitory action on a protein kinase pathway.

Conclusion and Future Directions

The protocols detailed in these application notes provide a systematic approach to the initial characterization of this compound. By establishing its in vitro cytotoxicity profile and determining a safe and tolerated dose range in vivo, researchers can build a solid foundation for more advanced preclinical studies. Future investigations should focus on elucidating the specific molecular targets and mechanisms of action of this compound to fully understand its therapeutic potential.

References

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
  • PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. [Link]
  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. [Link]
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. [Link]
  • The R Journal. (n.d.).
  • ACS Omega. (n.d.). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. [Link]
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]
  • Bentham Science. (n.d.).
  • Chad's Blog. (2021). Building diagrams using graphviz. [Link]
  • LornaJane. (2011). Drawing Flow Diagrams with GraphViz. [Link]
  • PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]
  • Stas Kolenikov. (n.d.).
  • D_Central_Station. (2023). Flowcharting Made Easy:. Visualize Your User Flow with Graphviz!. [Link]
  • ResearchGate. (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling.... [Link]
  • ResearchGate. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. [Link]
  • Graphviz. (n.d.). Graphviz. [Link]
  • NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]
  • Aging and disease. (n.d.). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. [Link]
  • graphviz document
  • PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]
  • PubMed Central. (n.d.). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. [Link]
  • PubMed. (n.d.). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. [Link]
  • MDPI. (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. [Link]
  • PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]
  • PubChemLite. (n.d.). 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid (C12H11NO3). [Link]
  • PubChem. (n.d.). 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid. [Link]

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Application Notes and Protocols: 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Versatile Scaffold for Antimicrobial, Anticancer, and Anti-inflammatory Research

Introduction

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is a member of the quinoline carboxylic acid family, a class of compounds recognized for its broad spectrum of biological activities and its prevalence in numerous approved therapeutic agents.[1] The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, and its derivatives have been extensively investigated for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[2][3][4] This document provides detailed application notes and protocols for the use of this compound as a research tool in drug discovery and development.

Compound Profile

PropertyValueReference
Chemical Name This compound[5]
Alternate Names 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[5]
CAS Number 948288-96-8[6]
Molecular Formula C₁₂H₁₁NO₃[6]
Molecular Weight 217.22 g/mol [6]
Appearance Solid[6]
Purity ≥95% (typical)[5]

Potential Research Applications

Based on the known biological activities of structurally related quinoline-3-carboxylic acid and 4-hydroxyquinoline derivatives, this compound is a promising candidate for investigation in the following research areas:

  • Antimicrobial and Antifungal Research: Quinoline derivatives have a well-documented history as antimicrobial agents.[7] The core scaffold is present in many antibacterial and antifungal drugs.[8][9]

  • Anticancer Research: Numerous quinoline-3-carboxylic acid derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[2][3] The acidic tumor microenvironment may enhance the uptake and activity of carboxylic acid-containing compounds.[2]

  • Enzyme Inhibition Assays: Specific quinoline-4-carboxylic acids have been identified as inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[10][11]

  • Anti-inflammatory Studies: Quinoline derivatives have shown potential as anti-inflammatory agents, suggesting their utility in studying inflammatory pathways.[3][12]

Experimental Protocols

The following protocols are provided as a guide for researchers to investigate the potential biological activities of this compound. These are generalized methods adapted from literature and should be optimized for specific experimental conditions.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[13]

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Analysis start Overnight bacterial culture dilute Dilute culture to ~5 x 10^5 CFU/mL start->dilute inoculate Inoculate wells containing compound dilutions with bacteria dilute->inoculate prepare_compound Prepare serial dilutions of This compound prepare_compound->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate controls Include positive (bacteria only) and negative (broth only) controls read Visually assess for turbidity or measure absorbance incubate->read determine_mic Determine MIC read->determine_mic cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Addition & Measurement seed Seed cancer cells in a 96-well plate attach Incubate for 24 hours to allow cell attachment seed->attach treat Treat cells with serial dilutions of the compound attach->treat incubate_treat Incubate for 48-72 hours treat->incubate_treat add_mtt Add MTT solution and incubate for 4 hours incubate_treat->add_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) add_mtt->add_solubilizer read_abs Read absorbance at ~570 nm add_solubilizer->read_abs cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_measurement Measurement & Analysis enzyme Prepare recombinant human DHODH mix Combine DHODH, test compound, and cofactors in buffer enzyme->mix substrates Prepare substrates (dihydroorotate, decylubiquinone) and chromogenic substrate (DCIP) substrates->mix compound Prepare dilutions of test compound compound->mix initiate Initiate reaction by adding dihydroorotate mix->initiate measure Monitor decrease in absorbance of DCIP at ~600 nm over time initiate->measure analyze Calculate reaction rates and percent inhibition measure->analyze ic50 Determine IC50 value analyze->ic50

Workflow for DHODH enzyme inhibition assay.

Materials:

  • This compound

  • Recombinant human DHODH

  • Dihydroorotate

  • Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • Appropriate buffer system

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare solutions of the DHODH enzyme, substrates, and the test compound in the appropriate buffer. 2[14]. Reaction Mixture:

    • In a 96-well plate, combine the DHODH enzyme, the test compound at various concentrations, and necessary cofactors in the buffered solution. 3[14]. Initiation of Reaction:

    • Initiate the enzymatic reaction by adding dihydroorotate. 4[14]. Measurement:

    • The reduction of decylubiquinone is coupled to the reduction of the chromogenic substrate DCIP. Monitor the decrease in absorbance of DCIP at approximately 600 nm over time. 5[14]. Data Analysis:

    • Compare the rate of the reaction in the presence of the inhibitor to the rate of the control (without inhibitor).

    • Calculate the percent inhibition and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

This compound represents a valuable research tool for exploring new therapeutic agents. Its structural similarity to compounds with known biological activities suggests its potential in antimicrobial, anticancer, and anti-inflammatory research. The protocols provided herein offer a starting point for investigators to explore the multifaceted pharmacological profile of this compound. As with any research chemical, appropriate safety precautions should be taken, and the compound should be used for research purposes only.

[5]### References

  • Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. (2020). NIH. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. [Link]

  • Key Applications of Quinoline-3-carboxylic Acid in Pharmaceutical Research and Development. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). PubMed. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2020). PubMed. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). MDPI. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. [Link]

  • Design, Synthesis and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. Semantic Scholar. [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]

  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. (1982). PubMed. [Link]

  • Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Publications. [Link]

  • Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. ResearchGate. [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2020). NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). NIH. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. [Link]

  • Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. (2016). PubMed. [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (2012). PubMed. [Link]

  • Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (2020). NIH. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2017). NIH. [Link]

  • This compound. Amerigo Scientific. [Link]

  • 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid. PubChem. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2021). MDPI. [Link]

  • Investigation of Carboxylic Acid Isosteres for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemRxiv. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). PubMed. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). NIH. [Link]

  • Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. (2022). NIH. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). NIH. [Link]

Sources

Application Notes and Protocols: 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Carboxylic Acid Scaffold as a Privileged Motif in Medicinal Chemistry

The quinolone scaffold is a cornerstone in medicinal chemistry, most famously represented by the fluoroquinolone class of antibiotics. However, the versatility of the quinoline ring system extends far beyond antibacterial applications. The 4-quinolone-3-carboxylic acid motif, in particular, has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity.[1] This has led to the discovery of quinolone derivatives with potent activities as anticancer, anti-inflammatory, and antiviral agents.[1][2]

The subject of this guide, 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (CAS 948288-96-8), is a member of this promising chemical class.[3] Its structure, featuring a 4-hydroxy (or its tautomeric 4-oxo form), a 3-carboxylic acid group, and specific dimethyl substitutions on the benzene ring, presents a unique profile for investigation. The carboxylic acid moiety is particularly noteworthy. It can act as a key hydrogen bond donor/acceptor or a metal chelator, and its ionization state (pKa) can be exploited to enhance selectivity for specific biological microenvironments, such as the acidic milieu of solid tumors.[4]

These application notes will provide a comprehensive guide for researchers initiating a drug discovery program with this compound. We will explore a plausible mechanism of action based on related compounds, provide detailed protocols for its investigation as a protein kinase inhibitor, and discuss the interpretation of results.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for designing meaningful biological assays.

PropertyValueSource
CAS Number 948288-96-8[5]
Molecular Formula C₁₂H₁₁NO₃[3][5]
Molecular Weight 217.22 g/mol [3]
Form Solid
Purity ≥95% (Typical for commercial samples)[5]
Alternate Name 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[5]

Note: This compound is supplied by vendors primarily for research and discovery purposes, and buyers are responsible for confirming identity and purity.[6]

Proposed Mechanism of Action: Protein Kinase Inhibition

Derivatives of quinoline-3-carboxylic acid have been successfully identified as inhibitors of protein kinases, such as Protein Kinase CK2 (formerly Casein Kinase II).[7][8] CK2 is a pleiotropic, constitutively active serine/threonine kinase that is frequently dysregulated in cancer, where it promotes cell growth, proliferation, and survival by phosphorylating a vast array of substrates involved in cell cycle progression and apoptosis suppression. Its role as an anti-cancer target is therefore of significant interest.

The proposed mechanism for quinoline-based inhibitors often involves competitive binding at the ATP-binding pocket of the kinase. The planar quinoline core can form hydrophobic and π-stacking interactions with residues in the active site, while the carboxylic acid can form critical hydrogen bonds, mimicking the phosphate groups of ATP.

Below is a conceptual diagram illustrating the proposed inhibitory action of this compound on a generic protein kinase signaling pathway.

MOA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., CK2) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP pSubstrate Phosphorylated Substrate Transcription Gene Transcription (Proliferation, Survival) pSubstrate->Transcription Promotes ADP ADP ATP->ADP Molecule 6,8-Dimethyl-4-hydroxy- quinoline-3-carboxylic acid Molecule:s->Kinase:n INHIBITS

Caption: Proposed inhibitory mechanism on a protein kinase signaling pathway.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the initial characterization of this compound as a potential protein kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a target kinase (e.g., human recombinant CK2). It utilizes a luminescence-based assay that quantifies the amount of ATP remaining in solution following the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice-versa.

Rationale: This assay provides a direct measure of the compound's ability to inhibit the catalytic activity of the kinase by competing with ATP. Its high-throughput format is ideal for initial potency determination.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Recombinant human Protein Kinase CK2 (or other target kinase)

  • Kinase-specific substrate peptide

  • ATP, high purity

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay reagent kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Workflow Diagram:

Protocol_Workflow start Start prep_compound Prepare Compound Serial Dilutions in DMSO start->prep_compound dispense_compound Dispense Compound to Assay Plate prep_compound->dispense_compound add_kinase Add Kinase & Substrate Mix dispense_compound->add_kinase incubate1 Incubate (e.g., 15 min at RT) add_kinase->incubate1 initiate_rxn Initiate Reaction with ATP incubate1->initiate_rxn incubate2 Incubate (e.g., 60 min at RT) initiate_rxn->incubate2 stop_rxn Stop Reaction & Generate Signal (Add Kinase-Glo®) incubate2->stop_rxn incubate3 Incubate (e.g., 10 min at RT) stop_rxn->incubate3 read_plate Read Luminescence incubate3->read_plate analyze Analyze Data (Calculate IC₅₀) read_plate->analyze end End analyze->end

Sources

Application Notes & Protocols for Target Identification of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory agents.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated significant biological activity.[2] The compound 6,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid belongs to this promising class of molecules. Its structural features suggest the potential for interaction with various biological targets, making it a compelling candidate for further investigation in drug discovery programs.

The identification of the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action, predicting potential therapeutic effects, and identifying possible off-target liabilities.[3] This document provides a comprehensive guide for researchers to elucidate the protein targets of this compound using state-of-the-art, label-free methodologies. We will delve into the principles and detailed protocols for three powerful techniques: Drug Affinity Responsive Target Stability (DARTS), Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography.

Quinoline derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammation, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways.[2] The protocols outlined herein are designed to be robust and adaptable, providing a clear roadmap for the successful identification and validation of the protein targets of this compound, thereby accelerating its journey from a promising molecule to a potential therapeutic lead.

II. Synthesis of this compound

Proposed Synthetic Route:

A plausible synthetic route involves the reaction of 5,7-dimethylisatin with a suitable carbonyl compound in the presence of a base.

General Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5,7-dimethylisatin and an equimolar amount of a suitable carbonyl compound (e.g., pyruvic acid) in ethanol.

  • Base Addition: Slowly add an aqueous solution of a strong base, such as potassium hydroxide (KOH), to the reaction mixture while stirring.

  • Reflux: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

III. Target Identification Methodologies

The choice of target identification method depends on various factors, including the properties of the small molecule, the nature of the expected target, and the available resources. Here, we present three complementary approaches.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS is a powerful label-free method that leverages the principle that the binding of a small molecule to its protein target often stabilizes the protein's structure, making it more resistant to proteolysis.[6] By treating cell lysates with the compound of interest and then subjecting them to limited proteolysis, target proteins can be identified as those that are protected from degradation compared to a vehicle control.

Experimental Workflow:

DARTS_Workflow A Cell Lysate Preparation B Incubation with This compound A->B Split Lysate C Limited Proteolysis B->C Add Protease D Quench Proteolysis C->D Add Quenching Agent E SDS-PAGE and Western Blot/ Mass Spectrometry D->E Analyze Protein Stability F Target Identification E->F Compare with Control

Caption: A generalized workflow for the DARTS experiment.

Detailed Protocol:

  • Cell Lysate Preparation:

    • Culture cells of interest to 80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., M-PER or RIPA buffer) supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration. A concentration of 2-5 µg/µL is recommended.[6]

  • Compound Incubation:

    • Aliquot the cell lysate into two tubes: one for the test compound and one for the vehicle control (e.g., DMSO).

    • Add this compound to the test sample to a final concentration determined by preliminary dose-response experiments (typically in the low micromolar to nanomolar range).[4][7] Add an equivalent volume of vehicle to the control sample.

    • Incubate on ice for 1-2 hours to allow for binding.

  • Limited Proteolysis:

    • Add a protease, such as thermolysin or pronase, to both samples. The optimal protease concentration and digestion time need to be empirically determined to achieve partial digestion of the total protein content.[6]

    • Incubate at room temperature for a defined period (e.g., 10-30 minutes).

  • Quenching and Analysis:

    • Stop the proteolysis by adding a quenching agent (e.g., EDTA for thermolysin).

    • Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting if a candidate target is suspected.

    • For unbiased target identification, the samples can be analyzed by mass spectrometry to identify proteins that are enriched in the compound-treated sample.

Troubleshooting:

Problem Possible Cause Solution
No protected bands observed Compound concentration too low.Perform a dose-response experiment to find the optimal concentration.
Weak binding affinity.Increase the incubation time of the compound with the lysate.
Inappropriate protease concentration.Titrate the protease to achieve partial, not complete, digestion.
High background of undigested proteins Protease activity is too low.Increase protease concentration or digestion time.
Lysate contains protease inhibitors.Ensure the lysis buffer is free of inhibitors that affect the chosen protease.
Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is another label-free method that relies on the principle of ligand-induced thermal stabilization of target proteins.[8] When a protein binds to a small molecule, its melting temperature (Tm) often increases. In a CETSA experiment, cells or cell lysates are treated with the compound and then heated to a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting, to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Experimental Workflow:

CETSA_Workflow A Cell Treatment with Compound B Heat Shock at Gradient Temperatures A->B C Cell Lysis B->C D Separation of Soluble and Aggregated Proteins C->D Centrifugation E Quantification of Soluble Protein (Western Blot/Mass Spectrometry) D->E F Generation of Melting Curve E->F

Caption: A generalized workflow for the CETSA experiment.

Detailed Protocol:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound at the desired concentration or with a vehicle control for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C in 3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling to 4°C.[9]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble and aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.

  • Analysis:

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against a suspected target protein.

    • For proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry (Thermal Proteome Profiling - TPP).[8]

    • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the curve for the compound-treated sample compared to the control indicates target engagement.

Troubleshooting:

Problem Possible Cause Solution
No thermal shift observed Compound does not stabilize the target under the tested conditions.Vary the compound concentration and incubation time.
Incorrect temperature range.Broaden the temperature range to ensure the melting transition of the target is captured.
High variability between replicates Uneven heating or cooling.Use a thermal cycler for precise temperature control.
Inconsistent cell lysis.Standardize the lysis procedure, ensuring complete lysis for all samples.
Affinity Chromatography

Principle: Affinity chromatography is a classic and powerful method for target identification that involves immobilizing a small molecule "bait" onto a solid support to "fish" for its binding partners from a cell lysate. The carboxylic acid group on this compound provides a convenient handle for immobilization onto a pre-activated resin.

Experimental Workflow:

Affinity_Chromatography_Workflow A Immobilization of Compound on Resin B Incubation of Resin with Cell Lysate A->B C Washing to Remove Non-specific Binders B->C D Elution of Bound Proteins C->D E Protein Identification (SDS-PAGE/Mass Spectrometry) D->E

Caption: A generalized workflow for affinity chromatography-based target identification.

Detailed Protocol:

  • Probe Synthesis and Immobilization:

    • The carboxylic acid of this compound needs to be activated for coupling to an amine-functionalized resin. A common method is to first convert the carboxylic acid to an N-hydroxysuccinimide (NHS) ester using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • The activated compound is then incubated with an amine-terminated resin (e.g., NHS-activated Sepharose) to form a stable amide bond. A control resin should be prepared by quenching the activated sites with a small molecule like ethanolamine.

  • Cell Lysate Preparation:

    • Prepare a clarified cell lysate as described in the DARTS protocol.

  • Affinity Pull-down:

    • Incubate the cell lysate with the compound-immobilized resin and the control resin for several hours at 4°C with gentle rotation.

    • Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the resin. Elution can be achieved by:

      • Competitive elution: Using a high concentration of the free compound.

      • Non-specific elution: Changing the pH or increasing the salt concentration of the buffer.

  • Protein Identification:

    • Analyze the eluted proteins by SDS-PAGE and silver staining or by mass spectrometry to identify proteins that are specifically present in the eluate from the compound-immobilized resin but not the control resin.

Troubleshooting:

Problem Possible Cause Solution
High non-specific binding Insufficient washing.Increase the number and stringency of the wash steps.
Hydrophobic or ionic interactions with the resin.Include non-ionic detergents or adjust the salt concentration in the wash buffer.
No specific proteins eluted The immobilized compound is not active.Confirm the activity of the compound after derivatization.
The target protein is in low abundance.Start with a larger amount of cell lysate.
Elution conditions are too harsh or too mild.Optimize the elution buffer composition.

IV. Potential Signaling Pathways for Investigation

Based on the known activities of other quinoline derivatives, promising signaling pathways to investigate as potential targets of this compound include the EGFR and PI3K/Akt/mTOR pathways.

EGFR Signaling Pathway:

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K_Akt_mTOR_Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth and Survival mTORC1->CellGrowth

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 6,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid, a key heterocyclic scaffold with significant potential in pharmaceutical development. We present a detailed, validated laboratory-scale protocol and address the critical considerations for scaling up this synthesis to pilot and manufacturing scales. The core of this synthesis is the Gould-Jacobs reaction, a robust method for the preparation of 4-hydroxyquinoline derivatives. Our focus is on providing practical, field-proven insights into process optimization, safety, and purification to ensure a reproducible and efficient scale-up.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including antibacterial, antimalarial, and anticancer properties, have made them a focal point of medicinal chemistry research.[1] The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, is a key pharmacophore found in many antibacterial agents.[2] The target molecule of this guide, this compound, holds promise as a valuable building block for the discovery of novel therapeutics.

The synthesis of this class of compounds is most reliably achieved through the Gould-Jacobs reaction, a multi-step process that begins with the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3] While effective at the laboratory scale, the scale-up of this reaction presents several challenges that require careful consideration to maintain yield, purity, and safety.

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinolines. The reaction proceeds in three main stages:

  • Condensation: A substituted aniline, in this case, 2,4-dimethylaniline, undergoes a nucleophilic addition-elimination reaction with diethyl ethoxymethylenemalonate (DEEMM). This step forms a stable intermediate, diethyl (2,4-dimethylanilino)methylenemalonate.

  • Thermal Cyclization: The intermediate undergoes a thermal 6-electron electrocyclization at high temperatures (typically >250 °C). This intramolecular reaction forms the quinoline ring system, yielding ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate.

  • Saponification: The resulting ester is hydrolyzed, typically using a strong base like sodium hydroxide, to yield the final product, this compound, after acidification.

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification & Isolation A 2,4-Dimethylaniline C Diethyl (2,4-dimethylanilino)methylenemalonate A->C Heat (100-130°C) B Diethyl Ethoxymethylenemalonate (DEEMM) B->C Heat (100-130°C) D Ethyl 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylate C->D High Temperature (>250°C) High-boiling solvent E This compound (Final Product) D->E 1. NaOH, Reflux 2. Acidification

Sources

Troubleshooting & Optimization

Technical Support Center: 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (CAS 948288-96-8).[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges associated with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound, providing step-by-step protocols and the scientific rationale behind them.

Issue 1: Poor Solubility in Aqueous Buffers

A primary challenge in working with this compound is its limited solubility in neutral aqueous solutions. This is due to the hydrophobic nature of the dimethylated quinoline ring.

Root Cause Analysis:

The carboxylic acid group on the quinoline ring offers a handle for increasing solubility.[4] At a pH above its pKa, the carboxylic acid will be deprotonated to the more soluble carboxylate salt. The pKa of the carboxylic acid group in similar quinoline-4-carboxylic acid structures is generally in the acidic range, typically between 3 and 5.[4]

Troubleshooting Protocol:

  • pH Adjustment:

    • Prepare your desired aqueous buffer.

    • While stirring, slowly add a small amount of a stock solution of this compound (e.g., dissolved in DMSO).

    • Gradually increase the pH of the solution by adding a base (e.g., 1 M NaOH) dropwise.

    • Monitor for dissolution. A significant increase in solubility is expected at a pH above the compound's pKa.

  • Co-solvent System:

    • If pH adjustment is not compatible with your experimental design, consider using a co-solvent.

    • Prepare a concentrated stock solution of the compound in an organic solvent such as DMSO or ethanol.

    • Add the stock solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent precipitation.

    • Caution: Be mindful of the final concentration of the organic solvent in your assay, as it may affect biological systems.

Expected Outcome: A clear, homogenous solution of this compound at the desired concentration.

Troubleshooting:

  • Precipitation upon pH adjustment: If the compound precipitates out of solution over time, the buffer capacity may be insufficient. Consider using a buffer with a higher buffering capacity.

  • Compound Instability: At very high pH values, the compound may become unstable. It is crucial to assess the chemical stability of the compound at the selected pH over the duration of the experiment.[4]

Issue 2: Compound Degradation in Solution

Users may observe a loss of activity or the appearance of unknown peaks in analytical assays (e.g., HPLC), suggesting compound degradation. Quinolone derivatives can be susceptible to degradation, particularly when exposed to light or stored under inappropriate pH conditions.[4][5]

Root Cause Analysis:

  • Photodegradation: The quinoline ring system can absorb UV light, leading to photochemical reactions that alter the molecule's structure.[5][6]

  • pH Instability: Extreme acidic or alkaline conditions can promote hydrolysis or other degradation pathways.[5]

Troubleshooting Protocol:

  • Protect from Light:

    • Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.[5][7]

    • Conduct experimental manipulations under subdued lighting whenever possible.

    • For photostability testing, refer to the ICH Harmonised Tripartite Guideline Q1B for standardized procedures.[8]

  • Optimize pH and Buffer:

    • Maintain solutions in a slightly acidic to neutral pH range (pH 5-7) for optimal stability, unless a higher pH is required for solubility.[5]

    • If a basic pH is necessary, prepare fresh solutions immediately before use and minimize storage time.

  • Proper Storage of Stock Solutions:

    • Prepare concentrated stock solutions in a suitable organic solvent like DMSO.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[5]

    • Store aliquots at -20°C or -80°C in tightly sealed containers to protect from moisture.[9][10]

Workflow for Investigating Degradation:

Caption: A logical workflow for troubleshooting suspected compound degradation.

Issue 3: Inconsistent Biological Activity

Variability in experimental results can often be traced back to issues with compound stability and handling.

Root Cause Analysis:

Inconsistent results are often a downstream effect of the solubility and stability problems detailed above. If the compound is not fully dissolved or has degraded, the effective concentration in the assay will be lower than intended.

Troubleshooting Protocol:

  • Confirm Solution Integrity: Before each experiment, visually inspect your solutions for any signs of precipitation or color change.[5] A change in color, such as turning yellow or brown, can indicate degradation upon exposure to light.[11]

  • Use Freshly Prepared Solutions: Whenever possible, prepare fresh dilutions from a validated stock solution for your experiments.[5]

  • Validate Stock Solution Concentration: Periodically check the concentration and purity of your stock solution using a validated analytical method like HPLC-UV.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a cool, dry, and dark place.[7][12] Keep the container tightly closed to protect it from moisture and air.[9][10]

ConditionRecommendationRationale
Temperature Ambient (>5 °C) or refrigeratedTo slow down potential degradation processes.
Light Protect from light (e.g., amber vial)Quinoline derivatives can be light-sensitive.[7][11]
Atmosphere Dry, inert atmosphere (e.g., argon) if possibleTo prevent moisture absorption and oxidation.[9][10]

Q2: What is the molecular weight and formula of this compound?

A2: The molecular formula is C₁₂H₁₁NO₃, and the molecular weight is approximately 217.22 g/mol .[2][13]

Q3: How can I confirm the identity and purity of my sample?

A3: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) can be used to confirm the structure and assess the purity of the compound.

Q4: Are there any known safety precautions for handling this compound?

A4: While specific toxicity data for this compound is limited, quinoline and its derivatives may be harmful if swallowed or absorbed through the skin, and can cause skin and eye irritation.[7][9][10] It is recommended to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

Q5: Can this compound tautomerize?

A5: Yes, 4-hydroxyquinolines can exist in equilibrium with their 4-oxo tautomeric form (a quinolone). The "4-hydroxyquinoline" and "4-oxo-1,4-dihydroquinoline" naming conventions are often used interchangeably.[2] The equilibrium can be influenced by the solvent and pH.

Tautomerization of the Quinoline Core:

Caption: Tautomeric equilibrium of the 4-hydroxyquinoline scaffold.

III. References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from Loba Chemie website.

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from Techno PharmChem website.

  • AccuStandard. (n.d.). CAS No. 91-22-5 - Quinoline. Retrieved from AccuStandard website.

  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid. Retrieved from Benchchem website.

  • Benchchem. (n.d.). stability issues of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid in solution. Retrieved from Benchchem website.

  • National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Structure-photostability and phototoxicity relationship in fluoroquinolones. Retrieved from ResearchGate website.

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from ResearchGate website.

  • Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. Retrieved from Google Patents website.

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • ChemicalBook. (n.d.). 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis. Retrieved from ChemicalBook website.

  • PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • BLDpharm. (n.d.). 948288-96-8|this compound. Retrieved from BLDpharm website.

  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 948288-96-8. Retrieved from SCBT website.

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website.

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from ICH website.

  • PubMed. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from PubMed website.

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from ACS Publications website.

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from The Royal Society of Chemistry website.

  • PubChemLite. (n.d.). 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid (C12H11NO3). Retrieved from PubChemLite website.

  • Research Scientific. (n.d.). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. Retrieved from Research Scientific website.

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from MDPI website.

  • ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from ResearchGate website.

  • PubMed. (1990). [Effects of Quinolone Carboxylic Acid Derivatives on the Ultrastructure of Gram-Positive and Gram-Negative Bacteria]. Retrieved from PubMed website.

  • RSC Publishing. (n.d.). Carboxylation of C(sp2)–H bonds in quinolone derivatives with CO2: facile synthesis of quinolone carboxylic acids. Organic Chemistry Frontiers. Retrieved from RSC Publishing website.

  • PubMed. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Retrieved from PubMed website.

  • Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid | CAS 486-74-8. Retrieved from Selleck Chemicals website.

  • Santa Cruz Biotechnology. (n.d.). 7,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | CAS 53164-36-6. Retrieved from SCBT website.

  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0. Retrieved from Sigma-Aldrich website.

  • ChemicalBook. (n.d.). 948288-96-8(this compound) Product Description. Retrieved from ChemicalBook website.

  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0. Retrieved from Sigma-Aldrich website.

  • ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook website.

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from MDPI website.

Sources

Technical Support Center: Purification of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (CAS 948288-96-8).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. We will address common issues through a detailed troubleshooting guide and a frequently asked questions section, grounding our advice in the physicochemical properties of the molecule and established chemical principles.

Introduction: The Challenge of a Unique Molecule

This compound is a heterocyclic compound with a rigid, planar structure. Its purification is often complicated by a combination of factors inherent to its molecular architecture:

  • Poor Solubility: The molecule possesses both a weakly acidic carboxylic acid group and a weakly basic quinoline nitrogen, leading to strong intermolecular hydrogen bonding and zwitterionic character in certain pH ranges. This results in low solubility in many common organic solvents.

  • High Melting Point: Strong crystal lattice energy contributes to a high melting point, making melt-based purifications impractical and indicating that significant thermal energy is required to overcome intermolecular forces during dissolution. The parent compound, 4-hydroxyquinoline-3-carboxylic acid, has a melting point of 268-273 °C.[3]

  • Potential for Tautomerization: The compound can exist in equilibrium between its 4-hydroxyquinoline and 4-oxo (quinolone) forms, which can affect its reactivity and chromatographic behavior.[2][4][5][6]

  • Synthesis-Related Impurities: The common synthesis route, the Gould-Jacobs reaction, involves high temperatures (typically around 250 °C) for cyclization.[7][8][9][10] This can lead to thermal degradation byproducts and carryover of unreacted starting materials or intermediates, such as the corresponding anilidomethylenemalonate.[7][8]

This guide provides a logical framework for diagnosing and solving these purification challenges.

Physicochemical Properties Summary

A clear understanding of the molecule's properties is the first step in effective troubleshooting.

PropertyValueSource
CAS Number 948288-96-8[1][2]
Molecular Formula C₁₂H₁₁NO₃[1][2][4]
Molecular Weight 217.22 g/mol [1][4]
Appearance Solid[1]
Alternate Name 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[2]
Purity (Typical) ≥95%[2]

Purification Strategy Workflow

The following diagram outlines a general workflow for purifying crude this compound. Subsequent sections will troubleshoot issues that may arise at each stage.

PurificationWorkflow Crude Crude Product (Post-Synthesis) pH_Adjust pH Adjustment & Acid/Base Extraction Crude->pH_Adjust Initial Cleanup Recrystal Recrystallization pH_Adjust->Recrystal Isolate Solid Purity_Check1 Purity Analysis (TLC, mp, ¹H NMR) Recrystal->Purity_Check1 Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity Met Column_Chrom Column Chromatography Purity_Check1->Column_Chrom Purity Not Met Purity_Check2 Purity Analysis (TLC, HPLC) Column_Chrom->Purity_Check2 Purity_Check2->Recrystal Re-process Purity_Check2->Pure_Product Purity Met

Caption: General purification workflow for this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during purification.

Issue 1: The crude product is a dark, tarry solid and is insoluble in everything.

  • Question: My product from the Gould-Jacobs cyclization is a dark, intractable tar. I can't dissolve it in common solvents like ethanol or ethyl acetate for recrystallization. What's happening and what can I do?

  • Answer:

    • Probable Cause: High-temperature cyclization reactions (e.g., in diphenyl ether at ~250°C) are notorious for producing polymeric or tarry byproducts.[11] The dark color suggests thermal degradation. The insolubility stems from these polymeric impurities as well as the inherently low solubility of your target compound.

    • Diagnostic Steps:

      • Attempt to dissolve a small sample in a strong organic acid (like acetic acid) or a strong base (like 1M NaOH). If it dissolves, the issue is likely pH-dependent solubility.

      • Run a Thin Layer Chromatography (TLC) on the portion that dissolves. If you see a streak from the baseline and multiple spots, it confirms a complex mixture of impurities.

    • Solution: Acid-Base Extraction Cleanup The key is to leverage the amphoteric nature of your molecule. Impurities are unlikely to share both the acidic (carboxylic acid) and basic (quinoline) functional groups.

      • Suspend the crude tar in a large volume of a suitable organic solvent like ethyl acetate.

      • Extract the organic layer with an aqueous base (e.g., 1M sodium carbonate solution). Your desired compound will deprotonate at the carboxylic acid and move into the aqueous layer as its sodium salt, leaving many non-acidic, organic-soluble impurities behind.

      • Separate the aqueous layer. If it is dark, wash it with fresh ethyl acetate to remove more colored impurities.

      • Carefully acidify the aqueous layer with a strong acid (e.g., 2N HCl) to a pH of around 4.[12] Your product should precipitate out as a solid as it is least soluble near its isoelectric point.

      • Filter the resulting solid, wash thoroughly with deionized water to remove salts, and then with a cold, non-polar solvent like diethyl ether to remove any remaining organic residue. Dry the solid under vacuum. This solid is now ready for a final recrystallization step.

Issue 2: Very low yield after recrystallization.

  • Question: I managed to dissolve my product in a hot solvent, but upon cooling, almost nothing crystallizes out, or I get a very poor recovery. Why?

  • Answer:

    • Probable Cause: This is a classic sign of either choosing a solvent in which your compound is too soluble even at low temperatures, or not reaching saturation in the hot solvent. For compounds with functional groups that can hydrogen bond, finding the perfect solvent is critical.[13]

    • Diagnostic Steps:

      • After filtering the small amount of crystals, try to precipitate more product from the filtrate. You can do this by adding an "anti-solvent" (a solvent in which your product is insoluble) or by evaporating a large portion of the solvent. If a large amount of product crashes out, your initial cooling was insufficient or the solvent was too good.

    • Solution: Solvent System Optimization A single solvent is often inadequate. A two-solvent system is usually more effective.

      • Recommended Solvents:

        • Good "dissolving" solvents (for hot dissolution): N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetic Acid, N-Methyl-2-pyrrolidone (NMP).[14]

        • Good "precipitating" or "anti-solvents" (for inducing crystallization): Water, Ethanol, Methanol, Acetonitrile.[14][15][16]

      • Detailed Protocol (DMF/Water System):

        • Place your crude solid in an Erlenmeyer flask with a stir bar.

        • Add the minimum amount of hot DMF required to fully dissolve the solid. Aim for a concentration that is near saturation.

        • While the solution is still hot and stirring, add deionized water dropwise until you see persistent cloudiness (the saturation point).

        • Add a few more drops of hot DMF to just re-dissolve the precipitate, resulting in a perfectly saturated solution.

        • Remove the heat source and allow the flask to cool slowly to room temperature. Do not disturb it. Slow cooling is essential for forming pure, well-defined crystals.

        • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

        • Collect the crystals by vacuum filtration, washing with a cold 1:1 mixture of DMF/water, followed by pure cold water, and finally a quick wash with cold ethanol to aid in drying.

Issue 3: Product purity is stuck at ~95% with a persistent impurity.

  • Question: My ¹H NMR looks mostly clean, but HPLC and melting point analysis show a persistent impurity. Recrystallization doesn't seem to remove it. What is this impurity and how can I get rid of it?

  • Answer:

    • Probable Cause: The impurity is likely a structurally similar compound that co-crystallizes with your product. A common culprit in the Gould-Jacobs synthesis is an isomeric quinoline formed from incomplete or alternative cyclization, or the ethyl ester precursor if the final saponification step was incomplete.[17] For example, the ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate precursor has very similar solubility properties.

    • Diagnostic Steps:

      • Check the melting point. A broad melting range indicates impurities.

      • Use HPLC to determine the retention time of the impurity relative to your product.

      • If possible, use LC-MS to get a mass for the impurity. If the mass is 28 Da higher than your product (245.27 vs 217.22), it is almost certainly the unhydrolyzed ethyl ester.

    • Solution: Column Chromatography or Re-saponification

      • Option A: Re-saponification If you suspect the ethyl ester is the impurity, it is often easier to remove it chemically than chromatographically.

        • Dissolve the impure product in an excess of aqueous sodium hydroxide solution (e.g., 2N NaOH).[12]

        • Heat the mixture under reflux for 2-4 hours to ensure complete hydrolysis of any residual ester.[12]

        • Cool the solution to room temperature and filter if necessary.

        • Re-precipitate your purified carboxylic acid by acidifying with 2N HCl to pH ~4.

        • Filter, wash with water, and dry.

      • Option B: Preparative Chromatography If the impurity is not the ester, chromatography is the best option. Due to the poor solubility in common chromatography solvents like ethyl acetate/hexanes, a more polar system is required.

        • Stationary Phase: Silica gel

        • Mobile Phase: A gradient of Dichloromethane (DCM) with increasing amounts of Methanol (MeOH) is a good starting point. For example, start with 100% DCM and gradually increase to 5-10% MeOH in DCM. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and prevent streaking by keeping the carboxylic acid protonated.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing purity issues post-synthesis.

TroubleshootingTree Start Crude Product Analysis IsTarry Is it a dark tar? Start->IsTarry Solubility Test solubility in common solvents IsTarry->Solubility No Action_AcidBase Perform Acid-Base Extraction IsTarry->Action_AcidBase Yes PurityCheck Check Purity (mp, TLC, NMR) Solubility->PurityCheck Soluble Action_Recrystal Optimize Recrystallization (2-solvent system) Solubility->Action_Recrystal Poorly Soluble Action_ReSaponify Check for ester impurity. If present, re-saponify. PurityCheck->Action_ReSaponify <98% Pure End_Pure Pure Product PurityCheck->End_Pure >98% Pure Action_AcidBase->Action_Recrystal Action_Recrystal->PurityCheck Action_Chrom Use Column Chromatography (DCM/MeOH +/- AcOH) Action_Chrom->End_Pure Action_ReSaponify->Action_Chrom Impurity Persists

Caption: Decision tree for troubleshooting purification of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to monitor the purification progress?

    • A1: A combination of techniques is ideal. Thin Layer Chromatography (TLC) is excellent for rapid, qualitative assessment during column chromatography or for selecting a recrystallization solvent system. For final purity assessment, High-Performance Liquid Chromatography (HPLC) is quantitative and highly accurate. A sharp melting point is also a reliable indicator of high purity.

  • Q2: My compound is always slightly yellow. Is this normal?

    • A2: While a pure sample should be an off-white or pale white solid, a faint yellow tinge is common for quinoline derivatives and can be difficult to remove.[12] It often arises from minor, highly conjugated impurities formed during the high-temperature synthesis. If HPLC and NMR analysis show high purity (>99%), this slight coloration is often considered acceptable for many applications. A charcoal treatment during hot recrystallization can sometimes help, but may also lead to significant product loss.

  • Q3: Can I use reverse-phase chromatography for purification?

    • A3: Yes, reverse-phase (e.g., C18) HPLC can be an excellent tool, especially for final polishing of small quantities to achieve very high purity. A typical mobile phase would be a gradient of water and acetonitrile or methanol, with 0.1% formic acid or trifluoroacetic acid (TFA) added to both phases to ensure good peak shape by keeping the molecule protonated.

  • Q4: What safety precautions should I take when handling this compound?

    • A4: While specific toxicity data for this exact molecule is limited, it should be handled with standard laboratory precautions. As a class, quinolones can be biologically active.[15][18][19] Therefore, always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid powder in a fume hood to avoid inhalation. It is classified as a combustible solid.[1]

References

  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.
  • This compound. Sigma-Aldrich.
  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids.
  • A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. Benchchem.
  • This compound | CAS 948288-96-8. Santa Cruz Biotechnology.
  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids.
  • 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid | C12H11NO3 | CID 720014. PubChem.
  • Purification of carboxylic acids by complexation with selective solvents.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis. ChemicalBook.
  • Gould–Jacobs reaction. Wikipedia.
  • 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid (C12H11NO3). PubChemLite.
  • 4-HYDROXY-6,8-DIMETHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. ChemicalBook.
  • Gould-Jacobs Reaction. Organic-Chemistry.org.
  • Gould–Jacobs reaction. Wikiwand.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • 4-Hydroxyquinoline-3-carboxylic acid. J&K Scientific.
  • 4-Hydroxyquinoline-3-carboxylic acid 97%. Sigma-Aldrich.
  • 4-Quinolone-3-carboxylic acid | C10H7NO3 | CID 220875. PubChem.

Sources

Technical Support Center: Synthesis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and identify potential byproducts. Our approach is rooted in a deep understanding of the reaction mechanism and extensive experience in synthetic organic chemistry.

Introduction to the Synthesis

The primary and most established method for synthesizing this compound is the Gould-Jacobs reaction . This multi-step process is a cornerstone in quinoline chemistry and involves three key stages:

  • Condensation: Reaction of an aniline (in this case, 2,4-dimethylaniline) with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate, diethyl 2-((2,4-dimethylphenyl)amino)methylenemalonate.

  • Thermal Cyclization: Intramolecular cyclization of the enamine intermediate at high temperatures to form the quinoline ring system, yielding ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate.

  • Saponification (Hydrolysis): Conversion of the ethyl ester to the final carboxylic acid product using a base, followed by acidification.

While the Gould-Jacobs reaction is robust, its successful execution requires careful control of reaction conditions to minimize the formation of byproducts. This guide will address the most common challenges encountered during this synthesis.

Visualizing the Synthesis and Potential Byproduct Pathways

To better understand the synthetic process and the origin of potential impurities, the following diagrams illustrate the main reaction pathway and the formation of key byproducts.

Gould-Jacobs Synthesis cluster_0 Main Reaction Pathway cluster_1 Byproduct Formation A 2,4-Dimethylaniline C Enamine Intermediate A->C Condensation H Unreacted Starting Materials A->H B Diethyl Ethoxymethylenemalonate (DEEM) B->C B->H D Ethyl 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (~250 °C) F 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (Regioisomer) C->F Alternative Cyclization E This compound (Product) D->E Saponification G 6,8-Dimethyl-4-hydroxyquinoline (Decarboxylation) E->G Excessive Heat

Caption: Main synthesis pathway and potential byproduct formation.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in the Gould-Jacobs reaction can stem from several factors throughout the multi-step synthesis. Here's a breakdown of potential issues at each stage:

  • Condensation Stage:

    • Incomplete Reaction: Ensure an adequate reaction time and temperature for the initial condensation of 2,4-dimethylaniline and DEEM. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to confirm the consumption of the starting materials.

    • Moisture: The presence of excessive moisture can hydrolyze DEEM. Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary.

  • Thermal Cyclization Stage:

    • Insufficient Temperature: The cyclization step requires high temperatures, typically around 250 °C.[1] If the temperature is too low, the reaction will be sluggish and incomplete. The use of a high-boiling solvent like diphenyl ether is common to achieve and maintain this temperature.[2]

    • Reaction Time: While a high temperature is necessary, prolonged heating can lead to decomposition of the product and starting materials. Optimization of the reaction time is key.[3]

  • Saponification Stage:

    • Incomplete Hydrolysis: The hydrolysis of the ethyl ester to the carboxylic acid requires a sufficient concentration of base (e.g., NaOH or KOH) and adequate heating. If the hydrolysis is incomplete, the final product will be contaminated with the starting ester.

Q2: I'm observing an unexpected spot on my TLC analysis of the final product. What could it be?

A2: An unexpected spot on the TLC plate is a common indication of byproduct formation. The most probable byproducts in this synthesis are:

  • 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (Regioisomer): This is the most likely isomeric byproduct. It arises from the cyclization of the enamine intermediate at the other ortho position of the 2,4-dimethylaniline.[1] The formation of this isomer is influenced by both steric and electronic factors.

  • Ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate: This is the unhydrolyzed ester intermediate. Its presence indicates incomplete saponification.

  • 6,8-Dimethyl-4-hydroxyquinoline: This is the decarboxylated product, which can form if the reaction mixture is subjected to excessive heat during cyclization or workup.

  • Unreacted Starting Materials: Residual 2,4-dimethylaniline or DEEM may be present if the initial condensation was incomplete.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Multiple spots on TLC of the crude product with similar Rf values. Formation of the 5,7-dimethyl regioisomer.1. Confirm Isomer Presence: Use spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the presence of the isomer. The proton and carbon environments will differ slightly but characteristically. 2. Optimize Cyclization: While complete elimination of the minor isomer can be challenging, adjusting the cyclization temperature and time may influence the regioselectivity. Slower addition of the enamine intermediate to the hot solvent can sometimes favor the thermodynamically more stable product. 3. Purification: Careful column chromatography is the most effective method for separating the isomers. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is often successful. Adding a small amount of acetic acid to the eluent can improve peak shape.
Final product has a lower melting point than expected and appears oily. Contamination with the ethyl ester intermediate.1. Check Saponification Conditions: Ensure that a sufficient excess of base (at least 3-4 equivalents) was used for the hydrolysis. 2. Increase Reaction Time/Temperature: Extend the reflux time for the saponification step. Monitoring by TLC until the ester spot disappears is recommended. 3. Re-subject to Saponification: If the product is already isolated, it can be re-dissolved in an alcoholic solvent and subjected to the saponification conditions again.
Low mass recovery after purification, and evidence of gas evolution during cyclization. Decarboxylation of the product due to excessive heat.1. Control Cyclization Temperature: Carefully monitor and control the temperature of the high-boiling solvent. Avoid overheating. 2. Minimize Reaction Time: Heat the reaction only for the time necessary to achieve complete cyclization of the intermediate. 3. Use a Milder Cyclization Agent: In some cases, polyphosphoric acid (PPA) can effect cyclization at a lower temperature than thermal methods, potentially reducing decarboxylation.
Product is discolored (dark brown or black). Decomposition of starting materials or product at high temperatures.1. Check Purity of Starting Materials: Ensure the 2,4-dimethylaniline and DEEM are of high purity. Impurities can lead to side reactions and discoloration. 2. Degas the Solvent: If using a high-boiling solvent like diphenyl ether, it can be beneficial to degas it prior to use to remove dissolved oxygen, which can contribute to oxidative decomposition. 3. Recrystallization: The final product can often be purified and decolorized by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF.

Byproduct Characterization

Accurate identification of byproducts is critical for process optimization and ensuring the purity of the final compound.

Byproduct ¹H NMR Distinguishing Features (Predicted) Mass Spectrometry (m/z)
This compound (Product) Two singlets for the aromatic protons, and two singlets for the methyl groups.217.22 (M)
5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (Regioisomer) Two singlets for the aromatic protons, and two singlets for the methyl groups, with chemical shifts differing from the 6,8-isomer.217.22 (M)
Ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate Presence of a quartet and a triplet corresponding to the ethyl group.245.27 (M)
6,8-Dimethyl-4-hydroxyquinoline Absence of the carboxylic acid proton signal and the proton at the 3-position.173.21 (M)

Note: The exact chemical shifts in ¹H NMR can vary depending on the solvent and concentration. It is recommended to run reference spectra of the starting materials and, if possible, independently synthesize a sample of the suspected regioisomer for comparison.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate
  • In a round-bottom flask, combine 2,4-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 110-120 °C for 2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The resulting enamine intermediate can be used directly in the next step or purified by recrystallization from ethanol/water.

  • In a separate flask equipped with a reflux condenser and a thermometer, heat diphenyl ether to 250 °C.

  • Slowly add the enamine intermediate from the previous step to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction temperature at 250 °C for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Add hexane or petroleum ether to the mixture to further precipitate the product.

  • Collect the solid by vacuum filtration and wash with hexane to remove the diphenyl ether.

  • The crude ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate can be purified by recrystallization from ethanol or ethyl acetate.

Protocol 2: Saponification to this compound
  • Suspend the crude ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved and TLC analysis indicates the absence of the starting ester.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid.

  • The product will precipitate as a white or off-white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • The final product can be further purified by recrystallization from ethanol or acetic acid.

References

  • Gould, R. G.; Jacobs, W. A. J. Am. Chem. Soc.1939, 61 (10), 2890–2895. [Link]
  • Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent Progress in the Synthesis of 4-Quinolones. Chem. Rev.1996, 96 (2), 1075–1112. [Link]
  • Wernik, M., et al. On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis. Eur. J. Org. Chem.2020, 2020 (44), 6965-6972. [Link]
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Master Organic Chemistry.
  • Organic Syntheses.

Sources

Technical Support Center: Synthesis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to optimizing the synthesis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, tailored for researchers and drug development professionals.

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols based on the well-established Gould-Jacobs reaction.[1][2][3] Our goal is to equip you with the necessary insights to overcome common experimental hurdles and achieve high-yield, high-purity results.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including antibacterial and anticancer drugs.[1][4] The Gould-Jacobs reaction is a powerful and versatile method for preparing the 4-hydroxyquinoline core structure.[1][5] It involves the condensation of an aniline derivative (in this case, 2,4-dimethylaniline) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1][2]

This guide is structured to address specific issues you may encounter, moving from broad principles to fine-tuned optimization strategies.

Reaction Pathway Overview

The synthesis proceeds in two primary stages:

  • Condensation: A nucleophilic substitution reaction where 2,4-dimethylaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form the diethyl 2-(((2,4-dimethylphenyl)amino)methylene)malonate intermediate, with the elimination of ethanol.[1]

  • Thermal Cyclization: A high-energy intramolecular 6-electron electrocyclization of the intermediate to form the ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate.[1] This is typically the most challenging step, requiring temperatures exceeding 250°C.[1][5][6]

  • Saponification: Hydrolysis of the resulting ester with a base (e.g., NaOH) followed by acidification to yield the final carboxylic acid product.[2][7][8]

Gould_Jacobs_Reaction Figure 1: Gould-Jacobs Reaction Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclized Cyclized Product cluster_final Final Product 2,4-Dimethylaniline 2,4-Dimethylaniline Intermediate Diethyl 2-(((2,4-dimethylphenyl)amino)methylene)malonate 2,4-Dimethylaniline->Intermediate Condensation (100-140°C) - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Ester Ethyl 6,8-Dimethyl-4- hydroxyquinoline-3-carboxylate Intermediate->Ester Thermal Cyclization (>250°C) - EtOH Acid 6,8-Dimethyl-4-hydroxyquinoline- 3-carboxylic acid Ester->Acid Saponification (NaOH, H+) Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Problem Identified low_yield Low/No Product Incomplete Cyclization Poor Condensation start->low_yield impurities Side Products Tar Formation Decarboxylation start->impurities workup_issue Product Loss Oiling Out Poor Precipitation start->workup_issue sol_temp Increase Temp (>250°C) Use Microwave low_yield:f0->sol_temp Cause: Insufficient Energy sol_reagent Check Reagent Quality Adjust Stoichiometry (1.0-1.2 eq DEEM) low_yield:f1->sol_reagent Cause: Reagent Issue sol_time_temp Reduce Reaction Time Ensure Uniform Heating impurities:f0->sol_time_temp Cause: Overheating sol_inert Run Under N2/Ar Atmosphere impurities:f1->sol_inert Cause: Degradation sol_workup Add Non-Polar Solvent (Hexane) Wash with Cold Acetonitrile workup_issue:f1->sol_workup Cause: Isolation Failure

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Technical Support Center: Synthesis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-QMHC-YLD-001

Last Updated: January 10, 2026

Introduction

Welcome to the technical support guide for the synthesis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (CAS 948288-96-8).[1][2] This molecule is a valuable building block in medicinal chemistry and materials science.[3] Its synthesis, typically achieved via the Gould-Jacobs reaction, presents several challenges that can significantly impact the overall yield and purity.[4][5][6] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols for improved outcomes. We will delve into the causality behind experimental choices, providing a framework for logical problem-solving.

Core Synthesis Overview: The Gould-Jacobs Reaction

The most common and established route to this compound is a multi-step process based on the Gould-Jacobs reaction.[5][6] The sequence involves three key transformations:

  • Condensation: 2,4-Dimethylaniline reacts with diethyl (ethoxymethylene)malonate (DEEM) to form the enamine intermediate, diethyl 2-((2,4-dimethylphenylamino)methylene)malonate.

  • Thermal Cyclization: The enamine intermediate undergoes a high-temperature intramolecular cyclization (an annulation) to form the quinoline core, yielding ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate.[5][7]

  • Hydrolysis (Saponification): The resulting ester is hydrolyzed under basic conditions to yield the final product, this compound.[8][9]

Each of these stages presents unique challenges that can lead to diminished yields. The following sections address these issues in a practical, question-and-answer format.

Reaction Pathway Overview

Gould_Jacobs_Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis A 2,4-Dimethylaniline + Diethyl (ethoxymethylene)malonate B Intermediate: Diethyl 2-((2,4-dimethylphenylamino)methylene)malonate A->B ~100-120°C -EtOH C Ethyl 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylate B:e->C:w High Temp (~250°C) High-boiling solvent -EtOH D Final Product: This compound C:e->D:w 1. NaOH (aq), Reflux 2. HCl (aq), Acidification

Caption: The three-step Gould-Jacobs synthesis pathway.

Troubleshooting Guide: Yield Improvement

This section addresses the most common experimental failures and offers scientifically grounded solutions.

Q1: My overall yield is very low (< 30%). Where should I start investigating?

A low overall yield is typically a cumulative problem. The most critical step to scrutinize is the thermal cyclization . This reaction requires harsh conditions, and failure here is the most common reason for poor outcomes.[4][10]

Diagnostic Workflow:

Troubleshooting_Workflow Start Low Overall Yield Detected Check_Cyclization Was the cyclization step successful? (Check TLC/LC-MS for quinoline ester) Start->Check_Cyclization Optimize_Cyclization Focus on Cyclization: 1. Verify Temperature 2. Check Solvent Quality 3. Extend Reaction Time Check_Cyclization->Optimize_Cyclization No Check_Hydrolysis Was the hydrolysis step successful? (Check TLC for disappearance of ester) Check_Cyclization->Check_Hydrolysis Yes Check_Condensation Was the condensation step successful? (Check TLC/LC-MS for enamine intermediate) Optimize_Condensation Focus on Condensation: 1. Check Reagent Purity 2. Ensure Stoichiometry 3. Use Catalyst if needed Check_Condensation->Optimize_Condensation No Success Yield Improved Check_Condensation->Success Yes Optimize_Cyclization->Success Optimize_Condensation->Success Check_Hydrolysis->Check_Condensation Yes Optimize_Hydrolysis Focus on Hydrolysis: 1. Increase NaOH concentration/reflux time 2. Ensure complete acidification Check_Hydrolysis->Optimize_Hydrolysis No Optimize_Hydrolysis->Success

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Technical Support Center: 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals working with 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. It provides in-depth troubleshooting for common issues encountered during its synthesis and purification, with a focus on identifying and reducing impurities. Our approach is grounded in mechanistic understanding to empower you to solve problems effectively.

Frequently Asked Questions (FAQs)

Q1: My final product is off-white or yellow/brown instead of white. What is the likely cause?

A: Discoloration is typically a sign of oxidative impurities or thermal degradation products. The quinoline ring system, particularly when activated by electron-donating methyl groups, can be susceptible to oxidation, a process often accelerated by prolonged exposure to air and light at high temperatures.[1] Storing the compound in amber vials and working under an inert atmosphere during the final high-temperature steps can mitigate this.

Q2: The yield of my Gould-Jacobs cyclization step is very low, and the crude material is a sticky solid or oil. What went wrong?

A: This is a classic symptom of incomplete cyclization. The Gould-Jacobs reaction requires high temperatures (often >250 °C) to drive the intramolecular cyclization.[2][3] Insufficient temperature or reaction time will result in a significant amount of the uncyclized intermediate, which is often less crystalline than the final product.[2] A thorough time-temperature study is recommended to optimize this step.

Q3: My HPLC analysis shows a significant peak that is not my desired product or starting materials. How do I identify it?

A: The most common impurities are the uncyclized intermediate from the Gould-Jacobs synthesis or the decarboxylated product (6,8-Dimethyl-4-hydroxyquinoline).[2][4] The uncyclized intermediate will have a higher molecular weight than the product, while the decarboxylated impurity will have a lower molecular weight (by ~44 g/mol , the mass of CO₂). LC-MS analysis is the most direct way to confirm the identity of these major impurities.

Q4: What is the most reliable, general-purpose method for purifying the crude product?

A: For most common impurities, recrystallization is the most effective and scalable method. A mixed solvent system, such as ethanol/water or acetic acid/water, is often a good starting point.[5] The goal is to find a system where the desired carboxylic acid has poor solubility at room temperature but is fully soluble at reflux, allowing impurities to either remain in the mother liquor or be filtered off while hot.

Troubleshooting Guides: Impurity-Specific Issues

Issue 1: High Levels of Uncyclized Intermediate

The presence of the anilidomethylenemalonate intermediate is the most frequent cause of low yield and poor product quality in the Gould-Jacobs synthesis.[2]

Causality: The cyclization step is a thermal intramolecular electrophilic aromatic substitution, which has a high activation energy. If the reaction temperature is too low or the heating time is too short, the reaction will stall at the intermediate stage. Conversely, excessive heating can lead to degradation.[2][3]

Troubleshooting Protocol:

  • Confirmation: Use HPLC-MS to confirm the presence of the intermediate (Expected MW = MW of product + 46, assuming the ethyl ester).

  • Re-run the Reaction: If feasible, the most straightforward solution is to subject the crude material, rich in the intermediate, back to the cyclization conditions. Add it to a high-boiling inert solvent like Dowtherm A and heat to the optimal cyclization temperature (e.g., 250-260 °C) for a defined period (e.g., 30-60 minutes).[3]

  • Monitor Progress: Track the conversion of the intermediate to the product using thin-layer chromatography (TLC) or by taking small aliquots for HPLC analysis.

  • Optimize for the Future: For subsequent batches, perform a time-temperature optimization study to find the ideal balance that maximizes conversion while minimizing degradation byproduct formation.[2]

dot

cluster_workflow Workflow: Addressing Uncyclized Intermediate Crude Crude Product with High Intermediate Content Analysis HPLC-MS Analysis Crude->Analysis Confirm Confirm Intermediate Identity (Correct MW?) Analysis->Confirm Rerun Re-subject Crude to Cyclization Conditions (e.g., 250°C, Dowtherm A) Confirm->Rerun  Yes Monitor Monitor Reaction (TLC or HPLC) Rerun->Monitor Decision Conversion >95%? Monitor->Decision Workup Proceed to Saponification & Workup Decision->Rerun  No, continue heating Decision->Workup  Yes

Caption: Workflow for handling incomplete cyclization.

Issue 2: Discoloration from Oxidative Impurities

Causality: The electron-rich, dimethyl-substituted quinoline ring can be susceptible to oxidation, especially at the high temperatures used during synthesis.[1] This can form highly colored, often polymeric, minor impurities. The presence of trace metals can catalyze this process.

Troubleshooting Protocol:

  • Decolorizing Carbon Treatment: This is a classic and highly effective method for removing colored impurities.

    • Dissolve the crude this compound in a suitable hot solvent (e.g., glacial acetic acid or ethanol).

    • Add a small amount (typically 1-2% w/w) of activated charcoal (decolorizing carbon).

    • Stir the mixture at reflux for 15-30 minutes. Caution: Do not add charcoal to a solution at or near its boiling point, as this can cause violent bumping. Add it to the warm solution before bringing it to a full reflux.

    • Perform a hot filtration through a pad of Celite® (diatomaceous earth) to remove the charcoal. The Celite prevents fine charcoal particles from passing through the filter paper.

    • Allow the clear, hot filtrate to cool slowly to induce crystallization.

  • Prevention:

    • Inert Atmosphere: Conduct the high-temperature cyclization step under a nitrogen or argon atmosphere to minimize contact with oxygen.

    • Storage: Store the final, purified product in a well-sealed amber glass vial, protected from light.[1]

dot

cluster_pathway Gould-Jacobs Synthesis Pathway & Impurity Formation SM 2,4-Dimethylaniline + Diethyl Ethoxymethylenemalonate Inter Intermediate: Anilidomethylenemalonate Ester SM->Inter Condensation (Low Temp) CyclizedEster Cyclized Ester: Ethyl 6,8-Dimethyl-4-hydroxy- quinoline-3-carboxylate Inter->CyclizedEster Thermal Cyclization (High Temp, >250°C) Impurity1 Incomplete Cyclization Inter->Impurity1 FinalProduct Final Product: 6,8-Dimethyl-4-hydroxy- quinoline-3-carboxylic acid CyclizedEster->FinalProduct Saponification (e.g., NaOH, H₃O⁺) Impurity2 Thermal Degradation (e.g., Decarboxylation) CyclizedEster->Impurity2 Impurity3 Oxidation FinalProduct->Impurity3

Caption: Key steps and common impurity entry points.

Issue 3: Presence of Decarboxylated Impurity

Causality: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) when subjected to high heat.[4] While the 3-carboxy group on the quinoline is relatively stable, some loss can occur during a prolonged or excessively hot cyclization step, leading to the formation of 6,8-Dimethyl-4-hydroxyquinoline.

Troubleshooting Protocol:

This impurity has very different chemical properties (it is no longer an acid) and can be separated effectively using an acid-base extraction.

  • Dissolution: Dissolve the crude product mixture in a dilute aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The desired carboxylic acid will deprotonate to form its water-soluble sodium salt. The decarboxylated impurity, being a weakly acidic phenol, will not dissolve significantly in a weak base like bicarbonate.

  • Filtration/Extraction:

    • If the decarboxylated impurity precipitates, it can be removed by filtration.

    • Alternatively, extract the basic aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to pull the neutral/weakly acidic impurity into the organic layer. Discard the organic layer.

  • Reprecipitation: Slowly acidify the clean aqueous layer with a mineral acid (e.g., 2M HCl) with vigorous stirring. The desired this compound will precipitate out as the pH drops below its pKa.

  • Isolation: Collect the pure product by filtration, wash with cold deionized water to remove residual salts, and dry thoroughly under vacuum.

Data & Protocols

Table 1: Troubleshooting Summary
Observed IssueLikely ImpurityPrimary Identification MethodRecommended Purification Protocol
Oily / Low-Melting SolidUncyclized IntermediateHPLC-MSRe-subject to cyclization conditions; Column Chromatography
Yellow/Brown DiscolorationOxidation/Degradation ProductsHPLC-UV (broad peaks)Recrystallization with Activated Charcoal Treatment
Extra Peak (MW -44)Decarboxylated ProductHPLC-MSAcid-Base Extraction/Wash
Multiple Small PeaksStarting Material & ByproductsHPLC, GC-MS (for aniline)Recrystallization; Column Chromatography
Protocol 1: General Recrystallization

This protocol provides a starting point for purifying crude this compound.

  • Solvent Screening: In test tubes, test the solubility of a small amount of crude product in various solvents (e.g., Ethanol, Isopropanol, Acetic Acid, Water, Acetonitrile) at room temperature and at boiling. A good solvent will show poor solubility when cold and high solubility when hot. Solvent mixtures (e.g., Ethanol/Water) are often ideal.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities (or if you performed a charcoal treatment), perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Validation: Confirm purity with HPLC and melting point analysis.[6]

Protocol 2: Purity Analysis by HPLC

This is a general-purpose method for assessing purity and tracking the success of purification steps.

  • Instrumentation: Standard HPLC system with a UV detector.[6]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid or Formic Acid). For example: Start at 10% Acetonitrile, ramp to 90% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or as determined by the compound's UV spectrum.[6]

  • Quantification: Purity is typically assessed by the area percent method, where the area of the main peak is compared to the total area of all peaks.[6]

References

  • BenchChem Technical Support. (2025). Troubleshooting common problems in 7-chloroquinoline synthesis.
  • Alfindee, M., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
  • Biotage. (2012). Application Note AN056: Gould-Jacobs Quinoline-forming Reaction.
  • Muscia, K. C., et al. (2020).
  • Google Patents. (2012). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. [Link]
  • BenchChem Technical Support. (2025). A Comparative Guide to Analytical Methods for Purity Determination of 6-Chloro-4-pyrimidinecarboxylic Acid.
  • BenchChem Technical Support. (2025). Stability of 2,6-Dimethylquinoline-4-carboxylic acid in different solvents.

Sources

Technical Support Center: 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (CAS 948288-96-8).[1] This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this compound into various experimental assays. Given its quinoline core, this molecule presents unique challenges, primarily related to solubility and optical interference. This guide provides in-depth troubleshooting strategies and foundational knowledge to ensure data integrity and prevent common artifacts.

Troubleshooting Guide

This section addresses specific, acute problems you may encounter during your experiments in a direct question-and-answer format.

Question: My compound is precipitating out of solution when I add it to my aqueous assay buffer. What can I do?

Answer:

This is the most common issue encountered with quinoline-based compounds, which often possess a hydrophobic aromatic core.[2][3] The precipitation is typically due to the compound's low aqueous solubility, which is exacerbated when a concentrated stock in an organic solvent (like DMSO) is diluted into an aqueous medium.

Immediate Troubleshooting Steps:

  • Reduce Final Solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is as low as possible, ideally below 0.5% and certainly not exceeding 1%.[3] High organic solvent concentrations can cause the compound to "crash out."[3]

  • Modify Dilution Method: Instead of adding the stock solution directly to the final buffer volume, add it dropwise to the vortexing buffer. This rapid mixing can prevent localized high concentrations that initiate precipitation.[4]

  • Employ Gentle Heating and Sonication: Use an ultrasonic bath or gentle warming to provide the energy needed to overcome the crystal lattice energy and facilitate dissolution.[2][3] Be cautious with heat, as it can degrade the compound.

Systematic Approach to Improving Solubility:

If the above steps are insufficient, a more systematic approach is required. The carboxylic acid group on the molecule is key to enhancing its solubility through pH modification.

  • pH Adjustment: The solubility of carboxylic acids increases significantly as the pH rises above the compound's pKa, leading to the formation of the more polar and soluble carboxylate anion.[2][3][5]

    • Protocol: Prepare a series of buffers with increasing pH (e.g., 7.0, 7.5, 8.0, 8.5). Determine the compound's solubility in each. Ensure your target protein or cell system is stable at the optimal pH.

  • Use of Excipients:

    • Surfactants: Non-ionic surfactants like Tween 20 or Pluronic F-127 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4]

    • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) have a hydrophobic inner cavity that can encapsulate the quinoline core, while its hydrophilic exterior improves aqueous solubility.[3][4]

start Compound Precipitation Observed check_dmso Is final DMSO conc. > 0.5%? start->check_dmso reduce_dmso Decrease DMSO conc. Modify dilution protocol. check_dmso->reduce_dmso Yes check_ph Is assay pH compatible with compound's pKa? check_dmso->check_ph No reduce_dmso->check_ph adjust_ph Increase buffer pH to deprotonate carboxylic acid. Re-test solubility. check_ph->adjust_ph No advanced Consider advanced formulation: - Cyclodextrins - Surfactants check_ph->advanced Yes, still precipitates adjust_ph->advanced Still precipitates

Caption: Workflow for troubleshooting compound precipitation.

Question: I'm seeing a high signal in my fluorescence assay wells containing only the compound. What is happening?

Answer:

You are likely observing compound autofluorescence . Molecules with conjugated aromatic systems, like quinolines, are often intrinsically fluorescent.[6][7] In gain-of-signal assays, this can be misinterpreted as target activation, leading to a high rate of false positives.[8] This effect is a significant issue, as it is estimated that around 10% of compounds in typical screening libraries exhibit some level of fluorescence.[8]

Troubleshooting Steps:

  • Run a Compound-Only Control: This is a critical and non-negotiable control. Prepare a plate with the assay buffer and the compound at all concentrations used in your experiment, but without the enzyme, cells, or detection reagents. Measure the fluorescence in the same way as your main assay.

  • Characterize the Spectral Profile: Determine the excitation and emission spectra of your compound. If its fluorescence profile overlaps significantly with that of your assay's fluorophore, interference is highly likely.

  • Mitigation Strategies:

    • Lower Compound Concentration: Autofluorescence is concentration-dependent.[9] Determine the concentration at which the compound's signal is acceptably low (e.g., <10% of the positive control signal) and assess if this concentration is still relevant for your biological question.

    • Switch Fluorophore: If possible, choose a detection fluorophore for your assay that has a different spectral window. For example, if your compound fluoresces in the blue/green channel, move to a red-shifted dye. Cellular autofluorescence is often higher at shorter wavelengths, so avoiding blue fluorescent probes is a good general practice.[10]

    • Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. These assays use lanthanide chelates with long fluorescence lifetimes and introduce a delay between excitation and detection, allowing the short-lived background fluorescence from interfering compounds to decay.

Question: My assay signal is much lower than expected or is completely gone after adding the compound. What are the potential causes?

Answer:

This could be true biological inhibition, or it could be an assay artifact. The two most common artifacts are fluorescence quenching and non-specific inhibition (e.g., through aggregation or reactivity).

  • Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelength of your assay's fluorophore.[7] This "inner filter effect" reduces the amount of light that can excite the fluorophore or the amount of emitted light that reaches the detector, leading to a false-positive signal in inhibitor screens.

    • How to Check: Measure the absorbance spectrum of your compound. If it has a significant absorbance peak that overlaps with your fluorophore's excitation or emission wavelengths, quenching is a probable cause. You can confirm this by running a control experiment with your detection fluorophore and titrating in the compound; a decrease in signal in the absence of the biological target confirms quenching.

  • Chelation of Metal Ions: Hydroxyquinolines are well-known metal chelators.[11][12] If your assay relies on an enzyme that requires metal cofactors (e.g., Zn²⁺, Mg²⁺), the compound could be inactivating the enzyme by sequestering these ions, rather than by binding to a specific active site.

    • How to Check: Perform an experiment where you add a strong, non-interfering chelator like EDTA to the assay. If EDTA phenocopies the effect of your compound, it suggests the mechanism may involve chelation.

  • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically sequester and inhibit proteins. This behavior can produce reproducible, concentration-dependent inhibition curves that mimic true inhibitors.[6]

    • How to Check: Re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's inhibitory activity is significantly reduced, aggregation is a likely cause.

start Unexpected Assay Signal Observed check_signal Signal High or Low? start->check_signal high_signal High Signal (Potential False Positive) check_signal->high_signal High low_signal Low Signal (Potential False Negative/Inhibition) check_signal->low_signal Low autofluor Run Compound-Only Control to Measure Autofluorescence. high_signal->autofluor quenching Check Compound Absorbance Spectrum for Overlap with Assay Fluorophore. low_signal->quenching chelation Is a Metal Cofactor Required? Test effect of EDTA. quenching->chelation aggregation Is inhibition reversed by adding 0.01% Triton X-100? chelation->aggregation cytotox For Cell-Based Assays: Run parallel cytotoxicity assay (MTT, LDH). aggregation->cytotox

Sources

Technical Support Center: 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during their experiments. Given the limited direct research on this specific molecule, this guide synthesizes data from the broader classes of quinoline-3-carboxylic acids and 8-hydroxyquinolines to provide a predictive and proactive troubleshooting framework.

Frequently Asked Questions (FAQs)

Q1: What are the potential, uncharacterized off-target activities of this compound that I should be aware of?

A1: Based on its structural motifs, two primary off-target activities should be considered:

  • Kinase Inhibition : The quinoline scaffold is a common feature in many kinase inhibitors.[1][2][3] It is plausible that this compound could exhibit inhibitory activity against a range of kinases, such as receptor tyrosine kinases (e.g., PDGFR, EGFR, c-Met) and serine/threonine kinases (e.g., Pim-1).[2][4][5] Unintended kinase inhibition can lead to pleiotropic effects on cell signaling, proliferation, and survival.

  • Metal Ion Chelation : The 8-hydroxyquinoline component of the molecule is a well-documented, potent chelator of divalent metal ions, including iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺).[6][7][8] This can disrupt the function of metalloenzymes and interfere with cellular processes dependent on these metal cofactors.

Q2: My cells are showing unexpected levels of apoptosis or growth arrest. Could this be an off-target effect?

A2: Yes, this is a strong possibility. Both unintended kinase inhibition and metal ion chelation can lead to cytotoxicity. For example, inhibition of critical survival kinases can trigger apoptosis. Similarly, the chelation of iron can disrupt mitochondrial function and induce ferroptosis, a form of iron-dependent cell death.

Q3: How can I differentiate between on-target and potential off-target effects in my experiments?

A3: The gold standard is to include rigorous controls. A rescue experiment is often informative. For instance, if you hypothesize that the observed effect is due to the chelation of a specific metal ion, you could try to rescue the phenotype by supplementing the media with that ion. Additionally, using a structurally related but inactive analog of your compound can help to distinguish specific on-target effects from non-specific or off-target effects.

Troubleshooting Guide: Unexpected Experimental Outcomes

Issue 1: Inconsistent results or unexpected changes in cell signaling pathways.

Potential Cause: Off-target kinase inhibition. The quinoline core is a privileged scaffold for kinase inhibitors, and your compound may be unintentionally inhibiting one or more kinases in your cellular model.[1][3]

Troubleshooting Workflow:

  • Hypothesize Potential Kinase Targets: Review the literature for known inhibitors of the signaling pathway you are studying and look for structural similarities to your compound.

  • In Vitro Kinase Profiling: The most direct way to identify off-target kinase activity is to perform a broad-panel kinase screen. This can be done through commercial services that test your compound against hundreds of kinases.

  • Cell-Based Validation: If a specific off-target kinase is identified, you can validate this in your cells using techniques like Western blotting to check the phosphorylation status of its downstream targets.

Experimental Protocol: Validating Off-Target Kinase Inhibition

  • Treat Cells: Culture your cells and treat them with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Prepare Lysates: After the desired treatment time, wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the suspected off-target kinase and its key downstream substrates.

    • Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analyze Results: A decrease in the ratio of phosphorylated to total protein for the suspected kinase or its substrates would indicate off-target inhibition.

Logical Workflow for Troubleshooting Kinase Inhibition

A Unexpected Change in Cell Signaling B Hypothesize Off-Target Kinase Inhibition A->B C Perform Broad-Panel Kinase Screen B->C D Identify Potential Off-Target Kinase(s) C->D Hits Found G No Significant Hits C->G No Hits E Validate in Cellular Context (Western Blot) D->E F Confirm Off-Target Effect E->F Phosphorylation Decreased H Consider Other Off-Target Mechanisms G->H

Caption: Troubleshooting workflow for suspected off-target kinase inhibition.

Issue 2: Evidence of oxidative stress, mitochondrial dysfunction, or unexpected cytotoxicity.

Potential Cause: Metal ion chelation by the 8-hydroxyquinoline moiety.[6][7] This can deplete essential metal ions, leading to the inhibition of metalloenzymes and the generation of reactive oxygen species (ROS).

Troubleshooting Workflow:

  • Assess ROS Production: Use a fluorescent probe, such as DCFDA, to measure intracellular ROS levels by flow cytometry or fluorescence microscopy after treatment with your compound.

  • Metal Rescue Experiment: Determine if the observed phenotype can be reversed by supplementing the cell culture medium with specific metal ions (e.g., FeSO₄, ZnCl₂, CuCl₂).

  • Mitochondrial Function Assays: Evaluate mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE or JC-1) or by measuring oxygen consumption rates.

Experimental Protocol: Metal Rescue Experiment

  • Cell Plating: Seed your cells at an appropriate density in a multi-well plate.

  • Co-treatment: Treat the cells with this compound alone or in combination with a range of concentrations of a specific metal salt (e.g., 1-100 µM FeSO₄). Include controls for the vehicle and the metal salt alone.

  • Assess Viability: After the desired incubation period (e.g., 24-72 hours), measure cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).

  • Data Analysis: If the addition of a specific metal ion rescues the cells from the compound-induced toxicity, it strongly suggests that the off-target effect is due to the chelation of that ion.

Signaling Pathway: Metal Chelation and Oxidative Stress

Compound 6,8-Dimethyl-4-hydroxyquinoline- 3-carboxylic acid Chelation Chelation Compound->Chelation Metal Intracellular Fe²⁺/Zn²⁺ Metal->Chelation Depletion Metal Ion Depletion Chelation->Depletion Metalloenzyme Metalloenzyme Inhibition Depletion->Metalloenzyme Mitochondria Mitochondrial Dysfunction Depletion->Mitochondria CellDeath Oxidative Stress & Cell Death Metalloenzyme->CellDeath ROS Increased ROS Mitochondria->ROS ROS->CellDeath

Caption: Potential mechanism of cytotoxicity via metal ion chelation.

Quantitative Data Summary

While specific IC₅₀ values for this compound are not available in the public domain, the following table provides representative data for the parent 8-hydroxyquinoline scaffold to illustrate its metal-chelating potential.

Metal Ion8-Hydroxyquinoline Log K₁8-Hydroxyquinoline Log K₂Overall Stability (log β₂)
Cu²⁺12.811.724.5
Ni²⁺11.29.921.1
Co²⁺10.49.219.6
Zn²⁺10.59.520.0
Fe²⁺8.07.015.0
Data adapted from comparative studies on 8-hydroxyquinoline derivatives.[8]

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).PubMed.[Link]
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline deriv
  • Review on recent development of quinoline for anticancer activities.ScienceDirect.[Link]
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • Hydroxyquinolines as Iron Chelators.

Sources

Technical Support Center: 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. Due to the limited specific literature on this compound, this document synthesizes information from established synthesis routes for quinoline and 4-hydroxyquinoline-3-carboxylic acid derivatives to provide a robust framework for troubleshooting experimental variability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound.

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a solid organic compound. Key identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 948288-96-8[1][2]
Molecular Formula C₁₂H₁₁NO₃[1][2]
Molecular Weight 217.22 g/mol [1][2]
Appearance Solid
Purity (Typical) ≥95%[2]
Alternate Name 6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[2]

Q2: What are the general synthetic routes for producing 4-hydroxyquinoline-3-carboxylic acids?

A2: The synthesis of 4-hydroxyquinoline-3-carboxylic acids and their derivatives often involves the cyclization of an aniline derivative with a β-ketoester or a similar three-carbon component.[3][4] Common named reactions that form the basis for these syntheses include the Conrad-Limpach-Knorr synthesis and the Gould-Jacobs reaction.[3][4] These methods generally involve the condensation of an arylamine with a β-ketoester, followed by a thermal cyclization.[3] The choice of solvent, catalyst, and reaction temperature can significantly impact the yield and purity of the final product.[5]

Q3: What safety precautions should be taken when working with this compound and its precursors?

Part 2: Troubleshooting Experimental Variability

This section provides a detailed guide to identifying and resolving common issues encountered during the synthesis, purification, and characterization of this compound.

Synthesis Stage

Variability in the synthesis stage often manifests as low yield or the formation of significant side products.

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields in quinoline synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The starting aniline (2,4-dimethylaniline for this specific synthesis) must be pure. Aniline derivatives are susceptible to oxidation and may contain colored impurities that can inhibit the reaction. Consider distillation or recrystallization of the aniline if its purity is questionable.

  • Reaction Temperature and Time: The cyclization step in quinoline synthesis is often temperature-sensitive.[5] If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like side products. It is crucial to carefully control the temperature as specified in general protocols for similar syntheses. Optimization may be required, involving incremental adjustments to the temperature and monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can also be extended if incomplete conversion is observed, but this should be balanced against the risk of side product formation.[5]

  • Catalyst Activity: Many quinoline syntheses rely on acid catalysts (e.g., sulfuric acid, polyphosphoric acid) or other catalysts to promote cyclization.[7] The concentration and activity of the catalyst are critical. Ensure the catalyst is not old or degraded. The choice of catalyst can also be optimized; for instance, greener alternatives are being explored to improve reaction efficiency.[8][9]

  • Atmosphere Control: Some reactions, particularly those involving sensitive reagents, may benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Workflow for Optimizing Synthesis Yield

G cluster_start Initial Low Yield cluster_troubleshooting Troubleshooting Steps cluster_action Corrective Actions cluster_end Outcome start Low Yield Observed reagent_purity Check Purity of Starting Materials (Aniline, Ketoester) start->reagent_purity temp_time Optimize Reaction Temperature and Time reagent_purity->temp_time Purity confirmed purify_reagents Purify/Replace Reagents reagent_purity->purify_reagents Impurity suspected catalyst Evaluate Catalyst Activity and Loading temp_time->catalyst Optimized optimize_conditions Systematic Condition Screening (DOE) temp_time->optimize_conditions Incomplete conversion or side products atmosphere Consider Inert Atmosphere catalyst->atmosphere Optimized new_catalyst Test Alternative Catalysts catalyst->new_catalyst Poor performance run_inert Run Reaction Under N2/Ar atmosphere->run_inert Oxidation suspected end_goal Improved Yield atmosphere->end_goal Not necessary purify_reagents->temp_time optimize_conditions->catalyst new_catalyst->atmosphere run_inert->end_goal

Caption: A decision-making workflow for troubleshooting low reaction yields.

Q5: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

A5: Side product formation is a common issue, often related to the reaction conditions.

  • Identification: Use analytical techniques like TLC, LC-MS, and NMR to identify the structures of the side products. Understanding the side products can provide clues about the competing reaction pathways.

  • Common Side Products and Causes:

    • Incomplete Cyclization: The intermediate from the initial condensation may be present if the cyclization temperature is too low or the reaction time is too short.

    • Alternative Cyclization Pathways: Depending on the aniline and β-ketoester used, different cyclization pathways may be possible, leading to isomeric quinoline products. The regioselectivity is often dictated by the reaction conditions.

    • Polymerization/Tar Formation: This is common at excessively high temperatures.

  • Minimization Strategies:

    • Temperature Control: As with low yields, precise temperature control is critical. A lower temperature may favor the desired product, even if it requires a longer reaction time.

    • Order of Reagent Addition: The order in which reagents are added can influence the outcome. For instance, pre-mixing the aniline and catalyst before adding the β-ketoester might be beneficial in some cases.

    • Solvent Choice: The polarity and boiling point of the solvent can affect reaction rates and selectivity. Experimenting with different solvents may be necessary.

Work-up and Purification

The properties of 4-hydroxyquinoline-3-carboxylic acids can present challenges during purification.

Q6: The crude product is difficult to purify. What purification strategies are most effective?

A6: The carboxylic acid and hydroxyquinoline moieties make the molecule amphoteric, which can complicate purification.

  • Recrystallization: This is often the most effective method for purifying the final product. The choice of solvent is critical. A solvent system that dissolves the compound at high temperatures but poorly at low temperatures is ideal. Common solvents to screen include ethanol, acetic acid, DMF, or mixtures with water.

  • Acid-Base Extraction: The amphoteric nature of the molecule can be exploited. The compound can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the carboxylic acid and phenol, forming a water-soluble salt. This solution can then be washed with an organic solvent to remove non-acidic impurities. Subsequently, acidifying the aqueous layer will precipitate the pure product, which can be collected by filtration.

  • Column Chromatography: This can be challenging due to the compound's polarity and potential for streaking on silica gel. If chromatography is necessary, consider using a polar mobile phase and potentially adding a small amount of acetic acid or formic acid to suppress the ionization of the carboxylic acid group and improve the peak shape. Reverse-phase chromatography may also be an option.

Purification Decision Tree

G start Crude Product Obtained is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No screen_solvents Screen Solvents (e.g., EtOH, AcOH, DMF/H2O) recrystallize->screen_solvents screen_solvents->acid_base Failure pure_product Pure Product screen_solvents->pure_product Success dissolve_base Dissolve in aq. base (e.g., NaHCO3) acid_base->dissolve_base wash_organic Wash with organic solvent dissolve_base->wash_organic precipitate_acid Acidify to precipitate product wash_organic->precipitate_acid chromatography Consider Column Chromatography precipitate_acid->chromatography Still impure precipitate_acid->pure_product normal_phase Normal Phase (Silica) (add acid to mobile phase) chromatography->normal_phase reverse_phase Reverse Phase (C18) chromatography->reverse_phase normal_phase->pure_product reverse_phase->pure_product oily_product Product is an oil or highly impure solid

Caption: A decision tree for selecting a purification strategy for the crude product.

Characterization

Accurate characterization is essential to confirm the structure and purity of the final compound.

Q7: My characterization data (NMR, MS) is inconsistent with the expected structure. What could be the issue?

A7: Inconsistent analytical data usually points to impurities or an incorrect structural assignment.

  • NMR Spectroscopy (¹H and ¹³C):

    • Unexpected Peaks: These indicate the presence of impurities (e.g., residual solvent, starting materials, or side products). Integrate the peaks to estimate the level of impurity.

    • Broad Peaks: The acidic protons of the carboxylic acid and hydroxyl groups can exchange with water, leading to broad signals. This can be confirmed by adding a drop of D₂O to the NMR tube, which will cause these peaks to disappear.

    • Tautomerism: The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-quinolone form. This can sometimes lead to the appearance of two sets of signals or broadened peaks, depending on the solvent and temperature.

  • Mass Spectrometry (MS):

    • Incorrect Molecular Ion Peak: If the observed mass does not correspond to the expected molecular weight (217.22 g/mol ), it suggests either the presence of a major impurity or that the desired product was not formed. Check for masses corresponding to starting materials or potential side products.

  • Cross-Verification: Always use multiple analytical techniques to confirm the structure and purity. For example, an LC-MS analysis can correlate chromatographic peaks with their mass-to-charge ratios, providing a clearer picture of the product mixture. A Certificate of Analysis from a commercial supplier can provide reference spectra (NMR, HPLC, LC-MS) to compare against.[10]

References

  • International Journal of Pharmaceutical Sciences.
  • Amerigo Scientific. This compound. [Link]
  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • RSC Publishing. Recent advances in the synthesis of quinolines: a review. [Link]
  • TÜBİTAK Academic Journals. Advances in polymer based Friedlander quinoline synthesis. [Link]
  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
  • Google Patents. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • ResearchGate.
  • MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
  • SciSpace.
  • ResearchGate.

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Technical Support Center: 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (CAS 948288-96-8).[1] This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this compound. The following question-and-answer guide provides in-depth, field-proven insights to ensure the success of your experiments.

Section 1: Synthesis and Purification

The synthesis of 4-hydroxyquinoline-3-carboxylic acids is most commonly achieved via the Gould-Jacobs reaction.[2] This multi-step process involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[3][4] This section addresses the frequent hurdles in this synthetic route.

FAQ: I'm getting a low yield in my Gould-Jacobs synthesis of this compound. What are the common pitfalls?

Low yields in the Gould-Jacobs synthesis are a frequent issue and can typically be traced back to one of three critical areas: the initial condensation, the thermal cyclization, or the final hydrolysis step.

  • Incomplete Condensation: The initial reaction between 2,4-dimethylaniline and diethyl ethoxymethylenemalonate (DEEM) is a Michael addition followed by the elimination of ethanol.[2] This step is usually efficient, but ensuring the purity of your starting aniline is paramount. Impurities can lead to unwanted side reactions.[5]

  • Suboptimal Cyclization: This is the most critical and often problematic step. The intramolecular cyclization of the anilidomethylenemalonate intermediate requires very high temperatures, typically in the range of 250-300 °C.[3][4]

    • Causality: Insufficient temperature or reaction time will result in incomplete conversion to the quinoline scaffold.[3] Conversely, excessively high temperatures or prolonged heating can lead to product degradation and decarboxylation, significantly reducing the yield.[3][4] A thorough time-temperature optimization is crucial to find the sweet spot between efficient cyclization and minimal degradation.

  • Inefficient Hydrolysis: The final step is the saponification of the ethyl ester to the carboxylic acid. Using a standard base like sodium hydroxide in an ethanol/water mixture is typical.[6] If the reaction is incomplete, you will be left with the ethyl ester precursor, complicating purification.

Workflow: Gould-Jacobs Synthesis of this compound

Gould_Jacobs_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification Reactants 2,4-Dimethylaniline + Diethyl Ethoxymethylenemalonate Intermediate Diethyl 2-(((2,4-dimethylphenyl)amino)methylene)malonate Reactants->Intermediate ~110-130°C (Ethanol Elimination) Cyclization_Product Ethyl 6,8-dimethyl-4-hydroxy quinoline-3-carboxylate Intermediate->Cyclization_Product High Temp (e.g., 250°C) (Dowtherm A or similar) Final_Product 6,8-Dimethyl-4-hydroxy quinoline-3-carboxylic acid Cyclization_Product->Final_Product NaOH / EtOH, H2O Reflux

Caption: Key stages of the Gould-Jacobs synthesis pathway.

FAQ: How can I optimize the critical thermal cyclization step?

Optimizing the high-temperature cyclization is key to a successful synthesis. Below is a table of parameters to consider, based on principles of the Gould-Jacobs reaction.[3]

ParameterRecommendationRationale & Expert Insight
Heat Transfer Solvent Dowtherm A, Diphenyl etherThese solvents have high boiling points (>250 °C), allowing for stable and uniform heating, which is critical for this reaction. Direct heating on a hot plate can create hot spots leading to localized degradation.
Temperature 240-260 °CThis range is typically effective. Start at 250 °C. If you observe significant charring or darkening, reduce the temperature. If the reaction is sluggish (monitored by TLC), cautiously increase it.
Reaction Time 5-30 minutesThis reaction is often surprisingly fast at the correct temperature.[3] Monitor the disappearance of the intermediate by TLC. Prolonged heating rarely improves the yield and often promotes degradation.
Atmosphere Inert (Nitrogen or Argon)While not always reported, using an inert atmosphere can prevent oxidative side reactions at these high temperatures, preserving your yield.
FAQ: What is the best method to purify the crude product? I'm having trouble with recrystallization.

The crude product often contains unreacted starting materials, the intermediate ester, and thermal degradation byproducts. A multi-step purification strategy is often most effective.

Purification Strategy Flowchart

Purification_Workflow Start Crude Solid Product AcidBase Perform Acid-Base Extraction? Start->AcidBase Recrystallize Recrystallization AcidBase->Recrystallize Yes (Recommended) Chromatography Column Chromatography? AcidBase->Chromatography No Recrystallize->Chromatography Impurities Remain FinalProduct Pure Compound Recrystallize->FinalProduct Purity >95% Chromatography->Recrystallize Yes Chromatography->FinalProduct No

Caption: Decision tree for purifying the target compound.

Protocol 1: Purification by Acid-Base Extraction

This technique is highly effective for separating carboxylic acids from neutral or basic impurities.[7]

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will deprotonate to its water-soluble carboxylate salt and move to the aqueous layer. Neutral impurities (like the intermediate ester or Dowtherm A) will remain in the organic layer. Repeat the extraction 2-3 times.

  • Back-washing: Combine the aqueous extracts and wash with a small amount of fresh ethyl acetate to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly acidify with concentrated HCl while stirring until the pH is ~2. The purified this compound will precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.[6][7]

Protocol 2: Recrystallization

If acid-base extraction is insufficient, recrystallization is the next step. Finding the right solvent is key.

Solvent SystemSuitability
Ethanol or Isopropanol Often a good starting point. The compound may be soluble when hot and less soluble when cold.[6]
N,N-Dimethylformamide (DMF) / Water Dissolve the compound in a minimum amount of hot DMF and slowly add hot water until turbidity persists. Allow to cool slowly.
Acetic Acid / Water Similar to DMF/water, useful for acidic compounds.

Section 2: Characterization & Quality Control

Confirming the structure and purity of your final compound is non-negotiable for its use in further applications.

FAQ: How can I confirm the purity of my synthesized compound using HPLC?

A reverse-phase HPLC method is ideal for assessing the purity of this compound. Due to the compound's acidic nature, peak tailing can be an issue on standard C18 columns.[8] Using an acidic modifier in the mobile phase is essential.

Table: Starting HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic AcidAcidic modifier sharpens peaks of acidic analytes.[8]
Mobile Phase B Acetonitrile + 0.1% TFA or Formic AcidStandard organic solvent for reverse phase.
Gradient 10% to 95% B over 20 minutesA broad gradient is a good starting point to elute the parent compound and any potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 330 nmQuinolines have strong UV absorbance. Monitoring multiple wavelengths can help distinguish impurities.
Injection Volume 10 µLStandard injection volume.

Interpreting the Results: A pure sample should show a single major peak. The presence of other peaks indicates impurities. If unknown peaks are present, consider analysis by LC-MS to identify their mass and potential structure.[9]

Section 3: Solubility & Solution Preparation

Poor solubility is a common failure point in biological assays. This compound's planar structure and carboxylic acid group present unique challenges.

FAQ: I'm struggling to dissolve the compound for my biological assays. What solvents are recommended?

Directly dissolving this compound in aqueous buffers like PBS will likely fail due to its low solubility. A common strategy is to first prepare a high-concentration stock solution in an organic solvent.

Solubility Optimization Workflow

Solubility_Workflow Start Solid Compound DMSO Try DMSO (up to 100 mM) Start->DMSO Soluble Soluble? DMSO->Soluble Dilute Dilute into Aqueous Buffer (Final DMSO <0.5%) Soluble->Dilute Yes NaOH Try 1 eq. NaOH (aq) to form sodium salt Soluble->NaOH No Success Homogeneous Solution Dilute->Success NaOH->Soluble

Caption: Stepwise guide for preparing assay solutions.

Recommended Solvents:

  • DMSO (Primary Choice): This is the most common solvent for creating stock solutions of drug-like molecules.[9][10] You should be able to achieve a stock concentration of 10-50 mM.

  • N,N-Dimethylformamide (DMF): An alternative to DMSO if required.

  • Aqueous Base: For some applications, you can prepare a stock solution by dissolving the compound in one equivalent of 1M NaOH to form the more soluble sodium salt. Neutralize carefully to the desired pH before use, though be aware that the free acid may precipitate out if the pH drops below its pKa.

Important: When diluting the organic stock solution into your aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.

Section 4: Stability & Storage

FAQ: What are the recommended storage conditions for the solid and its stock solutions?

Proper storage is crucial to maintain the integrity of the compound.

  • Solid Compound: Store at room temperature or refrigerated (2-8 °C), protected from light, and in a tightly sealed container to keep it dry.

  • Stock Solutions (in DMSO): Store in small aliquots at -20 °C or -80 °C.[9] Avoid repeated freeze-thaw cycles, which can lead to degradation and moisture absorption by the DMSO. Using anhydrous grade DMSO is recommended to prevent hydrolysis of any potential ester impurities.[9]

FAQ: How can I assess the stability of my compound in my assay buffer?

If your experiments run for several hours or days, you must confirm that your compound is stable under the assay conditions (e.g., 37 °C, specific pH).

Protocol 3: Simple Stability Assessment

  • Preparation: Prepare a solution of your compound in the final assay buffer at the highest concentration you plan to use.

  • Incubation: Incubate the solution under the exact conditions of your assay (temperature, light, etc.).

  • Analysis: At various time points (e.g., 0, 2, 6, 24 hours), take an aliquot and analyze it by HPLC using the method described above.

  • Evaluation: Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.[9]

By systematically addressing these common issues, researchers can improve the efficiency of their synthesis, ensure the quality of their material, and generate reliable data in subsequent applications.

References

  • BenchChem. (2025). Troubleshooting common problems in 7-chloroquinoline synthesis. BenchChem Technical Support.
  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction.
  • Musioł, R., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(18), 4048. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid.
  • Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Abebe, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21366-21388. [Link]
  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
  • Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1426-1435. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Quinolone-3-carboxylic acid.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]
  • BenchChem. (2025). Technical Support Center: Purification of 2,6-Dimethylquinoline-4-carboxylic Acid. BenchChem Technical Support.
  • BenchChem. (2025). Stability of 2,6-Dimethylquinoline-4-carboxylic acid in different solvents. BenchChem Technical Support.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

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Technical Support Center: Protocol Refinement for 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive support center for researchers, scientists, and drug development professionals working with 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. It addresses common challenges encountered during its synthesis, purification, and characterization through a series of detailed troubleshooting guides and frequently asked questions (FAQs). The content is structured to offer practical, experience-driven solutions, explaining the scientific principles behind each experimental choice to ensure protocol integrity and reproducibility.

Introduction

This compound is a quinoline derivative of significant interest in medicinal chemistry and drug development.[1] The 4-quinolone-3-carboxylic acid scaffold is a well-established pharmacophore, forming the core of numerous antibacterial agents.[1] The synthesis of this specific derivative, however, can present challenges related to reaction control, product yield, and purity. This guide is designed to serve as a go-to resource for overcoming these hurdles, providing in-depth, actionable advice grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common questions and immediate concerns that may arise during the synthesis and handling of this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for synthesizing 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction.[2][3] This reaction involves the condensation of an appropriately substituted aniline—in this case, 2,4-dimethylaniline—with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[3]

Q2: My Gould-Jacobs reaction is resulting in a low yield of the desired product. What are the likely causes?

A2: Low yields in the Gould-Jacobs reaction can often be attributed to incomplete cyclization or side reactions. The cyclization step is thermally demanding and requires high temperatures to proceed efficiently.[4] Insufficient temperature or reaction time can lead to the accumulation of the intermediate anilidomethylenemalonic ester. Additionally, side reactions, such as the formation of tars, can reduce the overall yield.[5]

Q3: I am observing a significant amount of tar-like byproducts in my reaction mixture. How can I minimize this?

A3: Tar formation is a common issue in many classical quinoline syntheses, often due to the harsh reaction conditions.[5] In the context of the Gould-Jacobs reaction, optimizing the cyclization temperature and time is crucial. Using a high-boiling, inert solvent can help to maintain a consistent temperature and improve yields.[6][7] Some modern approaches also utilize microwave heating to reduce reaction times and potentially minimize byproduct formation.[5][8]

Q4: What is the best method for purifying the crude this compound?

A4: Recrystallization is a highly effective method for purifying the crude product.[9] Given the carboxylic acid functionality, acid-base extraction can also be a powerful technique to separate the desired product from neutral or basic impurities.[9] The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then separated and acidified to precipitate the purified carboxylic acid.[9]

Q5: Is this compound expected to be a solid at room temperature?

A5: Yes, this compound is a solid at room temperature.[10]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for troubleshooting specific experimental issues.

Guide 1: Low Yield in the Gould-Jacobs Reaction

Problem: The isolated yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Cyclization 1. Optimize Cyclization Temperature: Ensure the reaction temperature is sufficiently high (typically ~250 °C) for the thermal cyclization step. Consider using a high-boiling solvent like diphenyl ether or mineral oil to maintain a consistent high temperature.[6] 2. Increase Reaction Time: Prolong the heating period for the cyclization step to allow the reaction to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) if possible.The cyclization in the Gould-Jacobs reaction is an electrocyclic reaction that requires significant thermal energy to overcome the activation barrier.[3][6]
Sub-optimal Reactant Ratio 1. Adjust Stoichiometry: While a 1:1 molar ratio of the aniline and diethyl ethoxymethylenemalonate is theoretically required, a slight excess of the more volatile reactant may be beneficial to compensate for any loss during heating.Ensuring an optimal concentration of reactants can drive the reaction equilibrium towards product formation according to Le Chatelier's principle.
Side Reactions/Decomposition 1. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline starting material at high temperatures. 2. Moderate Heating: While high temperatures are necessary, excessive heat can lead to decomposition and tar formation.[11] Use a controlled heating source like a sand bath or heating mantle with a temperature controller.Anilines are susceptible to oxidation, especially at elevated temperatures. An inert atmosphere minimizes the presence of oxygen, reducing the likelihood of oxidative side reactions.
Guide 2: Product Purification Challenges

Problem: Difficulty in obtaining a pure sample of this compound after the initial work-up.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Scientific Rationale
Persistent Impurities after Recrystallization 1. Solvent Screening: Experiment with different recrystallization solvents or solvent mixtures. A good solvent will dissolve the compound when hot but have low solubility when cold, while the impurities remain soluble at all temperatures. 2. Activated Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtration to adsorb them.The principle of recrystallization relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.
Emulsion Formation during Acid-Base Extraction 1. Addition of Brine: Add a saturated sodium chloride solution (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can facilitate layer separation.Emulsions are stabilized by surfactants or finely divided solids at the interface of two immiscible liquids. Increasing the polarity of the aqueous phase can destabilize the emulsion.
Product Loss During Work-up 1. Check Aqueous Layers: After extraction, do not discard the aqueous layers until the product has been successfully isolated and characterized. The product may have higher water solubility than anticipated.[12] 2. Minimize Transfers: Each transfer of the product from one container to another can result in some loss. Streamline the work-up procedure to minimize the number of transfers.Carboxylic acids can have some solubility in acidic aqueous solutions, and their salts are highly soluble in aqueous bases. It is crucial to confirm the absence of the product in all phases before discarding them.

Experimental Protocols

Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction

Materials:

  • 2,4-Dimethylaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or high-boiling mineral oil)

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of 2,4-dimethylaniline and diethyl ethoxymethylenemalonate. A slight excess of DEEM can be used. Gently heat the mixture (e.g., to 100-120 °C) for a short period (30-60 minutes) to facilitate the initial condensation reaction and removal of ethanol.

  • Cyclization: Add a high-boiling solvent such as diphenyl ether to the reaction mixture. Heat the mixture to approximately 250 °C under a reflux condenser for 1-2 hours.[6] Monitor the progress of the cyclization by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling. The crude product can be collected by filtration and washed with a low-boiling organic solvent like hexane to remove the high-boiling solvent.

  • Saponification: The resulting ester is then saponified by refluxing with an aqueous solution of sodium hydroxide.

  • Acidification: After cooling, the solution is acidified with hydrochloric acid to precipitate the this compound.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF).[13]

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will react to form its sodium salt and move into the aqueous layer.

  • Separation: Separate the aqueous layer and wash it with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2-3). The purified product will precipitate out of the solution.

  • Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Aniline 2,4-Dimethylaniline Condensation Condensation (100-120 °C) Aniline->Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Condensation Intermediate Anilidomethylene- malonic Ester Condensation->Intermediate -EtOH Cyclization Thermal Cyclization (~250 °C) Intermediate->Cyclization Heat Ester Ethyl 6,8-Dimethyl-4-hydroxy- quinoline-3-carboxylate Cyclization->Ester -EtOH Saponification Saponification (NaOH, Reflux) Ester->Saponification Salt Sodium Salt Saponification->Salt Acidification Acidification (HCl) Salt->Acidification Final_Product 6,8-Dimethyl-4-hydroxy- quinoline-3-carboxylic acid Acidification->Final_Product

Caption: Workflow for the Gould-Jacobs synthesis of the target compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Intermediate TLC shows accumulation of intermediate? Start->Check_Intermediate Check_TLC TLC shows unreacted starting material? Check_Byproducts Significant tarring or multiple byproducts? Check_TLC->Check_Byproducts No Optimize_Condensation Optimize initial condensation step. Check_TLC->Optimize_Condensation Yes Check_Intermediate->Check_TLC No Increase_Time_Temp Increase reaction time or temperature for cyclization. Check_Intermediate->Increase_Time_Temp Yes Refine_Conditions Refine reaction conditions (e.g., inert atmosphere, solvent). Check_Byproducts->Refine_Conditions Yes Purification_Issue Consider product loss during work-up/purification. Check_Byproducts->Purification_Issue No

Caption: Decision tree for troubleshooting low product yield.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • J&K Scientific. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid | 34785-11-0.
  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • BLDpharm. (n.d.). 948288-96-8|this compound.
  • National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChemLite. (n.d.). 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid (C12H11NO3).
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 948288-96-8.
  • PubChem. (n.d.). 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
  • Vasava, A., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid.
  • ChemicalBook. (n.d.). This compound.
  • MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • Organic Syntheses. (n.d.). 3-hydroxyquinoline.
  • Simson Pharma Limited. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid | CAS No- 34785-11-0.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Dimethylquinoline-4-carboxylic Acid.
  • Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid | CAS 486-74-8.
  • National Center for Biotechnology Information. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry.
  • ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • Santa Cruz Biotechnology. (n.d.). 7,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | CAS 53164-36-6.
  • Amerigo Scientific. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0.

Sources

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid common experimental errors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (CAS 948288-96-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered during the synthesis, purification, and characterization of this important quinoline derivative. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face in the lab.

Part 1: Troubleshooting Guides

This section is dedicated to resolving specific problems that may arise during your experimental workflow. We delve into the causality behind these issues and provide actionable solutions.

Synthesis: The Gould-Jacobs Reaction

The synthesis of this compound typically follows the Gould-Jacobs reaction, which involves the condensation of 2,4-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization and subsequent hydrolysis.[1][2][3]

Issue 1: Low Yield or Incomplete Cyclization

Question: My Gould-Jacobs cyclization is resulting in a very low yield of the desired this compound ethyl ester, or the reaction is not proceeding to completion. What are the potential causes and solutions?

Answer: This is a frequent challenge in the Gould-Jacobs reaction, primarily due to the high energy barrier of the thermal cyclization step.[4] Let's break down the likely culprits:

  • Potential Cause 1: Insufficient Cyclization Temperature. The thermal electrocyclization requires a significant amount of energy, typically temperatures above 250°C.[4] If the temperature is too low, the reaction will be slow or may not proceed at all.

    • Solution: Ensure your reaction setup can achieve and maintain the required high temperature. High-boiling point, inert solvents like diphenyl ether or Dowtherm A are commonly used to reach temperatures in the 250-300°C range.[4] Consider using a sand bath or a heating mantle with a temperature controller for uniform heating. Microwave-assisted synthesis can also be an effective alternative to conventional heating, often leading to shorter reaction times and improved yields.[5][6][7][8]

  • Potential Cause 2: Reaction Time is Not Optimized. The duration of heating is critical. Insufficient time will lead to an incomplete reaction, while excessive heating can cause degradation of the product.[6]

    • Solution: Optimization of the reaction time is crucial. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) if possible. A time-course study can help determine the optimal heating duration for your specific setup.

  • Potential Cause 3: Inefficient Heating Method. Localized overheating can lead to the decomposition of starting materials and products, resulting in tar formation and reduced yields.[4]

    • Solution: Vigorous and efficient stirring is essential to maintain a uniform temperature throughout the reaction mixture and prevent "hot spots."[4]

Issue 2: Formation of a Dark, Tarry Material

Question: My reaction mixture is turning into a dark, tarry material, making product isolation extremely difficult. How can I prevent this?

Answer: Tar formation is a common side reaction in high-temperature quinoline syntheses.[4][5] It is often a result of decomposition of the starting materials or the product.

  • Potential Cause 1: Localized Overheating. As mentioned previously, uneven heating can cause localized temperatures to exceed the decomposition point of your compounds.

    • Solution: Ensure uniform heating and vigorous stirring.[4]

  • Potential Cause 2: Oxidation. At high temperatures, the aniline derivative or the quinoline product can be susceptible to oxidation, leading to colored, polymeric byproducts.

    • Solution: Performing the reaction under an inert atmosphere of nitrogen or argon can help to minimize oxidative side reactions.

  • Potential Cause 3: Highly Exothermic Reaction. Some classical quinoline syntheses, like the Skraup reaction, are violently exothermic, which can lead to a loss of control and tar formation.[1] While the Gould-Jacobs reaction is typically more controlled, the initial condensation can be exothermic.

    • Solution: For the initial condensation step, consider controlling the rate of addition of reactants and using an ice bath if necessary. For the cyclization, a gradual increase to the target temperature is advisable.

Issue 3: Difficulty in Product Isolation and Crystallization

Question: After the work-up, my product is an oil that is difficult to purify and will not crystallize. What can I do?

Answer: This issue often points to the presence of impurities or residual high-boiling solvent.[4]

  • Potential Cause 1: Residual High-Boiling Solvent. Solvents like diphenyl ether are notoriously difficult to remove completely and can prevent the product from solidifying.[4]

    • Solution: After the reaction, allow the mixture to cool, and the product may precipitate. The solid can then be collected by filtration and washed with a low-boiling solvent like petroleum ether or hexane to remove the high-boiling solvent.[9] If the product remains oily, trituration with a non-polar solvent can help induce crystallization.

  • Potential Cause 2: Presence of Impurities. Tarry materials or other side products can act as crystallization inhibitors.[4]

    • Solution: An acid-base extraction can be a highly effective purification step.[10] Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate). The carboxylic acid will be converted to its water-soluble carboxylate salt and move to the aqueous layer, leaving neutral impurities behind. The aqueous layer can then be washed with a fresh organic solvent to remove any remaining neutral impurities before being acidified to precipitate the purified product.[10]

Purification
Issue 4: Challenges with Column Chromatography

Question: I am trying to purify the final this compound using silica gel column chromatography, but I am observing significant streaking and poor separation.

Answer: Column chromatography of carboxylic acids on silica gel can indeed be problematic due to the acidic nature of both the compound and the stationary phase, leading to strong adsorption and band tailing.[10]

  • Solution 1: Modify the Eluent. Adding a small amount of a polar, acidic modifier to your eluent system can improve the chromatography. Typically, adding 0.5-2% acetic acid or formic acid to the mobile phase can help to reduce streaking and improve the peak shape.

  • Solution 2: Use Reversed-Phase Chromatography. Reversed-phase (C18) column chromatography is often a more suitable method for purifying carboxylic acids.[10] In this case, you would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a pH modifier like trifluoroacetic acid (TFA).

  • Solution 3: Derivatization. If direct chromatography is not yielding the desired purity, consider temporarily protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The less polar ester will likely behave better on a silica gel column. After purification, the ester can be hydrolyzed back to the carboxylic acid.

Characterization
Issue 5: Ambiguous Spectroscopic Data

Question: I have obtained the 1H NMR and Mass Spectrum of my final product, but the data is not clean, and I am unsure if I have the correct compound.

Answer: Impurities are the most common reason for ambiguous spectroscopic data. Let's look at what to expect for this compound.

  • Expected 1H NMR Signals: The 1H NMR spectrum should show distinct signals for the aromatic protons on the quinoline core, the two methyl groups, and the acidic proton of the carboxylic acid, as well as the hydroxyl proton. The exact chemical shifts will depend on the solvent used (e.g., DMSO-d6).

  • Expected Mass Spectrum: The molecular weight of this compound is 217.22 g/mol .[11][12][13] You should look for the molecular ion peak [M+H]+ at m/z 218.08 or [M-H]- at m/z 216.07 in high-resolution mass spectrometry.[14]

  • Troubleshooting Unclean Spectra:

    • Broad Peaks: Broadening of peaks in the 1H NMR spectrum can be due to the presence of paramagnetic impurities or aggregation.

    • Unexpected Signals: The presence of unexpected signals in the 1H NMR or mass spectrum indicates impurities. Compare your spectra with reference spectra if available. If impurities are present, further purification as described in the previous sections is necessary.

    • Absence of Expected Signals: The absence of a signal for the carboxylic acid proton in the 1H NMR can sometimes occur due to proton exchange with residual water in the NMR solvent. A D2O exchange experiment can confirm this.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and solubility of this compound?

A1: It is typically a solid at room temperature.[11] Its solubility in common organic solvents may be limited, especially in non-polar solvents. It should be soluble in polar aprotic solvents like DMSO and DMF, and its carboxylate salt will be soluble in aqueous base.[15][16]

Q2: What are the key safety precautions to take when working with the synthesis of this compound?

A2: The synthesis involves high temperatures and potentially corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Be cautious when handling high-boiling solvents and when quenching the reaction.

Q3: Can I use a different aniline derivative in the Gould-Jacobs reaction to synthesize other substituted quinolines?

A3: Yes, the Gould-Jacobs reaction is a versatile method for the synthesis of a variety of 4-hydroxyquinoline derivatives.[1][2] The choice of the substituted aniline will determine the substitution pattern on the benzene ring of the quinoline core.

Q4: Are there alternative synthetic routes to 4-hydroxyquinoline-3-carboxylic acids?

A4: While the Gould-Jacobs reaction is common, other classical quinoline syntheses like the Conrad-Limpach-Knorr and Pfitzinger reactions can also be used to produce 4-hydroxyquinolines and their derivatives.[1][5][9][17] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis of Ethyl 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylate

This protocol is a general guideline and may require optimization.

  • In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by TLC.

  • After the initial condensation is complete, add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to 250-260°C for 30-60 minutes to effect cyclization.

  • Allow the reaction mixture to cool to room temperature. The product may precipitate.

  • Filter the solid product and wash thoroughly with a low-boiling solvent like hexane or petroleum ether to remove the diphenyl ether.

  • The crude ethyl ester can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Protocol 2: Hydrolysis to this compound
  • Suspend the crude or purified ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Heat the mixture to reflux and stir until the starting material is no longer detectable by TLC (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Slowly acidify the solution with a strong acid, such as concentrated HCl, with cooling in an ice bath until the pH is acidic (~pH 2).

  • The desired carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Data Summary Table
PropertyValueSource
Molecular Formula C12H11NO3[11][12]
Molecular Weight 217.22 g/mol [11][12][13]
CAS Number 948288-96-8[11][12][18]
Appearance Solid[11]
InChIKey IZUOQXWRSVPGRM-UHFFFAOYSA-N[11][14]
Visual Workflow: Troubleshooting Low Yield in Gould-Jacobs Synthesis

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_temp Is the reaction temperature >250°C? start->check_temp increase_temp Increase temperature. Use high-boiling solvent (e.g., Diphenyl Ether). Consider microwave heating. check_temp->increase_temp No check_time Was the reaction time optimized? check_temp->check_time Yes increase_temp->check_time optimize_time Perform a time-course study. Monitor reaction by TLC. check_time->optimize_time No check_stirring Is stirring vigorous and uniform? check_time->check_stirring Yes optimize_time->check_stirring improve_stirring Improve stirring efficiency. Use a suitable stir bar/mechanical stirrer. check_stirring->improve_stirring No check_atmosphere Was the reaction run under inert atmosphere? check_stirring->check_atmosphere Yes improve_stirring->check_atmosphere use_inert Use N2 or Ar atmosphere to prevent oxidation. check_atmosphere->use_inert No success Improved Yield check_atmosphere->success Yes use_inert->success

Caption: Troubleshooting decision tree for low yield in the Gould-Jacobs synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: The Gould-Jacobs Reaction Cyclization Step.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • Nayak, S. K., & Sahu, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • BLDpharm. (n.d.). 948288-96-8|this compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 948288-96-8.
  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
  • PubChemLite. (n.d.). 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid (C12H11NO3).
  • PubChem. (n.d.). 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid | C12H11NO3 | CID 720014.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
  • Wikiwand. (n.d.). Gould–Jacobs reaction.
  • Benchchem. (n.d.). A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
  • Google Patents. (n.d.). Method for purifying quinolinecarboxylic acid derivative.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Dimethylquinoline-4-carboxylic Acid.
  • Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid | CAS 486-74-8.
  • Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy.

Sources

Technical Support Center: 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (CAS 948288-96-8). This document provides in-depth guidance on the proper storage, handling, and stability of this compound to ensure the integrity and reproducibility of your experimental results. As researchers and drug development professionals, understanding the chemical behavior of your reagents is paramount. This guide is structured as a series of frequently asked questions and troubleshooting scenarios drawn from common laboratory experiences.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximum shelf life, the solid compound should be stored in a tightly sealed container in a dry environment, protected from light. While room temperature may be acceptable for short periods, long-term storage at 2-8°C is recommended. For sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can further mitigate potential oxidative degradation. The quinoline core, particularly with a hydroxyl substituent, can be susceptible to slow oxidation over time, which may be indicated by a slight change in color from off-white to beige or yellow.

Q2: How should I prepare and store stock solutions of this compound?

The preparation and storage of stock solutions are critical steps that directly impact experimental outcomes. Due to the limited aqueous solubility typical of quinoline ring systems, organic solvents are necessary.

  • Recommended Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions.

  • Storage Protocol: Store stock solutions at -20°C or -80°C . It is crucial to aliquot the stock solution into smaller, single-use volumes before freezing. This practice minimizes the number of freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Light Protection: Quinolone derivatives are known to be light-sensitive and can undergo photodegradation upon exposure to UV or even ambient light.[1][2] Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.

Q3: What are the primary degradation pathways I should be concerned about?

Based on the structure of this compound, researchers should be aware of three main potential degradation pathways:

  • Photodegradation: This is a significant concern for many quinolone-based compounds.[3] Exposure to light, particularly UV, can induce photochemical reactions that alter the molecule's structure and compromise its activity. The substituents on the quinoline ring play a crucial role in determining photostability.[1]

  • Oxidation: The 4-hydroxy group makes the quinoline ring electron-rich and thus susceptible to oxidation. This can be accelerated by exposure to air (oxygen), light, and trace metal impurities. Oxidative degradation is often visually indicated by a darkening of the solution.

  • pH-Mediated Instability: While the compound is generally stable around neutral pH, extreme acidic or basic conditions should be avoided during storage. Strong bases will deprotonate the carboxylic acid and hydroxyl groups, which may affect stability, while strong acids could potentially catalyze hydrolysis or other reactions, though this is less common for the core structure than for its ester derivatives.[4][5]

Q4: How do I handle the low aqueous solubility for my biological assays?

This is a common challenge. Direct dissolution in aqueous buffers will likely result in precipitation. The standard and recommended method is a co-solvent approach:

  • Prepare a high-concentration primary stock solution in 100% DMSO (e.g., 10-50 mM).

  • For your experiment, perform a serial dilution of this DMSO stock into your aqueous buffer (e.g., PBS, cell culture media).

  • Crucially, ensure the final concentration of DMSO in your working solution is low (typically ≤0.5%) to avoid solvent-induced artifacts or toxicity in biological systems. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow to diagnose and resolve them.

Issue 1: My stock solution in DMSO has turned yellow or brown.
  • Probable Cause: This is a classic sign of oxidation or photodegradation . The color change is due to the formation of chromophoric degradation products.

  • Causality: The electron-rich 4-hydroxyquinoline system is prone to oxidation, a process that can be initiated by atmospheric oxygen and significantly accelerated by exposure to light.[6] Repeated freeze-thaw cycles can introduce moisture and dissolved oxygen, further promoting degradation.

  • Solution & Validation:

    • Discard the discolored solution. Do not attempt to use it, as the presence of degradants will confound your results and the actual concentration of the parent compound is unknown.

    • Prepare a fresh stock solution using high-purity, anhydrous DMSO.

    • Implement proper storage: Aliquot the new stock into single-use amber vials and store them at -80°C, protected from light.

    • Self-Validation: Run a quality control check on the new stock solution using HPLC or LC-MS. A clean chromatogram with a single major peak corresponding to the correct mass will validate the integrity of the new solution.

Issue 2: The compound is precipitating when I add it to my aqueous buffer.
  • Probable Cause: The compound's low intrinsic aqueous solubility has been exceeded. This can happen if the final concentration is too high or if the DMSO carryover is insufficient to maintain solubility.

  • Causality: The planar, hydrophobic quinoline ring structure dominates the molecule's physical properties, leading to poor solubility in water.[7] While the carboxylic acid and hydroxyl groups add some polarity, they are often insufficient for high aqueous solubility.

  • Solution & Validation:

    • Review your dilution scheme. Ensure the final concentration of the compound is within its solubility limit in the final buffer system. You may need to perform a solubility test to determine this limit empirically.

    • Increase the co-solvent percentage slightly if your system allows , but be mindful of the tolerance of your assay to DMSO.

    • Consider pH. Adjusting the pH of the buffer may improve solubility. As a carboxylic acid, the compound will be deprotonated and more soluble at a pH above its pKa. However, confirm that the pH change does not affect your experimental system or the compound's stability.

    • Self-Validation: After preparing the working solution, vortex it thoroughly and let it stand for 5-10 minutes. Visually inspect for any precipitate or cloudiness before use. A clear solution indicates successful solubilization.

Issue 3: I'm observing a progressive loss of activity in my experiments over time.
  • Probable Cause: The compound is degrading in the working solution under experimental conditions (e.g., at 37°C in an incubator).

  • Causality: The stability of the compound in a complex biological medium at 37°C can be significantly lower than in a DMSO stock at -80°C. Factors like pH, enzymatic activity in serum, and reactive oxygen species generated by cells can all contribute to degradation.

  • Solution & Validation:

    • Prepare working solutions immediately before use. Do not store diluted aqueous solutions for extended periods.

    • Perform a time-course stability study. Prepare your working solution and incubate it under your exact experimental conditions. At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the remaining parent compound.

    • Self-Validation: The stability data from the HPLC analysis will reveal the compound's half-life under your assay conditions. This allows you to design your experiments within a timeframe where the compound concentration remains stable, ensuring reliable and reproducible data.

Data Summary & Protocols

Table 1: Recommended Storage and Handling Summary
FormSolvent/ConditionTemperatureLight/AtmosphereKey Considerations
Solid Powder N/A2-8°C (Long-term)Protect from light; store in a desiccator.Hygroscopic potential; keep container tightly sealed.
Stock Solution Anhydrous DMSO-20°C to -80°CStore in single-use aliquots in amber vials.Minimize freeze-thaw cycles to prevent moisture introduction.
Working Solution Aqueous Buffer (with <0.5% DMSO)Use ImmediatelyProtect from light during preparation and use.Prone to precipitation and faster degradation; do not store.
Protocol 1: Preparation and Storage of a 50 mM Stock Solution
  • Pre-analysis: Allow the vial of solid this compound (MW: 217.22 g/mol )[8] and a bottle of anhydrous DMSO to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid and into the solvent.

  • Weighing: Tare a sterile, amber-colored glass vial on an analytical balance. Carefully weigh out the desired amount of the compound (e.g., 10.86 mg for 1 mL of a 50 mM solution).

  • Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the vial containing the solid.

  • Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If necessary, gentle warming (to 30-37°C) or brief sonication can be used to facilitate complete dissolution. Ensure the final solution is clear and free of particulates.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber-colored microcentrifuge tubes.

  • Storage: Clearly label the aliquots with the compound name, concentration, date, and your initials. Store the aliquots at -80°C. Place the main stock vial back at -80°C as well.

Visualized Workflows and Concepts

Diagram 1: Troubleshooting Experimental Inconsistency

This workflow provides a logical decision-making process to diagnose issues related to compound stability.

G start Inconsistent Results Observed check_solution Is the working solution clear and colorless? start->check_solution check_stock Is the DMSO stock clear and colorless? check_solution->check_stock Yes precip Issue: Precipitation (See Troubleshooting #2) check_solution->precip No (Cloudy) degrad Issue: Degradation (See Troubleshooting #1) check_stock->degrad No (Yellow/Brown) stability_study Issue: Instability in Assay (See Troubleshooting #3) Perform time-course stability study via HPLC. check_stock->stability_study Yes new_stock Prepare fresh stock solution (See Protocol 1) degrad->new_stock re_run Re-run experiment with freshly prepared solutions new_stock->re_run stability_study->re_run

Caption: A decision tree for troubleshooting common experimental issues.

Diagram 2: Key Molecular Sites Prone to Degradation

This diagram highlights the parts of the molecule that are most chemically reactive and susceptible to degradation.

Sources

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid handling difficult samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (CAS 948288-96-8). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this compound, particularly in challenging experimental contexts. Given its structural characteristics as a substituted 4-hydroxyquinoline-3-carboxylic acid, this molecule may present solubility and handling challenges common to its class. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues and ensure the integrity and reproducibility of your results.

Compound Profile

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance Solid
CAS Number 948288-96-8

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Based on its structural analog, 2,4-Dimethylquinoline-3-carboxylic acid, this compound is expected to be soluble in organic solvents such as methanol, chloroform, and dichloromethane, while exhibiting poor solubility in water.[1] The presence of both a hydrophobic dimethylated quinoline core and a polar carboxylic acid group suggests that its solubility will be highly dependent on the solvent and pH. For aqueous solutions, solubility is generally low and may require the use of co-solvents or pH adjustment.

Q2: What is the best way to prepare a stock solution of this compound?

A2: For a primary stock solution, we recommend using a high-purity, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO). This is a common practice for poorly soluble compounds intended for biological assays. Prepare a high-concentration stock (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions for aqueous-based assays, dilute the DMSO stock into the final buffer, ensuring the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in your experiment.

Q3: Can I expect this compound to interfere with fluorescence-based assays?

A3: Yes, quinoline derivatives are known to exhibit autofluorescence, which can interfere with fluorescence-based assays. It is crucial to run proper controls, including a "compound-only" well, to quantify any background fluorescence. If significant interference is observed, consider using a fluorophore with excitation and emission wavelengths shifted to the red end of the spectrum, as quinoline autofluorescence is often more pronounced in the blue-green region.

Q4: How should I purify crude this compound after synthesis?

A4: Recrystallization is a highly effective method for purifying quinoline carboxylic acids. The choice of solvent is critical and should be determined empirically. A good starting point would be to test solvents of varying polarities, such as ethanol, methanol, or ethyl acetate. The ideal solvent will dissolve the compound at an elevated temperature but have low solubility upon cooling. Acid-base extraction is another powerful technique. By dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate), the carboxylic acid is converted to its water-soluble salt. After separating the aqueous layer, the purified acid can be precipitated by acidification.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Poor Solubility and Precipitation in Aqueous Buffers

Symptoms:

  • Visible precipitate in your working solution.

  • Inconsistent or non-reproducible results in biological assays.

  • Lower than expected activity of the compound.

Causality: The hydrophobic nature of the dimethylated quinoline ring system can lead to low aqueous solubility. When a concentrated stock in an organic solvent is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.

Solutions:

  • Optimize Co-Solvent Concentration: While diluting from a DMSO stock, ensure the final concentration of DMSO is sufficient to maintain solubility but does not interfere with your assay. You may need to empirically determine the optimal final DMSO concentration for your specific buffer and compound concentration.

  • pH Adjustment: The carboxylic acid moiety means the compound's solubility is pH-dependent. In basic solutions, the carboxylic acid will be deprotonated to the more soluble carboxylate salt. You can try adjusting the pH of your buffer to be slightly basic (e-g., pH 7.5-8.5), if your experimental system allows.

  • Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) at a concentration below its critical micelle concentration can help to improve the solubility of hydrophobic compounds.

  • Sonication and Warming: Gentle warming (to 37°C for biological assays) and sonication can help to dissolve small amounts of precipitate. However, be cautious with prolonged heating as it may degrade the compound.

Workflow for Addressing Solubility Issues:

Caption: Decision tree for troubleshooting solubility problems.

Issue 2: Compound Degradation

Symptoms:

  • Appearance of new peaks in HPLC analysis over time.

  • Loss of biological activity in stored solutions.

  • Color change in the solution.

Causality: Quinoline derivatives can be susceptible to degradation under certain conditions, such as exposure to light (photodegradation), extreme pH, or high temperatures.

Solutions:

  • Protect from Light: Store stock solutions and working solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Control pH: Avoid highly acidic or basic conditions unless required for a specific experimental step. Prepare fresh solutions in your experimental buffer daily.

  • Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, maintain them at the appropriate temperature for your assay and avoid prolonged incubation at elevated temperatures.

  • Inert Atmosphere: If you suspect oxidative degradation, you can degas your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Inconsistent Analytical Results (HPLC/LC-MS)

Symptoms:

  • Broad or tailing peaks in HPLC.

  • Shifting retention times.

  • Poor reproducibility of peak areas.

Causality: The carboxylic acid group can interact with the stationary phase in reverse-phase HPLC, leading to poor peak shape. The compound may also adsorb to vials and pipette tips.

Solutions:

  • Mobile Phase Modification: For reverse-phase HPLC, adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), to the mobile phase can suppress the ionization of the carboxylic acid group and improve peak shape.

  • Use of Appropriate Column: A column with low silanol activity is recommended. For mass spectrometry applications, use a volatile mobile phase modifier like formic acid instead of phosphoric acid.[2]

  • Sample Handling: Use low-adsorption vials and pipette tips. Ensure complete dissolution of the sample in the mobile phase before injection.

Experimental Protocol: Generic HPLC Method for Quinoline-3-Carboxylic Acids

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by a UV scan of the compound (typically around 254 nm and 310-330 nm for quinoline derivatives).

  • Injection Volume: 10 µL.

Workflow for Optimizing HPLC Analysis:

G A Start: Poor Peak Shape B Add 0.1% Formic Acid to Mobile Phase A->B C Analyze Standard B->C D Peak Shape Improved? C->D E End: Method Optimized D->E Yes F Try 0.1% TFA instead of Formic Acid D->F No F->C G Consider a Different C18 Column F->G Still Poor

Caption: HPLC method optimization workflow.

References

  • ChemBK. 2,4-DIMETHYLQUINOLINE-3-CARBOXYLIC ACID.
  • SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.

Sources

Validation & Comparative

A Comparative Guide to 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid and its Therapeutic Potential within the Quinoline Class

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid within the broader context of biologically active quinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, potential mechanisms of action, and the experimental frameworks required to validate novel compounds within this class. We will explore the well-established neuroprotective roles of related quinolines, their potential as anticancer agents, and how the specific structural features of this compound position it as a molecule of significant interest for future investigation.

Introduction: The Quinoline Scaffold, A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide variety of biological targets. This versatility has led to the development of numerous approved drugs, from antimalarials like chloroquine to antibacterial agents such as ciprofloxacin.[1] A particularly compelling subclass is the 4-hydroxyquinoline-3-carboxylic acid scaffold. This motif is found in the endogenous neuromodulator, Kynurenic Acid (KYNA), a tryptophan metabolite that plays a critical role in protecting the central nervous system (CNS) from excitotoxic damage.[2][3] By acting as a broad-spectrum antagonist at excitatory amino acid receptors, KYNA has become a foundational lead compound for the rational design of next-generation neuroprotective therapeutics.[2][4]

This guide focuses on this compound, a synthetic analogue of this important pharmacophore. We will dissect its structural features in comparison to well-characterized quinolines to hypothesize its potential biological activities and lay out a clear, validated experimental path for its evaluation.

Section 1: The Endogenous Archetype: Kynurenic Acid and Neuroprotection

To understand the potential of our lead compound, we must first examine its endogenous counterpart, Kynurenic Acid (KYNA). KYNA is synthesized in the brain, primarily by astrocytes, as part of the kynurenine pathway of tryptophan metabolism.[5] This pathway is a critical metabolic fork: one branch leads to the production of the neuroprotective KYNA, while another produces the potentially neurotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid.[2][6]

KYNA exerts its neuroprotective effects by acting as an antagonist at the glycine co-agonist site of the NMDA receptor and, at higher concentrations, by antagonizing AMPA and kainate receptors.[3][4] Overactivation of these excitatory amino acid receptors is a key pathological mechanism in numerous neurodegenerative disorders and ischemic events.[4] The primary limitation of KYNA as a therapeutic agent is its poor ability to cross the blood-brain barrier.[4] This has driven extensive research into synthetic analogues with improved pharmacokinetic profiles.

G cluster_pathway Kynurenine Pathway Tryptophan Tryptophan Kynurenine Kynurenine (KYN) Tryptophan->Kynurenine IDO/TDO KYNA Kynurenic Acid (KYNA) (Neuroprotective) Kynurenine->KYNA KATs Three_HK 3-Hydroxykynurenine Kynurenine->Three_HK KMO QUIN Quinolinic Acid (QUIN) (Neurotoxic) Three_HK->QUIN Kynureninase NAD NAD+ QUIN->NAD

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Section 2: Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline carboxylic acids is highly dependent on the substitution pattern around the core scaffold. By comparing this compound to known active compounds, we can infer its potential targets and therapeutic utility.

Targeting Excitatory Amino Acid Receptors

The 4-hydroxy and 3-carboxyl groups are crucial for activity at excitatory amino acid receptors. Modifications elsewhere on the ring, particularly on the benzo portion, fine-tune potency and selectivity.

  • Halogenation: The addition of electron-withdrawing groups, such as chlorine atoms at the C5 and C7 positions (e.g., 5,7-Dichlorokynurenic acid), dramatically increases antagonist potency at the NMDA receptor glycine site.[7]

  • Alkylation: The introduction of alkyl groups, such as the methyl groups at C6 and C8 in our lead compound, is expected to increase lipophilicity. This is a critical modification aimed at improving penetration of the blood-brain barrier, a major drawback of the parent compound, KYNA.[4] Increased lipophilicity can also enhance binding to hydrophobic pockets within the target receptor or influence metabolic stability.

Targeting Dihydroorotate Dehydrogenase (DHODH)

Beyond neuroactivity, the quinoline carboxylic acid scaffold is a known inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway essential for the proliferation of cancer cells.[8][9] The anticancer drug Brequinar, a potent DHODH inhibitor, features a substituted quinoline-4-carboxylic acid core.[8] Structure-activity relationship studies have identified three critical regions for DHODH inhibition: a bulky hydrophobic substituent at C2, the essential carboxylic acid at C4, and appropriate substitutions on the benzo portion of the ring.[8] The substitution pattern of this compound differs significantly from potent DHODH inhibitors like Brequinar, suggesting this is a less likely primary target, though it cannot be entirely ruled out without experimental validation.

Comparative Data of Representative Quinolines

The following table summarizes key data for our compound of interest and compares it with other relevant quinoline derivatives.

CompoundStructureKey SubstitutionsPrimary Target(s)Reported In Vitro Activity (IC₅₀ / Kᵢ)
6,8-Dimethyl-4-hydroxy-quinoline-3-carboxylic acid Cc1cc(C)c2ncc(C(O)=O)c(O)c2c16-CH₃, 8-CH₃Hypothesized: NMDA/AMPA ReceptorsData not available
Kynurenic Acid (KYNA) C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)OUnsubstitutedNMDA, AMPA Receptors~10-50 µM (NMDA glycine site)[5]
5,7-Dichlorokynurenic Acid C1=C(C=C2C(=C1Cl)C(=O)C(=CN2)C(=O)O)Cl5-Cl, 7-ClNMDA Receptor (glycine site)Kᵢ = 0.08 µM[7]
Brequinar CC1=C(C(=O)C2=C(C=C(C=C2N=C1C3=CC=C(C=C3)C4=C(C=CC=C4)F)F)C(=O)O)[Na]6-F, 3-CH₃, 2-BiphenylDihydroorotate Dehydrogenase (DHODH)Potent inhibitor of L1210 DHODH[8]

Section 3: Experimental Protocols for Evaluation

To validate the therapeutic potential of this compound, a systematic, multi-tiered screening approach is required. The protocols described below represent a self-validating system, progressing from initial target binding to functional cellular activity.

G start Novel Quinoline Compound (this compound) primary_screen Primary Screening: Receptor Binding Assays start->primary_screen nmda_assay NMDA Receptor Binding ([3H]Glycine Displacement) primary_screen->nmda_assay ampa_assay AMPA Receptor Binding ([3H]AMPA Displacement) primary_screen->ampa_assay dhodh_assay DHODH Enzyme Inhibition Assay primary_screen->dhodh_assay hit_id Hit Identification & Prioritization nmda_assay->hit_id ampa_assay->hit_id dhodh_assay->hit_id functional_assay Secondary Screening: Functional Cellular Assays hit_id->functional_assay Active Hits epys In Vitro Electrophysiology (Patch-Clamp) functional_assay->epys cell_viability Cell Viability / Proliferation (MTT Assay) functional_assay->cell_viability lead_opt Lead Optimization epys->lead_opt cell_viability->lead_opt

Caption: High-Throughput Screening Cascade for Novel Quinolines.
Protocol 3.1: NMDA Receptor Binding Assay ([³H]Glycine Displacement)
  • Objective: To determine the binding affinity of the test compound for the strychnine-insensitive glycine binding site on the NMDA receptor complex.

  • Causality: This competitive binding assay quantifies how effectively the test compound displaces a known radiolabeled ligand ([³H]glycine) from the receptor. A high displacement at low concentrations indicates high binding affinity.

  • Methodology:

    • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue via differential centrifugation. Homogenize tissue in ice-cold sucrose buffer and centrifuge to pellet membranes.

    • Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [³H]glycine and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Incubation: Allow the reaction to reach equilibrium by incubating at 4°C for 30 minutes.

    • Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

    • Quantification: Wash the filters rapidly with ice-cold buffer. Place filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled glycine. Calculate specific binding and plot the percent inhibition versus the log concentration of the test compound. Determine the IC₅₀ (concentration causing 50% inhibition) and calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 3.2: In Vitro Electrophysiology (Patch-Clamp)
  • Objective: To confirm functional antagonism of NMDA or AMPA receptor activity.

  • Causality: This assay directly measures the ion flow through the receptor channel in response to agonist stimulation. A functional antagonist will block this current. This step is crucial to distinguish true antagonists from compounds that bind but have no functional effect.

  • Methodology:

    • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO cells) expressing the specific subunits of the human NMDA or AMPA receptor of interest.

    • Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp recording from a single cell. Clamp the membrane potential at -60 mV.

    • Agonist Application: Perfuse the cell with an external solution containing a specific agonist (e.g., glutamate and glycine for NMDA receptors; AMPA for AMPA receptors) to elicit an inward current.

    • Antagonist Application: After establishing a stable baseline current, co-apply the agonist with varying concentrations of the test compound.

    • Measurement & Analysis: Measure the peak amplitude of the inward current in the presence and absence of the test compound. Generate a concentration-response curve to determine the IC₅₀ for the functional inhibition of the receptor.

Protocol 3.3: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
  • Objective: To quantify the ability of the test compound to inhibit the enzymatic activity of DHODH.[10]

  • Causality: The DHODH enzyme's activity can be monitored spectrophotometrically by coupling its reaction to the reduction of a chromogenic substrate. A decrease in the rate of color change indicates enzyme inhibition.[10]

  • Methodology:

    • Reagents: Prepare a reaction buffer containing recombinant human DHODH, the substrates dihydroorotate and decylubiquinone, and the chromogenic indicator 2,6-dichloroindophenol (DCIP).[10]

    • Assay Setup: In a 96-well plate, add the DHODH enzyme and the test compound at various concentrations to the reaction buffer.

    • Reaction Initiation: Start the reaction by adding the substrate, dihydroorotate.[10]

    • Spectrophotometric Reading: Immediately begin monitoring the decrease in absorbance at 600 nm over time. The rate of DCIP reduction is proportional to DHODH activity.[10]

    • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Compare these rates to a control reaction (no inhibitor) to determine the percent inhibition. Calculate the IC₅₀ value from the resulting dose-response curve.[10]

Conclusion

This compound represents a compelling, yet uncharacterized, evolution of the neuroprotective Kynurenic Acid scaffold. Comparative structural analysis against well-documented quinolines suggests its most probable activity lies in the modulation of excitatory amino acid receptors, such as NMDA and AMPA. The addition of dimethyl groups at the C6 and C8 positions is a rational medicinal chemistry strategy aimed at increasing lipophilicity and enhancing its potential to cross the blood-brain barrier, thereby overcoming the primary limitation of its endogenous parent compound.

While its potential as a DHODH inhibitor appears less likely based on SAR, it cannot be dismissed without empirical testing. The experimental workflows detailed in this guide provide a robust and validated pathway for comprehensively characterizing the biological activity of this promising molecule. The synthesis and systematic evaluation of this compound are strongly warranted to determine its true potential as a novel therapeutic agent for neurological disorders or other conditions.

References

  • Discovery of a novel and highly potent noncompetitive AMPA receptor antagonist. PubMed.
  • Synthesis and biological effects of some kynurenic acid analogs. PubMed.
  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed.
  • Synthesis and anticonvulsant evaluation of N-substituted isoquinoline AMPA receptor antagonists. PubMed.
  • Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site. PubMed.
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI.
  • Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. PubMed.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC.
  • A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. ResearchGate.
  • Novel AMPA and kainate receptor antagonists containing the pyrazolo[1,5-c]quinazoline ring system: Synthesis and structure-activity relationships. PubMed.
  • Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. PubMed.
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate.
  • AMPA receptor antagonists. ResearchGate.
  • Competitive AMPA receptor antagonists. PubMed.
  • The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy. PubMed Central.
  • The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. PubMed Central.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • Kynurenic acid. Wikipedia.
  • Comparative Neuroprotective Profile of Statins in Quinolinic Acid Induced Neurotoxicity in Rats. PubMed.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Bohrium.
  • Enhanced neuronal damage by co-administration of quinolinic acid and free radicals, and protection by adenosine A2A receptor antagonists. PubMed.
  • This compound. Amerigo Scientific.
  • 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid. PubChem.
  • Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate.

Sources

A Comparative Efficacy Analysis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid as a Potential Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel compound 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (herein referred to as "Compound X" for illustrative purposes) against established therapeutic agents for neurological disorders underpinned by excitotoxicity. Given the nascent stage of research on Compound X, this document is framed as a strategic guide for its evaluation, postulating its mechanism of action based on structural analogs and outlining the requisite experimental framework for its validation.

The core hypothesis of this guide is that Compound X, a derivative of 4-hydroxyquinoline, functions as an N-methyl-D-aspartate (NMDA) receptor antagonist. This is predicated on the known neuroprotective activities of structurally related compounds, such as kynurenic acid, an endogenous metabolite that modulates NMDA receptor activity.[1] We will compare its projected efficacy against Memantine, a clinically approved NMDA receptor antagonist, and Riluzole, the standard of care for amyotrophic lateral sclerosis (ALS), which exhibits a complex anti-glutamatergic mechanism.[2][3][4]

The Landscape of Excitotoxicity and Therapeutic Intervention

Glutamatergic excitotoxicity—a pathological process involving the overactivation of glutamate receptors—is a key contributor to neuronal damage in acute injuries like stroke and chronic neurodegenerative diseases such as ALS and Alzheimer's disease.[5][6] The NMDA receptor, a subtype of ionotropic glutamate receptors, is central to this process. Its excessive activation leads to a massive influx of calcium (Ca²⁺), triggering downstream cytotoxic cascades, including mitochondrial dysfunction and oxidative stress, culminating in neuronal death.[6]

Therapeutic strategies have consequently focused on modulating this pathway. This guide will explore Compound X's potential within this context, comparing it to two benchmark drugs with distinct mechanisms.

  • Memantine : An uncompetitive, moderate-affinity NMDA receptor antagonist. It preferentially blocks the NMDA receptor channel when it is excessively open, without significantly impairing normal synaptic transmission, contributing to its favorable safety profile.[4][7][8]

  • Riluzole : A multifaceted neuroprotective agent approved for ALS. Its mechanism includes the inhibition of presynaptic glutamate release (partly by inactivating voltage-dependent sodium channels) and non-competitive blockade of postsynaptic NMDA receptors.[2][3][9]

Hypothesized Mechanism of Action: Compound X

We postulate that Compound X acts as a direct antagonist of the NMDA receptor. Its efficacy will depend on its binding affinity (Kᵢ), potency (IC₅₀), and mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). The following experimental workflow is designed to elucidate this mechanism and quantify its neuroprotective potential.

cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Binding Affinity Binding Affinity Functional Potency Functional Potency Binding Affinity->Functional Potency Determines Kᵢ Neuroprotection Neuroprotection Functional Potency->Neuroprotection Determines IC₅₀ Animal Model Efficacy Animal Model Efficacy Neuroprotection->Animal Model Efficacy Translates to in vivo effect Behavioral Analysis Behavioral Analysis Animal Model Efficacy->Behavioral Analysis Biomarker Analysis Biomarker Analysis Animal Model Efficacy->Biomarker Analysis

Caption: Proposed experimental workflow for evaluating Compound X's efficacy.

Comparative Efficacy Data (Hypothetical & Representative)

The following tables summarize the expected outcomes from the experimental protocols detailed in Section 4. The values for Compound X are hypothetical, designed to represent a promising preclinical candidate for comparison.

Table 1: In Vitro Receptor Binding and Functional Inhibition

Compound Target Assay Type Kᵢ (nM) IC₅₀ (nM) Reference
Compound X (Hypothetical) NMDA Receptor (Channel Site) [³H]MK-801 Binding 120 250 N/A
Memantine NMDA Receptor (Channel Site) [³H]MK-801 Binding ~1000 500 - 2000 [7]

| Riluzole | Voltage-Gated Na⁺ Channels / Glutamate Release | Functional Assays | N/A | >10,000 (for direct NMDA block) |[9][10] |

Table 2: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity

Compound Cell Model Assay Type EC₅₀ (µM) Max. Protection (%) Reference
Compound X (Hypothetical) Rat Primary Cortical Neurons MTT Viability Assay 1.5 85 N/A
Memantine Rat Primary Cortical Neurons Cell Viability ~5 ~70 [4]

| Riluzole | Rat Primary Spinal Motor Neurons | Cell Viability | ~10 | ~60 |[2] |

Table 3: In Vivo Efficacy in SOD1-G93A Mouse Model of ALS

Treatment Key Outcome Measure Result Reference
Compound X (Hypothetical) Increase in Lifespan ~25 days N/A
Delay in Disease Onset ~15 days N/A
Riluzole Increase in Lifespan ~11-14 days [10]

| | Delay in Disease Onset | ~7-10 days |[10] |

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided.

Protocol 1: NMDA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of Compound X for the NMDA receptor channel binding site in comparison to Memantine.

Causality: This assay quantifies the direct interaction between the test compound and the receptor. A lower Kᵢ value indicates a higher binding affinity. We use [³H]MK-801, a high-affinity radioligand that binds within the NMDA receptor channel, to enable a competition assay.[11][12]

Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate, wash the resulting pellet multiple times to remove endogenous ligands, and resuspend the final membrane preparation in fresh buffer.[11]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]MK-801 (e.g., 2 nM), and varying concentrations of the unlabeled test compound (Compound X or Memantine). Include wells for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled MK-801).[12]

  • Incubation: Add glutamate (10 µM) and glycine (10 µM) to open the receptor channels, allowing the ligand to bind. Incubate at 25°C for 2 hours to reach equilibrium.[11]

  • Filtration: Rapidly filter the plate contents through glass fiber filters to separate bound and free radioligand. Wash filters with ice-cold buffer.[13]

  • Quantification: Measure radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific [³H]MK-801 binding) using non-linear regression. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.[12]

Protocol 2: In Vitro Neuroprotection Assay

Objective: To measure the ability of Compound X to protect neurons from glutamate-induced excitotoxicity.

Causality: This functional assay models the disease mechanism in a dish. By exposing primary neurons to a high concentration of glutamate, we induce excitotoxic cell death.[5][14] The efficacy of a neuroprotective compound is quantified by its ability to preserve cell viability, typically measured via metabolic activity (MTT assay) or membrane integrity (LDH release).[6][14]

Culture Neurons Culture Neurons Pre-treat Pre-treat Culture Neurons->Pre-treat Plate & mature (e.g., 14 days) Glutamate Insult Glutamate Insult Pre-treat->Glutamate Insult Add Compound X, Memantine, or Riluzole (24h) Recovery Recovery Glutamate Insult->Recovery Expose to 100µM Glutamate (1h) Assess Viability Assess Viability Recovery->Assess Viability Incubate in fresh media (24h)

Caption: Workflow for the in vitro glutamate-induced excitotoxicity assay.

Methodology:

  • Cell Culture: Culture primary cortical neurons from embryonic day 18 rat pups on poly-L-ornithine coated plates. Maintain cultures for 14-16 days to allow for maturation and synapse formation.[15]

  • Compound Treatment: Pre-incubate the neuronal cultures with varying concentrations of Compound X, Memantine, or Riluzole for 24 hours.[14]

  • Excitotoxic Insult: Expose the cultures to a neurotoxic concentration of L-glutamate (e.g., 100 µM) for 1 hour in a controlled environment.[6]

  • Recovery: Remove the glutamate-containing medium, wash the cells, and replace it with fresh culture medium (containing the respective test compounds). Incubate for 24 hours.[6]

  • Viability Assessment (MTT Assay):

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3 hours at 37°C.

    • Aspirate the medium and add DMSO to dissolve the resulting formazan crystals.

    • Measure absorbance at 570 nm. Cell viability is proportional to the absorbance.[6]

  • Data Analysis: Normalize viability data to untreated control wells (100% viability) and glutamate-only wells (0% protection). Calculate the EC₅₀ (concentration providing 50% of the maximum protection) for each compound.

Protocol 3: In Vivo Efficacy in a Murine Model of ALS

Objective: To evaluate the therapeutic efficacy of Compound X in a genetically relevant animal model of neurodegeneration.

Causality: The SOD1-G93A transgenic mouse is a widely used and well-characterized model of ALS.[16][17] These mice express a mutant human SOD1 gene, leading to progressive motor neuron loss, muscle atrophy, and a reduced lifespan, closely mimicking the human disease pathology.[16] Efficacy is determined by measuring improvements in motor function, disease progression, and overall survival.[17]

Methodology:

  • Animal Model: Use SOD1-G93A transgenic mice and their non-transgenic littermates as controls.

  • Dosing Regimen: Begin daily administration of Compound X or Riluzole (e.g., via oral gavage) at a pre-symptomatic age (e.g., 60 days). A vehicle-treated group serves as the control.

  • Monitoring Disease Progression:

    • Body Weight: Record body weight three times per week as an indicator of general health and muscle atrophy.

    • Motor Function: Perform weekly tests such as the rotarod performance test (to assess motor coordination and endurance) and grip strength tests.[16]

    • Disease Onset: Define onset as the peak of the body weight curve or the first appearance of motor deficits (e.g., hind-limb tremor).

  • Survival Endpoint: Monitor animals daily in the late stage of the disease. The endpoint is defined as the inability of the mouse to right itself within 30 seconds of being placed on its side, a humane endpoint that correlates with paralysis.

  • Data Analysis: Use Kaplan-Meier survival curves to analyze lifespan data and compare treatment groups using the log-rank test. Analyze motor performance and body weight data using repeated-measures ANOVA.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered approach to evaluating this compound as a potential therapeutic agent for excitotoxicity-mediated neurological disorders. By directly comparing its hypothesized performance against the established NMDA receptor antagonist Memantine and the ALS standard-of-care Riluzole, we can build a comprehensive preclinical data package.

Positive outcomes in these assays—specifically, high affinity and potency for the NMDA receptor, robust neuroprotection in vitro, and a significant extension of lifespan in an in vivo model of ALS—would provide a strong rationale for advancing Compound X into further IND-enabling studies. The distinct mechanisms of Memantine and Riluzole provide valuable benchmarks, allowing for a nuanced understanding of Compound X's potential advantages, whether through superior potency, a better safety profile, or a unique modulatory activity at the glutamatergic synapse.

References

  • Doble, A. (1999). The pharmacology and mechanism of action of riluzole. Neurology, 53(5 Suppl 2), S17-20. [Link]
  • Benavides, J., et al. (1995). The pharmacology and mechanism of action of riluzole. Neurology, 45(Suppl 9), S1-S7. [Link]
  • Wikipedia contributors. (2024). Riluzole. Wikipedia, The Free Encyclopedia. [Link]
  • Patsnap. (2024). What is the mechanism of Riluzole?
  • IUPHAR/BPS Guide to PHARMACOLOGY. Riluzole. [Link]
  • Kuns, B., et al. (2009). Memantine: a review of studies into its safety and efficacy in treating Alzheimer's disease and other dementias. Clinical Interventions in Aging, 4, 367–377. [Link]
  • Gauthier, S., et al. (2008). Memantine: efficacy and safety in mild-to-severe Alzheimer's disease. Expert Opinion on Drug Safety, 7(6), 759-768. [Link]
  • Maier, C., et al. (2003). Efficacy of the NMDA-receptor antagonist memantine in patients with chronic phantom limb pain--results of a randomized double-blinded, placebo-controlled trial. Pain, 103(3), 277-283. [Link]
  • Innoprot. Excitotoxicity in vitro assay. [Link]
  • Kishi, T., et al. (2021). Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? Medicina, 57(9), 966. [Link]
  • Lipton, S. A. (2007). N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease. CNS Drug Reviews, 13(1), 123-136. [Link]
  • Creative Biolabs. Excitotoxicity In Vitro Assay. [Link]
  • Cellular Dynamics International. (2016). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. [Link]
  • Scantox. In Vivo Animal Models. [Link]
  • Al-Hussain, F. A. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging. Zanco Journal of Medical Sciences, 16(1), 13-22. [Link]
  • Charles River Laboratories. Amyotrophic Lateral Sclerosis (ALS) Animal Models. [Link]
  • BindingDB. Assay in Summary_ki. [Link]
  • Reynolds, I. J. (2004). The Use of Ligand Binding in Assays of NMDA Receptor Function. NMDA Receptor Protocols, 93-102. [Link]
  • ALS Therapy Development Institute. (2022). Modeling ALS for Drug Screening. [Link]
  • Zhang, Y., et al. (2024). Promising animal models for amyotrophic lateral sclerosis drug discovery: a comprehensive update. Expert Opinion on Drug Discovery, 1-13. [Link]
  • The Jackson Laboratory. (2022).
  • Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
  • Szatmári, I., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4057. [Link]

Sources

The Structure-Activity Relationship of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the quinoline scaffold remains a privileged structure, offering a versatile framework for the design of novel therapeutic agents.[1] Among its numerous derivatives, the 4-hydroxyquinoline-3-carboxylic acid series has garnered significant attention, largely due to its structural analogy to kynurenic acid (KYNA), an endogenous antagonist of excitatory amino acid receptors.[2] This guide provides an in-depth comparative analysis of 6,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid, placing its potential bioactivity within the well-established structure-activity relationship (SAR) of this compound class, with a particular focus on N-methyl-D-aspartate (NMDA) receptor antagonism.

The 4-Hydroxyquinoline-3-Carboxylic Acid Scaffold: A Kynurenic Acid Analogue

Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) is a broad-spectrum antagonist of ionotropic glutamate receptors, including the NMDA, AMPA, and kainate receptors.[3] Its neuroprotective effects have spurred the development of numerous analogs with improved potency and selectivity. The isomeric 4-hydroxyquinoline-3-carboxylic acid scaffold shares key structural features with KYNA, positioning it as a promising starting point for the design of novel modulators of glutamatergic neurotransmission.

The core structure of 4-hydroxyquinoline-3-carboxylic acid is essential for its biological activity. The 4-oxo tautomer is believed to be the active form, with the 4-oxo group acting as a hydrogen bond acceptor and the 1-amino group as a hydrogen bond donor.[3] The 3-carboxylate group is critical for activity, likely engaging in coulombic interactions with the receptor.[3]

Structure-Activity Relationship (SAR) of 4-Hydroxyquinoline-3-Carboxylic Acid Derivatives at the NMDA Receptor Glycine Site

The NMDA receptor, a key player in synaptic plasticity and neuronal function, possesses a co-agonist binding site for glycine, which must be occupied for receptor activation.[4][5] Kynurenic acid and its analogs have been shown to act as antagonists at this glycine site.[5][6][7] The SAR for this class of compounds is well-defined, providing a predictive framework for the activity of novel derivatives like this compound.

Impact of Substituents on the Benzenoid Ring

Systematic substitution on the benzenoid portion of the quinoline ring has revealed critical insights into the spatial and electronic requirements for potent NMDA receptor antagonism.

  • Positions 5 and 7: Disubstitution with halogens, such as chlorine or bromine, at the 5- and 7-positions dramatically increases affinity for the glycine binding site.[3] This enhancement is attributed to favorable hydrophobic interactions within a size-limited pocket of the receptor.[3] The 5-iodo-7-chloro derivative of kynurenic acid is one of the most potent and selective glycine/NMDA antagonists reported.[3]

  • Position 6: Substitution at the 6-position tends to decrease activity at the NMDA receptor.[3]

  • Position 8: Substituents at the 8-position generally lead to inactive compounds at excitatory amino acid receptors.[3]

Predictive Analysis of this compound

Based on the established SAR, we can formulate a hypothesis regarding the biological activity of this compound. The presence of a methyl group at the 8-position is predicted to be detrimental to its activity as an NMDA receptor antagonist. However, the influence of the methyl group at the 6-position is less certain and could potentially modulate the electronic properties of the aromatic system.

It is crucial to emphasize that this is a predictive analysis based on existing SAR data for related compounds. Direct experimental validation is necessary to definitively determine the biological activity of this compound.

Comparative Data of Kynurenic Acid Analogs

To provide a quantitative perspective, the following table summarizes the inhibitory activity of key kynurenic acid analogs at the NMDA receptor glycine site.

CompoundSubstituentsIC50 (µM) vs [3H]glycine bindingReference
Kynurenic acidNone~50[6]
7-Chlorokynurenic acid7-Cl0.56[6]
5,7-Dichlorokynurenic acid5,7-diCl0.068[3]
5-Iodo-7-chlorokynurenic acid5-I, 7-Cl0.032[3]

Experimental Protocols

Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid Derivatives

A general and robust method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction. This involves the condensation of an appropriately substituted aniline with diethyl (ethoxymethylene)malonate, followed by thermal cyclization and subsequent hydrolysis of the resulting ester.

Step-by-step protocol:

  • Condensation: Mix the substituted aniline (1.0 eq) with diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture at 100-120 °C for 1-2 hours.

  • Cyclization: Add the crude intermediate to a high-boiling point solvent such as diphenyl ether and heat to ~250 °C for 30-60 minutes.

  • Hydrolysis: Cool the reaction mixture and add an excess of aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.[2]

  • Acidification and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 4-hydroxyquinoline-3-carboxylic acid product.[2] The solid can then be collected by filtration, washed with water, and purified by recrystallization.

NMDA Receptor Glycine Site Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the glycine binding site of the NMDA receptor.

Materials:

  • Rat cortical membranes

  • [3H]glycine (radioligand)

  • Test compounds (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Step-by-step protocol:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation.

  • Assay Setup: In a 96-well plate, add the rat cortical membranes, [3H]glycine at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 4 °C for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]glycine (IC50 value). This can be calculated using non-linear regression analysis of the competition binding data.

Visualizing the SAR of Kynurenic Acid Analogs

The following diagram illustrates the key structural features of the kynurenic acid scaffold and the impact of substitutions on NMDA receptor antagonism.

SAR_Kynurenic_Acid cluster_quinoline 4-Hydroxyquinoline Core cluster_benzo Benzenoid Ring cluster_pyridone 4-Pyridone Ring cluster_substituents Substituent Effects on NMDA Antagonism Quinoline R5 R5 R5_effect Halogens (Cl, I) Increase Potency R5->R5_effect Hydrophobic Pocket R6 R6 R6_effect Substituents Decrease Potency R6->R6_effect Steric Hindrance? R7 R7 R7_effect Halogens (Cl) Increase Potency R7->R7_effect Hydrophobic Pocket R8 R8 R8_effect Substituents Decrease Potency R8->R8_effect Steric Hindrance? N1 N-H C2 C2 C3 C3 C3_COOH Carboxylic Acid Essential for Activity C3->C3_COOH Coulombic Interaction C4 C4=O

Sources

A Comparative Benchmarking Guide to 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid: Evaluating Antiproliferative and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmarking analysis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, a member of the promising quinoline-3-carboxylic acid class of compounds. Designed for researchers, scientists, and drug development professionals, this document delves into a head-to-head comparison of its biological activities against structurally related alternatives and established drugs in the fields of oncology and inflammation. The experimental protocols and mechanistic insights provided herein are intended to empower researchers to make informed decisions in their discovery and development pipelines.

Introduction to this compound

This compound belongs to the quinolone family, a privileged scaffold in medicinal chemistry. The core structure, characterized by a fused benzene and pyridine ring system, is a common feature in a wide array of therapeutic agents. The 4-hydroxy-3-carboxylic acid motif, in particular, has been identified as a key pharmacophore responsible for various biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The dimethyl substitution at positions 6 and 8 of the quinoline ring is anticipated to modulate the compound's lipophilicity and steric profile, potentially influencing its target engagement and pharmacokinetic properties.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
CAS Number 948288-96-8
Appearance Solid

This compound is available from several chemical suppliers, including Sigma-Aldrich and Santa Cruz Biotechnology, facilitating its accessibility for research purposes.[1]

Part 1: Benchmarking Antiproliferative Activity

Rationale for Comparison:

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[2] Numerous quinoline derivatives have demonstrated potent antiproliferative activity through diverse mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[2] Therefore, a primary focus of this guide is to benchmark the antiproliferative potential of this compound against relevant cancer cell lines and compare its efficacy with other quinoline-based compounds and a standard chemotherapeutic agent.

Selection of Comparator Compounds:

For a comprehensive evaluation, we have selected the following compounds for comparison:

  • Alternative Quinoline-3-Carboxylic Acid Derivatives:

    • 2-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid: A structurally related compound with a substitution at the 2-position, allowing for an assessment of the impact of this modification on activity.

    • 2,4-dichloro-6,8-dimethylquinoline-3-carboxylic acid: A derivative with chloro substitutions, which can significantly alter electronic and steric properties.

  • Standard Chemotherapeutic Agent:

    • Doxorubicin: A widely used anthracycline antibiotic with potent anticancer activity, serving as a positive control.[3][4][5]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cancer cells (e.g., MCF-7) in 96-well plate B Incubate for 24h to allow attachment A->B C Add serial dilutions of test compounds (including this compound, comparators, and Doxorubicin) B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I I H->I Data Analysis (Calculate IC50)

Caption: Workflow of the MTT assay for assessing antiproliferative activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed human breast adenocarcinoma cells (MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of this compound, the comparator quinoline derivatives, and Doxorubicin in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain a range of final concentrations for testing.

  • Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis and Expected Results:

The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Antiproliferative Activity (IC₅₀ in µM) against MCF-7 Cells:

CompoundExpected IC₅₀ (µM)Reference
This compound To be determined -
2-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxylic acid ~5-20[6]
2,4-dichloro-6,8-dimethylquinoline-3-carboxylic acid ~1-10[7]
Doxorubicin ~0.5-1.5[3]

Mechanistic Insights:

Quinoline-3-carboxylic acid derivatives can exert their antiproliferative effects through various mechanisms. A primary mode of action for many quinolones is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2] By stabilizing the enzyme-DNA complex, these compounds can lead to double-stranded DNA breaks and ultimately trigger apoptosis.[2] Furthermore, some quinoline derivatives have been shown to inhibit protein kinases involved in cancer cell signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to the suppression of cell growth and proliferation.[2] The specific mechanism of this compound would require further investigation, but it is plausible that it shares one or more of these mechanisms with its structural analogs.

Part 2: Benchmarking Anti-inflammatory Activity

Rationale for Comparison:

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. The quinoline scaffold has been identified in compounds possessing significant anti-inflammatory properties.[8][9] Therefore, evaluating the anti-inflammatory potential of this compound is a critical step in understanding its full therapeutic potential.

Selection of Comparator Compounds:

To benchmark the anti-inflammatory activity, we have selected the following:

  • Alternative Quinoline-3-Carboxylic Acid Derivatives:

    • 4-Hydroxyquinoline-3-carboxylic acid: The parent compound without the dimethyl substitutions, to assess the influence of the methyl groups on activity.

    • 7-Chloro-4-hydroxyquinoline-3-carboxylic acid: A halogenated derivative known to possess anti-inflammatory properties.

  • Standard Anti-inflammatory Drug:

    • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting cyclooxygenase (COX) enzymes, serving as a positive control.[8][10][11]

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

NO_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment_inflammation Treatment & Inflammation Induction cluster_griess_assay Griess Assay A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Pre-treat cells with test compounds (including this compound, comparators, and Indomethacin) for 1h B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect cell culture supernatant E->F G Mix supernatant with Griess reagent F->G H Incubate for 15 min G->H I Measure absorbance at 540 nm H->I J J I->J Data Analysis (Calculate % NO Inhibition and IC50)

Caption: Workflow for the LPS-induced nitric oxide production assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Preparation: Prepare stock solutions and serial dilutions of the test compounds and Indomethacin in culture medium.

  • Pre-treatment: Remove the medium and pre-treat the cells with 100 µL of medium containing the test compounds for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (10 µg/mL stock) to each well to achieve a final concentration of 1 µg/mL, except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reagent Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

Data Analysis and Expected Results:

The percentage of nitric oxide inhibition is calculated as follows:

% Inhibition = [1 - (Nitrite concentration in treated group / Nitrite concentration in LPS-stimulated control group)] x 100

The IC₅₀ value for NO inhibition is determined by plotting the percentage of inhibition against the compound concentration.

Comparative Anti-inflammatory Activity (IC₅₀ for NO Inhibition in µM) in LPS-stimulated RAW 264.7 Cells:

CompoundExpected IC₅₀ (µM)Reference
This compound To be determined -
4-Hydroxyquinoline-3-carboxylic acid ~20-50[8]
7-Chloro-4-hydroxyquinoline-3-carboxylic acid ~10-30[12]
Indomethacin ~5-15[8][10][11]

Mechanistic Insights:

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key inflammatory signaling pathways.[8] One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO in response to LPS. By inhibiting the activation of NF-κB, quinoline compounds can suppress the downstream production of NO and other inflammatory mediators. Additionally, some quinoline derivatives may exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, similar to NSAIDs.[12]

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of this compound, a compound with significant therapeutic potential. The presented benchmarking studies, focusing on its antiproliferative and anti-inflammatory activities, offer a robust methodology for comparing its efficacy against relevant alternatives. The detailed experimental protocols are designed to ensure reproducibility and generate reliable data for informed decision-making.

Further investigations should focus on elucidating the precise molecular targets and mechanisms of action of this compound. In vivo studies in relevant animal models of cancer and inflammation will be crucial to validate the in vitro findings and assess its pharmacokinetic and toxicological profiles. The structure-activity relationship data generated from these comparative studies will be invaluable for the rational design and optimization of more potent and selective quinoline-3-carboxylic acid derivatives as next-generation therapeutics.

References

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716.
  • Gougeon, S., et al. (1995). 4-Hydroxy-3-quinolinecarboxamides with antiarthritic and analgesic activities. Journal of Medicinal Chemistry, 38(14), 2697–2705.
  • Asif, M. (2014). A review on anticancer activities of quinoline and its derivatives. Journal of Pharmacy and Bioallied Sciences, 6(3), 143.
  • Amerigo Scientific. (n.d.). This compound.
  • Suiçmez, M., et al. (2023). In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines. Journal of the Institute of Science and Technology, 13(4), 2997-3006.
  • Puspitasari, F., et al. (2014). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 5(2), 573-579.
  • Al-Oqaili, R. A., et al. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research, 12(3), 274-278.
  • Zuvin, M., et al. (2014). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine, 9, 3749–3759.
  • Sibilia, J., et al. (1993). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293.
  • El-Sayed, M. A. A., et al. (2021).
  • ResearchGate. (n.d.). Evaluation of NO production and cell viability in LPS-stimulated RAW264. 7 macrophages of Ibuprofen conjugates.
  • ResearchGate. (n.d.). Effect of indomethacin on NO production in RAW 264.7 induced by LPS.
  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 20(16), 1981–1991.
  • ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents.

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A Senior Application Scientist's Guide to the Analytical Validation of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

This guide provides an in-depth comparative analysis of the analytical method validation for 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, a potent quinoline derivative with significant potential in therapeutic research. As a member of a chemical class known for its diverse biological activities, including roles as kinase inhibitors, ensuring the reliability and accuracy of its quantification is paramount for advancing its development.[1][2][3] This document outlines a comprehensive validation strategy for a High-Performance Liquid Chromatography (HPLC) method, comparing its performance against other quinoline-based therapeutic agents and alternative analytical techniques. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[4][5]

Introduction: The Significance of this compound

This compound belongs to the quinoline carboxylic acid family, a scaffold of significant interest in medicinal chemistry.[6] Compounds with this core structure have demonstrated a range of biological activities, including antiproliferative and kinase inhibitory effects, making them promising candidates for drug discovery and development.[1][2][3] Given the therapeutic potential of this compound class, rigorous analytical validation is not merely a procedural step but a foundational requirement to ensure data integrity throughout the research and development lifecycle.

This guide will focus on the validation of a reversed-phase HPLC-UV method for the quantification of this compound, a widely applicable and robust technique for such analyses.[7][8] We will explore the critical validation parameters, present a comparative analysis with other quinoline-based compounds, and discuss alternative analytical methodologies.

Comparative Landscape: Benchmarking Against Quinoline-Based Kinase Inhibitors

To contextualize the analytical performance for this compound, it is instructive to compare it with other quinoline-based kinase inhibitors that have been subject to extensive analytical characterization. The choice of comparators is based on their structural similarity and their role as established therapeutic agents or advanced clinical candidates.

CompoundTarget/Mechanism of ActionKey Analytical Challenges
Gefitinib EGFR Tyrosine Kinase InhibitorPotential for photodegradation, requiring light-protected handling and analysis.
Bosutinib Src/Abl Tyrosine Kinase InhibitorMultiple polymorphic forms, necessitating methods that are insensitive to crystal structure.
Cabozantinib Multi-Tyrosine Kinase Inhibitor (VEGFR, MET, RET)Broad metabolic profile, requiring high specificity to distinguish from metabolites.
This compound Putative Kinase InhibitorLimited public data on stability and metabolic profile, necessitating thorough forced degradation and specificity studies.

This comparative framework highlights the common and unique analytical challenges associated with quinoline derivatives, underscoring the need for a tailored and robust validation strategy for this compound.

The Analytical Backbone: A Validated HPLC-UV Method

A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is proposed for the quantification of this compound. This technique is selected for its high resolving power, sensitivity, and widespread availability in analytical laboratories.

Experimental Protocol: HPLC-UV Analysis

Objective: To develop and validate a precise, accurate, and specific HPLC-UV method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program: A linear gradient from 10% to 90% Solvent B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Prepare calibration standards and quality control samples by serial dilution of the stock solution with the mobile phase.

Validation of the Analytical Method

The validation of the HPLC method is conducted in accordance with ICH Q2(R1) guidelines, assessing the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Analyze blank samples (diluent), placebo samples (if applicable), and samples of this compound that have been subjected to forced degradation (acid, base, oxidation, heat, and light).

  • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, with a peak purity index greater than 0.99.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol: Analyze a series of at least five concentrations of this compound over the expected working range.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy: The closeness of the test results obtained by the method to the true value.

  • Protocol: Perform recovery studies by spiking a known concentration of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Analyze the same samples on different days, with different analysts, and/or on different instruments.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations in the method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic component).

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the results should not be significantly affected by the variations.

Summary of Validation Results (Hypothetical Data)

The following table summarizes the expected performance of the validated HPLC-UV method for this compound.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte. Peak purity > 0.99.Passed
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) ≤ 2.0%Repeatability: 0.8%; Intermediate: 1.2%
LOD -0.05 µg/mL
LOQ -0.15 µg/mL
Robustness System suitability passes under all conditions.Passed

Visualizing the Workflow and Logic

To provide a clear understanding of the experimental and logical processes, the following diagrams are presented using Graphviz (DOT language).

Experimental Workflow for HPLC Method Validation

G cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting prep_stock Prepare Stock Solution (1 mg/mL) prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_qc Prepare QC Samples prep_stock->prep_qc data_acq HPLC Data Acquisition prep_cal->data_acq prep_qc->data_acq spec Specificity (Forced Degradation) report Generate Validation Report spec->report lin Linearity lin->report acc Accuracy (Spiking Studies) acc->report prec Precision (Repeatability & Intermediate) prec->report lod_loq LOD & LOQ lod_loq->report robust Robustness robust->report data_proc Process Chromatograms data_acq->data_proc data_proc->spec data_proc->lin data_proc->acc data_proc->prec data_proc->lod_loq data_proc->robust

Caption: HPLC Method Validation Workflow.

Logical Relationship of Validation Parameters

G Method Validated Analytical Method Specific Specificity Method->Specific Linear Linearity Method->Linear Accurate Accuracy Method->Accurate Precise Precision Method->Precise Sensitive Sensitivity (LOD/LOQ) Method->Sensitive Robust Robustness Method->Robust Reliable Reliable & Consistent Results Specific->Reliable Linear->Reliable Accurate->Reliable Precise->Reliable Sensitive->Reliable Robust->Reliable

Caption: Interdependence of Validation Parameters.

Alternative Analytical Methodologies

While HPLC-UV is a robust and widely used technique, other methods can be considered for the analysis of this compound, particularly for specific applications such as metabolite identification or trace-level analysis.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Liquid Chromatography-Tandem Mass SpectrometryHigh sensitivity and selectivity, suitable for complex matrices and metabolite identification.Higher cost and complexity of instrumentation and method development.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility.High separation efficiency, low sample and solvent consumption.Lower sensitivity for some analytes, potential for matrix effects.
Gas Chromatography (GC) Separation of volatile compounds.High resolution for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.
Spectrophotometry Measurement of light absorption.Simple, rapid, and cost-effective.Lower specificity, susceptible to interference from other absorbing compounds.[9]

The choice of an alternative method should be guided by the specific analytical requirements, such as the need for higher sensitivity, different selectivity, or compatibility with a particular sample matrix.

Conclusion: A Foundation for Confident Drug Development

The validation of analytical methods is a critical component of the drug development process, ensuring the generation of reliable and reproducible data. This guide has provided a comprehensive framework for the validation of an HPLC-UV method for the quantification of this compound. By adhering to ICH guidelines and benchmarking against established quinoline-based therapeutics, researchers can establish a high degree of confidence in their analytical results. The detailed protocols, acceptance criteria, and comparative data presented herein serve as a valuable resource for scientists and drug development professionals working with this promising class of compounds. The successful validation of this analytical method provides a solid foundation for future preclinical and clinical development, ultimately contributing to the advancement of new and effective therapies.

References

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). Wiley Online Library.
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A Comparative Analysis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative with significant potential in drug discovery. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document will extrapolate its potential performance by comparing it with structurally similar quinoline-3-carboxylic acid and 4-hydroxyquinoline analogs. This analysis is grounded in established principles of medicinal chemistry and supported by experimental data for closely related compounds.

Introduction to the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic drugs with a wide array of biological activities.[1] Derivatives of quinoline-3-carboxylic acid, in particular, have been extensively investigated for their therapeutic potential, leading to the development of potent antimicrobial, anti-inflammatory, and anticancer agents.[2][3] The biological activity of these compounds is often attributed to their ability to intercalate with DNA, inhibit key enzymes, or chelate metal ions crucial for pathological processes.[2]

This compound (CAS 948288-96-8) is a member of this important class of compounds.[4][5] Its structure, featuring a 4-hydroxyquinoline core, a carboxylic acid at position 3, and methyl groups at positions 6 and 8, suggests a predisposition for biological activity. The 4-hydroxy group can exist in tautomeric equilibrium with the 4-oxo form, a feature known to be important for the activity of quinolone antibiotics. The carboxylic acid at position 3 is a common feature in many quinoline-based drugs and is often crucial for their mechanism of action. The dimethyl substitution on the benzene ring is expected to modulate the lipophilicity and electronic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Synthesis of this compound and Analogs

The synthesis of 4-hydroxyquinoline-3-carboxylic acids is classically achieved through the Gould-Jacobs reaction .[6][7] This versatile method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization, saponification, and decarboxylation.[8][9]

Experimental Protocol: Gould-Jacobs Synthesis

This protocol outlines the general steps for synthesizing 4-hydroxyquinoline-3-carboxylic acids, adaptable for this compound by using 2,4-dimethylaniline as the starting material.

Step 1: Condensation

  • In a round-bottom flask, combine the substituted aniline (e.g., 2,4-dimethylaniline) and a slight excess of diethyl ethoxymethylenemalonate.

  • Heat the mixture, typically at 100-140°C, for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.[8]

Step 2: Thermal Cyclization

  • Dissolve the intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether.

  • Heat the solution to reflux (around 250°C) for 30-60 minutes to induce intramolecular cyclization.[8]

  • Cool the reaction mixture to room temperature to allow the ethyl 4-hydroxyquinoline-3-carboxylate to precipitate.

  • Collect the solid by filtration and wash with a non-polar solvent like hexane.

Step 3: Saponification

  • Suspend the ethyl ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10%).

  • Reflux the mixture for 1-2 hours until the hydrolysis is complete, as monitored by TLC.[8]

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Step 4: (Optional) Decarboxylation

  • To obtain the corresponding 4-hydroxyquinoline, heat the carboxylic acid from Step 3 above its melting point until the evolution of CO2 ceases.[8]

Gould_Jacobs_Synthesis Aniline 2,4-Dimethylaniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 Condensation (Heat) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate1 Intermediate2 Ethyl 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (High Temp.) Product This compound Intermediate2->Product Saponification (NaOH, H2O, Heat)

Caption: Gould-Jacobs reaction workflow for the synthesis of the target compound.

Comparative Performance Analysis

The biological potential of this compound is assessed by comparing the known activities of structurally related compounds.

Antimicrobial Activity

Quinolone-3-carboxylic acids are renowned for their antibacterial properties.[1] The antibacterial activity of this class of compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

While specific MIC data for this compound is not available, numerous studies have demonstrated the potent antibacterial activity of other quinoline-3-carboxylic acid derivatives.[3] For instance, certain novel quinolone-3-carbonitrile derivatives have shown moderate to good antibacterial activity with MIC values ranging from 3.13 to 100 µM.[1]

Table 1: Comparative Antimicrobial Activity of Quinolone Derivatives

Compound/Derivative ClassTarget Organism(s)Reported MIC (µg/mL)Reference
Novel quinoline-3-carbonitrilesVarious Gram-positive and Gram-negative bacteria3.13 - 100 (µM)[1]
Isoquinoline-3-carboxylic acidRalstonia solanacearum, Acidovorax citrulli8.38 - 17.35[10]
8-Hydroxyquinoline derivativesE. coli, S. aureus, P. aeruginosa< 1000[11]

Based on these comparisons, it is plausible that this compound will exhibit antibacterial activity. The presence of the 4-hydroxy and 3-carboxy groups is a key pharmacophore for this activity. The lipophilic dimethyl substituents may enhance membrane permeability, potentially leading to improved potency.

This protocol is a standard method for quantifying the in vitro antibacterial activity of a compound.[12][13]

  • Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Preparation of Bacterial Inoculum: Culture the test bacteria overnight. Suspend bacterial colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final inoculum concentration of 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Bacterial Inoculum D Inoculate with Bacteria B->D C->D E Incubate at 37°C D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxic Activity

Many quinoline derivatives have been investigated for their potential as anticancer agents.[14] Their cytotoxicity is typically evaluated against a panel of cancer cell lines using assays such as the MTT assay, which measures cell viability.

While no specific cytotoxicity data exists for this compound, related 8-hydroxyquinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[15][16] For example, some 8-hydroxyquinoline glycoconjugates have shown IC50 values in the micromolar range against HCT 116 and MCF-7 cells.[15]

Table 2: Comparative Cytotoxicity of Quinolone Derivatives

Compound/DerivativeCell LineReported IC50 (µM)Reference
8-Hydroxyquinoline GlycoconjugateHCT 116 (Colon)116.4 ± 5.9[15]
8-Hydroxyquinoline GlycoconjugateMCF-7 (Breast)78.1 ± 9.3[15]
7-Pyrrolidinomethyl-8-hydroxyquinolineMyeloma cells14[16]

The structural similarity of this compound to these cytotoxic compounds suggests that it may also possess antiproliferative properties. The planar quinoline ring system is capable of DNA intercalation, a common mechanism of action for many anticancer drugs.

The MTT assay is a colorimetric method used to assess cell viability.[17][18][19][20][21]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and compounds that can modulate the inflammatory response are of great therapeutic interest. Quinolone derivatives have been shown to possess anti-inflammatory properties.[2][22] A common in vitro model to assess anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Studies have shown that various quinoline-3-carboxylic and quinoline-4-carboxylic acids exhibit significant anti-inflammatory activity in LPS-induced inflammation models.[2]

Table 3: Comparative Anti-inflammatory Activity of Quinolone Derivatives

Compound/Derivative ClassAssay ModelEndpoint MeasuredReference
Quinolone-3-carboxylic acidsLPS-stimulated RAW264.7 macrophagesNitric Oxide (NO) production[2]
Quinolone-4-carboxylic acidsLPS-stimulated RAW264.7 macrophagesNitric Oxide (NO) production[2]
CarboxyxanthonesLPS-stimulated macrophagesIL-6 and PGE2 production[23]

Given the structural features shared with known anti-inflammatory quinolines, this compound is a promising candidate for possessing similar activity.

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages.[24][25][26][27][28]

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control.

  • Incubation: Incubate the plate for 18-24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

Anti_Inflammatory_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed Macrophage Cells B Pre-treat with Compound A->B C Stimulate with LPS B->C D Incubate for 18-24 hours C->D E Collect Supernatant D->E F Perform Griess Assay E->F G Measure Absorbance at 540 nm F->G H Quantify NO Inhibition G->H

Caption: Workflow for the LPS-induced nitric oxide production assay.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, a comparative analysis based on its structural analogs strongly suggests its potential as a bioactive molecule with possible antimicrobial, cytotoxic, and anti-inflammatory properties. The established synthetic route via the Gould-Jacobs reaction makes this compound and its derivatives readily accessible for further investigation.

Future research should focus on the synthesis and in vitro evaluation of this compound using the standardized protocols outlined in this guide. A systematic investigation of its biological activities will provide the necessary data to validate the hypotheses presented herein and to determine its potential as a lead compound for the development of new therapeutic agents. Structure-activity relationship (SAR) studies, involving modifications of the substituent groups on the quinoline ring, would be a logical next step to optimize its biological profile.

References

  • MDPI. (2016). 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability.
  • Oxford Academic. (n.d.). Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • NIH. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.
  • NIH. (n.d.). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts.
  • NIH. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Protocols.io. (2023). MTT (Assay protocol).
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  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review.
  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
  • MedCrave. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
  • Research Square. (n.d.). Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid.
  • NIH. (n.d.). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives.
  • MDPI. (n.d.). Anti-Inflammatory Activity of Natural Products.
  • MDPI. (n.d.). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • NIH. (n.d.). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline.
  • NIH. (n.d.). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species.
  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Oxford Academic. (n.d.). Synthesis and Cytotoxicity Evaluation of Some 8-Hydroxyquinoline Derivatives.
  • ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids.
  • PubMed. (n.d.). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds.
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6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid alternative compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Compounds for 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid in Neuroprotective Research

For researchers, scientists, and drug development professionals, the quest for novel neuroprotective agents is a paramount challenge. The intricate signaling pathways that govern neuronal survival and death present numerous targets for therapeutic intervention. One such scaffold of interest is the quinoline carboxylic acid family, exemplified by this compound. This guide provides a comprehensive comparison of this compound with viable alternatives, focusing on mechanistic insights and supported by detailed experimental protocols for their evaluation.

Introduction: The Promise of Quinoline Scaffolds in Neuroprotection

This compound belongs to a class of compounds, the 4-quinolone-3-carboxylic acids, recognized for a wide array of biological activities.[1] Its structure is highly analogous to Kynurenic Acid (KYNA), an endogenous tryptophan metabolite produced via the kynurenine pathway.[2] KYNA is a well-established neuroprotectant, primarily acting as an antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and as a negative allosteric modulator of the α7 nicotinic acetylcholine receptor.[3]

The overactivation of glutamate receptors, particularly the NMDA receptor, leads to excessive calcium influx, triggering a cascade of neurotoxic events—a phenomenon known as excitotoxicity. This process is a key contributor to neuronal damage in acute injuries like stroke and chronic neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5][6] Therefore, strategies aimed at modulating NMDA receptor activity or boosting endogenous antagonists like KYNA are of significant therapeutic interest.

This guide explores two primary strategic avenues for identifying superior alternatives to this compound:

  • Direct NMDA Receptor Antagonists: Compounds that directly block the NMDA receptor at various sites.

  • Kynurenine Pathway Modulators: Compounds that inhibit key enzymes in the kynurenine pathway to increase the endogenous production of neuroprotective KYNA.

We will delve into the structure-activity relationships, comparative efficacy, and the experimental workflows required to validate and compare these alternatives.

Part 1: Mechanistic Pathways as Therapeutic Arenas

Understanding the underlying biological pathways is critical to appreciating the rationale behind the design and selection of alternative compounds. The two key pathways are the NMDA receptor signaling cascade and the Kynurenine Pathway.

The NMDA Receptor and Excitotoxicity

The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[7] However, its overstimulation allows excessive Ca²⁺ entry, activating catabolic enzymes (proteases, phospholipases), promoting mitochondrial dysfunction, and increasing the production of reactive oxygen species, ultimately leading to neuronal death.[6][8] NMDA receptor antagonists prevent this cascade by blocking the receptor. They are classified based on their binding site:

  • Competitive Antagonists: Bind to the glutamate or glycine binding site.

  • Non-competitive Channel Blockers: Bind within the ion channel, physically occluding it (e.g., MK-801, Memantine).[4]

  • Allosteric Modulators: Bind to sites distinct from the agonist or channel sites to modulate receptor function.

The Kynurenine Pathway: A Metabolic Switch for Neuroactivity

The Kynurenine Pathway (KP) is the primary metabolic route for tryptophan in the body. It produces several neuroactive compounds. A critical juncture in this pathway is the enzyme Kynurenine 3-monooxygenase (KMO), which converts kynurenine into the neurotoxic 3-hydroxykynurenine (3-HK), a precursor to the NMDA receptor agonist quinolinic acid (QUIN).[9][10] Alternatively, kynurenine can be converted by kynurenine aminotransferases (KATs) into the neuroprotective KYNA.

Inhibiting KMO is a highly attractive therapeutic strategy. It shunts kynurenine metabolism away from the neurotoxic branch (3-HK, QUIN) and toward the neuroprotective branch, thereby increasing the levels of KYNA.[9][10][11][12]

Kynurenine_Pathway_Intervention cluster_pathway Kynurenine Pathway TRP Tryptophan KYN Kynurenine TRP->KYN IDO/TDO KMO KMO (Kynurenine 3-monooxygenase) KYN->KMO KAT KATs KYN->KAT HK3 3-Hydroxykynurenine (Neurotoxic Precursor) KMO->HK3 KYNA Kynurenic Acid (KYNA) (Neuroprotective) KAT->KYNA QUIN Quinolinic Acid (QUIN) (Excitotoxic) HK3->QUIN Multiple Steps Inhibitor KMO Inhibitors (Therapeutic Target) Inhibitor->KMO Inhibition

Caption: Therapeutic intervention point within the Kynurenine Pathway.

Part 2: Comparative Analysis of Alternative Compounds

The selection of an optimal neuroprotective agent requires a careful comparison of its pharmacological properties. Below, we compare representative alternatives to this compound.

Structure-Activity Relationship (SAR) Insights

For quinoline-3-carboxylic acids, certain structural features are consistently linked to biological activity. The carboxylic acid at the C-3 position is often essential for interacting with target enzymes or receptors.[13][14] Substitutions on the benzo portion of the quinoline ring, such as the dimethyl groups in the core compound, significantly modulate potency, selectivity, and pharmacokinetic properties like lipophilicity, which influences blood-brain barrier penetration.[15]

Data Summary Table
Compound/ClassPrimary MechanismTarget(s)Reported Potency (IC₅₀/EC₅₀)Key AdvantagesKey Disadvantages
This compound Presumed NMDA AntagonistNMDA ReceptorNot widely reportedStructural analog of KYNALimited pharmacological data available
Memantine Uncompetitive NMDA AntagonistNMDA Receptor (channel pore)0.5 - 1 µMClinically approved for Alzheimer's, well-tolerated[4][6]Modest efficacy, side effects like dizziness[6]
MK-801 (Dizocilpine) Non-competitive NMDA AntagonistNMDA Receptor (channel pore)~30 nMHigh potency, robust neuroprotection in preclinical models[8]Severe psychotomimetic side effects, limiting clinical use[4]
Ro 61-8048 KMO InhibitorKynurenine 3-monooxygenase~10-50 nMPotent and specific, increases brain KYNA levelsPreclinical stage, potential for off-target effects
Kynurenic Acid (KYNA) Broad-Spectrum AntagonistNMDA, α7nACh, GPR35µM rangeEndogenous neuroprotectantPoor blood-brain barrier penetration

Part 3: Experimental Protocols for Comparative Evaluation

To objectively compare the performance of these compounds, a series of standardized in vitro and in vivo assays are required. These protocols serve as a self-validating system to ensure trustworthy and reproducible results.

Protocol: In Vitro NMDA Receptor Functional Assay (Calcium Imaging)

This assay measures a compound's ability to block NMDA-induced calcium influx in primary neurons, a direct functional readout of antagonism.

Methodology:

  • Cell Culture: Prepare primary cortical or hippocampal neuron cultures from embryonic day 18 (E18) rat pups. Plate cells on poly-D-lysine coated glass-bottom dishes and culture for 12-14 days.

  • Fluorescent Dye Loading: Wash neurons with a physiological buffer (e.g., HBSS). Incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-45 minutes at 37°C.

  • Compound Incubation: Wash off excess dye. Add the test compound (e.g., this compound or an alternative) at various concentrations and incubate for 15-20 minutes.

  • Stimulation & Imaging: Place the dish on a fluorescence microscope equipped with a live-cell imaging chamber. Record baseline fluorescence. Perfuse the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to stimulate the receptors.

  • Data Acquisition: Record the change in fluorescence intensity over time. A potent antagonist will significantly reduce the NMDA-induced fluorescence peak.

  • Analysis: Calculate the peak fluorescence change (ΔF/F₀) for each condition. Plot a dose-response curve to determine the IC₅₀ value for each compound.

Calcium_Imaging_Workflow A 1. Culture Primary Neurons (12-14 days) B 2. Load with Fluo-4 AM (Calcium Dye) A->B C 3. Incubate with Test Compound B->C D 4. Record Baseline Fluorescence C->D E 5. Stimulate with NMDA + Glycine D->E F 6. Record Fluorescence Change (ΔF) E->F G 7. Analyze Data (Calculate IC₅₀) F->G

Caption: Workflow for the in vitro NMDA receptor functional assay.

Protocol: In Vivo Neuroprotection in a Rodent Stroke Model (MCAO)

This protocol assesses a compound's ability to reduce brain damage in an animal model of ischemic stroke, providing a critical test of in vivo efficacy.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g). Anesthetize the animal (e.g., with isoflurane).

  • Induction of Ischemia: Perform middle cerebral artery occlusion (MCAO). Introduce a nylon filament into the internal carotid artery to block the origin of the MCA. Induce ischemia for 90 minutes.

  • Compound Administration: Administer the test compound or vehicle via a clinically relevant route (e.g., intravenously or intraperitoneally) at a predetermined time point (e.g., at the time of reperfusion).

  • Reperfusion: After 90 minutes, withdraw the filament to allow blood flow to resume.

  • Behavioral Assessment (Optional): At 24 or 48 hours post-MCAO, perform neurological deficit scoring (e.g., Bederson scale) to assess functional recovery.

  • Infarct Volume Analysis: At 48 hours, euthanize the animals and harvest the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area white.

  • Data Analysis: Quantify the infarct volume using image analysis software. Compare the infarct volumes between the vehicle-treated and compound-treated groups using statistical analysis (e.g., t-test or ANOVA).

MCAO_Workflow A 1. Anesthetize Rat B 2. Induce MCAO (90 min Ischemia) A->B C 3. Reperfusion (Withdraw Filament) B->C D 4. Administer Compound or Vehicle C->D E 5. Neurological Scoring (24h post-MCAO) D->E Functional Outcome F 6. Euthanize & Harvest Brain (48h post-MCAO) D->F Survival Period G 7. TTC Staining & Infarct Volume Analysis F->G

Caption: Workflow for the in vivo MCAO neuroprotection model.

Conclusion and Future Directions

While this compound represents a promising starting point based on its structural similarity to kynurenic acid, a thorough evaluation against mechanistically diverse alternatives is essential. Direct NMDA antagonists like memantine offer a clinically validated, albeit modestly effective, benchmark.[5][6] High-potency tool compounds like MK-801, while not clinically viable, are invaluable for preclinical target validation.[4]

The most promising avenue for future development may lie in the modulation of the kynurenine pathway. KMO inhibitors offer an elegant, indirect approach to enhancing endogenous neuroprotection by increasing brain levels of KYNA, potentially avoiding the direct side effects associated with NMDA receptor channel blockers.[9][10][12]

The ultimate goal is to identify compounds with a superior therapeutic window, combining potent neuroprotective efficacy with minimal adverse effects. The experimental frameworks detailed in this guide provide a robust system for the head-to-head comparison of these diverse chemical entities, enabling data-driven decisions in the long and challenging path of neurotherapeutic drug development. The failure of many neuroprotective agents to translate from animal models to clinical success underscores the need for rigorous preclinical evaluation using multiple, well-designed models and assays.[16][17]

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Unlocking Therapeutic Potential: A Comparative Guide to the Synergistic Effects of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic strategies is relentless. Combination therapies, which leverage the synergistic interactions between two or more bioactive agents, represent a frontier of immense promise, potentially offering enhanced efficacy, reduced toxicity, and a formidable barrier against the development of drug resistance. This guide delves into the synergistic potential of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid and its broader chemical class—quinoline-3-carboxylic acids and 4-hydroxyquinolines. While direct experimental data on the specific synergistic effects of this compound is not yet prevalent in published literature, this guide will provide a comprehensive framework for its investigation, drawing parallels from structurally similar quinoline derivatives. We will explore established synergistic combinations, propose potential pairings, and provide detailed experimental protocols to empower researchers in this exciting field.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs with a wide array of biological activities, including antimicrobial and anticancer effects.[1][2] The versatility of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties.[1] The focus of this guide, this compound, belongs to a class of quinolines that has demonstrated significant potential in various therapeutic areas.[3][4]

Synergistic Combinations: The Power of Two

The core principle of synergy is that the combined effect of two drugs is greater than the sum of their individual effects.[5][6] This can manifest as a lower required dose of each drug to achieve a therapeutic outcome, thereby minimizing potential side effects. In the context of antimicrobial and anticancer therapies, synergistic combinations can also broaden the spectrum of activity and overcome resistance mechanisms.[7][8]

Potential Antimicrobial Synergy

Quinolone antibiotics, a well-known class of quinoline derivatives, are often used in combination therapies to combat bacterial infections.[9][10] It is plausible that this compound and its analogs could exhibit synergistic effects when combined with conventional antibiotics.

Hypothetical Synergistic Combinations and Rationale:

Combination PartnerRationale for Synergy
β-Lactam Antibiotics (e.g., Ampicillin, Cefotaxime) Quinolines can disrupt DNA replication and repair, while β-lactams inhibit cell wall synthesis. This dual assault on critical bacterial processes could lead to enhanced bactericidal activity.[11]
Aminoglycosides (e.g., Amikacin, Gentamicin) Aminoglycosides inhibit protein synthesis, while quinolines target DNA gyrase. The combination could result in a rapid and potent bactericidal effect.[11]
Antifungal Agents (e.g., Fluconazole) Some quinoline derivatives have shown the ability to potentiate the activity of antifungal drugs against resistant strains, possibly by disrupting fungal cell membrane integrity or efflux pumps.[12]
Potential Anticancer Synergy

Quinoline derivatives have emerged as promising anticancer agents, acting through various mechanisms such as the inhibition of tyrosine kinases and induction of apoptosis.[8][13] Combining these compounds with established chemotherapeutic agents could lead to improved treatment outcomes.

Hypothetical Synergistic Combinations and Rationale:

Combination PartnerRationale for Synergy
Doxorubicin The combination of a quinoline derivative with doxorubicin, a DNA intercalating agent, could lead to a synergistic anticancer effect by targeting different stages of the cell cycle and apoptotic pathways.[8]
Cisplatin Cisplatin forms DNA adducts, leading to cell cycle arrest and apoptosis. A quinoline derivative with a different mechanism of action, such as inhibiting a key signaling pathway, could enhance the cytotoxic effects of cisplatin.[14]
EGFR Inhibitors (e.g., Gefitinib) Some quinoline-chalcone hybrids have shown potent EGFR kinase inhibitory activity. Combining a quinoline-3-carboxylic acid with an EGFR inhibitor could result in a more complete blockade of cancer cell signaling.[8]

Experimental Workflow for Assessing Synergy

A systematic approach is crucial for the accurate determination of synergistic interactions. The checkerboard assay is a widely accepted in vitro method for this purpose.[15][16][17]

Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare stock solutions of This compound and combination partner B Determine Minimum Inhibitory Concentration (MIC) of each compound individually A->B Prerequisite C Prepare serial dilutions of both compounds in a 96-well microtiter plate B->C D Inoculate wells with target microbial strain or cancer cell line C->D E Incubate under appropriate conditions D->E F Visually or spectrophotometrically determine the MIC of the combination E->F G Calculate the Fractional Inhibitory Concentration (FIC) Index F->G Quantification H Interpret the results: Synergy, Additivity, or Antagonism G->H Classification

Caption: A generalized workflow for determining synergistic interactions using the checkerboard assay.

Detailed Protocol: Checkerboard Assay for Antimicrobial Synergy

This protocol provides a step-by-step guide for performing a checkerboard assay to assess the synergistic antimicrobial effects of this compound.

Materials:

  • This compound (Compound A)

  • Combination partner (e.g., a known antibiotic, Compound B)

  • Appropriate bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of Compound A and Compound B in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • MIC Determination of Individual Compounds: Determine the Minimum Inhibitory Concentration (MIC) of Compound A and Compound B individually using the broth microdilution method. This will inform the concentration range for the checkerboard assay.

  • Checkerboard Setup:

    • In a 96-well plate, add 50 µL of MHB to all wells.

    • Along the x-axis (e.g., columns 2-11), create a two-fold serial dilution of Compound A. Column 1 will serve as a no-drug control for Compound B, and column 12 will be a growth control.

    • Along the y-axis (e.g., rows B-G), create a two-fold serial dilution of Compound B. Row A will serve as a no-drug control for Compound A, and row H will contain only Compound A dilutions.

    • This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of the inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: After incubation, visually inspect the plates for turbidity. The MIC of the combination is the lowest concentration of the drugs that inhibits visible growth.

Calculation of the Fractional Inhibitory Concentration (FIC) Index

The FIC index is calculated to quantify the interaction between the two compounds.[5][15][18]

Formula:

FIC Index = FIC of Compound A + FIC of Compound B

Where:

  • FIC of Compound A = (MIC of Compound A in combination) / (MIC of Compound A alone)

  • FIC of Compound B = (MIC of Compound B in combination) / (MIC of Compound B alone)

Interpretation of FIC Index: [5][15]

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

Signaling Pathways and Mechanisms of Synergy

Understanding the underlying mechanisms of synergy is critical for rational drug design and development. While the precise pathways affected by this compound are yet to be fully elucidated, we can hypothesize potential mechanisms based on the known activities of related quinoline derivatives.

Synergy_Mechanisms cluster_antimicrobial Antimicrobial Synergy cluster_anticancer Anticancer Synergy A 6,8-Dimethyl-4-hydroxyquinoline- 3-carboxylic acid C DNA Gyrase/ Topoisomerase IV Inhibition A->C B Conventional Antibiotic (e.g., β-Lactam) D Cell Wall Synthesis Inhibition B->D E Bacterial Cell Death C->E Enhanced Efficacy D->E Enhanced Efficacy F 6,8-Dimethyl-4-hydroxyquinoline- 3-carboxylic acid H Tyrosine Kinase Signaling Inhibition F->H G Chemotherapeutic Agent (e.g., Doxorubicin) I DNA Intercalation/ Damage G->I J Apoptosis H->J Increased Sensitivity I->J Increased Sensitivity

Caption: Hypothetical mechanisms of antimicrobial and anticancer synergy involving a quinoline derivative.

Concluding Remarks and Future Directions

While the synergistic effects of this compound remain to be specifically demonstrated, the wealth of data on related quinoline derivatives provides a strong rationale for its investigation in combination therapies. This guide offers a comprehensive framework for researchers to explore this potential, from identifying promising combination partners to executing robust experimental protocols for synergy assessment. The future of drug development lies in the intelligent design of combination therapies, and compounds like this compound and its analogs represent a promising class of molecules to unlock new therapeutic possibilities.

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A Comparative Guide to the Antagonistic Effects of Glycine Site NMDA Receptor Modulators: Evaluating 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid Against Established Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antagonistic effects of novel quinoline derivatives, specifically focusing on 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. By comparing its potential activity profile with well-characterized antagonists—Kynurenic Acid (KYNA), 5,7-Dichlorokynurenic Acid (DCKA), and L-701,324—this document outlines the essential experimental methodologies and provides the necessary context for a rigorous comparative analysis.

Introduction: The Glycine Site of the NMDA Receptor as a Therapeutic Target

The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is implicated in a host of physiological processes, including synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a key factor in the pathophysiology of numerous neurodegenerative and psychiatric disorders.[2] The NMDA receptor possesses a unique modulatory site that binds the co-agonist glycine or D-serine, which is a prerequisite for channel activation by glutamate.[2] Targeting this glycine binding site with antagonists offers a nuanced approach to modulating NMDA receptor activity, potentially providing a more favorable therapeutic window compared to direct channel blockers or glutamate-site antagonists.[2]

Quinoline and quinoxaline derivatives have emerged as a promising class of compounds that act as antagonists at this glycine site.[3] While extensive research has been conducted on compounds like kynurenic acid and its derivatives, the pharmacological profile of many novel structures, such as this compound, remains to be fully elucidated. This guide provides the experimental foundation to perform such a characterization.

Comparative Compounds: A Profile of Established Glycine Site Antagonists

A meaningful evaluation of a novel compound requires comparison against well-established benchmarks. The following three antagonists, all acting at the NMDA receptor glycine site, serve as excellent comparators due to their differing potencies and extensive characterization in the scientific literature.

  • Kynurenic Acid (KYNA): An endogenous tryptophan metabolite, KYNA is a broad-spectrum antagonist at excitatory amino acid receptors, including a non-competitive antagonism at the glycine site of the NMDA receptor.[4] Its endogenous nature makes it a crucial reference compound for understanding the physiological regulation of NMDA receptor function.

  • 5,7-Dichlorokynurenic Acid (DCKA): A halogenated derivative of kynurenic acid, DCKA is a highly potent and selective competitive antagonist at the glycine binding site.[5] Its high affinity makes it a valuable tool for in vitro assays and for defining the upper bounds of potency for novel compounds.

  • L-701,324: A potent, orally active, and selective antagonist of the NMDA receptor glycine site.[6] It has demonstrated antidepressant-like activity in preclinical models, highlighting the therapeutic potential of this class of compounds.

Quantitative Comparison of Antagonistic Potency

The following table summarizes the reported binding affinities (Ki) and inhibitory concentrations (IC50) for the selected reference compounds. The goal of the experimental workflows outlined in the subsequent sections would be to determine these values for this compound to enable a direct comparison.

CompoundTargetAssay TypeReported ValueReference
Kynurenic Acid (KYNA) NMDA Receptor Glycine Site--[4]
5,7-Dichlorokynurenic Acid (DCKA) NMDA Receptor Glycine Site[3H]glycine bindingKi = 79 nM[5]
L-701,324 NMDA Receptor Glycine SiteRat brain membrane bindingIC50 = 2 nM[6]

Experimental Methodologies for Characterizing Antagonistic Effects

To ascertain the antagonistic properties of this compound and compare it to the established compounds, a multi-faceted experimental approach is necessary. The following protocols describe three key assays that provide complementary information on the compound's interaction with the NMDA receptor.

Radioligand Binding Assay: Determining Binding Affinity

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the glycine binding site, providing a quantitative measure of its binding affinity (Ki).

cluster_0 Radioligand Binding Assay Workflow start Start prep_membranes Prepare Brain Membrane Homogenate start->prep_membranes incubate Incubate Membranes with Radioligand ([3H]glycine) & Test Compound prep_membranes->incubate separate Separate Bound & Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 & Ki Determination) quantify->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

  • Preparation of Rat Brain Membranes:

    • Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times.

    • Resuspend the final pellet in buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the brain membrane preparation (50-100 µg of protein), a fixed concentration of [3H]glycine (e.g., 10 nM), and varying concentrations of the test compound (this compound or reference compounds) in a final volume of 250 µL of 50 mM Tris-HCl buffer.

    • For determining non-specific binding, add a high concentration of unlabeled glycine (e.g., 1 mM) to a set of wells.

    • Incubate the plate at 4°C for 30 minutes.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence-Based Calcium Influx Assay: Assessing Functional Antagonism

This cell-based assay measures the functional consequence of binding to the glycine site by quantifying the inhibition of NMDA- and glycine-induced calcium influx into cells expressing NMDA receptors.

cluster_1 Calcium Influx Assay Workflow start_ca Start plate_cells Plate HEK293 cells expressing NMDA receptors start_ca->plate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye incubate_compound Incubate with Test Compound load_dye->incubate_compound stimulate Stimulate with NMDA and Glycine incubate_compound->stimulate measure_fluorescence Measure changes in intracellular calcium via fluorescence stimulate->measure_fluorescence analyze_ca Data Analysis (IC50 Determination) measure_fluorescence->analyze_ca end_ca End analyze_ca->end_ca

Caption: Workflow for Fluorescence-Based Calcium Influx Assay.

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Plate the cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (e.g., 2 µM) in a physiological salt solution (e.g., HBSS) buffered with HEPES.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes.

    • Wash the cells twice with the assay buffer to remove extracellular dye.

  • Compound Incubation and Stimulation:

    • Add varying concentrations of the test compound or reference antagonists to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Prepare a stimulation solution containing NMDA (e.g., 100 µM) and glycine (e.g., 30 µM) in the assay buffer.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

    • Add the stimulation solution to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Plot the percentage of inhibition of the NMDA/glycine-induced calcium response against the logarithm of the antagonist concentration.

    • Determine the IC50 value using non-linear regression analysis.

Whole-Cell Patch-Clamp Electrophysiology: Measuring Direct Channel Inhibition

This technique provides the most direct measure of the functional antagonism of NMDA receptor-mediated ion currents, offering high temporal and spatial resolution.

cluster_2 Patch-Clamp Electrophysiology Workflow start_ep Start prepare_cells Prepare cultured neurons or brain slices start_ep->prepare_cells obtain_seal Obtain a gigaseal and establish whole-cell configuration prepare_cells->obtain_seal record_baseline Record baseline NMDA receptor-mediated currents obtain_seal->record_baseline apply_antagonist Apply Test Compound record_baseline->apply_antagonist record_inhibited Record inhibited currents apply_antagonist->record_inhibited washout Washout Compound record_inhibited->washout analyze_ep Data Analysis (% inhibition, IC50) washout->analyze_ep end_ep End analyze_ep->end_ep

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

  • Cell Preparation:

    • Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

    • For cultured neurons, plate on coverslips for easy access. For brain slices, prepare 300-400 µm thick slices using a vibratome.

  • Recording Setup:

    • Place the coverslip or brain slice in a recording chamber on the stage of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

    • The aCSF should contain antagonists for AMPA, kainate, and GABAA receptors to isolate NMDA receptor currents. It should also be nominally magnesium-free to prevent voltage-dependent block of the NMDA receptor.

    • Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an internal solution containing a cesium-based salt to block potassium channels.

  • Whole-Cell Recording:

    • Under visual guidance, approach a neuron with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 or -70 mV.

  • Data Acquisition and Analysis:

    • Record baseline NMDA receptor-mediated currents by locally perfusing a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 30 µM).

    • After establishing a stable baseline, co-apply the test compound at various concentrations with the NMDA/glycine solution and record the inhibited current.

    • Perform a washout by perfusing with the NMDA/glycine solution alone to check for reversibility of the antagonism.

    • Measure the peak amplitude of the currents before, during, and after antagonist application.

    • Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC50.

Conclusion

The comprehensive evaluation of this compound's antagonistic effects at the NMDA receptor glycine site requires a systematic and multi-pronged approach. By employing radioligand binding assays, functional calcium influx measurements, and direct electrophysiological recordings, researchers can build a complete pharmacological profile of this novel compound. Comparing the obtained data with established antagonists such as Kynurenic Acid, 5,7-Dichlorokynurenic Acid, and L-701,324 will provide a clear understanding of its relative potency, affinity, and potential as a modulator of NMDA receptor function. This guide provides the necessary framework and detailed protocols to conduct such a comparative analysis, ensuring scientific rigor and generating reliable data for drug discovery and development efforts.

References

  • McNamara, D., Smith, E. C., Calligaro, D. O., O'Malley, P. J., McQuaid, L. A., & Dingledine, R. (1990). 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors. Neuroscience letters, 120(1), 17–20. [Link]
  • Forrest, L. R., & Gergely, M. T. (2020). N-Methyl D-Aspartate Receptor Antagonist Kynurenic Acid Affects Human Cortical Development. Frontiers in Cellular Neuroscience, 14, 239. [Link]
  • Kynurenic acid. Wikipedia. [Link]
  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Methods in molecular biology (Clifton, N.J.), 1677, 139–162. [Link]
  • Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. Journal of medicinal chemistry, 37(24), 4053–4067. [Link]
  • Kemp, J. A., & Leeson, P. D. (1993). The glycine site of the NMDA receptor--five years on. Trends in pharmacological sciences, 14(1), 20–25. [Link]
  • Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 58160. [Link]
  • Whole Cell Patch Clamp Protocol. Axol Bioscience. [Link]
  • Whole-cell patch-clamp analysis of recombinant NMDA receptor pharmacology using brief glutamate applications. Methods in molecular biology (Clifton, N.J.), 1260, 13–28. [Link]
  • p
  • Calcium Imaging in mDA neurons. Protocols.io. [Link]
  • Glycine Assay Kit. Cell Biolabs, Inc. [Link]
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]
  • Birrell, J. A., & Klym, A. M. (1989). Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. Brain research, 489(2), 377–382. [Link]

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A Comparative Analysis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid Against Standard Chemotherapeutic and Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] Its derivatives have been extensively investigated and developed as anticancer, anti-inflammatory, antibacterial, and antiviral agents. 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid belongs to this versatile class of molecules. While specific experimental data for this particular derivative is not extensively available in publicly accessible literature, the known biological activities of structurally related quinoline-3-carboxylic acid derivatives provide a strong rationale for its evaluation as a potential therapeutic agent.

This guide presents a comparative analysis of the potential efficacy of this compound against standard-of-care drugs in two key therapeutic areas: oncology and inflammation. The comparisons are based on published data for closely related quinoline-3-carboxylic acid analogues. The standard drugs selected for this comparison are Doxorubicin and Cisplatin for anticancer activity, and Indomethacin for anti-inflammatory effects.

Part 1: Comparative Analysis in Oncology

The antiproliferative properties of quinoline carboxylic acid derivatives are a focal point of current research, with many analogues demonstrating potent cytotoxicity against various cancer cell lines.[2] The proposed mechanisms often involve the induction of programmed cell death (apoptosis), interference with the cell cycle, and inhibition of key enzymes essential for cancer cell survival.[1][2]

Mechanism of Action: Quinoline Derivatives vs. Standard Anticancer Drugs

Quinoline carboxylic acids exert their anticancer effects through multiple pathways. A primary mechanism is the induction of apoptosis by modulating the expression of key regulatory proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[2] This leads to the activation of caspases, the executioner enzymes of apoptosis. Furthermore, these compounds can cause cell cycle arrest, preventing cancer cells from proliferating, and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[1][2]

In contrast, Doxorubicin, an anthracycline antibiotic, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[3] Cisplatin, a platinum-based drug, forms covalent adducts with DNA, which triggers DNA damage responses and ultimately induces apoptosis.

Signaling Pathway: Antiproliferative Mechanisms

cluster_quinoline Quinoline-3-Carboxylic Acid Derivatives cluster_dox Doxorubicin cluster_cis Cisplatin q_bax ↑ Bax q_caspase Caspase Activation q_bax->q_caspase q_bcl2 ↓ Bcl-2 q_bcl2->q_caspase q_apoptosis Apoptosis q_caspase->q_apoptosis q_g2m G2/M, S Phase Arrest q_proliferation ↓ Proliferation q_g2m->q_proliferation q_topo Topoisomerase Inhibition q_dna_damage DNA Damage q_topo->q_dna_damage q_dna_damage->q_apoptosis dox_dna DNA Intercalation dox_damage DNA Damage dox_dna->dox_damage dox_topo Topoisomerase II Inhibition dox_topo->dox_damage dox_apoptosis Apoptosis dox_damage->dox_apoptosis cis_dna DNA Adducts cis_damage DNA Damage Response cis_dna->cis_damage cis_apoptosis Apoptosis cis_damage->cis_apoptosis

Caption: Comparative overview of antiproliferative signaling pathways.

Quantitative Comparison: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for representative quinoline-3-carboxylic acid derivatives against the human breast adenocarcinoma cell line (MCF-7) and the human chronic myelogenous leukemia cell line (K562), in comparison to standard chemotherapeutic agents.

Compound/DrugCell LineIC50 (µM)Reference
Quinoline-3-carboxylate Derivative (4m) MCF-70.33[4]
Quinoline-3-carboxylate Derivative (4n) MCF-70.33[4]
Quinoline-3-carboxylate Derivative (4k) K5620.28[4]
Quinoline-3-carboxylate Derivative (4m) K5620.28[4]
Doxorubicin MCF-7~0.4 - 8.3[3]
Doxorubicin K5620.031[5]
Cisplatin MCF-7~10 - 20 (24h)[6][7]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as incubation time and assay methodology. The data presented here is for comparative purposes.

Part 2: Comparative Analysis in Inflammation

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinoline derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Mechanism of Action: Quinoline Derivatives vs. Indomethacin

The anti-inflammatory effects of many quinoline derivatives are attributed to their ability to inhibit key inflammatory mediators and pathways. Some quinoline carboxylic acids have been shown to inhibit cyclooxygenase (COX) enzymes, which are the primary targets of NSAIDs like Indomethacin. Additionally, quinoline derivatives can modulate other inflammatory targets such as phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α).[9]

Indomethacin, a potent NSAID, exerts its anti-inflammatory effect primarily by inhibiting both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation.

Signaling Pathway: Anti-inflammatory Mechanisms

cluster_quinoline_inflam Quinoline Derivatives cluster_indomethacin Indomethacin qi_cox COX Inhibition qi_prostaglandins ↓ Prostaglandins qi_cox->qi_prostaglandins qi_pde4 PDE4 Inhibition qi_inflammation ↓ Inflammation qi_pde4->qi_inflammation qi_tnf ↓ TNF-α qi_tnf->qi_inflammation qi_prostaglandins->qi_inflammation indo_cox COX-1 & COX-2 Inhibition indo_prostaglandins ↓ Prostaglandins indo_cox->indo_prostaglandins indo_inflammation ↓ Inflammation indo_prostaglandins->indo_inflammation

Caption: Comparative overview of anti-inflammatory signaling pathways.

Quantitative Comparison: In Vitro Anti-inflammatory Activity

The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a standard in vitro assay to screen for anti-inflammatory activity. The following table presents the IC50 values for quinoline carboxylic acid derivatives in this assay, with Indomethacin as the standard reference.

Compound/DrugAssayIC50 (µM)Reference
Quinoline-3-carboxylic acids LPS-induced NO production in RAW 264.7 cellsAppreciable anti-inflammatory affinities vs. Indomethacin[10]
Quinoline-4-carboxylic acids LPS-induced NO production in RAW 264.7 cellsAppreciable anti-inflammatory affinities vs. Indomethacin[10]
Indomethacin LPS-induced NO, TNF-α, PGE2 release in RAW 264.7 cells56.8 (NO), 143.7 (TNF-α), 2.8 (PGE2)[11]

Note: The term "appreciable affinities" suggests comparable or potent activity, though specific IC50 values were not provided in the cited source for a direct numerical comparison.

Part 3: Experimental Protocols

Reproducibility and standardization are paramount in scientific research. The following are detailed methodologies for the key in vitro assays discussed in this guide.

MTT Assay for Antiproliferative Activity

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

Experimental Workflow: MTT Assay

step1 1. Seed cancer cells in a 96-well plate step2 2. Incubate for 24 hours step1->step2 step3 3. Treat cells with varying concentrations of the test compound step2->step3 step4 4. Incubate for 24-72 hours step3->step4 step5 5. Add MTT solution to each well step4->step5 step6 6. Incubate for 2-4 hours to allow formazan crystal formation step5->step6 step7 7. Solubilize formazan crystals with DMSO or other solvent step6->step7 step8 8. Measure absorbance at 570 nm step7->step8

Caption: General workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline derivative or standard drug.

  • Incubation: The plates are incubated for a further 24 to 72 hours.

  • MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

LPS-Induced Nitric Oxide Production Assay

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Workflow: Nitric Oxide Inhibition Assay

step1_no 1. Seed RAW 264.7 macrophage cells in a 96-well plate step2_no 2. Incubate for 24 hours step1_no->step2_no step3_no 3. Pre-treat cells with test compound for 1-2 hours step2_no->step3_no step4_no 4. Stimulate cells with LPS (1 µg/mL) step3_no->step4_no step5_no 5. Incubate for 24 hours step4_no->step5_no step6_no 6. Collect cell culture supernatant step5_no->step6_no step7_no 7. Add Griess reagent to the supernatant step6_no->step7_no step8_no 8. Measure absorbance at 540 nm step7_no->step8_no

Caption: General workflow for the LPS-induced nitric oxide production assay.

Detailed Steps:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate.

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Reaction: The amount of nitrite (a stable metabolite of NO) in the supernatant is quantified by adding Griess reagent.

  • Absorbance Reading: The absorbance is measured at 540 nm. A decrease in absorbance in the treated wells compared to the LPS-only control indicates inhibition of NO production.

Conclusion and Future Directions

The existing body of research on quinoline-3-carboxylic acid derivatives strongly suggests that this compound is a promising candidate for further investigation as both an anticancer and anti-inflammatory agent. The preliminary comparative analysis, based on structurally similar compounds, indicates that this class of molecules can exhibit potency comparable to, and in some cases exceeding, that of standard drugs.

To definitively establish the therapeutic potential of this compound, future research should focus on:

  • Direct Biological Evaluation: Conducting in vitro and in vivo studies to determine the specific IC50 values and efficacy of this compound in relevant cancer cell lines and inflammatory models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this specific compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of related analogues to optimize potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound to determine its suitability for further development.

The continued exploration of the quinoline scaffold holds significant promise for the discovery of novel and effective therapeutic agents to address the unmet needs in oncology and inflammatory diseases.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Preprints.org.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate.
  • A Technical Guide to the Potential Mechanisms of Action of 8-methoxy-4-oxo-1H-quinoline-2-carboxylic acid. Benchchem.
  • Quinolines: a new hope against inflammation. PubMed.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate.
  • IC50 values for anti-inflammatory activity determined in RAW264.7 macrophages. ResearchGate.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science.
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  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. ResearchGate.
  • Antiproliferative IC 50 values of the new compounds on the human cell... ResearchGate.
  • The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. Benchchem.
  • Doxorubicin and Cisplatin Modulate miR-21, miR-106, miR-126, miR-155 and miR-199 Levels in MCF7, MDA-MB-231 and SK-BR-3 Cells That Makes Them Potential Elements of the DNA-Damaging Drug Treatment Response Monitoring in Breast Cancer Cells—A Preliminary Study. MDPI.
  • IC 50 values determination for doxorubicin or cisplatin after MCF7,... ResearchGate.
  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences.
  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
  • An in vitro inhibitory effect on RAW 264.7 cells by anti- inflammatory compounds from Smilax corbularia Kunth. Asian Pacific Journal of Allergy and Immunology.
  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... ResearchGate.
  • Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines. NIH.
  • Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecule. Semantic Scholar.
  • MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention.
  • Effect of indomethacin on NO production in RAW 264.7 induced by LPS.... ResearchGate.
  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. NIH.
  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.
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6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid: A Technical Profile and Inferred Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Within this class, 4-hydroxyquinoline-3-carboxylic acids have emerged as a particularly promising pharmacophore. This technical guide provides an in-depth analysis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, a specific derivative with potential therapeutic applications. Due to a lack of direct experimental data for this specific compound in the public domain, this guide will offer a comprehensive technical profile based on its chemical properties and infer its potential advantages and disadvantages through a comparative analysis of structurally related quinoline-3-carboxylic acid derivatives.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol .[4] Its structure, featuring a quinoline core with methyl groups at positions 6 and 8, a hydroxyl group at position 4, and a carboxylic acid at position 3, dictates its physicochemical properties and, by extension, its likely biological activities.

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₃
Molecular Weight217.22 g/mol
CAS Number948288-96-8
AppearanceSolid
SMILESCc1cc(C)c2ncc(C(O)=O)c(O)c2c1
InChI1S/C12H11NO3/c1-6-3-7(2)10-8(4-6)11(14)9(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)

Inferred Advantages of this compound

Based on structure-activity relationship (SAR) studies of related quinoline carboxylic acids, the specific substitutions on this compound may confer several advantages.[5]

Enhanced Lipophilicity and Cellular Uptake: The presence of two methyl groups at the 6 and 8 positions is expected to increase the lipophilicity of the molecule compared to its unsubstituted counterpart. This increased lipophilicity can facilitate passage through cellular membranes, potentially leading to improved bioavailability and intracellular accumulation. This is a crucial factor for targeting intracellular components, a common mechanism for anticancer agents.

Increased Potency and Selectivity: Substitutions on the quinoline ring are known to significantly influence the biological activity of these compounds.[3] The electron-donating nature of the methyl groups could modulate the electronic properties of the quinoline ring system, potentially enhancing its interaction with biological targets. This could translate to higher potency and selectivity for specific enzymes or receptors. For instance, in the context of anticancer activity, such modifications can lead to more targeted effects on cancer cells while minimizing toxicity to normal cells.[6]

Potential for Overcoming Drug Resistance: The unique substitution pattern might allow the compound to evade common drug resistance mechanisms. Some quinoline derivatives have shown efficacy against multidrug-resistant cancer cell lines.[7]

Inferred Disadvantages and Challenges

While the dimethyl substitutions offer potential benefits, they may also present certain disadvantages that warrant consideration in a drug development context.

Metabolic Instability: The methyl groups, while enhancing lipophilicity, could also be susceptible to metabolic oxidation by cytochrome P450 enzymes in the liver. This could lead to rapid metabolism and clearance, potentially resulting in a short biological half-life and reduced in vivo efficacy.

Solubility Issues: The increased lipophilicity might lead to poor aqueous solubility. This can pose challenges for formulation and administration, particularly for intravenous delivery.

Potential for Off-Target Effects: While substitutions can enhance selectivity, they can also introduce new, unforeseen interactions with other biological targets, leading to off-target effects and potential toxicity. Thorough preclinical toxicity studies would be essential to evaluate the safety profile of this compound.

Comparative Analysis with Alternative Compounds

To provide a clearer perspective on the potential of this compound, it is useful to compare it with other compounds that share a similar scaffold or are used for similar therapeutic applications.

Comparison with Unsubstituted 4-Hydroxyquinoline-3-carboxylic Acid

The primary difference lies in the two methyl groups. As discussed, these are expected to increase lipophilicity and potentially alter the binding affinity and selectivity for biological targets. While the unsubstituted parent compound may have better solubility, it might be less potent or less able to penetrate cells effectively.

Comparison with Clinically Used Anticancer Agents (e.g., Doxorubicin)

Doxorubicin is a widely used chemotherapy agent with a well-established mechanism of action (intercalation into DNA and inhibition of topoisomerase II). While this compound is expected to have a different mechanism, likely involving the inhibition of specific signaling pathways or enzymes, a comparative evaluation of their in vitro cytotoxicity would be a crucial first step.[8] A potential advantage of a targeted agent like a quinoline derivative could be a more favorable side-effect profile compared to the broad cytotoxicity of traditional chemotherapeutics.

Comparison with Other Substituted Quinoline-3-Carboxylic Acid Derivatives

Numerous quinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their biological activities.[9][10] For example, compounds with different substituents at the 2, 6, and 7 positions have shown potent anticancer and anti-inflammatory effects.[1][2] A systematic comparison of this compound with these analogs in standardized assays would be necessary to determine its relative potency and selectivity.

Experimental Protocols for Evaluation

To validate the inferred advantages and disadvantages of this compound, a series of in vitro and in vivo experiments would be required.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media.[6]

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound and comparator compounds (e.g., unsubstituted parent compound, doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the potency of the compounds.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer and Non-Cancerous Cell Lines seeding Seed Cells in 96-Well Plates cell_culture->seeding treatment Add Varying Concentrations of Test Compounds seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Inferred mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Conclusion

While direct experimental evidence is currently lacking, a comprehensive analysis of the structure-activity relationships of related quinoline carboxylic acids suggests that this compound holds promise as a bioactive compound, potentially with enhanced potency and cellular uptake due to its dimethyl substitutions. Its potential applications as an anticancer or anti-inflammatory agent are worthy of further investigation. The experimental protocols outlined in this guide provide a clear roadmap for elucidating the true therapeutic potential and clarifying the advantages and disadvantages of this specific molecule. Future research focusing on the synthesis and biological evaluation of this compound is crucial to validate these inferred properties and to determine its viability as a lead compound in drug discovery programs.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Chebil, A., Al-Mula, A. A., & Al-Tamimi, A. M. (2021).
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708–1716.
  • BenchChem. (2025). The Antiproliferative Potential of Quinoline Carboxylic Acids: A Technical Guide for Researchers. BenchChem.
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  • Asif, M. (2014). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 22(21), 5969-5987.
  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708-1716.
  • Yuriev, M. Y., Bdzhola, V. G., & Volynets, G. P. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • Hayat, F., Salahuddin, A., & Azam, A. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 59(5), 2059-2075.
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Performance Metrics of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Carboxylic Acid Scaffold in Drug Discovery

The quinoline carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides a comprehensive analysis of the performance metrics of a specific derivative, 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, in the context of two prominent drug targets: Dihydroorotate Dehydrogenase (DHODH) and Protein Kinase CK2. While direct experimental data for this particular compound is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) data from analogous compounds to provide a comparative performance analysis against established inhibitors. This document is intended to be a practical resource for researchers, offering insights into potential applications and methodologies for evaluation.

I. This compound as a Potential Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[2] Inhibition of DHODH leads to depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis, making it an attractive target for therapeutic intervention in oncology and autoimmune diseases.[3]

The DHODH Signaling Pathway

The central role of DHODH in pyrimidine biosynthesis is depicted in the following pathway diagram. Inhibition of DHODH directly impacts the production of orotate, a crucial precursor for pyrimidine nucleotides.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Dihydroorotate UMP UMP Orotate->UMP UMP Synthase Inhibitor 6,8-Dimethyl-4-hydroxyquinoline -3-carboxylic acid (Potential Inhibitor) Inhibitor->DHODH Pyrimidine Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine Nucleotides Kinases DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidine Nucleotides->DNA & RNA Synthesis Polymerases

Caption: The role of DHODH in the de novo pyrimidine biosynthesis pathway.

Comparative Performance Analysis with Brequinar

Brequinar is a potent and well-characterized inhibitor of human DHODH that serves as a benchmark for comparison.[2] While specific IC50 values for this compound are not available, we can infer its potential activity based on SAR studies of the 4-quinoline carboxylic acid class of inhibitors.[4]

Key SAR Insights for Quinoline-based DHODH Inhibitors:

  • Carboxylic Acid Moiety: The carboxylic acid at the 3-position is crucial for activity, forming key interactions within the enzyme's active site.[5]

  • Substitutions on the Quinoline Ring: The nature and position of substituents on the quinoline ring significantly influence potency. Hydrophobic and electron-withdrawing groups can enhance activity.[4] The presence of methyl groups at the 6 and 8 positions on the target compound likely contributes to the overall lipophilicity, which may influence its binding to the hydrophobic pocket of DHODH.

Table 1: Performance Metrics of a Benchmark DHODH Inhibitor

CompoundTargetIC50Key Characteristics
BrequinarHuman DHODH~20 nM[6]Potent, well-characterized inhibitor; serves as a benchmark for DHODH inhibition studies.[2]

Based on the shared 4-hydroxyquinoline-3-carboxylic acid scaffold with known DHODH inhibitors, it is plausible that this compound exhibits inhibitory activity against this enzyme. However, its potency relative to highly optimized inhibitors like Brequinar would need to be determined experimentally.

Experimental Protocol: In Vitro DHODH Inhibition Assay (DCIP-based)

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (substrate)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Test compound (this compound) and reference inhibitor (Brequinar)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test and reference compounds in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, DCIP, and Coenzyme Q10.

  • Assay Plate Setup: Add the serially diluted compounds to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

  • Enzyme Addition: Add the recombinant human DHODH to all wells except the no-enzyme control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the L-dihydroorotic acid substrate to all wells.

  • Data Acquisition: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

DHODH_Assay_Workflow A Prepare Serial Dilutions of This compound and Brequinar B Add Compounds to 96-well Plate A->B C Add Recombinant Human DHODH B->C D Pre-incubate for 15 minutes C->D E Initiate Reaction with Dihydroorotate D->E F Measure Absorbance at 600 nm E->F G Calculate IC50 Value F->G

Caption: Experimental workflow for the in vitro DHODH inhibition assay.

II. This compound as a Potential Protein Kinase CK2 Inhibitor

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many human cancers and plays a key role in cell growth, proliferation, and survival.[7] Inhibition of CK2 is a promising strategy for cancer therapy.

The CK2 Signaling Pathway

CK2 is a central node in several pro-survival signaling pathways. Its inhibition can lead to the downregulation of these pathways and induce apoptosis in cancer cells.

CK2_Pathway cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes CK2 Protein Kinase CK2 Akt Akt/PKB Pathway CK2->Akt NFkB NF-κB Pathway CK2->NFkB Wnt Wnt/β-catenin Pathway CK2->Wnt Inhibitor 6,8-Dimethyl-4-hydroxyquinoline -3-carboxylic acid (Potential Inhibitor) Inhibitor->CK2 Proliferation Cell Proliferation & Survival Akt->Proliferation NFkB->Proliferation Wnt->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: The central role of Protein Kinase CK2 in pro-survival signaling pathways.

Comparative Performance Analysis with CX-4945 (Silmitasertib)

CX-4945 is a potent and selective, orally bioavailable inhibitor of CK2 that has entered clinical trials.[8] It serves as an excellent benchmark for comparing the potential of novel CK2 inhibitors.

Key SAR Insights for Quinoline-based CK2 Inhibitors:

  • Tricyclic Scaffold: Many potent CK2 inhibitors, including CX-4945, are based on a tricyclic quinoline scaffold.[9][10]

  • Substitutions: The nature and position of substituents on the quinoline ring are critical for potency and selectivity.[9] The dimethyl substitution pattern of the target compound could influence its interaction with the ATP-binding pocket of CK2.

Table 2: Performance Metrics of a Benchmark CK2 Inhibitor

CompoundTargetKiKey Characteristics
CX-4945 (Silmitasertib)Human CK2 Holoenzyme0.38 nM[8]Potent and selective inhibitor; orally bioavailable; has been evaluated in clinical trials.[8]

Given that the quinoline scaffold is present in known CK2 inhibitors, this compound warrants investigation as a potential inhibitor of this kinase. Its performance would need to be experimentally validated against established compounds like CX-4945.

Experimental Protocol: In Vitro CK2 Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to CK2 activity.

Materials:

  • Recombinant human CK2 holoenzyme

  • CK2-specific peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound) and reference inhibitor (CX-4945)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test and reference compounds in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase reaction buffer, recombinant CK2 enzyme, and the peptide substrate.

  • Inhibitor Addition: Add the serially diluted compounds to the respective wells. Include a vehicle control (DMSO).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

CK2_Assay_Workflow A Prepare Serial Dilutions of This compound and CX-4945 B Set up Kinase Reaction in 96-well Plate A->B C Add Inhibitors and Initiate with ATP B->C D Incubate for 60 minutes at 30°C C->D E Add ADP-Glo™ Reagent D->E F Add Kinase Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 Value G->H

Caption: Experimental workflow for the in vitro CK2 inhibition assay.

Conclusion

This guide provides a framework for the comparative evaluation of this compound against the well-characterized inhibitors Brequinar and CX-4945. The detailed experimental protocols herein offer a starting point for researchers to empirically determine the performance metrics of this compound and to further explore the therapeutic potential of the quinoline carboxylic acid scaffold. Further investigation through the described in vitro assays is warranted to elucidate the specific biological activity and performance of this compound.

References

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  • Sarno, S., et al. (2011). Structure and IC 50 values of four Novartis compounds selected as CK2 inhibitors by virtual screening.
  • Sarno, S., & Pinna, L. A. (2020). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. International journal of molecular sciences, 21(18), 6886.
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  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 40(4), 709-714.
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  • Ladds, M. J., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors.
  • Singh, P., et al. (2014). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. Sigma-Aldrich.
  • Kumar, A., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and Its Antiviral Activity against SARS-CoV-2. Molecules, 27(22), 7795.
  • Wylot, M., et al. (2021). Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines.
  • Waßmann, T., et al. (2024). Synthesis and evaluation of chemical linchpins for highly selective CK2α targeting. bioRxiv.
  • Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert opinion on therapeutic targets, 22(10), 893-899.
  • Brehmer, D., et al. (2025). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. European Journal of Medicinal Chemistry, 281, 116853.
  • Piazza, F. A., et al. (2012). Effects of the CK2 Inhibitors CX-4945 and CX-5011 on Drug-Resistant Cells. Current pharmaceutical design, 18(20), 2945-2951.
  • Valente, S., et al. (2015). Quinoline-Based DNA Methyltransferase Inhibitors Featuring Basic Side Chains: Design, Synthesis, and Insight in Biochemical and Anticancer Cell Properties. Journal of medicinal chemistry, 58(21), 8484-8499.
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A Multi-Pronged Strategy for Deconvoluting the Biological Target of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Target Identification and Validation

In the landscape of drug discovery, the identification of a bioactive small molecule is a pivotal yet preliminary step. The true challenge lies in understanding its mechanism of action, a process critically hinged on identifying its direct biological target(s). This guide provides a comprehensive, multi-faceted strategy for researchers to elucidate the molecular target of the novel compound, 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. By integrating cutting-edge chemical proteomics, genetic, and biophysical approaches, we present a robust workflow designed to deliver high-confidence target identification and validation, moving beyond a mere list of steps to explain the causal logic behind each experimental choice.

The Imperative of Target Validation

Before embarking on a resource-intensive target identification campaign, it is crucial to understand why a multi-pronged approach is superior to relying on a single methodology. Each technique possesses inherent strengths and weaknesses; a consolidated strategy provides a self-validating system where convergent evidence from orthogonal methods builds a compelling case for a specific target. This guide will compare and contrast several state-of-the-art techniques, enabling researchers to select the most appropriate methods for their specific research question and resources.

Phase 1: Unbiased Target Discovery in Native Biological Systems

The initial phase focuses on identifying potential binding partners of this compound directly within a complex biological milieu, such as cell lysates or live cells. This unbiased approach minimizes assumptions about the compound's mode of action.

Chemical Proteomics: Fishing for Targets

Chemical proteomics has emerged as a powerful tool for target deconvolution.[1][2][3] We will explore two complementary strategies: affinity-based pulldown and label-free methods.

1. Affinity-Based Pull-Down Approach

This classic method involves immobilizing the small molecule to a solid support to "pull down" its binding partners from a cell lysate.[4][5]

  • Methodology Rationale: By tethering this compound to a resin, we can selectively enrich for proteins that physically interact with the compound. Subsequent identification of these proteins by mass spectrometry provides a list of potential candidates. The choice of linker position on the small molecule is critical and should be guided by Structure-Activity Relationship (SAR) data to avoid disrupting the pharmacophore.

  • Experimental Protocol: On-Bead Affinity Matrix Pulldown

    • Probe Synthesis: Synthesize a derivative of this compound with a linker (e.g., polyethylene glycol) at a non-essential position, terminating in a reactive group for conjugation to a solid support (e.g., agarose beads).

    • Cell Lysate Preparation: Culture a relevant cell line to high density and prepare a native cell lysate.

    • Affinity Purification: Incubate the functionalized beads with the cell lysate. As a negative control, use beads without the immobilized compound.

    • Washing: Stringently wash the beads to remove non-specific protein binders.

    • Elution and Identification: Elute the bound proteins and identify them using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Photo-Affinity Labeling (PAL)

PAL offers an advantage by capturing interactions in living cells, preserving the native protein context.[6]

  • Methodology Rationale: A photoreactive group and an enrichment tag (e.g., biotin) are incorporated into the structure of this compound. Upon UV irradiation of cells treated with the probe, a covalent bond is formed with the target protein, enabling subsequent capture and identification.

  • Experimental Workflow: Photo-Affinity Labeling

PAL_Workflow A Synthesize Photo-Affinity Probe B Incubate Probe with Live Cells A->B C UV Crosslinking B->C D Cell Lysis C->D E Enrichment of Biotinylated Proteins (Streptavidin Beads) D->E F On-Bead Digestion E->F G LC-MS/MS Analysis F->G H Identify Potential Targets G->H

Caption: Workflow for Photo-Affinity Labeling.

Genetic Approaches: Functional Validation at Scale

Genetic screening methods, particularly CRISPR-Cas9 technology, provide a powerful functional readout to identify genes that modulate cellular sensitivity to a compound, thereby inferring the target pathway.[7][8][9]

CRISPR-Cas9 Screening for Drug Resistance or Sensitization

  • Methodology Rationale: A pooled library of single-guide RNAs (sgRNAs) targeting every gene in the genome is introduced into a population of cells.[7][10] Treatment with this compound will either select for cells with knockouts of genes that are essential for the compound's efficacy (resistance) or eliminate cells with knockouts of genes that confer resistance (sensitization). Deep sequencing of the sgRNA population before and after treatment reveals the genes whose loss-of-function impacts the compound's activity.

  • Experimental Protocol: Genome-Wide CRISPR-Cas9 Screen

    • Library Transduction: Transduce a Cas9-expressing cell line with a genome-wide sgRNA library via lentivirus at a low multiplicity of infection.

    • Drug Selection: Treat the cell population with a lethal concentration of this compound. A parallel culture is treated with a vehicle control.

    • Genomic DNA Extraction: After a period of selection, harvest the surviving cells and extract genomic DNA.

    • sgRNA Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA and perform next-generation sequencing to determine the representation of each sgRNA.

    • Hit Identification: Identify sgRNAs that are significantly enriched or depleted in the drug-treated population compared to the control.

Phase 2: Target Validation and Mechanistic Characterization

The candidate proteins identified in Phase 1 must be rigorously validated to confirm a direct and functionally relevant interaction with this compound.

Biophysical Assays: Confirming Direct Binding

Biophysical techniques are indispensable for confirming a direct interaction between a small molecule and its putative target protein and for quantifying the binding affinity.[11][12][13][14]

1. Surface Plasmon Resonance (SPR)

  • Methodology Rationale: SPR provides real-time, label-free detection of binding events. The purified candidate protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. A change in the refractive index at the surface, caused by binding, is measured and used to determine kinetic parameters (kon, koff) and the dissociation constant (KD).

2. Isothermal Titration Calorimetry (ITC)

  • Methodology Rationale: ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during the binding event. A solution of this compound is titrated into a solution containing the purified candidate protein, and the resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Comparison of Target Identification and Validation Techniques
Technique Principle Advantages Disadvantages
Affinity-Based Pulldown Immobilized compound captures binding partners from lysate.[4][5]Relatively straightforward, identifies direct binders.Requires chemical modification of the compound, risk of steric hindrance, may miss transient interactions.
Photo-Affinity Labeling Photoreactive probe covalently links to target in live cells.[6]Captures interactions in a native environment, can identify transient binders.Probe synthesis can be challenging, potential for off-target labeling.
CRISPR-Cas9 Screening Identifies genes that modulate drug sensitivity upon knockout.[7][8]Provides functional information, unbiased genome-wide approach.Identifies components of the target pathway, not necessarily the direct binder, can be complex to execute and analyze.
Surface Plasmon Resonance Measures changes in refractive index upon binding to an immobilized protein.[12]Real-time kinetics, label-free, high sensitivity.Requires purified protein, protein immobilization can affect activity.
Isothermal Titration Calorimetry Measures heat changes upon binding in solution.[12]Gold standard for thermodynamics, solution-based, no labeling required.Requires larger amounts of purified protein, lower throughput.

Phase 3: In-Cellulo Target Engagement

Confirming that this compound engages its target within a cellular context is the final and most critical piece of evidence.

Cellular Thermal Shift Assay (CETSA)

  • Methodology Rationale: The principle of CETSA is that a protein's thermal stability increases upon ligand binding.[5] Intact cells are treated with this compound, heated to various temperatures, and the amount of soluble protein is quantified. A shift in the melting temperature of a candidate protein in the presence of the compound indicates direct target engagement.

  • Experimental Workflow: Cellular Thermal Shift Assay

CETSA_Workflow A Treat Cells with Compound or Vehicle B Heat Cells to a Range of Temperatures A->B C Lyse Cells B->C D Separate Soluble and Precipitated Fractions C->D E Quantify Soluble Protein (e.g., Western Blot) D->E F Generate Melt Curves E->F G Identify Thermal Shift F->G

Caption: Workflow for the Cellular Thermal Shift Assay.

Conclusion

The journey from a bioactive hit to a validated drug candidate with a known mechanism of action is a challenging endeavor. By employing a multi-pronged, logical approach that combines the strengths of chemical proteomics, genetics, and biophysics, researchers can confidently identify and validate the biological target of novel compounds like this compound. This guide provides a robust framework for such an investigation, emphasizing the importance of orthogonal validation to build a compelling and scientifically rigorous case for target engagement. The convergence of evidence from these diverse methodologies will ultimately illuminate the compound's mechanism of action and pave the way for its further development.

References

  • Target Identification and Valid
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central.
  • Chemical Proteomics for Target Valid
  • CRISPR-Cas9 screening for target identific
  • Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - NIH.
  • Drug target deconvolution by chemical proteomics - PubMed.
  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - MDPI.
  • How CRISPR–Cas9 Screening will revolutionize your drug development programs.
  • (PDF)
  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology.
  • CRISPR-Cas9 screening for target identific
  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - MDPI.
  • Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains.
  • A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences.
  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution - ACS Public
  • Target Identification and Valid
  • Enhance drug discovery with advanced biophysical techniques - Nuvisan.
  • CHEMICAL PROTEOMICS FOR DRUG TARGET DECONVOLUTION AND TO STUDY BIOLOGICAL SYSTEMS - ProQuest.
  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PubMed.
  • The use of biophysical methods in the hit-to-lead process - Drug Target Review.

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Independent Verification of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification and comparative analysis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. Targeted at researchers, scientists, and professionals in drug development, this document outlines detailed methodologies for synthesis, characterization, and performance evaluation against relevant alternatives. Our approach emphasizes scientific integrity, ensuring that each protocol is self-validating and grounded in established principles.

Introduction

This compound (CAS 948288-96-8) is a member of the 4-quinolone-3-carboxylic acid class of compounds. This scaffold is of significant interest in medicinal chemistry, forming the core of many antibacterial agents. The substitution pattern on the quinoline ring can profoundly influence the biological activity, pharmacokinetic properties, and safety profile of these molecules. Given that some suppliers of this compound do not provide extensive analytical data, independent verification of its identity, purity, and biological activity is crucial for reliable research and development.[1]

This guide will detail a proposed synthetic route, comprehensive analytical characterization, and a head-to-head comparison with commercially available, structurally related analogs. The objective is to equip researchers with the necessary tools to independently assess the quality and potential of this compound.

Section 1: Synthesis and Purification

A reliable synthesis is the first step in verifying a compound. The Gould-Jacobs reaction is a classic and effective method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids from an aniline and a malonic ester derivative.

Proposed Synthetic Pathway: Gould-Jacobs Reaction

The synthesis of this compound can be achieved via a two-step process starting from 2,4-dimethylaniline and diethyl ethoxymethylenemalonate (DEEM).

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization and Hydrolysis 2,4-Dimethylaniline 2,4-Dimethylaniline Intermediate Diethyl 2-((2,4-dimethylphenyl)amino)methylenemalonate 2,4-Dimethylaniline->Intermediate Ethanol, Reflux DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Cyclization_Intermediate Ethyl 6,8-dimethyl-4-hydroxyquinoline-3-carboxylate Intermediate->Cyclization_Intermediate High-boiling solvent (e.g., Dowtherm A), ~250°C Final_Product This compound Cyclization_Intermediate->Final_Product Aqueous NaOH, then HCl

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of Diethyl 2-((2,4-dimethylphenyl)amino)methylenemalonate.

    • In a round-bottom flask, combine equimolar amounts of 2,4-dimethylaniline and diethyl ethoxymethylenemalonate in ethanol.

    • Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. The resulting crude intermediate can be used in the next step without further purification.

  • Step 2: Synthesis of this compound.

    • Add the crude intermediate to a high-boiling point solvent such as Dowtherm A.

    • Heat the mixture to approximately 250°C for 30-60 minutes to induce cyclization.

    • Cool the reaction mixture and add a suitable solvent like hexane to precipitate the ethyl ester of the product.

    • Filter the solid and wash with hexane.

    • Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and reflux for 2-4 hours to hydrolyze the ester.

    • Cool the solution and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

    • The desired carboxylic acid will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Section 2: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final product.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 330 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

The expected result is a single major peak, with purity calculated from the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~15.0s1H-COOH
~12.0s1H4-OH
~8.5s1HH2
~7.8s1HH5
~7.4s1HH7
~2.5s3H6-CH₃
~2.4s3H8-CH₃

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (ppm)Assignment
~170-COOH
~165C4
~145C8a
~140C2
~138C6
~135C8
~125C7
~123C5
~118C4a
~108C3
~208-CH₃
~186-CH₃
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

Expected Result (Electrospray Ionization - ESI):

  • Positive Mode ([M+H]⁺): Expected m/z = 218.08

  • Negative Mode ([M-H]⁻): Expected m/z = 216.06

Section 3: Comparative Performance Analysis

To provide context for the properties of this compound, a comparison with commercially available analogs is necessary.

Selected Alternative Compounds for Comparison
  • 4-Hydroxyquinoline-3-carboxylic acid (CAS 34785-11-0)[2][3][4][5][6]

  • 4-Hydroxy-6-methylquinoline-3-carboxylic acid (CAS 35973-18-3)[7][8][9][10][11]

  • 4-Hydroxy-8-methylquinoline-3-carboxylic acid (CAS 35966-17-7)[12][13]

These compounds allow for a systematic evaluation of the effect of methyl group substitution at the 6 and 8 positions.

Supporting Experimental Data: Antibacterial Activity

The antibacterial activity can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Antibacterial_Assay Start Start Prepare_Bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Bacteria Serial_Dilution Perform serial two-fold dilutions of test compounds in a 96-well plate Prepare_Bacteria->Serial_Dilution Inoculate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC (lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include positive (broth + bacteria) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data Table (Hypothetical Results)

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
This compound416
4-Hydroxyquinoline-3-carboxylic acid1664
4-Hydroxy-6-methylquinoline-3-carboxylic acid832
4-Hydroxy-8-methylquinoline-3-carboxylic acid832
Ciprofloxacin (Control)0.50.25
Supporting Experimental Data: Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[14][15][16][17]

Experimental Protocol: MTT Assay

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Comparative Data Table (Hypothetical Results)

CompoundIC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. MCF-7
This compound1525
4-Hydroxyquinoline-3-carboxylic acid>100>100
4-Hydroxy-6-methylquinoline-3-carboxylic acid5075
4-Hydroxy-8-methylquinoline-3-carboxylic acid4560
Doxorubicin (Control)0.50.8

Conclusion

This guide provides a robust framework for the independent synthesis, characterization, and comparative evaluation of this compound. By following these detailed protocols, researchers can confidently verify the identity and purity of this compound and objectively assess its biological performance relative to key analogs. The presented methodologies are designed to be adaptable and serve as a foundation for further investigation into the therapeutic potential of this and related quinolone derivatives.

References

  • Kloska, A., & Smuga, D. (2022).
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1939-1953. [Link]
  • Pharmaffiliates. (n.d.). 4-Hydroxy-6-methylquinoline-3-carboxylic Acid.
  • Protocols.io. (2023). MTT Assay protocol. [Link]
  • J&K Scientific. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid.
  • Research Scientific. (n.d.). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID.
  • Stenutz. (n.d.). 4-hydroxyquinoline-3-carboxylic acid.
  • Alkali Scientific. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid, 1 X 5 g (750360-5G).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (CAS No. 948288-96-8). As researchers, our responsibility extends beyond the discovery phase to include the entire lifecycle of the chemical reagents we employ. Adherence to these procedures is not merely a regulatory requirement but a cornerstone of our commitment to laboratory safety and environmental stewardship.

The guidance herein is built upon established principles of chemical waste management, drawing from data on structurally analogous compounds to ensure a conservative and safety-first approach. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, we must operate under the precautionary principle, assuming hazards associated with the quinoline and carboxylic acid functional groups.

Hazard Assessment: A Logic-Driven Approach

A thorough understanding of potential hazards is the foundation of safe disposal. While specific toxicological data for this compound is limited, we can infer a likely hazard profile from its chemical family.

  • Core Structure - Quinoline: The quinoline ring system is a known structural alert for potential hazards. Related compounds, such as 8-Hydroxyquinoline, are recognized as harmful if swallowed, skin and eye irritants, and very toxic to aquatic life with long-lasting effects.[1][2]

  • Functional Groups: The presence of a carboxylic acid group introduces acidic properties. While simple organic acids may sometimes be neutralized for disposal, the complexity of the quinoline moiety precludes this approach.[3]

  • Known Data: The PubChem entry for this compound classifies it as an irritant.[4] Structurally similar compounds like 4-Hydroxyquinoline-3-carboxylic acid are classified as harmful if swallowed.

Mandatory Personal Protective Equipment (PPE)

Before handling any waste materials, ensure the following PPE is worn to mitigate exposure risks.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles with side-shieldsProtects against splashes and solid particulates, as the compound is a known irritant.[4]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile)Prevents direct skin contact with the potentially irritating solid.[5]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[5]
Respiratory NIOSH/MSHA approved respiratorRecommended if handling large quantities or if dust generation is likely.[7]
Step-by-Step Disposal Protocol

The only approved disposal route for this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[8][9]

At the point of generation, immediately identify the material as waste. Critically, this waste stream must be segregated from all others.[10]

  • Action: Collect waste this compound, including any contaminated materials (e.g., weigh boats, wipes, contaminated PPE), in a dedicated waste container.

  • Causality: Never mix incompatible waste streams.[11] Quinolines and carboxylic acids are incompatible with strong oxidizing agents and bases.[2][3] Mixing can cause unintended chemical reactions, generating heat or toxic fumes.

The integrity of the waste container is critical for safe storage and transport.

  • Action: Select a leak-proof, chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) or a glass bottle are appropriate choices.[3] The container must be in good condition, free from cracks or defects.[9]

  • Causality: A robust and compatible container prevents spills and environmental release during temporary storage and transit. The container must remain closed at all times except when adding waste.[9][10]

Proper labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.

  • Action: As soon as the first quantity of waste is added, affix a completed hazardous waste label to the container.[12][13] The label must include:

    • The words "Hazardous Waste" .[6][9]

    • The full chemical name: "this compound" . Do not use formulas or abbreviations.[12]

    • An accurate estimation of the concentration of all constituents.

    • The date when waste was first added (the "accumulation start date").[12]

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

  • Causality: Accurate labeling prevents accidental mixing of incompatible chemicals, provides critical information for emergency responders, and ensures compliant disposal by the waste management facility.[14]

Labs may accumulate waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[9][14]

  • Action: Store the sealed and labeled waste container in a designated SAA, such as a secondary containment bin within a fume hood or a designated cabinet. The SAA must be under the control of the laboratory personnel generating the waste.[9]

  • Causality: Storing waste in a designated, controlled area prevents accidental spills and unauthorized access, ensuring the waste is managed safely until pickup.

The final step is to arrange for professional disposal.

  • Action: Once the container is 90% full, or within one year of the accumulation start date, contact your institution's EHS department to schedule a waste pickup.[9][14]

  • Causality: Regulatory agencies like the EPA impose strict limits on the volume of waste and the time it can be stored in a laboratory.[9] Prompt removal ensures compliance and minimizes the risks associated with long-term chemical storage.

Disposal Methods Analysis

The following table summarizes potential disposal routes and provides a definitive judgment on their applicability to this compound.

Disposal MethodApplicabilityJustification
Regular Trash Prohibited The compound is a hazardous chemical with irritant properties and potential toxicity.[4][6][7]
Drain Disposal Prohibited Quinoline derivatives are often toxic to aquatic life.[1] The full environmental impact is unknown, mandating containment. Never dispose of hazardous chemicals down the drain.[5][12]
Neutralization Not Recommended While it is a carboxylic acid, the complex quinoline structure presents additional, uncharacterized hazards. Neutralization is only appropriate for simple, well-understood acids and bases with no other hazardous properties.[3][15]
Incineration Approved Method The primary disposal route is through a licensed chemical destruction plant, which typically involves controlled incineration with flue gas scrubbing.[6][7] This is handled by your EHS-approved vendor.
Emergency Protocol: Spill Management

In the event of an accidental spill, act swiftly and safely.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Assess: Determine the extent of the spill. For large spills, contact your EHS emergency line immediately.

  • Protect: Don appropriate PPE, including respiratory protection if dust is present.

  • Contain: For small, solid spills, gently sweep up the material using spark-proof tools and place it into your designated hazardous waste container.[6] Avoid creating dust.[6]

  • Clean: Decontaminate the spill area with a suitable solvent or soap and water. Collect all cleaning materials (wipes, absorbent pads) as hazardous waste.[8]

  • Report: Document the incident in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generated (Unused reagent, contaminated labware) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal spill Spill Occurs start->spill segregate Step 2: Segregate Waste (Dedicated Container - No Mixing) ppe->segregate containerize Step 3: Containerize (Use compatible, sealed container) segregate->containerize label Step 4: Label Container ('Hazardous Waste', Full Chemical Name, Date) containerize->label store Step 5: Store in SAA (Designated, secure area) label->store ehs_contact Step 6: Request Pickup (Contact Institutional EHS) store->ehs_contact Container is 90% full or approaching 1 year disposal Final Disposition (Licensed Hazardous Waste Vendor) ehs_contact->disposal spill_protocol Follow Spill Protocol (Evacuate, Contain, Clean, Report) spill->spill_protocol Emergency Path spill_protocol->segregate Collect spill debris as waste

Caption: Decision workflow for the disposal of this compound.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS.
  • Stanford University. (n.d.). Chemical Waste Disposal. Environmental Health & Safety.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 720014, 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid. PubChem.
  • Acros Organics. (2010). 8-Hydroxyquinoline Safety Data Sheet.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.

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Navigating the Unseen: A Guide to Safely Handling 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative, represents a class of compounds with significant potential. However, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and analysis of structurally similar chemicals.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the cornerstone of laboratory safety. Given the potential for irritation, a multi-layered PPE approach is essential to prevent accidental exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired EquipmentSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles are mandatory to protect against splashes.[1][3] A full-face shield should be worn over goggles when handling significant quantities or when there is a heightened risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[1][4] Always inspect gloves for tears or degradation before use.
Body Protection Laboratory Coat & Chemical-Resistant ApronA standard lab coat protects personal clothing.[1][4] A chemical-resistant apron provides an additional barrier against spills and splashes.[4]
Respiratory Protection Fume Hood or RespiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[4] If a fume hood is unavailable, a NIOSH-approved respirator with appropriate cartridges may be required.[3]
Foot Protection Closed-Toed ShoesShoes must fully cover the feet to protect against spills. Porous materials are not suitable.[4]

II. Safe Handling and Operational Workflow

A systematic approach to handling ensures both safety and experimental integrity. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handling_weigh Weigh Solid Compound prep_area->handling_weigh Begin Experiment handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve post_decon Decontaminate Glassware & Surfaces handling_dissolve->post_decon Complete Experiment post_waste Dispose of Waste post_decon->post_waste post_ppe Doff PPE post_waste->post_ppe post_wash Wash Hands post_ppe->post_wash

Figure 1. A step-by-step workflow for the safe handling of this compound.

Experimental Protocols

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, chemical-resistant gloves, and chemical splash goggles.

  • Work Area Preparation: Ensure all manipulations of this compound are performed within a certified chemical fume hood to minimize inhalation risks.[4]

2. Handling:

  • Weighing: When weighing the solid compound, do so on a tared weigh boat within the fume hood to contain any airborne particles.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[1] If the solvent is volatile, ensure adequate ventilation.

3. Post-Handling:

  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.

  • PPE Removal: Remove PPE in the designated area to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste container.

  • Hand Washing: Thoroughly wash hands with soap and water after removing gloves.[5]

III. Spill Management and Disposal Plan

Accidents can happen, and a clear plan for spill management and waste disposal is crucial.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate the immediate area.

  • Notify: Inform your supervisor and the institutional Environmental Health and Safety (EHS) office.

  • Secure: If safe to do so, restrict access to the spill area.

  • Cleanup (if trained):

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as vermiculite or sand.[6][7]

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.[6]

    • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[6]

Waste Disposal

Proper disposal of chemical waste is essential to protect both personnel and the environment.[4]

  • Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be segregated as hazardous waste.[6]

  • Containerization: Collect all solid and liquid waste in a clearly labeled, leak-proof hazardous waste container.[4][6] The label should include the full chemical name.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed contractor.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

IV. First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8][9] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[9] Seek immediate medical attention.

By adhering to these safety protocols, researchers can confidently handle this compound, fostering a secure environment for scientific advancement.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals. Benchchem.
  • Personal protective equipment for handling Capraminopropionic acid. Benchchem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Personal protective equipment for handling Poacic acid. Benchchem.
  • Quinoline - SAFETY DATA SHEET. pentachemicals.
  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork.
  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno Pharmchem.
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.
  • This compound. Sigma-Aldrich.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 8 - SAFETY DATA SHEET. Fisher Scientific.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown Source.
  • Personal Protective Equipment (PPE). CHEMM.
  • Material Safety Data Sheet - Quinoline Yellow, Spirit Soluble, 95%. Cole-Parmer.
  • Synthesis of Quinoline and deriv
  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. ResearchGate.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid | C12H11NO3 | CID 720014. PubChem.
  • 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID Safety Data Sheets. Echemi.

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。